molecular formula C12H22ClNO B3033959 3-(1-Aminoethyl)adamantan-1-ol hydrochloride CAS No. 128487-57-0

3-(1-Aminoethyl)adamantan-1-ol hydrochloride

Cat. No.: B3033959
CAS No.: 128487-57-0
M. Wt: 231.76 g/mol
InChI Key: UXMQOOWYJIKUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Aminoethyl)adamantan-1-ol hydrochloride is a useful research compound. Its molecular formula is C12H22ClNO and its molecular weight is 231.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Aminoethyl)adamantan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Aminoethyl)adamantan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(1-aminoethyl)adamantan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO.ClH/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11;/h8-10,14H,2-7,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMQOOWYJIKUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)(C2)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(1-Aminoethyl)adamantan-1-ol hydrochloride basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Basic Properties of 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride

For an audience of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the fundamental properties of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride. It serves as a foundational resource for researchers in medicinal chemistry and pharmacology, detailing the compound's physicochemical characteristics, a plausible synthetic pathway, and robust analytical validation methods. Furthermore, this guide explores the postulated mechanism of action based on established structure-activity relationships for aminoadamantane derivatives, offering insights into its potential as a modulator of the NMDA receptor. The content is structured to provide both theoretical understanding and practical, actionable protocols for laboratory use.

Introduction: The Role of the Adamantane Scaffold in Drug Design

The adamantane nucleus, a perfectly symmetrical and rigid diamondoid hydrocarbon, is a highly valued building block in medicinal chemistry. Its unique three-dimensional and lipophilic nature allows it to anchor pharmacophores into target proteins, often enhancing binding affinity and improving pharmacokinetic properties such as metabolic stability and oral bioavailability. From the pioneering antiviral agent Amantadine to the Alzheimer's medication Memantine, the adamantane scaffold has proven to be a "privileged" structure. This guide focuses on 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, a specific derivative that combines the adamantane cage with key functional groups—a primary amine and a hydroxyl group—suggesting potential for neurological applications.

Physicochemical Profile

A precise understanding of the physicochemical properties of a compound is a non-negotiable prerequisite for all subsequent research, from designing in vitro assays to developing a final dosage form.

Chemical Identity and Structure
  • IUPAC Name: 3-(1-aminoethyl)adamantan-1-ol hydrochloride

  • Molecular Formula: C₁₂H₂₂ClNO

  • Molecular Weight: 231.76 g/mol

  • Key Functional Groups:

    • Adamantane Cage: Provides rigidity and lipophilicity.

    • Tertiary Hydroxyl (-OH): A potential hydrogen bond donor/acceptor.

    • Primary Amine (-NH₂): Basic and protonated at physiological pH, making it a key group for ionic interactions with biological targets.

    • Hydrochloride Salt: Enhances aqueous solubility and stability of the solid form.

Data Summary Table

The table below consolidates the core properties critical for laboratory handling and experimental design.

PropertyValue / DescriptionRationale and Significance for Drug Development
Appearance Expected to be a white to off-white crystalline solid.Provides a first-pass indication of material purity.
Solubility Expected to be soluble in water and polar solvents (e.g., DMSO, Methanol).Crucial for the preparation of stock solutions for biological screening and analysis.
Melting Point Typically high for adamantane salts, often >250-300°C (with decomposition).A high melting point indicates a stable crystal lattice.
pKa (Estimated) ~9.5 - 10.5 for the primary amine (-NH₃⁺).This value is critical as it confirms the compound will be >99% protonated (cationic) at physiological pH (~7.4), which is essential for its postulated mechanism of action.
Stability Generally stable as a crystalline hydrochloride salt under standard conditions.Ensures reliability and reproducibility of experimental results over time.

Synthesis and Quality Control

The synthesis of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is a multi-step process that requires careful execution and rigorous analytical oversight to ensure the final product meets the standards required for biological testing.

Plausible Synthetic Pathway

While multiple routes may exist, a logical and common approach would involve the functionalization of a pre-existing adamantane core. The causality behind this specific sequence is to build the required side chain through well-established, high-yielding chemical transformations.

G A Adamantan-1-ol B 1-Acetyladamantane A->B Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) Why: Installs the required two-carbon chain. C 1-Acetyladamantane Oxime B->C Oximation (Hydroxylamine) Why: Converts the ketone to an oxime, a precursor to the amine. D 3-(1-Aminoethyl)adamantan-1-ol (Free Base) C->D Reduction (e.g., LiAlH₄ or Catalytic Hydrogenation) Why: Reduces the oxime to the primary amine. E 3-(1-Aminoethyl)adamantan-1-ol HCl (Final Product) D->E Salt Formation (HCl in an anhydrous solvent like ether) Why: Converts the free base to a stable, water-soluble hydrochloride salt.

Caption: A logical synthetic route to the target compound with justifications for each step.

A Self-Validating Analytical Workflow

To ensure scientific integrity, a multi-pronged approach to characterization is not optional, but required. Each technique validates the others.

G cluster_0 Analytical Validation Suite start Synthesized & Purified Product nmr ¹H & ¹³C NMR Confirms the precise covalent structure and proton/carbon environment. start->nmr ms High-Resolution MS Confirms the exact molecular weight and elemental formula. nmr->ms hplc hplc ms->hplc ftir FTIR Spectroscopy Confirms the presence of key functional groups (O-H, N-H, C-H stretches). hplc->ftir final Qualified for Biological Testing ftir->final

Caption: A mandatory and logical workflow for the analytical validation of the final compound.

Postulated Pharmacological Profile

Primary Hypothesis: Uncompetitive NMDA Receptor Antagonism

The molecular architecture of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride strongly suggests that its primary mechanism of action is likely the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor involved in synaptic plasticity and memory, but also in excitotoxicity.

Mechanistic Rationale: This hypothesis is built on the well-documented pharmacology of Memantine.

  • Voltage-Dependency: The protonated amine cannot enter the NMDA receptor's ion channel unless the channel is first opened by the binding of glutamate and a co-agonist (glycine/D-serine). This is a critical feature, as it means the drug preferentially blocks excessive, pathological channel activity rather than normal physiological neurotransmission.

  • Channel Block: Once inside the open channel, the positively charged amine is thought to bind within the channel pore at or near the magnesium (Mg²⁺) binding site.

  • Bulky Scaffold: The adamantane cage acts as a "plug," physically occluding the channel and preventing the excessive influx of calcium (Ca²⁺) ions that leads to neuronal damage in excitotoxic conditions.

G cluster_0 NMDA Receptor Ion Channel cluster_1 Downstream Effect A Drug Molecule (+ charged amine) B Mg²⁺ Binding Site A->B Binds to site, physically blocking channel C Pathological Ca²⁺ Influx B->C Prevents D Reduced Excitotoxicity & Neuronal Protection C->D Leads to

Caption: The postulated mechanism of action via uncompetitive antagonism at the NMDA receptor.

Foundational Experimental Protocols

The following protocols provide a starting point for any researcher beginning to work with this compound.

Protocol: Preparation of a 10 mM Aqueous Stock Solution
  • Objective: To create a standardized, high-concentration stock solution for serial dilution in subsequent experiments.

  • Methodology:

    • Mass Calculation: Calculate the required mass for your desired volume. For 10 mL of a 10 mM solution: Mass (mg) = 10 (mL) * 10 (mmol/L) * 231.76 (g/mol) / 1000 = 23.18 mg.

    • Weighing: Using a calibrated analytical balance, accurately weigh 23.18 mg of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride and transfer it to a 15 mL conical tube.

    • Solubilization: Add 9 mL of sterile, nuclease-free water to the tube.

    • Dissolution: Vortex the tube vigorously for 30-60 seconds. If necessary, place the tube in a sonicator bath for 5 minutes to ensure complete dissolution.

    • Volume Adjustment: Carefully add water to bring the final volume to exactly 10.0 mL.

    • Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container. Aliquot into smaller volumes (e.g., 500 µL) and store at -20°C to maintain stability and prevent contamination.

Conclusion and Future Research Directives

3-(1-Aminoethyl)adamantan-1-ol hydrochloride is a compound of significant interest due to its structural analogy to proven neurological drugs. The basic properties outlined in this guide provide a solid foundation for its further exploration. The most pressing future work should be directed towards:

  • In Vitro Pharmacological Profiling: Quantitatively determine the binding affinity (Kᵢ) and functional potency (IC₅₀) at human NMDA receptor subtypes using electrophysiology or high-throughput ion flux assays.

  • ADME Profiling: Conduct preliminary in vitro absorption, distribution, metabolism, and excretion studies (e.g., Caco-2 permeability, metabolic stability in liver microsomes) to assess its drug-like properties.

  • Efficacy in Preclinical Models: Evaluate the compound in relevant animal models of neurological disorders, such as models of neuropathic pain, epilepsy, or neurodegeneration.

An In-Depth Technical Guide to 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride: Synthesis, Characterization, and Pharmacological Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives have long been a cornerstone in medicinal chemistry, offering a unique rigid, lipophilic scaffold that has been successfully incorporated into a variety of therapeutic agents.[1] Among these, aminoadamantanes have garnered significant attention, with prominent examples including the antiviral drug rimantadine and the anti-diabetic agent vildagliptin. This guide provides a comprehensive technical overview of a specific derivative, 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, a molecule of interest due to its structural relationship to rimantadine and its potential as a synthon in pharmaceutical development.

This document will delve into the chemical intricacies of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, offering a detailed examination of its structure, a step-by-step synthesis protocol, and a thorough guide to its analytical characterization. Furthermore, we will explore its pharmacological context, particularly its relationship to known antiviral agents and its role as a potential building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.

Chemical Structure and Properties

3-(1-Aminoethyl)adamantan-1-ol hydrochloride possesses a tricyclic alkane core, characteristic of all adamantanes, which imparts high thermal and chemical stability. The structure is further functionalized with a hydroxyl group at one of the bridgehead carbons (C1) and a 1-aminoethyl group at another tertiary carbon (C3). The hydrochloride salt form enhances the compound's solubility in aqueous media, a crucial property for many pharmaceutical applications.[2]

IUPAC Name: (3-(1-aminoethyl)adamantan-1-yl)ol hydrochloride

Molecular Formula: C₁₂H₂₂ClNO

Molecular Weight: 231.76 g/mol

Below is a two-dimensional representation of the chemical structure of 3-(1-Aminoethyl)adamantan-1-ol.

Caption: 2D structure of 3-(1-Aminoethyl)adamantan-1-ol.

Synthesis Protocol

The synthesis of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride can be efficiently achieved through the selective hydroxylation of the readily available antiviral drug, 1-(1-adamantyl)ethanamine hydrochloride, commonly known as rimantadine hydrochloride.[3][4] This method offers a direct route to the desired product by functionalizing the adamantane cage at a tertiary carbon position.

Experimental Workflow: Synthesis

G Rimantadine Rimantadine HCl Reaction Hydroxylation (H2O-CBrCl3, W(CO)6, Pyridine) Rimantadine->Reaction Starting Material Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Mixture FreeBase Isolation of Free Base Workup->FreeBase Organic Phase SaltFormation HCl Salt Formation FreeBase->SaltFormation Dissolved in Ether Purification Purification (Recrystallization) SaltFormation->Purification Crude Product FinalProduct 3-(1-Aminoethyl)adamantan-1-ol HCl Purification->FinalProduct Pure Product G Sample Synthesized Compound NMR NMR Spectroscopy (1H & 13C) Sample->NMR MS Mass Spectrometry (EI or ESI) Sample->MS IR Infrared Spectroscopy Sample->IR EA Elemental Analysis Sample->EA Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment EA->Purity G cluster_0 Gut cluster_1 Pancreas Food Food Intake GLP1 Active GLP-1 Food->GLP1 Stimulates Release BetaCells β-cells Insulin ↑ Insulin Secretion BetaCells->Insulin AlphaCells α-cells Glucagon ↓ Glucagon Secretion AlphaCells->Glucagon GLP1->BetaCells Stimulates GLP1->AlphaCells Inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate InactiveGLP1 Inactive GLP-1 DPP4->InactiveGLP1 Inactivates Vildagliptin Vildagliptin (Adamantane Derivative) Vildagliptin->DPP4 Inhibits Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes Insulin

Sources

The Adamantane Advantage: A Mechanistic Exploration of 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride in Neuronal Signaling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The adamantane scaffold represents a cornerstone in medicinal chemistry, lending its unique lipophilic and rigid three-dimensional structure to a variety of clinically successful therapeutics.[1][2][3] This guide delves into the hypothesized mechanism of action of a lesser-explored derivative, 3-(1-Aminoethyl)adamantan-1-ol hydrochloride. Drawing from the well-established pharmacology of related aminoadamantanes such as memantine and amantadine, we propose a primary role as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[4][5] This document will lay out the scientific basis for this hypothesis, propose a comprehensive suite of in-vitro and in-vivo experiments for its validation, and provide detailed protocols to empower researchers in the exploration of this promising compound.

Introduction: The Enduring Legacy of Adamantane in CNS Drug Discovery

First isolated from crude oil, adamantane's journey into the pharmaceutical realm began with the discovery of the antiviral properties of amantadine.[1][2] Its rigid, diamondoid structure provides a unique scaffold that can be strategically functionalized to interact with biological targets, particularly within the central nervous system (CNS).[1] The inherent lipophilicity of the adamantane cage facilitates passage across the blood-brain barrier, a critical feature for CNS-acting drugs.[1][3]

Clinically relevant adamantane derivatives, including amantadine and memantine, have established a legacy in treating a range of neurological and psychiatric disorders.[4] Memantine, an approved treatment for moderate-to-severe Alzheimer's disease, exerts its therapeutic effect through low-affinity, non-competitive antagonism of the NMDA receptor.[4][5] This mechanism is crucial for its neuroprotective effects, as it modulates pathological glutamatergic overstimulation without disrupting normal synaptic transmission.[5] Given the structural similarities, it is highly probable that 3-(1-Aminoethyl)adamantan-1-ol hydrochloride shares this mode of action.

Hypothesized Mechanism of Action: A Focus on NMDA Receptor Antagonism

We postulate that 3-(1-Aminoethyl)adamantan-1-ol hydrochloride functions as a non-competitive antagonist of the NMDA receptor. This hypothesis is predicated on the extensive body of evidence for other aminoadamantane compounds.[5][6][7] The proposed mechanism involves the binding of the compound within the ion channel of the NMDA receptor, physically occluding the passage of ions and thereby preventing excessive calcium influx that leads to excitotoxicity.

The key structural features supporting this hypothesis are:

  • The Adamantane Cage: Provides the necessary bulk and lipophilicity to access the binding site within the channel pore.[1][3]

  • The Primary Amine: This positively charged group is critical for interacting with the magnesium binding site within the NMDA receptor channel.

The addition of a hydroxyl group at the 3-position and an ethyl spacer for the amino group, as seen in 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, likely modulates the binding affinity and kinetics compared to memantine and amantadine. These modifications could potentially fine-tune the therapeutic window and side-effect profile.

Signaling Pathway Diagram

NMDA_Receptor_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Glutamate Release Ca_Channel Ion Channel NMDA_Receptor->Ca_Channel Activation Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Channel->Excitotoxicity Ca2+ Influx Compound 3-(1-Aminoethyl)adamantan-1-ol HCl Compound->Ca_Channel Blockade

Caption: Hypothesized blockade of the NMDA receptor ion channel by 3-(1-Aminoethyl)adamantan-1-ol hydrochloride.

Experimental Validation: A Step-by-Step Approach

To rigorously test our hypothesis, a multi-tiered experimental approach is necessary, progressing from in-vitro characterization to in-vivo efficacy models.

In-Vitro Characterization

Objective: To determine the binding affinity and functional antagonism of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride at the NMDA receptor.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Synaptosomal Membranes: Isolate synaptosomal membranes from rat cortical tissue.

  • Radioligand Incubation: Incubate the membranes with a known NMDA receptor channel blocker radioligand, such as [³H]MK-801.

  • Competitive Binding: Perform competitive binding assays by co-incubating with increasing concentrations of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride.

  • Scintillation Counting: Measure the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis: Calculate the Ki (inhibition constant) to determine the binding affinity.

Experimental Protocol: Electrophysiology (Patch-Clamp)

  • Cell Culture: Use primary neuronal cultures or cell lines expressing NMDA receptors (e.g., HEK293 cells).

  • Whole-Cell Patch-Clamp: Perform whole-cell patch-clamp recordings to measure NMDA-evoked currents.

  • Compound Application: Apply NMDA to elicit a current, and then co-apply with varying concentrations of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride.

  • Data Analysis: Measure the reduction in current amplitude to determine the IC50 (half-maximal inhibitory concentration).

Quantitative Data Summary (Hypothetical)
AssayParameter3-(1-Aminoethyl)adamantan-1-ol HClMemantine (Reference)
Radioligand BindingKi (nM)150200
ElectrophysiologyIC50 (µM)1.52.0
In-Vivo Pharmacokinetics and Target Engagement

Objective: To assess the brain penetrance and target engagement of the compound in a living system.

Experimental Protocol: In-Vivo Microdialysis

  • Animal Model: Utilize male Sprague-Dawley rats.

  • Probe Implantation: Surgically implant a microdialysis probe into the hippocampus.

  • Compound Administration: Administer 3-(1-Aminoethyl)adamantan-1-ol hydrochloride via intravenous or intraperitoneal injection.

  • Sample Collection: Collect dialysate samples at regular intervals.

  • LC-MS/MS Analysis: Quantify the concentration of the compound in the dialysate using liquid chromatography-tandem mass spectrometry.

In-Vivo Efficacy Models

Objective: To evaluate the neuroprotective effects of the compound in established animal models of excitotoxicity.

Experimental Protocol: NMDA-Induced Excitotoxicity Model

  • Animal Model: Use C57BL/6 mice.

  • Compound Pre-treatment: Administer 3-(1-Aminoethyl)adamantan-1-ol hydrochloride or vehicle.

  • NMDA Injection: Intracerebroventricularly inject NMDA to induce excitotoxic lesions.

  • Behavioral Assessment: Perform behavioral tests (e.g., locomotor activity, rotarod) to assess functional deficits.

  • Histological Analysis: Perfuse the brains and perform histological staining (e.g., Nissl staining) to quantify neuronal damage.

Experimental Workflow Diagram

Experimental_Workflow Start Hypothesis: NMDA Receptor Antagonist In_Vitro In-Vitro Validation Start->In_Vitro Binding_Assay Radioligand Binding (Ki) In_Vitro->Binding_Assay Electrophysiology Patch-Clamp (IC50) In_Vitro->Electrophysiology In_Vivo_PK In-Vivo Pharmacokinetics Binding_Assay->In_Vivo_PK Electrophysiology->In_Vivo_PK Microdialysis Microdialysis (Brain Penetrance) In_Vivo_PK->Microdialysis In_Vivo_Efficacy In-Vivo Efficacy Microdialysis->In_Vivo_Efficacy Excitotoxicity_Model NMDA-Induced Excitotoxicity Model In_Vivo_Efficacy->Excitotoxicity_Model End Mechanism Confirmed Excitotoxicity_Model->End

Caption: A comprehensive workflow for the mechanistic validation of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride.

Conclusion and Future Directions

The structural attributes of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride strongly suggest a mechanism of action centered on non-competitive antagonism of the NMDA receptor. The experimental framework detailed in this guide provides a clear and robust path for the validation of this hypothesis. Successful confirmation of this mechanism would position this compound as a promising candidate for further development in the treatment of neurodegenerative disorders characterized by excitotoxicity. Future research should also explore potential interactions with other CNS targets, as many adamantane derivatives exhibit polypharmacology.[7] A thorough understanding of its complete pharmacological profile will be essential for its successful translation into the clinic.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024-08-02).
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Use of the Adamantane Structure in Medicinal Chemistry - ResearchG
  • The Role of Adamantane Deriv
  • Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025-10-05).
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applic
  • Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed.
  • Amantadine - Wikipedia.

Sources

A Technical Guide to Adamantane-Based N-Methyl-D-Aspartate (NMDA) Receptor Antagonists: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has become a privileged structure in medicinal chemistry, leading to the development of drugs for a range of diseases, including viral infections and neurodegenerative disorders.[1][2] This technical guide provides an in-depth analysis of adamantane-based compounds as N-methyl-D-aspartate (NMDA) receptor antagonists. While the specific compound 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is not extensively documented in scientific literature, this guide will use it as a focal point to explore the broader class. We will detail the historical context of adamantane-based drugs, propose a detailed synthetic pathway for novel derivatives, outline their presumptive mechanism of action based on well-understood analogs like Memantine, and provide comprehensive protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurological disorders.

Introduction: The Adamantane Scaffold in Modern Drug Discovery

First isolated from petroleum in 1933 and synthesized by Prelog in 1941, adamantane's unique properties were not fully leveraged in medicine until the 1960s.[3][4] Its cage-like structure provides a stable, three-dimensional framework that can be precisely functionalized, allowing for effective exploration of drug targets.[1] The incorporation of an adamantyl moiety into a drug candidate can enhance lipophilicity, improve pharmacokinetic properties, and provide a "lipophilic bullet" to engage with binding sites on target proteins.[5]

The first major breakthrough was Amantadine (1-aminoadamantane), initially approved as an antiviral agent for Influenza A in 1966 and later serendipitously found to have anti-Parkinsonian effects.[6][7] This discovery paved the way for the development of Memantine (1-amino-3,5-dimethyladamantane), a moderate-affinity, non-competitive NMDA receptor antagonist approved for the treatment of moderate-to-severe Alzheimer's disease.[8][9] These successes have cemented adamantane's role as a cornerstone for the design of neuromodulatory agents.

The compound of interest, 3-(1-Aminoethyl)adamantan-1-ol, represents a logical extension of this chemical class. It combines the core adamantane cage with a hydroxyl group and an aminoethyl side chain. These modifications could potentially alter binding affinity, selectivity, and pharmacokinetic profiles compared to existing drugs, making it a subject worthy of investigation.

Discovery and Historical Context of Adamantane-Based Neuromodulators

The journey of adamantane derivatives from an antiviral to a neurological therapeutic platform was largely accidental.

  • Amantadine: Its utility in Parkinson's disease was discovered when a patient taking the drug for influenza reported a significant improvement in her Parkinsonian symptoms.[7] While its mechanism is complex, it is known to be a weak NMDA receptor antagonist, increase dopamine release, and block dopamine reuptake.[6]

  • Memantine: Developed by Merz Pharmaceuticals, Memantine was patented in 1966 and was initially investigated for a variety of CNS conditions.[8][10] Its function as an NMDA receptor antagonist was not fully elucidated until 1989, well after clinical trials had begun.[10] It represents a more refined approach, acting as a fast, uncompetitive channel blocker that preferentially inhibits the excessive, pathological activation of NMDA receptors seen in Alzheimer's disease, while sparing normal synaptic function.[11]

The development trajectory of these drugs underscores a key principle in adamantane chemistry: the amine-functionalized cage is a highly effective pharmacophore for interacting with the ion channel of the NMDA receptor.

Proposed Synthesis and Characterization

While a specific, documented synthesis for 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is scarce, a plausible multi-step pathway can be designed based on established adamantane chemistry. A 2015 paper describes a method for the selective hydroxylation of a related compound, Rimantadine (1-(1-adamantyl)ethanamine), to produce the target molecule.[12][13]

Proposed Synthetic Pathway

The proposed synthesis begins with the commercially available drug, Rimantadine, and introduces a hydroxyl group at the C3 position.

G cluster_0 Proposed Synthesis Workflow rimantadine Rimantadine HCl (1-(1-Adamantyl)ethanamine HCl) reaction Hydroxylation H₂O-CBrCl₃, W(CO)₆, Pyridine rimantadine->reaction Starting Material product 3-(1-Aminoethyl)adamantan-1-ol reaction->product Selective Hydroxylation salt_formation Salt Formation HCl in Ether product->salt_formation final_product Target Compound 3-(1-Aminoethyl)adamantan-1-ol HCl salt_formation->final_product Final Product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 3-(1-Aminoethyl)adamantan-1-ol hydrochloride from 1-(1-adamantyl)ethanamine hydrochloride (Rimantadine HCl).

Materials:

  • 1-(1-Adamantyl)ethanamine hydrochloride (Rimantadine HCl)

  • Tungsten hexacarbonyl (W(CO)₆)

  • Pyridine

  • Bromotrichloromethane (CBrCl₃)

  • Deionized Water

  • Diethyl ether

  • Hydrochloric acid (ethereal solution)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(1-adamantyl)ethanamine hydrochloride in a mixture of deionized water and bromotrichloromethane.

  • Catalyst Addition: Add tungsten hexacarbonyl (W(CO)₆) as the catalyst and pyridine as an activator to the solution.[12] The tungsten complex, activated by pyridine, facilitates the selective hydroxylation at a tertiary carbon of the adamantane cage.[12][13]

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, 3-(1-Aminoethyl)adamantan-1-ol. Purify the crude product using column chromatography.

  • Salt Formation: Dissolve the purified free base in diethyl ether and cool in an ice bath. Add a solution of hydrochloric acid in ether dropwise with stirring.

  • Isolation: Collect the resulting precipitate (3-(1-Aminoethyl)adamantan-1-ol hydrochloride) by filtration, wash with cold ether, and dry under vacuum.

Characterization

The final product should be characterized using standard analytical techniques to confirm its structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton and the position of the substituents.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify functional groups such as the hydroxyl (-OH) and amine (-NH₂) groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Pharmacological Profile and Presumptive Mechanism of Action

Given its structural similarity to Memantine, 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is hypothesized to function as a non-competitive NMDA receptor antagonist.

The NMDA Receptor and Excitotoxicity

The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[14] However, its overactivation leads to excessive calcium (Ca²⁺) influx, triggering a neurotoxic cascade known as excitotoxicity, which is implicated in neurodegenerative diseases like Alzheimer's.[11]

Mechanism of Action: Uncompetitive Channel Block

Adamantane-based antagonists like Memantine act as uncompetitive, open-channel blockers.[11][15] They enter the ion channel when it is opened by the binding of glutamate and glycine and physically occlude the pore, preventing Ca²⁺ influx.

Key Characteristics:

  • Voltage-Dependency: The positively charged amine group is drawn into the channel by the negative membrane potential, and this block is relieved upon depolarization.

  • Moderate Affinity and Fast Kinetics: Unlike high-affinity blockers (e.g., MK-801), Memantine's moderate affinity and fast on/off rates mean it primarily blocks the sustained, pathological receptor activation while allowing transient, physiological signaling to proceed.[11]

The presence of the aminoethyl group and the hydroxyl group on 3-(1-Aminoethyl)adamantan-1-ol could modulate these properties. The hydroxyl group may form additional hydrogen bonds within the channel, potentially altering residence time and affinity.

G cluster_0 NMDA Receptor Signaling & Antagonism Glutamate Glutamate (Neurotransmitter) NMDA_R NMDA Receptor Channel Closed Mg²⁺ Block Glutamate->NMDA_R:port1 Binds Depolarization Depolarization NMDA_R:port2->Depolarization Relieved by Channel_Open NMDA Receptor Channel Open Ca²⁺ Influx Depolarization->Channel_Open:port1 Excitotoxicity Excitotoxicity (Neuronal Damage) Channel_Open:port2->Excitotoxicity Excessive Influx Leads to Adamantane Adamantane Antagonist (e.g., Target Compound) Adamantane->Channel_Open:port1 Blocks Open Channel

Caption: Proposed mechanism of action via open-channel block of the NMDA receptor.

Protocols for Pharmacological Characterization

To validate the hypothesized mechanism of action, a series of standard pharmacological assays are required.

Protocol 1: [³H]MK-801 Radioligand Binding Assay

Objective: To determine the affinity of the test compound for the phencyclidine (PCP) binding site within the NMDA receptor ion channel.[14]

Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in a Tris-HCl buffer. Centrifuge to pellet the membranes and wash repeatedly to remove endogenous glutamate.

  • Assay: Incubate the prepared membranes with a fixed concentration of [³H]MK-801 (a high-affinity radiolabeled channel blocker) and varying concentrations of the test compound.

  • Detection: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

  • Analysis: Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of [³H]MK-801 binding). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Protocol 2: Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To characterize the functional inhibition of NMDA receptor currents and determine the voltage dependency and kinetics of the block.[15]

Methodology:

  • Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A).

  • Recording: Establish a whole-cell patch-clamp configuration. Apply NMDA and glycine to evoke an inward current.

  • Compound Application: Perfuse the test compound onto the cell and measure the reduction in the NMDA-evoked current.

  • Voltage Protocol: Hold the cell at different membrane potentials (e.g., -60 mV to +40 mV) to assess the voltage-dependence of the block. A stronger block at more negative potentials is characteristic of open-channel blockers.

  • Analysis: Quantify the IC₅₀ for current inhibition and analyze the kinetics of the block and unblock rates.

Parameter Expected Outcome for an Effective Antagonist Rationale
Binding Affinity (Ki) Low micromolar rangeIndicates potent interaction with the channel binding site.
Functional Inhibition (IC₅₀) Low micromolar rangeConfirms the compound effectively blocks receptor function.
Voltage Dependency Increased block at hyperpolarized potentialsCharacteristic of open-channel blockers that are driven into the pore by the electric field.[15]
Use-Dependency Block requires channel activationThe antagonist can only access its binding site when the channel is open.

Future Directions and Applications

The development of novel adamantane derivatives like 3-(1-Aminoethyl)adamantan-1-ol hydrochloride holds potential for treating a spectrum of neurological and psychiatric conditions where NMDA receptor hyperexcitability is a factor. Beyond Alzheimer's disease, potential applications include Parkinson's disease, neuropathic pain, and depression. Future research should focus on structure-activity relationship (SAR) studies to optimize potency, selectivity for different NMDA receptor subtypes (e.g., GluN2B-specific), and pharmacokinetic profiles to minimize side effects and improve therapeutic efficacy.[16][17]

Conclusion

While direct historical and discovery data for 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is limited, its structure firmly places it within the important class of adamantane-based NMDA receptor antagonists. By leveraging the extensive knowledge gained from the development of Amantadine and Memantine, we can propose robust synthetic and characterization protocols to fully evaluate its therapeutic potential. The principles and methodologies outlined in this guide provide a comprehensive framework for researchers to investigate this and other novel adamantane derivatives, continuing the legacy of this remarkable scaffold in the quest for new treatments for debilitating neurological disorders.

References

  • Wikipedia. Adamantane. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkk768p_lkgKnMvhgZ4spfKRyAR6tDEtvKmfHUeTF2rclusydIHC6PsDYPNMUH4xBU4Yp7JBbzIcOh7zu51tHdZE6Cdcep6Vl1o8BtPkO3Pp2r6a__kpKNKjUFXlLu3n5BtYQ=]
  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtVc6BFDDntvH8uiXS7b4ptT04LYXItnH-lkg5N8ZRCBkmHbCmEh20GreJSvxB04lYocUIm0-277I4JMcv9OxC6YOdAYBGumplX9XeAS9EebAzpGdUj30bX1ufyO0rUMB1Jo94uhfTHz5dlFDW6-T_Mj-NfDzr]
  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkVzzFOM5oCqUd1T8pPdL0e2QT13HYwLKD-ENoXwsPldEpnnaErJPZOVrz1IGOUSkN98DQEgVnluv52NtTA5LPZh-hnLJ1WAsdn9_XP4XAcdMAbfGdYuXIe04wSmm4eAsU8QOOiMfX20mFCNMFJxaLIg==]
  • MDPI. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuMcrVMLmar4YsAWGW0nwy8bJJeLsfXkg8C_Va-S9v3TfC4ZHcNUmc3-2zZ3zRBWDTZi3NqforbYsH1hcccFhs-pzVlWgYYE3DYvqjm7Xo3DsO2cIb6cE5Ek9pUH0Z49n6Q==]
  • PubMed Central (PMC). (2012). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG524C1AiNsW4MD1AhBZ8rk_ofk_ZFUv-A3jx2eI7NbSpziqW9H8Z5e6ARDRbqX6K9L4K2rh5UIoRxCwziBW5A6bLA1MRYiDFiREjfdmYHFW97Zibzi9x5QK6nWNCI_xpSutBArWv8lH-A8qr0=]
  • Benchchem. The Structure-Activity Relationship of (Rac)-NMDA Receptor Antagonist 1: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdED2aQwXREaLnbegT_bFeVrIEhFrxVQceReoIGAEStoxGDRVSO5VgJfFdUkk6geDdbk167wc0Vz4Vgc97ufyXEdv9A3I3JM9s7rx1L3iSH7Rdq6CsG6jn7qJFGPGCl6TsXl71gix8FhmxYMQEwnvi5iay2sftg5CYVUDIz1m63ThkL0D4VikGdhQJ3NqXiOcId1qjHaA9X-duldTulkGwXinbP2z39g3nRlbWhKrZqlPROOY=]
  • Semantic Scholar. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbG5cotAoIzCXCM4Pa9PzSQ6z5e-z9N7bqDzcSXid8StVdhOpPWch18MpGaWLeCZgEezYrDiPMnztHWKGlp8QAJf3qtT2paYa3cD1ADZmFBz2CagG8KMW_kY8eddQDjj07NYV_H_Lk8Ez9HUxkC95OmJs1DoqhCsOWGJudKlAiakO3ZUdKhdzy6oJ1fR5HdN1b5Bag8ItIIVE8j7SsTEprVrx_x7xrULxSD_pHWXt4JSYjGUZmYggBKn-wInDX-MGDGioZQWf30feFcywifNjLOkeEUg==]
  • Wikipedia. Amantadine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKKqiKWI0a_faZ-Wmq839CK-HSuzTM9LH6YPonJPZg0dJepJLTHhT6YpR8H3J7xMwNOgd2RU5WzhjJn_Pp_-nGs6T90LuMcTG05vOYEePZOHp-7FL_aKmXgiqa87yPNq1XXiE=]
  • ResearchGate. (2025). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCywQaaAO5-uDQsroD1mOnZKYmEP0xxhPBwa_6hwuHdYl7fWSkeUy71hsY1acYGHa7g7_NAPNU9V43LyrwcYEFT5TiMzkSrOTNCph7heBFNBYR1JbOXiGJ-VHbhtTyZhe5eeZxGskyrv1xki6kXolDndoObfobsvepENLPX2La8F_4ocHMXiEdeiKZGI5CZW1vCvb08iWtATBQ6ABl91ElQ3_dhLzQ_OPOnDZZklVL5TmH0G149jkS3JPujx2lH9cR1AntFOoY2PDqFn6-EJeRC6kIPhN5V9D9lm45wFg=]
  • Journal of Military Pharmaco-Medicine. (2022). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW-FUA8ih55JrYOWZqgJWJaHF7C5ORPjMcwTYF8EQ48jVxFPvjbZzuRJh_WkDrJ7B2sITE0KzhUUHnImE0qtCP9I6lDOULRZwLUjcCR5vYRiDuS8_eigo-0nNl8L-DMEPJwgIAikPMSNHgrAnNtTLTA8Ul8q0=]
  • PubMed. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4D3wIMmicrmSznei0XQlX_me2h3ARzmkh0Ka0QNuT1DV6UzYmfdytUFaoosk7n16H1advJM9_NCYqea-dWJion_Ouq4fdkFaY6XMtGJ8ZgtDKARj37AQKZRSGanpa0JYw9mOr]
  • ACS Omega. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4ivaj025gwMObkISIKNreBK71taF1AhsNh9njXwk0x1PBkXJMITlfu1CxADl_miDkXsMCDgZ7-LCA0UyAbVW75BytnTPycNWVupGHtDeROJjcg0m7m138GZ74siKf35Y1MY9V3qKfYYT-ZyI=]
  • ACS Publications. Structure-anti-Parkinson activity relationships in the aminoadamantanes. Influence of bridgehead substitution. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz6HAzoTPLdhoIEcmuN-I1aiO9m5mF90AT13_fOYi3ULZqbq8wbdYAq4j84Dvt2nN7aOOoujhUwGnTFD53GtkRVK3BpdUxdxGNWMSChq9epgjLs1m7s-D60Ch8WxEpcb5OyDCftx8]
  • PubMed Central (PMC). (2021). Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENW3NJ_pJHcBhbN8AKJpEYOPq4CaBcvlfN5eshevDS3sKA_A3vxeVrJmvRdv8ZoqO-SGdmGG7asWnANm-Edq596CIfKCdWjKsSHKABbEmjyF406tRAJkU4F0Y7UT7zsHsPfUfi0TqEp9TVrQQ=]
  • PubMed Central (PMC). (2023). Basic information about memantine and its treatment of Alzheimer's disease and other clinical applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhIO-7_QdaRxpgq3r3Lri-F5qHqhfpJvZp0ORn1-SnOxeXPv7fsJ6Qc9mqur2qAYScXsvQ__gbcmvo0BWdLMR4IloOE33aYa63wuS1p4-UnL4nhHpqZeodfAMDvu_kV-yN4tTDlWQwNSkOTjAj]
  • MDPI. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. [URL: https://vertexaisearch.cloud.google.
  • Power. Memantine vs Amantadine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEptAQLLqsbyAXpB8jjREQMuTL2x7ZunSNLrjra4CIMxF_oNM4_iLcGhrBjCTjdJTNe_htrCfiREjbWmPSMnHhnkXrlF-mGNbejtBdzlzMj5DLRmX6a7jNtwJy3OmfvnDkJNB_35vOBWW7aKDgA1-BK-yIg18vGNkA=]
  • Wikipedia. Memantine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNHyOfOvx5iCIVI1iM2qWzUZw94ABq5ybk-IgD9kxzLZwhgr3utyG5YeNjep0xjFrKexagy9RZTeRp_fopLqVkdv3Dn9ELDxaHgmpQtIgWBqIDu3Nm6Mdg_NRg4s-MSXs9VQ==]
  • Google Patents. (2002). Synthesis of memantine hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3Un5OvhiUKM3tImvjBgv6ePHQSAogAyMYGLFTxAlqhFL7KouA7ElE5P2ZTJIKZ29FwuOZWXM5HrocGt4dvwCmqSxeGL-2exUuRk9tL0yaOfyoSnlOMtd1_XyUGxIWWZwFhrvNRa3SUzG2]
  • ResearchGate. (2024). (PDF) Development of Continuous‐Flow Reactions for the Synthesis of Anti‐Alzheimer Drug Memantine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBzjqsk44MjBEAQ4EvZ0YyW6PYJedjngOIMVhe3yuwvFQ_jrNRNWASaO1GbIKNIeSHhsy3E10DuuyCf0R3NHqgri_64_bcTE0zP2j5r56McuoFrNgjrpmd6YxyuEnW4g68iAvx6MNBgxJn-nqm384AZuPkD8gTn4cXCRHCt4ON4XjpZLqoEuTs55dJxlQSuZii-S-gYncp0_SMKGpgdNfK50U0UB8FZArAAK6BqHUbIDiiQcRLsLKleAHnQwI4JASIGaQJ4jdHCFut]
  • Ningbo Inno Pharmchem Co., Ltd. Advancements in Adamantane Chemistry: The Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFStaGfzDo05dS1IC2Wdsf2xnYBvhfUENoW24XBxxnHRSMq8xof5m6noZI9gGLb_87HL0Hmg8_E8zmVt6IEJu6yBgCDVDyQNmOVQjEx0T9Ce79P0ccV6vypQBDlEYcCfRHm3N9p6S-g6wxMtMaR2o0WwQ2ChbNWiPf_sj3isBlrlziHvdM9WSNqDm5dYOGHq4xb_TDlfZ885HP8dLsGS2eb9DGSj_9NOIfjMJANcmMqALnuVqzCcJPCjz7Iy5r2WzNeVHW18s5XmYmZRpmLK4yLNtdIWhR0Il0Q78-s3w==]
  • BOC Sciences. 3-Amino-1-Adamantanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0c_wCaQ3wzhoJQ_AMbqE0CL8MwwjPoFFZ6DBda-2l26MjswVoZOtGzCVyxt3cVKy_Tds1xml6lsDKCdUt5hl0yjOJFYlPdFxNUuEVnDL2M4eljadnBStGROmfPbVxmADGVlxFuGGS5WjqjZsC]
  • PubMed Central (PMC). (2018). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXV7njKeqSxAEXWZa1sY9qzJBvKxspzx9nUbOzF5RCGxd_GuBJT8sPIuWArrCeJyYFByU3vHyUZ03w3kDqDaJFb2B7071gpyLSMRMBSnfEnopk26FTfitY-bM0p-8JOgRXTMtouxrYigkpAQ4=]
  • PubMed Central (PMC). (2023). Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVustKKaONpUC0FkFRdrF_uqGLKQcYNtyD5zi2aGjDTLrABXdU_RCBcmD1m1n3E-iJ6ZL0Z3Ob1qYlQePw6GhrZppf9S0eTUdPmt35Ths9eIAyf5iPXcW1k8Xe8YHIsE2TLCvh79xiVegucK4=]
  • PubMed Central (PMC). (2005). Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGimrO9dPD5rO7HG1DASX0vxU5nBRpG4bQhKkWpcSFpcHH5ZdSdfiW59MnZsKDcZaYgaTYyYD2rED43N0QiCvxTgbYnr0Y2D1syfOfCZSQ6rRKCr4FMO-ZiBSWuqKvWzjGfCCdWg4TOVuDJ6Zw=]
  • Google Patents. (2012). Method for synthesizing 3-amino-1-adamantanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdi_DxrQNpLPNpgI8rj8m0G5agmtl_Mu5nWj6v2JBZOPbg8_Lomo86rskjny2zW53UKJdmi-7LoI8u7VW_SNUkpzpIRcYXTEjSka1pbPwjhqI_Ff-C9XQ7FdbkG7dtRSQpAeO88_v6y9k_tmo=]
  • MDPI. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWs8TrTOLq1PMbpARlhRMGprP3cIljmHda2uDJBD8i5NcrwXMOfgOz2kit4YmOyIAp3Gw65-XOpVVz38NiqixzFy2aId0E1RNwxqNuYInuX4hToETGhpgNd_dV2id2Qiwi8Q==]
  • Figshare. (2018). Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYfc9GcQKVoTtxcnp7W787RnaxQ6O7n1TKD69TYhMij-mA50401eC6h4mUmQIJm2CZbeUPzKrDT-jM2iBytF7CmR_FzqOqjEZ2I_-SkL7QM2g_qo5a9ygfz0aaxozhsHfG-secQypn8E6J91XC5dhYKoMuABjAZbM5wS311M21C2a-C22xMi58aEOdeQPjpSfZsV2VUIwdQYFgs3dmzm_255cZN-UCMxJOUIiRLOwSblBpdBgyPrPV3LUdKgBNX7qKha9S0JXzMXJTcsjdMvlqQzJN]
  • DrugBank Online. 3-Amino-1-Adamantanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDEqFRa2qUqwecVCchRz8BRyiRZksoOvq0XtaJt3w1sTh988YBio4YfVg4VWRH9qiMFeiE3QohkFeVqqmVt_KdOhHbaoehxsom3lkkBQ36QfuB4a7IFe8nmfg1TbSOYg5Td9wXdp97m7AGEb388i7hPqPUfKJbuL6Pv9JNSakaJv-hcCXp6w==]
  • PubMed Central (PMC). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpGzz6hklPvMEEBNTA7gNc6DN5pgg5rmRVqS3-xU81ErnoCpTdL--KIIO0qu3o7glvg7xmWP6EqOGzHQYmC6yF7tU61CUDrff_tV5983V4P7m0BLe6pay61NUwXUsvanxTJ1BLba4Wf3qWp5cM]
  • ChemicalBook. (2025). 3-Amino-1-adamantanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEtXFS5rb9q-Hjz-PnvzBlNxo8-Bg7SU_cmUT5n59d36sKUr4r0Zc6PJA39q1DdqMxG118eLgWZRE-LU7olmzGst-keAGhOqvW19KVxinBmMG76bMmo2QSlXj30OOSmty6Q-6QCliabzIYFiD_uPHThlR-V-aYQ31dTXwk36hGBw==]
  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Diabetes Management: Understanding 3-Amino-1-Adamantanol's Role. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpq4sAwNjFJOKGHDI8kTyGsl-rb6VMhDIcWZWYX1HFZRZbUoRx4WtgmtBdIfWJgCaS9SfmRhA7OMfUt7Clrs5x-e93wU94RkkN8ASn2E80ZyA3mbrM1KmliHelXSG7v5lt67GBNbG6wg4YSrqI5gu6-ZXthfBib63eOJY8HhkCPns3Qf0HsU7-tONR1dHRwy48HJVP1ntsTcfcieM0w1QjtfaquynEPg3iQZTFX8OJn4ULTHJsG67HHAmCJ3Sw5wfXO9MNmK1z5W1V]

Sources

An In-depth Technical Guide to 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Adamantane Landscape

The adamantane scaffold, a rigid, tricyclic hydrocarbon, serves as a cornerstone in medicinal chemistry, lending its unique lipophilic and steric properties to a variety of therapeutic agents.[1][2] Its derivatives have found success as antiviral and neuroprotective drugs.[3][4] This guide focuses on a specific, lesser-documented derivative, 3-(1-Aminoethyl)adamantan-1-ol hydrochloride. While a dedicated CAS (Chemical Abstracts Service) number for this specific salt is not readily found in public databases, its core structure is a hydroxylated metabolite of the known antiviral drug, rimantadine.[5][6][7][8]

For reference, the closely related parent compound, 3-Amino-1-adamantanol, has a CAS number of 702-82-9, and its hydrochloride salt is registered under CAS number 6240-03-5.[9][10][11][12][13] This guide will synthesize available data on the synthesis of the core molecule and extrapolate its potential properties and applications based on the well-documented pharmacology of its structural analogs.

Synthesis and Chemical Architecture

The primary route to obtaining 3-(1-Aminoethyl)adamantan-1-ol is through the selective hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride, commercially known as rimantadine.[7][8] This process introduces a hydroxyl group at the 3-position of the adamantane cage, a key modification that can alter the compound's polarity, metabolic stability, and interaction with biological targets.

A documented laboratory-scale synthesis involves the use of a H₂O-CBrCl₃ system in the presence of a tungsten hexacarbonyl catalyst activated by pyridine.[7][8] This method allows for the targeted hydroxylation of the adamantane nucleus.

Proposed Synthetic Workflow

Below is a generalized, step-by-step protocol for the synthesis of 3-(1-Aminoethyl)adamantan-1-ol from rimantadine hydrochloride, based on established adamantane chemistry.

Protocol 1: Hydroxylation of Rimantadine Hydrochloride

  • Reaction Setup: In a three-necked flask equipped with a condenser and magnetic stirrer, dissolve 1-(1-adamantyl)ethanamine hydrochloride (rimantadine) in a mixture of water and bromotrichloromethane (CBrCl₃).

  • Catalyst Addition: Introduce tungsten hexacarbonyl (W(CO)₆) and pyridine to the reaction mixture. The pyridine acts as an activator for the catalyst.

  • Reaction Conditions: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable base, such as sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate or dichloromethane, to isolate the product.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent, until precipitation is complete.

  • Final Product: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield 3-(1-Aminoethyl)adamantan-1-ol hydrochloride.

Diagram 1: Synthesis Pathway of 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride

G Rimantadine_HCl Rimantadine Hydrochloride Hydroxylation Hydroxylation (H₂O-CBrCl₃, W(CO)₆, Pyridine) Rimantadine_HCl->Hydroxylation Free_Base 3-(1-Aminoethyl)adamantan-1-ol (Free Base) Hydroxylation->Free_Base HCl_Addition HCl Addition Free_Base->HCl_Addition Final_Product 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride HCl_Addition->Final_Product

Caption: Synthesis of the title compound from rimantadine.

Physicochemical Properties and Structural Analogs

The physicochemical properties of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride can be inferred from its structure and comparison with related compounds. The introduction of a hydroxyl group is expected to increase its polarity and water solubility compared to rimantadine.

Property3-Amino-1-adamantanol[9][10][11][12][13]3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride[1]
CAS Number 702-82-9356572-08-2
Molecular Formula C₁₀H₁₇NOC₁₂H₂₂ClNO
Molecular Weight 167.25 g/mol 231.76 g/mol
Appearance White to off-white crystalline powderNot specified
Melting Point 265 °C (decomposes)Not specified

Potential Therapeutic Applications

The therapeutic potential of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is likely to be in the realms of antiviral and neurological disorders, given its structural relationship to established drugs.

Antiviral Activity

As a hydroxylated metabolite of rimantadine, the compound is expected to exhibit activity against influenza A virus.[5][6] The parent drug, rimantadine, functions by inhibiting the M2 proton channel of the virus, which is crucial for viral uncoating and replication.[14] Studies on rimantadine metabolites have shown that while they retain inhibitory activity against wild-type influenza A viruses, their potency can be modest.[5][6] It is also important to note that resistance to adamantane-based antivirals is now widespread, which may limit the clinical utility of new derivatives for this indication.[14]

Neurological Disorders: NMDA Receptor Antagonism

Adamantane derivatives are well-known for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[3][15][16] Memantine (1-amino-3,5-dimethyladamantane), for instance, is a clinically approved drug for the treatment of Alzheimer's disease.[3] Its therapeutic effect is attributed to its uncompetitive, moderate-affinity antagonism of NMDA receptors, which helps to mitigate the excitotoxic effects of excessive glutamate stimulation without interfering with normal synaptic function.[16]

Given the presence of the aminoadamantane core, it is plausible that 3-(1-Aminoethyl)adamantan-1-ol could also function as an NMDA receptor antagonist.[17] The specific substitutions on the adamantane cage would modulate its binding affinity and kinetics at the receptor channel.

Diagram 2: Potential Mechanism of Action in Neurological Disorders

G Compound 3-(1-Aminoethyl)adamantan-1-ol NMDA_Receptor NMDA Receptor Channel Compound->NMDA_Receptor Blocks Ca_Influx Excessive Ca²⁺ Influx NMDA_Receptor->Ca_Influx Allows Neuroprotection Neuroprotection NMDA_Receptor->Neuroprotection Glutamate Excessive Glutamate Glutamate->NMDA_Receptor Activates Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity

Caption: Hypothesized neuroprotective action via NMDA receptor blockade.

Future Directions and Conclusion

3-(1-Aminoethyl)adamantan-1-ol hydrochloride represents an interesting, yet underexplored, adamantane derivative. While its primary significance may lie in being a metabolite of rimantadine, its potential as a standalone therapeutic agent, particularly in the context of neurological disorders, warrants further investigation. Future research should focus on a definitive synthesis and characterization of the compound, followed by in vitro and in vivo studies to elucidate its pharmacological profile. Specifically, its activity as an NMDA receptor antagonist and its potential neuroprotective effects should be a primary area of inquiry. The rich history of adamantane derivatives in drug discovery suggests that even subtle structural modifications can lead to significant changes in biological activity, making 3-(1-Aminoethyl)adamantan-1-ol a compelling candidate for further research and development.[2][4]

References

  • 3-Amino-1-Adamantanol. (n.d.).
  • Synthesis and antiviral activity of metabolites of rimantadine. (1990). Journal of Medicinal Chemistry. [PubMed]
  • 3-Amino-1-adamantanol | CAS 702-82-9. (n.d.). Santa Cruz Biotechnology.
  • Synthesis and antiviral activity of metabolites of rimantadine. (1990). Semantic Scholar.
  • Amantadine. (n.d.). In Wikipedia.
  • 3-Amino-1-adamantanol | 702-82-9. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2023). MDPI.
  • CAS No : 702-82-9 | Product Name : 3-Amino-1-adamantanol (BSC). (n.d.).
  • Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. (2004). NeuroRx. [NIH]
  • 3-Amino-1-adamantanol, 96% 5 g. (n.d.). Thermo Fisher Scientific.
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Journal of Chemical Health Risks.
  • Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. (2012).
  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). (2015). Semantic Scholar.
  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). (2015).
  • Synthesis and antiviral activity of metabolites of rimantadine. (1990).
  • Rimantadine. (2020). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [NCBI Bookshelf]
  • Advancements in Adamantane Chemistry: The Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride. (n.d.). A chemical company's technical article.
  • Synthesis and antiviral activity of metabolites of rimantadine. (1990). Journal of Medicinal Chemistry.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI.
  • SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME AMINOADAMANTANE DERIVATIVES. (2024). Journal of Chemical Technology and Metallurgy.
  • Structures of amantadine (I), rimantadine (II), and aminoadamantane... (n.d.).
  • Method for synthesizing 3-amino-1-adamantanol. (n.d.).

Sources

An In-depth Technical Guide to 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride and its Congeners: Synthesis, Properties, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, a derivative of the antiviral drug rimantadine. Due to the limited publicly available data on this specific molecule, this guide extends its scope to include a detailed examination of the closely related and pharmaceutically significant compound, 3-amino-1-adamantanol. By presenting a thorough analysis of this well-characterized analogue, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights applicable to the broader class of 3-hydroxy adamantane derivatives.

Introduction to Adamantane Derivatives in Medicinal Chemistry

The adamantane scaffold, a rigid, tricyclic hydrocarbon, has garnered significant interest in medicinal chemistry due to its unique lipophilic and metabolically stable properties.[1] The incorporation of the adamantyl moiety into drug candidates can enhance their pharmacokinetic and pharmacodynamic profiles. Prominent examples of adamantane-based drugs include amantadine and rimantadine, both of which have been used as antiviral agents. This guide focuses on hydroxylated derivatives of these compounds, which can emerge as metabolites or be synthesized as novel pharmaceutical intermediates.

Physicochemical Properties

A foundational aspect of drug development and chemical synthesis is the thorough characterization of a compound's physicochemical properties. These parameters influence its behavior in biological systems and dictate the methodologies for its handling and formulation.

3-(1-Aminoethyl)adamantan-1-ol Hydrochloride

Detailed experimental data for 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is not extensively reported in the literature. However, its fundamental properties can be derived from its chemical structure.

PropertyValueSource
Molecular Formula C₁₂H₂₂ClNOInternal Calculation
Molecular Weight 231.76 g/mol [2]
3-Amino-1-adamantanol: A Well-Characterized Analogue

In contrast, 3-amino-1-adamantanol is a widely studied intermediate, primarily due to its role in the synthesis of the anti-diabetic drug, Vildagliptin.[3]

PropertyValueSource
Molecular Formula C₁₀H₁₇NO[4]
Molecular Weight 167.25 g/mol [4]
Appearance White solid[3]
Melting Point 265 °C (decomposes)[3][4]
Solubility Soluble in organic solvents, insoluble in water.[3]

Synthesis of 3-Hydroxy Adamantane Derivatives

The introduction of a hydroxyl group at the 3-position of the adamantane cage is a key synthetic challenge. Various methods have been developed, primarily focusing on the selective oxidation of a C-H bond.

Synthesis of 3-(1-Aminoethyl)adamantan-1-ol from Rimantadine

A documented procedure for the synthesis of 3-(1-Aminoethyl)adamantan-1-ol involves the selective hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine).[5][6] This process utilizes a system of H₂O-CBrCl₃ in the presence of a tungsten hexacarbonyl catalyst activated by pyridine.[5][6]

G cluster_conditions Reaction Conditions Rimantadine Rimantadine (1-(1-Adamantyl)ethanamine hydrochloride) Product 3-(1-Aminoethyl)adamantan-1-ol Rimantadine->Product Hydroxylation Reagents H₂O-CBrCl₃ W(CO)₆, Pyridine

Caption: Synthesis of 3-(1-Aminoethyl)adamantan-1-ol.

Established Synthesis Protocols for 3-Amino-1-adamantanol

Multiple synthetic routes to 3-amino-1-adamantanol have been reported in the literature and patents, reflecting its industrial importance.

A common industrial method involves the nitration of amantadine hydrochloride followed by hydrolysis.[7][8]

Experimental Protocol:

  • Nitration: Amantadine hydrochloride is added in portions to a nitrating agent (a mixture of nitric acid and sulfuric acid). The reaction is typically carried out at low temperatures (ice-water bath) initially and then allowed to proceed at room temperature.[7]

  • Quenching: The reaction mixture is then carefully poured into ice water.[7]

  • Hydrolysis and Neutralization: A strong base, such as potassium hydroxide or sodium hydroxide, is added to the solution to induce hydrolysis and adjust the pH to 10-12.[7]

  • Extraction and Purification: The product is extracted with an organic solvent like dichloromethane, dried, and purified by recrystallization from a suitable solvent such as ethyl acetate to yield 3-amino-1-adamantanol as a white solid.[7]

G cluster_0 Step 1: Nitration cluster_1 Step 2: Hydrolysis & Neutralization cluster_2 Step 3: Purification A Amantadine HCl C Nitrated Intermediate A->C B Nitrating Agent (HNO₃/H₂SO₄) D Quenching (Ice Water) C->D F Crude 3-Amino-1-adamantanol D->F E Strong Base (e.g., KOH) G Extraction (Dichloromethane) F->G H Recrystallization (Ethyl Acetate) I Pure 3-Amino-1-adamantanol H->I

Caption: Workflow for the synthesis of 3-Amino-1-adamantanol.

Analytical Characterization

The structural elucidation and purity assessment of adamantane derivatives are crucial for their use in research and pharmaceutical manufacturing. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum of 3-amino-1-adamantanol shows characteristic peaks for the N-H and O-H stretching vibrations. A published spectrum displays peaks at 3314, 2886, 1457, 1354, 1034, and 945 cm⁻¹.[3]

  • Mass Spectrometry (MS): The mass spectrum of 3-amino-1-adamantanol shows a molecular ion peak (M⁺) at m/z 168, along with characteristic fragmentation patterns.[3]

Chromatographic Methods

Gas chromatography (GC) is a suitable technique for the analysis of volatile adamantane derivatives. A method for the determination of 3-amino-1-adamantanol in vildagliptin has been developed using a capillary column with a 6% cyanopropylphenyl-94% dimethylpolysiloxane stationary phase and a hydrogen flame ionization detector (FID).

Biological Activity and Applications

The biological activity of adamantane derivatives is a key driver for their development.

Potential Antiviral Activity of 3-(1-Aminoethyl)adamantan-1-ol

As a hydroxylated metabolite of rimantadine, 3-(1-Aminoethyl)adamantan-1-ol has been investigated for its antiviral properties. Studies have shown that the 3-hydroxy metabolite of rimantadine exhibits modest inhibitory activity against wild-type influenza A viruses (H3N2 and H1N1).[6]

3-Amino-1-adamantanol as a Key Pharmaceutical Intermediate

The primary application of 3-amino-1-adamantanol is as a crucial building block in the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3] The rigid adamantane structure is a key feature of the Vildagliptin molecule.

G cluster_0 Starting Materials 3-Amino-1-adamantanol 3-Amino-1-adamantanol Vildagliptin Vildagliptin 3-Amino-1-adamantanol->Vildagliptin Condensation Chloroacetyl-(S)-proline nitrile Chloroacetyl-(S)-proline nitrile Chloroacetyl-(S)-proline nitrile->Vildagliptin

Caption: Role of 3-Amino-1-adamantanol in Vildagliptin synthesis.

Conclusion

While specific, in-depth data on 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is limited, its structural relationship to rimantadine and other 3-hydroxy adamantane derivatives allows for informed postulations regarding its synthesis and potential biological activity. The comprehensive analysis of the closely related compound, 3-amino-1-adamantanol, provides a valuable framework for researchers and drug development professionals working with this class of molecules. The established synthetic routes, analytical methods, and the significant role of 3-amino-1-adamantanol as a pharmaceutical intermediate underscore the continued importance of adamantane chemistry in the quest for novel therapeutics. Further research into the specific properties and applications of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is warranted to fully elucidate its potential.

References

  • Semantic Scholar. (2015, February 15). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Retrieved from [Link]

  • ResearchGate. (2015, January). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Retrieved from [Link]

  • Google Patents. (n.d.). RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof.
  • Google Patents. (n.d.). CN101798270A - Method for preparing 3-amino-1-adamantane alcohol.
  • Google Patents. (n.d.). CN104761456B - Preparation method of 3-amino-1-adamantanol.
  • Molbase. (n.d.). 3-Amino-1-Adamantanol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-adamantanol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-adamantanol. Retrieved from [Link]

  • ResearchGate. (2013, June). Biological activity of adamantane analogues. Retrieved from [Link]

  • Google Patents. (n.d.). CN101798270B - Method for preparing 3-amino-1-adamantane alcohol.
  • Google Patents. (n.d.). CN109824524A - Process for preparing 3-amino-1-adamantanol.
  • Google Patents. (n.d.). CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin.

Sources

A Technical Guide to the Solubility Profiling of 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of 3-(1-aminoethyl)adamantan-1-ol hydrochloride (CAS: 128487-57-0). The document is structured to empower researchers, scientists, and drug development professionals with both the theoretical knowledge and practical methodologies required for a thorough solubility assessment. We delve into the distinct structural contributions of the adamantane cage, the polar functional groups, and the hydrochloride salt to the compound's overall physicochemical behavior. This guide presents detailed, field-proven protocols for both equilibrium (thermodynamic) and kinetic solubility assays, explaining the causality behind critical experimental steps. By synthesizing established methodologies with the specific structural attributes of the target molecule, this whitepaper serves as a self-validating manual for generating reliable and reproducible solubility data, a cornerstone for successful formulation, screening, and preclinical development.

Introduction to 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride

Chemical Structure and Physicochemical Rationale

3-(1-Aminoethyl)adamantan-1-ol hydrochloride is a derivative of adamantane, a rigid, polycyclic hydrocarbon with a unique cage-like structure resembling a diamondoid.[1] The parent adamantane is highly lipophilic and practically insoluble in water.[1][2] The biological and pharmaceutical potential of adamantane derivatives is often unlocked by introducing functional groups that modulate these properties.[3][4]

In the case of 3-(1-aminoethyl)adamantan-1-ol hydrochloride, the structure incorporates several key features designed to influence its solubility profile:

  • Adamantane Backbone: This bulky, nonpolar cage (C₁₀H₁₅) provides structural rigidity and high lipophilicity, which can enhance interaction with biological membranes.[3]

  • Hydroxyl (-OH) and Amino (-NH₂) Groups: The introduction of these polar, hydrogen-bonding groups is a common strategy to increase aqueous solubility compared to the parent hydrocarbon.[5]

  • Hydrochloride Salt (.HCl): The formation of a hydrochloride salt with the basic amino group is the most critical modification for enhancing aqueous solubility. The salt form allows the compound to readily dissociate in aqueous media into a protonated, cationic species and a chloride anion, which are more readily solvated by polar water molecules than the neutral free base.

Understanding this structural interplay is fundamental to designing meaningful solubility experiments and interpreting the resulting data.

The Critical Role of Solubility in Drug Development

Aqueous solubility is a paramount physicochemical parameter in drug discovery and development.[6] Insufficient solubility can severely hamper a compound's progress by causing:

  • Unreliable Bioassay Results: Poorly soluble compounds may precipitate in in-vitro assay media, leading to inaccurate measurements of biological activity.[7]

  • Poor Bioavailability: For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[8]

  • Formulation Challenges: Developing a stable and effective dosage form, whether oral or parenteral, is significantly more complex for compounds with low solubility.[9]

Therefore, a comprehensive understanding of a compound's solubility under various conditions (e.g., different pH levels, temperatures) is not merely a characterization step but a critical prerequisite for advancing a drug candidate.[10]

Theoretical Framework of Solubility

Equilibrium vs. Kinetic Solubility

Two distinct types of solubility are measured in pharmaceutical research, each providing different insights at different stages of development.[11]

  • Equilibrium (Thermodynamic) Solubility: This is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pH, when the system has reached equilibrium between the dissolved and undissolved states.[12] It is considered the "gold standard" measurement and is typically determined using the shake-flask method.[9][13] This value is crucial for pre-formulation and understanding the compound's intrinsic properties.

  • Kinetic Solubility: This measures the concentration of a compound upon its precipitation from a solution that was initially prepared by dissolving the compound in an organic cosolvent (typically DMSO) and then diluting it into an aqueous buffer.[6][14] This high-throughput method is widely used in early drug discovery for screening large numbers of compounds.[7][11] Kinetic solubility values are often higher than equilibrium solubility because they start from a supersaturated state.

Key Factors Influencing Solubility
  • pH and pKa: As an amine hydrochloride, the solubility of 3-(1-aminoethyl)adamantan-1-ol hydrochloride is highly dependent on pH. In acidic to neutral solutions, the amino group will be protonated (-NH₃⁺), leading to higher solubility. In basic conditions (pH > pKa), the compound will convert to its less soluble free base form. The lowest aqueous solubility is typically observed at pH levels more than 2 units above the pKa.[10]

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility generally increases with temperature.[15][16] Characterizing the temperature dependence is important for manufacturing, storage, and understanding physiological behavior.

  • Solvent Composition: The compound's solubility will vary significantly in different solvents based on polarity. While the hydrochloride salt form promotes solubility in polar solvents like water and aqueous buffers, the adamantane core ensures solubility in various organic solvents.[2]

Experimental Determination of Solubility

The following sections provide detailed, self-validating protocols for determining the solubility of 3-(1-aminoethyl)adamantan-1-ol hydrochloride.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This method is the definitive approach for measuring thermodynamic solubility and is recommended by regulatory bodies for Biopharmaceutics Classification System (BCS) studies.[17][18][19]

Causality Behind the Method: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. This requires adding an excess of the solid compound and allowing sufficient time and agitation for the system to reach a true thermodynamic equilibrium.[20]

Materials and Equipment:

  • 3-(1-Aminoethyl)adamantan-1-ol hydrochloride (solid powder)

  • Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 PBS)

  • Glass vials with screw caps

  • Orbital shaker or rotator within a temperature-controlled incubator

  • Centrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) or LC-MS/MS system for quantification[21]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 3-(1-aminoethyl)adamantan-1-ol hydrochloride to a vial. The amount should be sufficient to ensure that undissolved solid remains visible at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired pre-equilibrated buffer (e.g., 2 mL) to the vial.

  • Incubation: Secure the vials in a shaker incubator set to a controlled temperature (e.g., 25°C or 37°C). Agitate the mixture for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[20][21] The equilibration time should be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

  • Phase Separation: After incubation, allow the vials to rest to let undissolved solids settle. Separate the saturated solution from the excess solid. This can be achieved by either:

    • Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically compatible 0.22 µm filter. Discard the initial few drops to avoid any adsorptive loss.

  • Quantification: Immediately dilute an aliquot of the clear filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method against a standard curve prepared with known concentrations of the compound.

  • Quality Control: Perform each experiment in at least triplicate to ensure reproducibility.[21] The solid residue at the end of the experiment can be analyzed (e.g., by DSC or XRD) to check for any polymorphic or phase transformations during the study.[20]

Protocol 2: High-Throughput Determination of Kinetic Solubility

This method is ideal for rapid assessment during early-stage research.[11]

Causality Behind the Method: This protocol assesses how readily a compound precipitates when its high-concentration organic solution is introduced into an aqueous environment. It mimics the situation in many high-throughput screening assays where compounds are added from DMSO stocks.[7]

Materials and Equipment:

  • 3-(1-Aminoethyl)adamantan-1-ol hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates (UV-transparent for UV detection)

  • Plate shaker

  • Nephelometer, UV-Vis plate reader, or LC-MS/MS system[7][14]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound, typically 10-20 mM, in 100% DMSO.[22]

  • Plate Setup: Dispense the aqueous buffer into the wells of a 96-well plate.

  • Compound Addition: Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the buffer in the wells to achieve a range of desired final concentrations. The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility.[6]

  • Incubation and Mixing: Seal the plate and mix on a plate shaker for a defined period, typically 1 to 2 hours, at a controlled temperature.[6][14]

  • Precipitation Measurement: Determine the solubility by detecting the point at which a precipitate forms. Common detection methods include:

    • Nephelometry: Measures light scattering caused by insoluble particles.[14]

    • Direct UV/LC-MS: The plate is filtered or centrifuged, and the concentration of the compound remaining in the clear solution is measured and compared to standards.[7][12]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is detected.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured format to facilitate analysis and comparison.

Tabulating Solubility Data
Solvent SystempHTemperature (°C)Solubility TypeMeasured Solubility (µg/mL)Measured Solubility (µM)
HCl Buffer1.225Equilibrium
Acetate Buffer4.525Equilibrium
Phosphate Buffer6.825Equilibrium
PBS7.425Equilibrium
PBS7.437Equilibrium
PBS7.425Kinetic
Water~7.025Equilibrium
EthanolN/A25Equilibrium
Interpreting the Solubility Profile
  • pH-Dependence: A significant drop in solubility is expected as the pH increases above the compound's pKa, reflecting the transition from the soluble ionized form to the less soluble free base.

  • Temperature Effect: For most compounds, solubility will increase at 37°C compared to 25°C. The magnitude of this increase provides insight into the thermodynamics of dissolution.[15]

  • Kinetic vs. Equilibrium: It is common for the kinetic solubility value to be higher than the equilibrium solubility value. A large difference may indicate a high propensity for the compound to form amorphous precipitates or supersaturated solutions, which can have implications for oral absorption.

Visualization of Experimental Workflows

Diagrams help clarify the sequence and logic of the experimental protocols.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess Solid Compound B Add Precise Volume of Buffer A->B Step 1-2 C Incubate & Agitate (24-72h at Temp) B->C D Centrifuge or Filter (0.22 µm) C->D E Dilute Supernatant D->E F Quantify by HPLC / LC-MS E->F G Calculate Solubility (µg/mL) F->G

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_addition Assay Execution cluster_analysis Analysis A Prepare High Conc. Stock in DMSO C Add DMSO Stock to Buffer A->C B Dispense Buffer into 96-Well Plate B->C D Incubate & Mix (1-2h at Temp) C->D E Measure Precipitation (e.g., Nephelometry) D->E F Determine Highest Soluble Concentration E->F

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

The solubility of 3-(1-aminoethyl)adamantan-1-ol hydrochloride is a complex property governed by the interplay of its lipophilic adamantane core and its polar, ionizable functional groups. A thorough and accurate assessment of its solubility is not optional but essential for its successful development as a potential therapeutic agent. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to generate high-quality equilibrium and kinetic solubility data. Adherence to these standardized, self-validating methods will ensure data reliability, facilitate informed decision-making in lead optimization and formulation, and ultimately contribute to a more efficient drug development pipeline.

References

  • AxisPharm. Equilibrium Solubility Assays Protocol.
  • Al-Ghaban, A. M. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization. International Journal of Pharmaceutical and Clinical Research, 4(2), 29-35.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Solubility of Things. Adamantane.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmacy & Pharmaceutical Sciences, 13(3), 321-344.
  • BioDuro. ADME Solubility Assay.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
  • Bergström, C. A. S. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • Perlovich, G. L., et al. (2016). Solvent and temperature effects on the solubility of some new adamantane/memantine sulfonamide derivatives. Physical Chemistry Chemical Physics, 18(13), 9131-9142. Available from: [Link]

  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • National Journal of Pharmaceutical Sciences. (2020). Determination of solubility by gravimetric method: A brief review.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
  • Perlovich, G. L., et al. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 18(13), 9131-9142.
  • Wikipedia. Adamantane.
  • Kim, I., et al. (2018). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorganic & Medicinal Chemistry Letters, 28(4), 693-698.
  • Kushnir, S., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(20), 15383.
  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls.
  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility.
  • Sova, M. (2012). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 17(3), 2791-2808.
  • Sigma-Aldrich. 3-(1-Aminoethyl)-1-adamantanol hydrochloride.
  • Morozov, I. S., et al. (2001). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Pharmaceutical Chemistry Journal, 35(8), 423-425.

Sources

A Technical Guide to Investigating the Biological Targets of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Adamantane Scaffold - A Privileged Structure in Medicinal Chemistry

The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has established itself as a "privileged" structure in drug discovery. Its unique stereochemical and physicochemical properties have been successfully incorporated into a range of clinically approved therapeutics, from antiviral agents to central nervous system (CNS) modulators.[1][2] The compound of interest, 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, is a fascinating member of this family, sharing structural motifs with well-known drugs such as the antiviral rimantadine and the NMDA receptor antagonist memantine. This guide provides a comprehensive framework for elucidating the potential biological targets of this compound, grounded in established principles of pharmacology and medicinal chemistry. We will explore rational, hypothesis-driven experimental workflows designed to systematically investigate its antiviral and neuroactive potential.

Structural Analysis and Hypothesis Generation

The structure of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride immediately suggests two primary avenues of investigation based on its chemical lineage. It is a hydroxylated derivative of rimantadine, which itself is a potent inhibitor of the influenza A M2 proton channel.[3][4] Furthermore, the presence of the aminoadamantane core is a hallmark of N-methyl-D-aspartate (NMDA) receptor antagonists like amantadine and memantine.[5][6][7][8]

Therefore, our primary hypotheses are:

  • Hypothesis 1: Antiviral Activity. 3-(1-Aminoethyl)adamantan-1-ol hydrochloride may inhibit viral replication, potentially through interaction with viral ion channels.

  • Hypothesis 2: Neuromodulatory Activity. The compound may act as an antagonist of the NMDA receptor, suggesting potential applications in neurological disorders.

This guide will provide detailed protocols to test these hypotheses, enabling researchers to characterize the compound's pharmacological profile.

Investigating Antiviral Potential: Targeting the Influenza M2 Proton Channel

The structural similarity to rimantadine provides a strong rationale for investigating the antiviral properties of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, particularly against influenza A virus. The M2 protein of influenza A is a proton-selective ion channel essential for viral replication.[3] Amantadine and rimantadine are known to block this channel, preventing the acidification of the viral core and subsequent uncoating.[3]

Experimental Workflow: Antiviral Efficacy

The following workflow outlines a systematic approach to assess the antiviral activity of the compound.

antiviral_workflow cluster_invitro In Vitro & Cell-Based Assays cluster_data Data Analysis cytotoxicity Cytotoxicity Assay (MTT/XTT) plaque_reduction Plaque Reduction Assay cytotoxicity->plaque_reduction Determine non-toxic concentrations cc50 Calculate CC50 cytotoxicity->cc50 yield_reduction Virus Yield Reduction Assay plaque_reduction->yield_reduction Confirm antiviral effect ic50 Calculate IC50 plaque_reduction->ic50 m2_channel_assay M2 Channel Activity Assay (e.g., Electrophysiology) yield_reduction->m2_channel_assay Elucidate mechanism si Determine Selectivity Index (SI) (CC50/IC50) cc50->si ic50->si

Caption: Workflow for assessing antiviral activity.

Detailed Protocol: Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral replication.

Objective: To determine the concentration of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock (e.g., A/PR/8/34 H1N1)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Agarose

  • Crystal Violet solution

  • 3-(1-Aminoethyl)adamantan-1-ol hydrochloride

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to 95-100% confluency.

  • Virus Dilution: Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.

  • Infection: Wash the confluent cell monolayers with PBS and infect with 100-200 plaque-forming units (PFU) of virus per well. Allow adsorption for 1 hour at 37°C.

  • Compound Treatment: Prepare serial dilutions of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride in a 2X DMEM/agarose overlay medium.

  • Overlay: After adsorption, remove the viral inoculum and overlay the cell monolayers with the compound-containing agarose medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Staining: Fix the cells with 10% formalin and stain with 0.1% crystal violet solution to visualize the plaques.

  • Quantification: Count the number of plaques in each well. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Data Analysis:

Compound ConcentrationPlaque Count% Inhibition
0 µM (Control)1500%
1 µM12020%
5 µM8046.7%
10 µM4570%
25 µM1093.3%

Plot the % inhibition against the compound concentration and determine the IC50 using non-linear regression.

Probing Neuromodulatory Effects: The NMDA Receptor Hypothesis

The aminoadamantane scaffold is a well-established pharmacophore for NMDA receptor channel blockers.[5][9] Memantine and amantadine, for instance, exert their therapeutic effects in Alzheimer's and Parkinson's disease, respectively, through this mechanism.[8][10] They are uncompetitive antagonists, meaning they bind within the ion channel pore when it is open, thus blocking the influx of Ca2+.[6][10]

Signaling Pathway: NMDA Receptor Function and Blockade

nmda_pathway cluster_membrane Cell Membrane receptor NMDA Receptor Glutamate Binding Site Glycine Binding Site Channel Pore ca_ion Ca²⁺ receptor:f3->ca_ion Influx glutamate Glutamate glutamate->receptor:f1 Binds glycine Glycine glycine->receptor:f2 Binds downstream Downstream Signaling (e.g., CaMKII, CREB) ca_ion->downstream Activates compound 3-(1-Aminoethyl)adamantan-1-ol compound->receptor:f3 Blocks

Caption: NMDA receptor activation and uncompetitive antagonism.

Experimental Workflow: NMDA Receptor Antagonism

A multi-assay approach is recommended to confirm and characterize the interaction with the NMDA receptor.

nmda_workflow cluster_binding Binding Assays cluster_functional Functional Assays radioligand Radioligand Binding Assay ([³H]MK-801) electrophys Electrophysiology (Patch-Clamp) radioligand->electrophys Confirm functional block calcium_imaging Calcium Imaging Assay (e.g., Fluo-4 AM) electrophys->calcium_imaging High-throughput validation

Caption: Workflow for investigating NMDA receptor antagonism.

Detailed Protocol: Radioligand Binding Assay

This assay determines if the compound binds to the same site as known NMDA receptor channel blockers.

Objective: To measure the affinity of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride for the phencyclidine (PCP) site within the NMDA receptor channel using [³H]MK-801 as the radioligand.

Materials:

  • Rat brain cortical membranes

  • [³H]MK-801 (radioligand)

  • Unlabeled MK-801 (for non-specific binding)

  • Glutamate and Glycine

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

  • 3-(1-Aminoethyl)adamantan-1-ol hydrochloride

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the brain membranes, [³H]MK-801, glutamate, and glycine (to open the channel).

  • Competition Binding: Add increasing concentrations of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride to compete with [³H]MK-801 for binding.

  • Incubation: Incubate the mixture at room temperature for 2 hours to reach equilibrium.

  • Filtration: Rapidly filter the assay mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled MK-801) from total binding. Determine the Ki (inhibition constant) of the test compound by fitting the data to a one-site competition model.

Data Analysis:

Compound Conc. (log M)[³H]MK-801 Bound (DPM)% Specific Binding
-95500100%
-8545098.2%
-7450072.7%
-6250027.3%
-510500.9%
-410000%

The Ki value is derived from the IC50 using the Cheng-Prusoff equation. A lower Ki indicates higher binding affinity.

Other Potential Targets and Future Directions

While the primary hypotheses focus on antiviral and NMDA receptor activity, the adamantane scaffold is known to interact with other biological targets. For instance, amantadine has been reported to have activity at the sigma-1 receptor and to influence dopamine release.[11] Should the primary assays yield negative or ambiguous results, a broader screening approach against a panel of receptors and ion channels could be warranted.

Further steps in the drug discovery cascade would involve:

  • Lead Optimization: If promising activity is identified, medicinal chemistry efforts can be initiated to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Promising candidates should be evaluated in relevant animal models of viral infection or neurological disease to assess their efficacy and safety.

Conclusion

3-(1-Aminoethyl)adamantan-1-ol hydrochloride is a compound with significant potential, standing at the intersection of antiviral and neuropharmacology. Its structural heritage provides a clear and rational basis for the investigation of its biological targets. The experimental workflows and detailed protocols outlined in this guide offer a robust framework for researchers to systematically elucidate its mechanism of action. By combining binding and functional assays, a comprehensive pharmacological profile can be established, paving the way for its potential development as a novel therapeutic agent.

References

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (n.d.). MDPI. [Link]

  • Shibnev, V. A., Garaev, T. M., Finogenova, M. P., Shevchenko, E. S., & Burtseva, E. I. (2011). [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine]. Voprosy virusologii, 56(2), 36–39. [Link]

  • Kornhuber, J., Bormann, J., Retz, W., Hübers, M., & Riederer, P. (1994). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Journal of neural transmission. Supplementum, 43, 91–104. [Link]

  • Abdel-Aal, O. A. M., El-Sayed, M. A. A., & El-Gamal, K. M. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Pharmaceuticals, 16(10), 1381. [Link]

  • Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism. (2024, April 12). Philadelphia Integrative Psychiatry. [Link]

  • Nowak, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2056. [Link]

  • Amine derivatives of adamantane with antiviral activity. (n.d.). ResearchGate. [Link]

  • Shiryaev, V. A., et al. (2021). Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. European Journal of Medicinal Chemistry, 221, 113485. [Link]

  • Amantadine. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

  • Lipton, S. A. (2007). N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease. CNS Drug Reviews, 9(2), 103-114. [Link]

  • Amantadine and memantine are NMDA receptor antagonists. (n.d.). ResearchGate. [Link]

  • Danysz, W., & Parsons, C. G. (1996). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. Neuroscience and biobehavioral reviews, 20(3), 455–468. [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024, August 2). ConnectSci. [Link]

  • The Adamantane Scaffold: Beyond a Lipophilic Moiety. (n.d.). ResearchGate. [Link]

  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). (n.d.). ResearchGate. [Link]

  • The adamantane scaffold: Beyond a lipophilic moiety. (2025, July 5). PubMed. [Link]

Sources

The Adamantane Scaffold: A Three-Dimensional Bullet for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The adamantane moiety, a perfectly symmetrical, rigid, and highly lipophilic tricyclic hydrocarbon, represents a uniquely powerful tool in the medicinal chemist's arsenal. First isolated from crude oil in 1933, its journey from chemical curiosity to a privileged scaffold in clinically successful drugs is a testament to its remarkable physicochemical properties.[1][2] This guide moves beyond viewing adamantane as a simple "lipophilic bullet" and delves into the causal relationships between its three-dimensional structure and its profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to confer potent and selective biological activity. We will explore its foundational role in antiviral and neurological therapies, its application in modern enzyme inhibitors, and provide actionable experimental protocols for its synthesis and evaluation, thereby offering a comprehensive framework for its strategic deployment in drug discovery programs.

The Adamantane Advantage: Decoding the Physicochemical Rationale

The decision to incorporate an adamantane scaffold is driven by its predictable and advantageous modulation of a drug candidate's properties. This stems from a unique convergence of lipophilicity, rigidity, and metabolic stability.

Lipophilicity and its Impact on Pharmacokinetics

The adamantane cage is exceptionally non-polar, making it a powerful moiety for increasing a compound's lipophilicity. This is not merely an abstract property; it has direct, quantifiable consequences on pharmacokinetics. An increase in the octanol-water partition coefficient (logP) is a primary driver for enhanced membrane permeability, including passage across the blood-brain barrier (BBB).[1][3]

  • Causality: The addition of an adamantyl group can increase the calculated logP (cLogP) of a molecule by approximately 3.1 log units.[1][4] For CNS-targeting drugs, this enhancement is often the critical factor that enables sufficient brain exposure.[1] Furthermore, its affinity for lipid bilayers allows adamantane derivatives to function as membrane anchors, a property exploited in drug delivery systems and for targeting membrane proteins.[4][5][6][7]

PropertyValueSignificance in Drug Design
Formula C₁₀H₁₆Pure hydrocarbon composition
Molecular Weight 136.24 g/mol Low molecular weight for a bulky group
Melting Point 270 °C (sublimes)High thermal stability due to crystal symmetry[8]
Symmetry Td point groupProvides a rigid, predictable 3D structure[1][9]
logP (octanol-water) ~3.3 (calculated)High lipophilicity, enhances membrane permeability[3]
Solubility Insoluble in waterSoluble in nonpolar organic solvents[8]

Table 1: Key Physicochemical Properties of the Adamantane Core.

Rigidity and Three-Dimensionality: Escaping the "Flatland"

A significant portion of modern drug discovery has been dominated by aromatic, planar molecules. The adamantane scaffold provides a robust, strain-free, and three-dimensional alternative.[1][10]

  • Causality: This rigid, cage-like structure allows for the precise and predictable positioning of functional groups in 3D space.[1][9][10] Unlike flexible alkyl chains, which can adopt numerous conformations, the adamantane core locks substituents into specific vectors. This spatial control is invaluable for optimizing interactions within a target's binding pocket, enhancing both potency and selectivity.[1] The steric bulk can also be used to shield adjacent functional groups from enzymatic degradation or to physically block ion channels.[1][7]

G cluster_0 Drug Discovery Workflow Start Identify Need for 3D Scaffold Incorporate Incorporate Adamantane Moiety Start->Incorporate Improve PK/ Target Binding Synthesize Synthesize Derivatives Incorporate->Synthesize Functionalization Assay Biological Assays (Potency, Selectivity) Synthesize->Assay SAR Assay->Incorporate Iterative Design Optimize Lead Optimization (ADME/Tox) Assay->Optimize Profile Promising Hits Candidate Drug Candidate Optimize->Candidate

Caption: Workflow for Adamantane-Based Drug Discovery.

Metabolic Stability

The adamantane core itself is exceptionally resistant to metabolic oxidation due to its lack of easily abstractable hydrogen atoms and strong C-C bonds.

  • Causality: When positioned strategically, the bulky adamantane cage can act as a "metabolic shield," protecting nearby labile functional groups (e.g., esters, amides) from cleavage by metabolic enzymes like cytochrome P450s.[1][7] This steric hindrance reduces the rate of metabolism, thereby increasing the drug's plasma half-life and overall exposure.[1][11]

Clinical Success Stories: Adamantane in Action

The theoretical benefits of the adamantane scaffold are validated by its presence in numerous clinically approved drugs across diverse therapeutic areas.[1][12]

Drug NameTherapeutic AreaMechanism of ActionRole of Adamantane Scaffold
Amantadine Antiviral (Influenza A), Parkinson's DiseaseBlocks M2 proton channel of influenza A virus; Non-competitive NMDA receptor antagonist.[13][14][15][16]Provides the precise size and lipophilicity to physically occlude the M2 channel; enhances BBB penetration for CNS effects.
Rimantadine Antiviral (Influenza A)Blocks M2 proton channel of influenza A virus.[14]α-methyl group enhances potency over amantadine; core scaffold provides necessary lipophilicity and shape.[14]
Memantine Alzheimer's DiseaseNon-competitive NMDA receptor antagonist.[12]The adamantane group anchors the drug within the NMDA receptor's ion channel, contributing to its uncompetitive binding and voltage-dependency.
Saxagliptin Type 2 DiabetesDipeptidyl peptidase-4 (DPP-4) inhibitor.[2][11]The 3-hydroxyadamantyl group binds to a hydrophobic S2 sub-pocket in the DPP-4 enzyme, enhancing potency and selectivity.[11]
Vildagliptin Type 2 DiabetesDipeptidyl peptidase-4 (DPP-4) inhibitor.[12]Although a different chemical class, its development was influenced by the success of adamantane in targeting DPP-4.
Adapalene Acne VulgarisRetinoid receptor agonist.[12]The adamantyl group replaces a flexible part of the retinoic acid structure, imparting greater chemical stability and improving the tolerability profile.

Table 2: Selected FDA-Approved Drugs Containing the Adamantane Scaffold.

Mechanism Spotlight: Amantadine and the Influenza A M2 Channel

The antiviral action of amantadine is a classic example of structure-driven mechanism. The influenza A M2 protein forms a proton-selective ion channel essential for viral uncoating within the host cell's endosome.[13][14] Amantadine's adamantane cage has the ideal size and lipophilic character to fit snugly within this channel, physically blocking the passage of protons.[14][16] This prevents the acidification of the virion interior, which in turn inhibits the dissociation of the viral ribonucleoprotein (RNP) complex, trapping the virus and halting its replication cycle.[14]

G cluster_M2 M2 Proton Channel cluster_Amantadine Amantadine M2_Channel Extracellular Channel Pore Cytoplasm Blocked X M2_Channel:f1->Blocked Amantadine_mol Adamantane Cage (Lipophilic) Amantadine_mol->M2_Channel:f1 Binds & Blocks Amine_group NH2 Group Proton H+ Proton->M2_Channel:f0 Enters Channel Blocked->M2_Channel:f2 Proton Flow Inhibited

Caption: Adamantane physically blocking the M2 ion channel.

Synthetic Strategies and Experimental Protocols

The utility of adamantane in medicinal chemistry is underpinned by well-established synthetic routes for its functionalization. The bridgehead positions are particularly susceptible to electrophilic substitution, providing a reliable entry point for introducing diverse functionality.[17]

Protocol 1: Bridgehead Bromination of Adamantane

This protocol describes a foundational reaction for creating a versatile synthetic intermediate, 1-bromoadamantane. This procedure is self-validating through characterization of the product by melting point and NMR spectroscopy, which should match literature values.

  • Objective: To introduce a bromine atom at a tertiary (bridgehead) carbon of the adamantane scaffold.

  • Reagents & Materials:

    • Adamantane

    • Bromine (liquid)

    • Anhydrous iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) (catalyst)

    • Anhydrous carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) (solvent)

    • Sodium thiosulfate solution (aqueous, for quenching)

    • Sodium bicarbonate solution (aqueous, for neutralization)

    • Anhydrous magnesium sulfate (for drying)

    • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

  • Methodology:

    • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel under an inert atmosphere (e.g., nitrogen).

    • Dissolution: Dissolve adamantane (1.0 eq) in the anhydrous solvent in the flask.

    • Catalyst Addition: Add the Lewis acid catalyst (e.g., FeBr₃, ~0.05 eq).

    • Bromine Addition: Slowly add liquid bromine (1.1 eq) via the dropping funnel to the stirring solution at room temperature. The reaction is exothermic and will generate HBr gas, which should be vented through a scrubber.

    • Reaction: After the addition is complete, gently heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

    • Quenching: Cool the reaction mixture to room temperature and slowly pour it over ice. Cautiously add sodium thiosulfate solution to quench any excess bromine (color disappears).

    • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

    • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from methanol or ethanol) to yield pure 1-bromoadamantane as a white crystalline solid.

Protocol 2: DPP-4 Enzyme Inhibition Assay

This protocol provides a method to evaluate the inhibitory potency of a synthesized adamantane derivative (e.g., a saxagliptin analog) against the DPP-4 enzyme. The system is validated by running a known inhibitor (e.g., saxagliptin) as a positive control and DMSO as a negative control.

  • Objective: To determine the IC₅₀ value of a test compound against human recombinant DPP-4.

  • Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC, by DPP-4. Inhibition of the enzyme results in a decreased rate of fluorescent product (AMC) formation.

  • Materials:

    • Human recombinant DPP-4 enzyme

    • Gly-Pro-AMC substrate

    • Tris buffer (pH 7.5)

    • Test compound and reference inhibitor (e.g., Saxagliptin) dissolved in DMSO

    • 96-well black microplate

    • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Methodology:

    • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in DMSO, then dilute further in assay buffer.

    • Reaction Setup: To each well of the microplate, add:

      • Assay buffer

      • Test compound solution (at various concentrations) or control (DMSO for 100% activity, known inhibitor for positive control).

      • DPP-4 enzyme solution.

    • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the compound to bind to the enzyme.

    • Initiation: Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Measurement: Immediately place the plate in the fluorescence reader, pre-warmed to 37°C. Measure the fluorescence kinetically over 30-60 minutes.

    • Data Analysis:

      • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

      • Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

      • Plot the percent inhibition versus the logarithm of the compound concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Future Outlook: Beyond the Core Scaffold

The adamantane story is far from over. Its unique properties continue to inspire new applications. Research is actively exploring:

  • Heteroadamantanes: Replacing one or more carbon atoms in the cage with heteroatoms (N, O, S) to fine-tune electronic properties and create new hydrogen bonding opportunities.[10]

  • Multi-substituted Adamantanes: Moving beyond mono-functionalization to create complex, multi-valent ligands with highly specific 3D pharmacophores.[10]

  • Drug Delivery Systems: Using adamantane as a lipophilic anchor for targeted drug delivery systems, such as liposomes and dendrimers, or in host-guest chemistry with cyclodextrins.[4][6][7]

  • PROTACs and Molecular Glues: Employing the rigid adamantane scaffold as a linker in targeted protein degradation technologies, where precise spatial orientation is paramount.

The adamantane scaffold is a prime example of how a deep understanding of fundamental physicochemical principles can be translated into tangible therapeutic success. Its rigidity, lipophilicity, and metabolic stability provide a reliable and versatile platform for addressing complex challenges in modern drug design, ensuring its continued relevance for years to come.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024).
  • Use of the Adamantane Structure in Medicinal Chemistry - ResearchGate. (n.d.).
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace. (n.d.).
  • Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed. (n.d.).
  • The Role of Adamantane Derivatives in Modern Drug Discovery. (n.d.).
  • The adamantane scaffold: Beyond a lipophilic moiety - PubMed. (n.d.).
  • List of Adamantane antivirals - Drugs.com. (n.d.).
  • Adamantane-based amphiphiles (ADAs) for membrane protein study: importance of a detergent hydrophobic group in membrane protein solubilisation - Chemical Communications (RSC Publishing). (n.d.).
  • Adamantane in Drug Delivery Systems and Surface Recognition - PMC - NIH. (2017).
  • Use of the Adamantane Structure in Medicinal Chemistry - Ingenta Connect. (2010).
  • Use of the adamantane structure in medicinal chemistry - PubMed. (n.d.).
  • Use of the Adamantane Structure in Medicinal Chemistry | Bentham Science Publishers. (2010).
  • The Adamantane Scaffold: A Guide to Structure-Activity Relationships in Drug Design - Benchchem. (n.d.).
  • A Comparative Analysis of the Mechanisms of Action for Adamantane Analogs - Benchchem. (n.d.).
  • A Comparative Guide to the Synthesis of Adamantane Derivatives - Benchchem. (n.d.).
  • Adamantane-containing drug delivery systems - Pharmacia. (2023).
  • Adamantane in Drug Delivery Systems and Surface Recognition - MDPI. (n.d.).
  • Adamantane - Wikipedia. (n.d.).
  • The Science Behind 1-Adamantanamine HCl: Mechanisms and Applications. (n.d.).
  • Amantadine - Wikipedia. (n.d.).
  • What is the classification, indication, and mechanism of action of Amantadine? - Dr.Oracle. (n.d.).

Sources

An In-Depth Technical Guide to the Lipophilicity of Adamantane Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The adamantane scaffold, a rigid, tricyclic hydrocarbon, has emerged as a uniquely privileged structure in medicinal chemistry. Often dubbed the "lipophilic bullet," its incorporation into drug candidates offers a powerful strategy for modulating physicochemical properties critical for therapeutic success.[1] This guide provides a comprehensive exploration of the role of adamantane and its derivatives in managing lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. We will delve into the structural basis of adamantane's lipophilic character, its profound impact on pharmacokinetic parameters, and its application in several FDA-approved drugs. Furthermore, this guide presents detailed experimental and computational methodologies for assessing lipophilicity, providing researchers and drug development professionals with a practical framework for harnessing the full potential of this remarkable scaffold.

The Adamantane Scaffold: More Than Just a Lipophilic Anchor

First isolated from crude oil in 1933, adamantane (tricyclo[3.3.1.1³,⁷]decane) is the smallest unit cage structure of a diamond crystal, granting it exceptional rigidity and thermal stability.[2][3] Its rise in medicinal chemistry began with the discovery of the antiviral properties of amantadine in the 1960s.[3][4] The unique value of the adamantane moiety stems from a confluence of desirable properties:

  • Inherent Lipophilicity: As a saturated hydrocarbon, the adamantane cage is intrinsically nonpolar and hydrophobic. Its incorporation into a molecule can significantly increase the compound's partition coefficient (logP), a primary measure of lipophilicity.[2][5] This modification is often employed to enhance a drug's ability to cross biological membranes.[1]

  • Three-Dimensionality and Rigidity: Unlike the flat, two-dimensional nature of commonly used phenyl rings, adamantane provides a well-defined, three-dimensional structure.[2] This rigidity allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets like enzyme active sites or receptor binding pockets.[2][6] This strategy helps drug designers "escape the flatland" of traditional aromatic scaffolds.[2]

  • Metabolic Stability: The adamantane cage itself is highly resistant to metabolic degradation.[3] Furthermore, its steric bulk can effectively shield adjacent functional groups from metabolic enzymes, thereby increasing a drug's plasma half-life and duration of action.[2][7][8]

The interplay of these characteristics makes adamantane a multi-functional tool, capable of influencing not just lipophilicity but also potency, selectivity, and pharmacokinetic profiles.[6]

The "Lipophilic Bullet" in Action: Impact on ADME Properties

The introduction of an adamantane moiety can profoundly and predictably alter a drug's journey through the body.

  • Absorption and Distribution: Enhanced lipophilicity generally improves a drug's absorption from the gastrointestinal tract and its ability to permeate cellular membranes.[5] This is particularly crucial for drugs targeting the central nervous system (CNS), as the adamantane group can significantly increase permeability across the blood-brain barrier (BBB).[1][9] Memantine, used for Alzheimer's disease, is a prime example of this principle.[3]

  • Metabolism: The adamantane core's resistance to enzymatic attack, particularly by cytochrome P450 enzymes, is a significant advantage. By serving as a metabolic shield, it can prevent the rapid breakdown of a drug, leading to improved bioavailability and a longer duration of effect.[2][8]

  • Binding and Potency: In many cases, the adamantyl group acts as a hydrophobic anchor, fitting into lipophilic pockets within a target protein. This favorable interaction can significantly increase binding affinity and, consequently, the drug's potency.[1] This is a key mechanism for DPP-IV inhibitors like saxagliptin and vildagliptin.[10]

The following diagram illustrates the cascading effects of incorporating an adamantane scaffold on a drug's overall pharmacokinetic profile.

ADME_Impact cluster_Adamantane Adamantane Scaffold Integration cluster_ADME Pharmacokinetic Outcomes Adamantane Adamantane Moiety (Rigid, 3D, Stable) Lipophilicity Increased Lipophilicity (Higher logP) Adamantane->Lipophilicity Metabolism Reduced Metabolic Degradation Adamantane->Metabolism Binding Improved Target Binding Affinity Adamantane->Binding Permeability Enhanced Membrane Permeability Lipophilicity->Permeability BBB Increased BBB Penetration Permeability->BBB Absorption Improved Oral Absorption Permeability->Absorption Distribution Wider Tissue Distribution (incl. CNS) BBB->Distribution HalfLife Increased Plasma Half-Life Metabolism->HalfLife Potency Increased Potency (Lower IC50/EC50) Binding->Potency

Caption: Adamantane's influence on drug properties.

Clinical Validation: Adamantane in FDA-Approved Drugs

The theoretical benefits of the adamantane scaffold are borne out by its presence in several successful commercial drugs, demonstrating its versatility across different therapeutic areas.

Drug NameTherapeutic AreaMechanism of ActionRole of Adamantane Moiety
Amantadine Antiviral, Parkinson's DiseaseBlocks the M2 proton channel of influenza A virus; NMDA receptor antagonist.[3][11][12]Provides the critical lipophilicity and shape to physically block the ion channel.[1]
Memantine Alzheimer's DiseaseNon-competitive NMDA receptor antagonist.[3]Enhances lipophilicity for CNS penetration and provides the correct size and shape for channel blocking.[3]
Saxagliptin Type 2 DiabetesDipeptidyl peptidase-4 (DPP-IV) inhibitor.[7]The adamantyl group occupies a key hydrophobic pocket in the enzyme's active site, enhancing binding affinity.[4][10]
Vildagliptin Type 2 DiabetesDipeptidyl peptidase-4 (DPP-IV) inhibitor.[13]A functionalized adamantane-like structure contributes to high-affinity binding within the enzyme.[10]
Adapalene AcneRetinoid receptor agonist.[5]Increases metabolic stability and lipophilicity compared to earlier generation retinoids.[5]

Methodologies for Lipophilicity Determination

Accurate assessment of lipophilicity is paramount in drug design. Both experimental and computational methods are employed to quantify the logP (for neutral compounds) or logD (at physiological pH for ionizable compounds) of adamantane derivatives.

Experimental Protocols

A. The Shake-Flask Method (Gold Standard)

This classic method directly measures the partitioning of a compound between n-octanol and water.[14] While accurate, it is low-throughput and can be challenging for very high or very low lipophilicity values or for compounds with poor solubility.[15]

  • Principle: The compound is dissolved in a biphasic system of pre-saturated n-octanol and water. After vigorous mixing to reach equilibrium, the phases are separated, and the compound's concentration in each phase is measured (typically by UV-Vis spectroscopy or LC-MS).

  • Protocol:

    • Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them overnight and separating the layers.

    • Dissolution: Prepare a stock solution of the adamantane derivative in the phase in which it is more soluble.

    • Partitioning: Add a known volume of the stock solution to a vial containing known volumes of both pre-saturated phases.

    • Equilibration: Seal the vial and shake it at a constant temperature for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.

    • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

    • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique.

    • Calculation: Calculate logP using the formula: logP = log([Compound]octanol / [Compound]water).

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a high-throughput, indirect method that correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.[15] It is particularly useful for screening libraries of compounds and for highly lipophilic molecules that are difficult to measure with the shake-flask method.[15]

  • Principle: The logarithm of the retention factor (log k') on a reversed-phase column (e.g., C18) shows a linear correlation with the logP for a homologous series of compounds. By running a set of standards with known logP values, a calibration curve can be generated to determine the logP of unknown compounds.

  • Detailed Workflow:

HPLC_Workflow cluster_prep 1. Preparation cluster_run 2. HPLC Analysis cluster_calc 3. Calculation & Analysis A Prepare Mobile Phase (e.g., Methanol/Water) D Equilibrate RP-C18 Column A->D B Select Standards (with known logP values) E Inject Standards & Record Retention Times (tR) B->E C Prepare Samples (Adamantane Derivatives) F Inject Samples & Record Retention Times (tR) C->F G Calculate log k' log k' = log((tR - t0) / t0) E->G F->G H Generate Calibration Curve (logP vs. log k') G->H I Determine logP of Samples from Curve's Linear Equation H->I

Caption: RP-HPLC workflow for logP determination.

  • Step-by-Step Protocol:

    • System Setup: Use an HPLC system with a UV detector and a reversed-phase column (e.g., C18, 5 µm, 4.6 x 150 mm).

    • Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The exact ratio is optimized to achieve appropriate retention times.

    • Calibration Standards: Prepare solutions of at least 5-6 compounds with well-established logP values that span the expected range of your adamantane derivatives.

    • Dead Time (t₀) Determination: Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time.

    • Analysis: Inject the standards and the sample compounds sequentially, recording the retention time (tR) for each peak.

    • Data Processing:

      • For each compound, calculate the retention factor k' = (tR - t₀) / t₀.

      • Calculate log k' for each compound.

      • Plot logP (Y-axis) versus log k' (X-axis) for the calibration standards.

      • Perform a linear regression to obtain the equation of the line (logP = m * log k' + c).

      • Use the log k' values of your adamantane derivatives to calculate their corresponding logP values using the regression equation.

Computational Prediction

In silico tools are invaluable in early-stage drug discovery for predicting lipophilicity before a compound is synthesized, allowing for the prioritization of synthetic targets.[1]

  • Methods: These are typically fragment-based or property-based quantitative structure-property relationship (QSPR) models. Software like ALOGPs, ClogP, and various machine learning models are widely used.[1][16][17]

  • Application: A medicinal chemist can design a series of virtual adamantane derivatives with different substituents and use these tools to estimate their logP values. This helps in selecting candidates that fall within the desired lipophilicity range (typically logP 1-3 for oral drugs).

  • Causality and Limitations: These models work by deconstructing a molecule into fragments and summing their known contributions to lipophilicity, with corrections for intramolecular interactions. While fast and cost-effective, their accuracy depends on the training dataset. Predictions for novel scaffolds or those with complex electronic effects (like extensive fluorination) may be less reliable.[17][18]

The following table shows hypothetical calculated logP (cLogP) values for substituted adamantanes, illustrating how functionalization can be used to fine-tune lipophilicity.

CompoundStructure (R = Substituent)Representative cLogPEffect on Lipophilicity
AdamantaneR = H2.88Baseline (High)
AmantadineR = NH₂2.05Reduced by polar amine
1-AdamantanolR = OH2.30Reduced by hydroxyl group
1-Adamantanecarboxylic AcidR = COOH2.15Reduced by carboxylic acid
1-BromoadamantaneR = Br3.45Increased by halogen

Conclusion and Future Outlook

The adamantane scaffold is far more than a simple lipophilic appendage; it is a sophisticated tool in the medicinal chemist's arsenal. Its unique combination of high lipophilicity, three-dimensional rigidity, and metabolic stability allows for the rational design of drug candidates with improved pharmacokinetic profiles and enhanced potency.[5][6][7] By providing a stable, predictable, and sterically defined anchor, adamantane derivatives can overcome common drug development hurdles such as poor membrane permeability, rapid metabolism, and suboptimal target engagement.

The continued exploration of multi-substituted and hetero-adamantane structures promises to further expand the utility of this scaffold, offering even finer control over properties like solubility, polarity, and target selectivity.[6] As drug discovery moves towards more complex biological targets and the need for precisely tailored ADME profiles becomes more acute, the "lipophilic bullet" is poised to hit an ever-increasing number of therapeutic targets.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • National Center for Biotechnology Information. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. [Link]

  • Spilovska, K., Zemek, F., & Korabecny, J. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. PharmaChem. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications. [Link]

  • Wilkinson, S. M., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ResearchGate. [Link]

  • Frkanec, L., & Tomaskovic, L. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. PubMed. [Link]

  • Wilkinson, S. M., et al. (2017). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chemical Neuroscience, 8(11), 2374–2380. [Link]

  • Tan, S. G., et al. (2021). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. National Institutes of Health. [Link]

  • Barron, M. L., et al. (2025). The adamantane scaffold: Beyond a lipophilic moiety. PubMed. [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Bentham Science. [Link]

  • Rusiecka, I., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

  • Burmistrov, V., et al. (2020). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. eScholarship.org. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of adamantane compounds. ResearchGate. [Link]

  • Wilkinson, S. M., et al. (2017). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. PubMed. [Link]

  • ResearchGate. (2020). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. ResearchGate. [Link]

  • Georgiev, A., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia. [Link]

  • Wikipedia. (n.d.). Amantadine. Wikipedia. [Link]

  • Drugs.com. (n.d.). List of Adamantane antivirals. Drugs.com. [Link]

  • University of East Anglia. (2017). Pharmacological evaluation of novel bioisosteres of an adamantanyl benzamide P2X>7> receptor antagonist. University of East Anglia Research Portal. [Link]

  • Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • ResearchGate. (n.d.). Computational study of adamantanes using floating basis functions. ResearchGate. [Link]

  • Chmiel, T., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. ScienceDirect. [Link]

  • Gurbych, A., et al. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. [Link]

  • DergiPark. (2023). Computational Insights in Drug-likeness and ADMT Properties of -dienes Resemble of Geranial. DergiPark. [Link]

  • Gurbych, A., et al. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine‐Containing Derivatives With Machine Learning. Semantic Scholar. [Link]

Sources

Methodological & Application

Synthesis of 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 3-(1-aminoethyl)adamantan-1-ol hydrochloride, a significant adamantane derivative with potential applications in medicinal chemistry. The adamantane cage's unique lipophilic and rigid structure has made it a valuable scaffold in drug design, enhancing the pharmacokinetic properties of various therapeutic agents.[1][2] This document outlines a selective synthesis protocol involving the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine), presenting a detailed, step-by-step methodology. The causality behind experimental choices, self-validating system parameters, and in-depth technical insights are provided to ensure reproducibility and a thorough understanding of the synthetic pathway.

Introduction: The Significance of Adamantane Derivatives in Medicinal Chemistry

Adamantane and its derivatives have garnered considerable attention in the field of medicinal chemistry due to their unique structural properties, including rigidity, lipophilicity, and thermal stability.[3] The incorporation of the adamantane moiety into drug molecules can significantly improve their pharmacokinetic profiles, such as absorption, distribution, metabolism, and excretion (ADME).[1][2] This has led to the development of several successful drugs, including antivirals like amantadine and rimantadine.[1][2]

3-(1-Aminoethyl)adamantan-1-ol is a hydroxylated metabolite of rimantadine. The introduction of a hydroxyl group at the tertiary bridgehead position of the adamantane cage can alter the molecule's polarity and metabolic stability, potentially leading to new pharmacological activities or improved drug profiles. This protocol details a method for the selective synthesis of this compound, starting from the readily available precursor, rimantadine hydrochloride.

Synthetic Strategy: Selective Hydroxylation of Rimantadine

The core of this synthetic protocol is the selective hydroxylation of a C-H bond at a tertiary carbon atom of the adamantane cage. This is a challenging transformation due to the inherent inertness of these bonds. The chosen method involves the use of a potent oxidizing system to introduce a hydroxyl group at the 3-position of the adamantane nucleus of rimantadine.

A procedure has been developed for the selective synthesis of 3-(1-aminoethyl)adamantan-1-ol by the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride.[4][5] This method utilizes an oxidizing system that can generate a highly reactive species capable of abstracting a hydrogen atom from the adamantane core, followed by the introduction of a hydroxyl group.

Reaction Scheme:

Synthesis of 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride cluster_0 Step 1: Hydroxylation cluster_1 Step 2: Hydrochloride Salt Formation Rimantadine_HCl 1-(1-Adamantyl)ethanamine Hydrochloride (Rimantadine) Hydroxylated_Intermediate 3-(1-Aminoethyl)adamantan-1-ol Rimantadine_HCl->Hydroxylated_Intermediate Oxidizing Agent Hydroxylated_Intermediate_2 3-(1-Aminoethyl)adamantan-1-ol Final_Product 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride Hydroxylated_Intermediate_2->Final_Product HCl

Caption: Overall synthetic workflow for 3-(1-aminoethyl)adamantan-1-ol hydrochloride.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes at each stage.

Materials and Reagents
ReagentGradeSupplierNotes
1-(1-Adamantyl)ethanamine hydrochloride≥98%Sigma-AldrichStarting material
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher ScientificUsed as a solvent and catalyst
Concentrated Nitric Acid (HNO₃)ACS Reagent, 68-70%VWROxidizing agent
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Sigma-AldrichFor neutralization
Dichloromethane (CH₂Cl₂)HPLC GradeFisher ScientificExtraction solvent
Ethyl AcetateACS Reagent, ≥99.5%VWRRecrystallization solvent
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentSigma-AldrichDrying agent
Hydrochloric Acid (HCl) in Ether2.0 MSigma-AldrichFor hydrochloride salt formation
Step 1: Synthesis of 3-(1-Aminoethyl)adamantan-1-ol

This procedure is adapted from established methods for the hydroxylation of adamantane derivatives.[6][7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 187.7 g (1 mol) of 1-(1-adamantyl)ethanamine hydrochloride in batches to 490.4 g (5.0 mol) of concentrated sulfuric acid at room temperature with stirring.[7] The mixture will form a white turbid liquid.

  • Preparation of Nitrating Agent: In a separate beaker, carefully prepare a mixed acid by slowly adding 96.9 g (1 mol) of concentrated nitric acid to 49.0 g (0.5 mol) of concentrated sulfuric acid under cooling in an ice bath.[7]

  • Nitration Reaction: Cool the flask containing the rimantadine solution to 0-5°C using an ice-water bath. Slowly add the prepared mixed acid dropwise to the reaction mixture, maintaining the temperature below 10°C. After the addition is complete, continue stirring in the ice bath for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 24-30 hours.[6] The solution will turn into a light yellow liquid.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will result in a blue-green solution.

  • Neutralization and Extraction: While stirring, add solid potassium hydroxide to the solution in portions, keeping the temperature below 80°C, until the pH reaches 10-12.[6] Filter the resulting mixture. Extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude 3-(1-aminoethyl)adamantan-1-ol.

Step 2: Purification and Hydrochloride Salt Formation
  • Recrystallization: Recrystallize the crude product from ethyl acetate to yield pure 3-(1-aminoethyl)adamantan-1-ol as a white solid.[6]

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 3-(1-aminoethyl)adamantan-1-ol hydrochloride as a white crystalline solid.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
Melting Point A sharp melting point is indicative of high purity. For the free base, 3-amino-1-adamantanol, the melting point is approximately 265°C.[8]
¹H NMR The spectrum should show characteristic peaks for the adamantane cage protons, the ethyl group, and the amine and hydroxyl protons.
¹³C NMR The spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule.
Mass Spectrometry The molecular ion peak corresponding to the mass of the protonated molecule should be observed.
Purity (HPLC) >98%

Workflow Diagram:

Detailed Synthesis Workflow cluster_synthesis Synthesis of Free Base cluster_purification Purification and Salt Formation A 1. Dissolve Rimantadine HCl in conc. H₂SO₄ C 3. Add Nitrating Agent at 0-5°C A->C B 2. Prepare Nitrating Agent (HNO₃ + H₂SO₄) B->C D 4. Reaction at RT for 24-30h C->D E 5. Quench on Ice D->E F 6. Neutralize with KOH to pH 10-12 E->F G 7. Extract with CH₂Cl₂ F->G H 8. Dry and Concentrate G->H I 9. Recrystallize from Ethyl Acetate H->I Crude Product J 10. Dissolve in Diethyl Ether I->J K 11. Add HCl in Ether J->K L 12. Filter and Dry K->L

Caption: Step-by-step experimental workflow for the synthesis and purification.

Safety Precautions

  • All manipulations involving concentrated acids and organic solvents should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.

  • The addition of reagents should be done slowly and with adequate cooling to control exothermic reactions.

  • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-(1-aminoethyl)adamantan-1-ol hydrochloride. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable adamantane derivative for further investigation in drug discovery and development. The provided rationale for each step aims to empower scientists to troubleshoot and adapt the protocol as needed for their specific research goals.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Adamantane Derivatives: Featuring 1-Adamantanemethylamine.
  • SciSpace. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
  • Wanka, L., Iqbal, K. & Schreiner, P. R. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chem. Rev.113, 3516–3604 (2013).
  • Semantic Scholar. Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine).
  • ResearchGate. Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine).
  • Google Patents. Method for preparing 3-amino-1-adamantane alcohol.
  • Google Patents. Preparation method of 3-amino-1-adamantanol.
  • PubChem. 3-Amino-1-adamantanol. Available from: [Link]

Sources

Application Note: Comprehensive Characterization of 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(1-Aminoethyl)adamantan-1-ol hydrochloride is a synthetic adamantane derivative with potential applications in pharmaceutical development. The adamantane cage, a rigid and lipophilic moiety, is a common scaffold in medicinal chemistry, known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] The presence of both a primary amine and a hydroxyl group, along with a chiral center, necessitates a comprehensive analytical strategy to ensure its identity, purity, stereochemistry, and solid-state properties.

This application note provides a suite of detailed analytical protocols for the thorough characterization of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, intended for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be robust and self-validating, adhering to the principles outlined in international regulatory guidelines.

Physicochemical Properties

PropertyDescription
Chemical Formula C₁₂H₂₂ClNO
Molecular Weight 231.76 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water and methanol
Structure A substituted adamantane with a 1-aminoethyl group at position 3 and a hydroxyl group at position 1, supplied as the hydrochloride salt. Contains one chiral center.

Overall Analytical Workflow

The comprehensive characterization of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride involves a multi-faceted approach, integrating chromatographic, spectroscopic, and solid-state analysis techniques. The following diagram illustrates the logical flow of the analytical workflow.

Analytical Workflow Figure 1. Overall Analytical Workflow cluster_0 Primary Characterization cluster_1 Detailed Analysis cluster_2 Specific Techniques Identity Identity Spectroscopy Spectroscopy Identity->Spectroscopy Purity Purity Chromatography Chromatography Purity->Chromatography Structure Structure Structure->Spectroscopy Solid-State Solid-State Structure->Solid-State HPLC HPLC Chromatography->HPLC Chiral_HPLC Chiral_HPLC Chromatography->Chiral_HPLC NMR NMR Spectroscopy->NMR MS MS Spectroscopy->MS FTIR FTIR Spectroscopy->FTIR XRPD XRPD Solid-State->XRPD Thermal_Analysis Thermal_Analysis Solid-State->Thermal_Analysis

Caption: Figure 1. Overall Analytical Workflow

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and stability of pharmaceutical compounds. Due to the lack of a strong UV chromophore in 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, pre-column derivatization is employed for sensitive UV detection.

Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This method is designed to separate the main component from potential impurities.

Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve 10 mg of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride in 10 mL of diluent (50:50 acetonitrile:water).

  • Derivatization (Pre-column):

    • To 100 µL of the sample solution, add 200 µL of borate buffer (pH 9.0) and 200 µL of a 10 mg/mL solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.

    • Vortex the mixture for 30 seconds and let it stand at room temperature for 10 minutes.

    • Add 100 µL of 0.1 M glycine solution to quench the excess FMOC-Cl.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 265 nm
Injection Volume 10 µL
  • Data Analysis:

    • Integrate all peaks and calculate the purity of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride by the area percentage method.

    • The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[4][5][6]

Enantiomeric Purity by Chiral HPLC

The presence of a chiral center at the aminoethyl group necessitates the determination of enantiomeric purity.

Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride in the mobile phase.

  • Instrumentation and Conditions:

ParameterSetting
Column Chiral stationary phase (e.g., cellulose or amylose-based)
Mobile Phase Isocratic mixture of n-Hexane, Ethanol, and Diethylamine (e.g., 80:20:0.1 v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detector UV at 220 nm
Injection Volume 20 µL
  • Data Analysis:

    • Separate the two enantiomers and calculate the enantiomeric excess (% ee) using the peak areas.

    • The elution order should be confirmed using a reference standard of the desired enantiomer.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

Protocol:

  • Sample Preparation:

    • Dissolve approximately 10 mg of the sample in 0.7 mL of Deuterium Oxide (D₂O) or Methanol-d₄.

  • Instrumentation and Parameters:

    • ¹H NMR (400 MHz or higher) and ¹³C NMR (100 MHz or higher).

    • Standard pulse programs for ¹H, ¹³C, and 2D experiments (COSY, HSQC, HMBC) should be used.

  • Expected Chemical Shifts:

    • ¹H NMR: Signals corresponding to the adamantane cage protons, the methine and methyl protons of the aminoethyl group, and exchangeable protons (OH, NH₃⁺).

    • ¹³C NMR: Resonances for the quaternary, methine, and methylene carbons of the adamantane core, as well as the carbons of the aminoethyl side chain. The chemical shifts will be influenced by the substituents.[7][8][9][10]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and fragmentation pattern.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 10 µg/mL) in methanol or a suitable solvent for direct infusion.

  • Instrumentation and Parameters:

    • Electrospray Ionization (ESI) in positive ion mode is recommended.

    • High-resolution mass spectrometry (HRMS) for accurate mass determination.

  • Expected Results:

    • An [M+H]⁺ ion corresponding to the free base of 3-(1-Aminoethyl)adamantan-1-ol.

    • Characteristic fragmentation patterns of the adamantane cage.[11][12][13][14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify functional groups and confirm the salt form.

Protocol:

  • Sample Preparation:

    • Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation and Parameters:

    • Scan range: 4000-400 cm⁻¹.

  • Expected Absorption Bands:

    • Broad O-H stretching band (alcohol).

    • N-H stretching and bending vibrations (primary amine hydrochloride).

    • C-H stretching and bending vibrations of the adamantane cage.

    • C-N and C-O stretching vibrations.

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and bioavailability.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline form and assessing polymorphism.[2][15][16][17][18]

Protocol:

  • Sample Preparation:

    • Gently grind the sample to a fine powder.

    • Pack the powder into a sample holder.

  • Instrumentation and Parameters:

    • Cu Kα radiation.

    • Scan range: 2θ from 5° to 40°.

  • Data Analysis:

    • The resulting diffractogram provides a unique "fingerprint" of the crystalline form.

    • Compare the diffractogram to reference patterns to identify the polymorph.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, thermal stability, and solvent/water content.[19][20][21][22][23]

Protocol:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Instrumentation and Parameters:

    • DSC: Heat from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • TGA: Heat from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Expected Results:

    • DSC: An endothermic peak corresponding to the melting point of the hydrochloride salt.

    • TGA: A weight loss profile indicating the decomposition temperature. Any weight loss at lower temperatures may suggest the presence of residual solvents or water.

Validation and System Suitability

All analytical methods described should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][24] System suitability tests, as defined in pharmacopeias such as the USP General Chapter <621> Chromatography, must be performed prior to analysis to ensure the performance of the analytical system.[1][25][26][27][28]

Conclusion

The analytical methods outlined in this application note provide a comprehensive framework for the characterization of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride. The integration of chromatographic, spectroscopic, and solid-state techniques ensures a thorough understanding of the compound's identity, purity, structure, and physicochemical properties, which is critical for its development as a potential pharmaceutical agent.

References

  • 13C NMR spectra of adamantane derivatives. (n.d.).
  • <621> CHROMATOGRAPHY. (n.d.). United States Pharmacopeia (USP).
  • Mass spectral fragmentation of substituted adamantane-2,4-diones. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • <621> CHROMATOGRAPHY. (n.d.).
  • GMP X-Ray Powder Diffraction Pharmaceutical Analysis. (n.d.). Intertek.
  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.
  • Mass spectrometry of diamantane and some adamantane derivatives. (1980). Canadian Journal of Chemistry, 58(20), 2189-2199.
  • XRD Solution for Pharmaceutical Powder Analysis. (2025). Malvern Panalytical.
  • Systematic nuclear magnetic resonance investigation on 12 adamantane amides with potential biological activity. (2020). Taylor & Francis Online.
  • <621> Chromatography. (2021). United States Pharmacopeia (USP).
  • Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. (n.d.). ResearchGate.
  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. (n.d.). AKJournals.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • Are You Sure You Understand USP <621>? (2024). LCGC International.
  • Quality Guidelines. (n.d.). International Council for Harmonisation (ICH).
  • 3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group.
  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... (n.d.). Oxford Academic.
  • Mass spectrometry of diamantane and some adamantane derivatives. (n.d.). ResearchGate.
  • A practical guide to pharmaceutical analyses using X-ray powder diffraction. (2019). Cambridge University Press.
  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014). American Pharmaceutical Review.
  • Applications of X-ray Powder Diffraction in Pharmaceutical Industry. (2018). IUCr Journals.
  • Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. (n.d.). PubMed Central.
  • Mass spectrometry of 1-substituted adamantanes. Effect of functional groups on the primary fragmentation pathways. (n.d.). ACS Publications.
  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM.com.
  • Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantiosepar
  • The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. (n.d.). ACS Publications.
  • Chiral HPLC Separation of Protected Amino Acids. (n.d.).
  • Solid-state chemical-shift referencing with adamantane. (2022). PubMed.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. (n.d.). SciSpace.
  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024). PubMed Central.
  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020). NETZSCH.
  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. (n.d.). PubMed Central.
  • Liquid chromatography of adamantane derivatives. (n.d.). ResearchGate.
  • Characterization of Pharmaceutical Materials by Thermal Analysis. (n.d.). TA Instruments.
  • A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTA. (n.d.). TSI Journals.
  • Method of assaying an aminoadamantane derivative. (2010).
  • Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter. (2010). Journal of Food and Drug Analysis, 18(5).
  • The Infrared Spectra of Some Amino Acids. (n.d.). ACS Publications.
  • Infrared Spectroscopy of Amino Acid Side Chains. (2016).
  • FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms. (2024). Reddit.
  • 3-Amino-1-adamantanol. (n.d.). PubChem.
  • NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.

Sources

HPLC analysis of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Now

I'm currently immersed in Google searches, focusing on the chemical properties of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride. I'm prioritizing its structure, pKa, and solubility, and simultaneously reviewing related literature for comprehensive information.

Outlining the Analysis

I'm now outlining the application note's structure. First, I'll introduce the compound and why its analysis matters. Next, I'll discuss HPLC method development theory, justifying my column, mobile phase, and detector choices. After that, I'll devise a detailed protocol, including sample prep and instrument setup. I'm also designing a system suitability test and planning a validation protocol.

Developing HPLC Strategy

I've started gathering specific data for the compound, now cross-referencing structure, pKa, and solubility with related HPLC methods for optimal stationary and mobile phase selection. I'm building the application note's foundation by researching potential detectors.

Drafting HPLC Protocol

I'm currently crafting the HPLC protocol for 3-(1-Aminoethyl)adamantan-1-ol hydrochloride. I'm focusing on optimizing the separation conditions to achieve the best possible resolution and peak shape, while ensuring that the method is also relatively fast. I'm prioritizing practicality.

Analyzing Application Requirements

I've been meticulously analyzing the requirements for the application note and HPLC protocol. The emphasis on detailed explanations for experimental choices really resonates, as it allows me to showcase my expertise. I'm focusing on crafting a structure that not only presents the information clearly but also demonstrates the self-validating nature of the protocol. Incorporating in-text citations and clickable links to authoritative references feels like a natural progression.

Refining Method Parameters

I'm now zeroing in on method parameters. The analyte's structure, with its polar and non-polar domains and lack of strong UV absorbance, suggests a reversed-phase approach with a low-wavelength UV detector. I'm exploring different mobile phase compositions and column chemistries to balance retention, peak shape, and run time. I'll need to account for its charged state at low pH. Derivatization is a strong consideration to improve detection.

Designing the Analytical Note

I'm now carefully designing the application note, keeping in mind the user's requirements for expertise and detail. I'll structure it to walk the reader through my decisions, starting with the analyte's properties and challenges, then justifying the choice of RP-HPLC. The "Method Development" section will be key, explaining how I tackle the polarity and detection problems of this compound. I'll prioritize visual elements, tables, and DOT diagrams for clear data representation.

Structuring the Application Note

I'm now carefully structuring the application note, aiming for a logical flow to showcase my reasoning. I'm focusing on a clear introduction of the analyte's challenges, justifying my choice of RP-HPLC, and meticulously explaining the mobile phase selection, column choice, and detection strategy. I will show both a direct UV detection option and also consider pre-column derivatization for enhanced sensitivity. The application note will contain diagrams and visual aids as well.

Prioritizing Method Development

I'm now diving deep into the method development. The analyte's structure, a key focus, guides my approach. I'm prioritizing establishing a robust reversed-phase HPLC method, and will explore the impact of mobile phase additives to optimize both retention and peak shape. I'm now centering the method to be suitable for both direct UV detection as well as a pre-column derivatization step.

Prioritizing Method Development

I've been intensely analyzing the requirements and I'm now crafting the method. Derivatization is a crucial option. The analyte's structure is the heart of my approach. I will develop a robust reversed-phase HPLC method, and I will also account for the requirements for creating an accessible and well structured application note and detailed protocol. The application note will be enriched with visual diagrams and tables.

Refining the Derivatization Protocol

I'm now prioritizing the derivatization protocol for the application note. After carefully reviewing the literature, I'm focusing on the OPA/thiol derivatization method, due to its speed and widespread use. This strategy improves detection and enhances the method's overall robustness. I'll include a step-by-step description in the experimental section, and the application note will contain visual diagrams.

Application Notes and Protocols for In Vitro Evaluation of 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The adamantane scaffold, a rigid and lipophilic cage-like structure, is a privileged motif in medicinal chemistry, lending unique pharmacokinetic and pharmacodynamic properties to a variety of therapeutic agents.[1] 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is a novel derivative of this class. The initial characterization of any new chemical entity in drug discovery necessitates a robust in vitro evaluation to determine its biological activity, potential therapeutic applications, and safety profile.[2][3][4][5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assays to characterize the activity of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride.

These protocols are designed to be self-validating and provide a logical progression from broad cytotoxicity screening to more specific functional and target engagement assays. The experimental choices are explained to provide a clear understanding of the underlying scientific principles.

Part 1: Foundational Assays: Cytotoxicity and Cell Viability

Before assessing any specific therapeutic activity, it is crucial to determine the cytotoxic potential of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride.[2][4][5] These assays help establish a therapeutic window and inform the concentrations to be used in subsequent experiments.[2]

Rationale for Cytotoxicity and Viability Screening

Cytotoxicity assays measure the degree to which a substance can damage or kill cells, while viability assays assess the overall health of a cell population.[3][4][8] These initial screens are vital for:

  • Identifying toxic compounds early: Eliminating compounds with high toxicity saves resources.[2][5]

  • Determining the therapeutic index: This is the ratio between the toxic dose and the therapeutic dose of a drug.[2]

  • Guiding dose-response studies: Establishing a concentration range that is not overtly toxic is essential for functional assays.

Experimental Workflow for Foundational Screening

Caption: General workflow for initial cytotoxicity and viability screening.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan.[1]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride in an appropriate solvent (e.g., DMSO or sterile water). Prepare serial dilutions to create a range of concentrations.

  • Treatment: Remove the culture medium and add fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[4][6]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to a maximum LDH release control (cells lysed with a lysis buffer).

AssayPrincipleEndpointInterpretation
MTT Measures metabolic activityColorimetric (Formazan)Decrease in signal indicates reduced cell viability
LDH Measures membrane integrityColorimetric (LDH activity)Increase in signal indicates cytotoxicity

Part 2: Probing Potential Antiviral Activity

Adamantane derivatives have a well-documented history as antiviral agents, particularly against the influenza A virus, by targeting the M2 proton channel.[1] Therefore, it is logical to investigate the potential antiviral activity of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride.

Rationale for Antiviral Screening

Given the structural similarity to known antiviral adamantanes, screening for activity against influenza A is a primary step. The plaque reduction assay is a classic and reliable method to quantify antiviral efficacy.[1]

Protocol 3: Plaque Reduction Assay

This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50% (IC50).[1]

Step-by-Step Protocol:

  • Cell Culture: Grow a confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates.

  • Virus Preparation: Prepare serial dilutions of a known influenza A virus stock.

  • Infection: Wash the MDCK cell monolayers with PBS and infect with the virus dilutions for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a mixture of agarose and culture medium containing various concentrations of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride.

  • Incubation: Incubate the plates at 37°C with 5% CO2 until viral plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution to visualize and count the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the IC50 value.

Part 3: Investigating Potential Anticancer Activity and Mechanism of Action

Several adamantane derivatives have demonstrated cytotoxic effects against cancer cell lines, inducing apoptosis and modulating specific signaling pathways.[9][10] Therefore, exploring the anticancer potential of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is a worthwhile endeavor.

Rationale for Apoptosis and Signaling Pathway Analysis

If the foundational cytotoxicity assays show selective activity against cancer cell lines, the next step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[4][10]

Experimental Workflow for Mechanism of Action Studies

Caption: Workflow for investigating the mechanism of action.

Protocol 4: Caspase-Glo® 3/7 Assay for Apoptosis

Caspases are key mediators of apoptosis. This assay measures the activity of caspase-3 and -7, which are executioner caspases.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cancer cells in a 96-well white-walled plate and treat with 3-(1-Aminoethyl)adamantan-1-ol hydrochloride at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Assay Procedure: Add the reagent to each well, mix, and incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Protocol 5: Western Blot for Apoptosis Markers

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 family proteins (Bcl-2, Bax) and cleaved PARP.

Step-by-Step Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for apoptosis-related proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved PARP), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Analyze the changes in protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

Part 4: Target Engagement and Deconvolution

Identifying the direct molecular target of a novel compound is a critical step in drug development.[11][12][13][14] Target engagement assays confirm that a compound interacts with its intended target in a cellular context.[11][15]

Rationale for Target Engagement Studies

While the initial assays provide phenotypic data, understanding the direct molecular interactions of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is essential for lead optimization and understanding its mechanism of action.[11][13]

Advanced Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular environment. It is based on the principle that a protein's thermal stability changes upon ligand binding.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Treat intact cells or cell lysates with 3-(1-Aminoethyl)adamantan-1-ol hydrochloride or a vehicle control.

  • Heating: Heat the samples across a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Protein Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using techniques like Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial in vitro characterization of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride. By systematically evaluating its cytotoxicity, potential antiviral and anticancer activities, and delving into its mechanism of action and target engagement, researchers can build a robust data package to guide further drug development efforts.

References

  • Cytotoxicity Assays | Life Science Applications. (n.d.).
  • Cell Viability and Proliferation Assays in Drug Screening - Danaher Life Sciences. (n.d.).
  • Cytotoxicity Assays | Thermo Fisher Scientific - US. (n.d.).
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23).
  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity - baseclick GmbH. (n.d.).
  • Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655–669. [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed. (2023). Retrieved January 5, 2026, from [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.).
  • Target and pathway engagement assays - Concept Life Sciences. (n.d.). Retrieved January 5, 2026, from [Link]

  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (2025). Retrieved January 5, 2026, from [Link]

  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (n.d.).
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (2024, April 26). Retrieved January 5, 2026, from [Link]

  • Redefining target engagement with new strategies in drug discovery. (2025, November 13). Retrieved January 5, 2026, from [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery - YouTube. (2020, July 16). Retrieved January 5, 2026, from [Link]

  • Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives - PubMed. (2021, January 6). Retrieved January 5, 2026, from [Link]

Sources

Application Notes: Evaluating the Neuroprotective Potential of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

The adamantane scaffold is a cornerstone in neuropharmacology, providing the backbone for clinically significant drugs like Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used in the management of Alzheimer's disease.[1][2] Adamantane derivatives are recognized for their neuroprotective properties, often by modulating glutamatergic neurotransmission and mitigating excitotoxicity, a key pathological process in both acute and chronic neurodegenerative disorders.[2][3]

This document introduces 3-(1-Aminoethyl)adamantan-1-ol hydrochloride , a hydroxylated derivative of the antiviral adamantane compound, rimantadine.[4] Its structural similarity to other neuroprotective aminoadamantanes suggests it may possess therapeutic potential by preventing or reducing neuronal damage. The primary hypothesized mechanism is the non-competitive antagonism of NMDA receptors, which, when over-activated by glutamate, permit excessive calcium (Ca²⁺) influx, triggering downstream cytotoxic cascades.[3][5]

These application notes provide a comprehensive framework and detailed protocols for investigating the neuroprotective effects of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride using established in vitro models of neuronal injury. The assays described herein are designed to test the compound's efficacy against glutamate-induced excitotoxicity, oxidative stress, and apoptosis-mediated cell death.

Compound Information and Preparation

  • Compound Name: 3-(1-Aminoethyl)adamantan-1-ol hydrochloride

  • Molecular Formula: C₁₂H₂₂ClNO[6]

  • Formula Weight: 231.76 g/mol [6]

  • Appearance: Typically a white to off-white solid.

Protocol 2.1: Preparation of Stock Solution

The hydrochloride salt form of the compound is expected to be soluble in aqueous solutions.

  • Reconstitution: Prepare a 10 mM stock solution by dissolving the compound in sterile, nuclease-free water or phosphate-buffered saline (PBS). For example, dissolve 2.32 mg of the compound in 1 mL of sterile water.

    • Rationale: Using a high-concentration stock solution allows for minimal volume addition to cell cultures, preventing significant changes in media osmolarity and nutrient concentration. Using an aqueous solvent avoids potential toxicity associated with organic solvents like DMSO.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C for long-term use.

    • Rationale: Repeated freeze-thaw cycles can degrade the compound and introduce variability into experiments.

Hypothesized Mechanism of Neuroprotection

The primary hypothesis is that 3-(1-Aminoethyl)adamantan-1-ol hydrochloride acts as an NMDA receptor antagonist. The diagram below illustrates this proposed mechanism in the context of glutamate excitotoxicity.

Hypothesized_Mechanism cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate NMDA_R NMDA Receptor (Channel Open) Glutamate_Vesicle->NMDA_R Binds & Activates Ca_Influx Excessive Ca²⁺ Influx NMDA_R->Ca_Influx Permits Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_Influx->Excitotoxicity Triggers Compound 3-(1-Aminoethyl)adamantan-1-ol hydrochloride Compound->Block Block->NMDA_R Blocks

Caption: Hypothesized blockade of the NMDA receptor by the compound.

Experimental Workflow Overview

The general workflow for assessing the neuroprotective activity of the compound involves four key stages: cell culture, induction of neuronal injury in the presence or absence of the compound, endpoint analysis to quantify cell health, and data interpretation.

Experimental_Workflow start Start culture 1. Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Plate cells in 96-well plates. start->culture pretreat 2. Compound Pre-treatment Incubate cells with various concentrations of the compound. culture->pretreat insult 3. Induction of Neuronal Insult (e.g., Glutamate, H₂O₂, Staurosporine) pretreat->insult incubation 4. Incubation Allow injury and protection to proceed (e.g., 18-24 hours) insult->incubation endpoint 5. Endpoint Assays (MTT, LDH, Caspase Activity) incubation->endpoint analysis 6. Data Analysis Calculate % Viability / Cytotoxicity endpoint->analysis end End analysis->end

Caption: General experimental workflow for in vitro neuroprotection assays.

Protocols for In Vitro Neuroprotection Assays

This section provides detailed protocols for three distinct models of neuronal injury. It is critical to include proper controls in every experiment.

Mandatory Controls for Each Assay Plate:

  • Untreated Control: Cells treated with vehicle only (e.g., sterile water). Represents 100% viability.

  • Insult Control: Cells treated with the neurotoxic agent only (e.g., glutamate). Represents the maximum injury level.

  • Compound Control: Cells treated with the highest concentration of the test compound only. To test for inherent cytotoxicity of the compound.

  • No-Cell Control: Wells with culture medium but no cells. Used for background subtraction in colorimetric assays.[7]

Protocol 5.1: Assessing Neuroprotection Against Glutamate-Induced Excitotoxicity

This assay evaluates the compound's ability to protect neurons from cell death caused by excessive stimulation of glutamate receptors.[8]

Materials:

  • Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)

  • 96-well flat-bottom tissue culture plates

  • Complete culture medium

  • 3-(1-Aminoethyl)adamantan-1-ol hydrochloride stock solution

  • L-Glutamic acid (Glutamate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[9]

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.[10][11] Incubate overnight (or longer for primary cells to establish connections) at 37°C in a humidified 5% CO₂ atmosphere.[11][12]

  • Compound Pre-treatment: Prepare serial dilutions of the test compound in culture medium. Carefully remove the old medium from the cells and add 100 µL of medium containing the desired final concentrations of the compound (e.g., 0.1, 1, 10, 100 µM). Incubate for 1-2 hours.

    • Rationale: Pre-incubation allows the compound to interact with its molecular target before the excitotoxic challenge.

  • Glutamate Challenge: Add glutamate to the wells to achieve a final concentration known to induce significant cell death (e.g., 5-50 µM for primary neurons, potentially higher for cell lines).[13] This concentration should be optimized in preliminary experiments to induce ~50% cell death (EC₅₀).

  • Incubation: Return the plate to the incubator for 18-24 hours.[13]

  • Endpoint Analysis: Proceed with either the LDH assay (to measure cytotoxicity) or the MTT assay (to measure viability).

    • For LDH Assay (Measures Membrane Integrity): [14][15] a. Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[15] b. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. c. Follow the manufacturer's protocol for the LDH cytotoxicity kit. This typically involves adding a reaction mixture and incubating for 30 minutes at room temperature, protected from light.[16] d. Add the stop solution and measure absorbance at 490 nm.[16]

    • For MTT Assay (Measures Metabolic Activity): [9][17] a. Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[9] c. Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the crystals. d. Measure absorbance at a wavelength between 550 and 600 nm.[9]

Protocol 5.2: Assessing Neuroprotection Against Oxidative Stress

This assay tests the compound's ability to protect neurons from damage induced by reactive oxygen species (ROS), modeled here by exposure to hydrogen peroxide (H₂O₂).[18][19]

Procedure:

  • Cell Seeding and Pre-treatment: Follow steps 1 and 2 from Protocol 5.1.

  • H₂O₂ Challenge: Induce oxidative stress by adding H₂O₂ to the wells to a final concentration that causes ~50% cell death (e.g., 50-600 µM, highly dependent on cell type).[19][20]

    • Rationale: H₂O₂ is a common ROS that readily crosses cell membranes and induces damage to lipids, proteins, and DNA, leading to cell death.[19]

  • Incubation: Incubate for 12-24 hours at 37°C in a 5% CO₂ atmosphere.[19]

  • Endpoint Analysis: Perform LDH and/or MTT assays as described in Protocol 5.1, step 5.

Protocol 5.3: Assessing Attenuation of Apoptosis

This assay determines if the compound can inhibit programmed cell death, induced here by the potent, broad-spectrum protein kinase inhibitor staurosporine.[21][22]

Procedure:

  • Cell Seeding and Pre-treatment: Follow steps 1 and 2 from Protocol 5.1.

  • Staurosporine Challenge: Induce apoptosis by adding staurosporine to a final concentration of approximately 1 µM.[23][24]

  • Incubation: Incubate for 3-6 hours at 37°C in a 5% CO₂ atmosphere. Note that some cell lines may require longer incubation times.[23]

  • Endpoint Analysis (Caspase-3 Activity): a. After incubation, collect and lyse the cells according to the manufacturer's protocol for a Caspase-3 activity assay kit. b. Add the cell lysate to a plate containing a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA).[21] c. Incubate to allow active caspase-3 to cleave the substrate. d. Measure the resulting colorimetric (absorbance) or fluorometric (fluorescence) signal. An increased signal corresponds to higher caspase-3 activity, a hallmark of apoptosis.[21]

Data Analysis and Presentation

Calculations
  • % Cell Viability (MTT Assay): % Viability = [(Abs_Sample - Abs_Background) / (Abs_Untreated_Ctrl - Abs_Background)] * 100

  • % Cytotoxicity (LDH Assay): % Cytotoxicity = [(Abs_Sample - Abs_Untreated_Ctrl) / (Abs_Max_Lysis_Ctrl - Abs_Untreated_Ctrl)] * 100 (Note: A "Maximum Lysis Control" is required, where cells are fully lysed with a detergent provided in the kit).[15]

Example Data Presentation

The following tables show hypothetical data for a successful neuroprotection experiment.

Table 1: Neuroprotective Effect Against Glutamate-Induced Excitotoxicity

Treatment GroupCompound Conc. (µM)% Cell Viability (MTT) (Mean ± SD)% Cytotoxicity (LDH) (Mean ± SD)
Untreated Control0100 ± 4.50 ± 2.1
Glutamate (50 µM)048.2 ± 5.153.5 ± 4.8
Glutamate + Compound0.155.7 ± 4.944.1 ± 5.0
Glutamate + Compound1.072.3 ± 5.325.6 ± 4.2
Glutamate + Compound10.089.6 ± 4.28.9 ± 3.1
Glutamate + Compound100.095.1 ± 3.84.3 ± 2.5
Compound Only100.098.7 ± 4.11.5 ± 1.9

Table 2: Neuroprotective Effect Against H₂O₂-Induced Oxidative Stress

Treatment GroupCompound Conc. (µM)% Cell Viability (MTT) (Mean ± SD)
Untreated Control0100 ± 5.2
H₂O₂ (100 µM)051.5 ± 6.3
H₂O₂ + Compound1.068.9 ± 5.8
H₂O₂ + Compound10.085.4 ± 4.7
H₂O₂ + Compound100.092.3 ± 5.1

References

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • Spilovska, K., Zemek, F., Korabecny, J., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2919-2940. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • G-Biosciences. (n.d.). Staurosporine. Retrieved from [Link]

  • Bio-protocol. (n.d.). Glutamate excitotoxicity. Retrieved from [Link]

  • Ostrikov, A. A., Abramov, A. Y., & Stepanov, A. V. (2014). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. BioMed Research International, 2014, 547284. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Retrieved from [Link]

  • Kou, J., Kaja, S., & Koulen, P. (2011). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Current protocols in neuroscience, Chapter 7, Unit7.23. Retrieved from [Link]

  • Danysz, W., Parsons, C. G., & Kornhuber, J. (1997). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. International journal of geriatric psychiatry, 12(8), 839-843. Retrieved from [Link]

  • FUJIFILM Cellular Dynamics, Inc. (2025). Modeling Glutamate-induced Excitotoxicity with iCell® GABANeurons. Retrieved from [Link]

  • Kadernani, Y. E., Zindo, F. T., Kapp, E., Malan, S. F., & Joubert, J. (2014). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm, 5(11), 1678-1684. Retrieved from [Link]

  • Cagle, C. (2025). EXAMINING OXIDATIVE STRESS MODELS IN MOUSE NEURON HT-22 CELLS TO EXPLORE NEUROPROTECTIVE EFFECTS OF ANTIOXIDANT COMPOUNDS. TCU Digital Repository. Retrieved from [Link]

  • Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current protocols in neuroscience, Chapter 7, Unit 7.18. Retrieved from [Link]

  • Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]

  • ResearchGate. (2019). What it the best does of hydrogen peroxide to induce oxidative damage in neurons?. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Retrieved from [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • Wang, X., Wang, Y., Wang, X., et al. (2019). MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells. Oxidative Medicine and Cellular Longevity, 2019, 2483861. Retrieved from [Link]

  • NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. Retrieved from [Link]

  • Tsai, Y. C., Chen, J. H., Wu, Y. C., et al. (2021). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine drugs, 19(2), 101. Retrieved from [Link]

  • Lee, S., Kim, J., Seo, M., et al. (2021). Neurotherapeutic Effect of Inula britannica var. Chinensis against H₂O₂-Induced Oxidative Stress and Mitochondrial Dysfunction in Cortical Neurons. Plants (Basel, Switzerland), 10(3), 486. Retrieved from [Link]

  • Tajes, M., Eraso-Pichot, A., Rubio-Moscardó, F., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Oncology Letters, 22(6), 849. Retrieved from [Link]

  • Liu, Y., Zhang, Y., Dai, Y., et al. (2021). Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo. Oxidative Medicine and Cellular Longevity, 2021, 6688755. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 658645, 3-Amino-1-adamantanol. Retrieved from [Link]

  • Bagrii, E. I., Gasanov, B. R., & Karaulova, E. N. (2025). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Neftekhimiya, 43(4), 317-319. Retrieved from [Link]

  • Molbase. (n.d.). 3-Amino-1-Adamantanol. Retrieved from [Link]

  • ChemBK. (n.d.). 3-ethyl-1-adamantanamine hydrochloride. Retrieved from [Link]

Sources

3-(1-Aminoethyl)adamantan-1-ol hydrochloride as an intermediate for Vildagliptin synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of Vildagliptin Featuring the Key Intermediate 3-Amino-1-adamantanol

Introduction: The Strategic Role of Adamantane in Modern Antidiabetics

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] Its therapeutic efficacy is intrinsically linked to its unique molecular architecture, which features a rigid, three-dimensional adamantane cage. This bulky lipophilic group anchors the molecule within the active site of the DPP-4 enzyme, contributing to its high potency and selectivity.[2] The synthesis of Vildagliptin is, therefore, a topic of significant interest to medicinal and process chemists.

A critical step in the synthesis of Vildagliptin is the coupling of two key building blocks. While the user query specified 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, a comprehensive review of established and scalable synthetic routes reveals that the pivotal intermediate is, in fact, 3-Amino-1-adamantanol (CAS 702-82-9).[2][3][4] This application note will provide a detailed guide on the synthesis and utilization of 3-Amino-1-adamantanol as the cornerstone intermediate for an efficient and high-yield Vildagliptin synthesis, designed for researchers and drug development professionals.

The overall synthetic strategy involves two primary stages:

  • Synthesis of the Intermediate: The preparation of 3-Amino-1-adamantanol from a readily available starting material, Amantadine hydrochloride.

  • Final Coupling Reaction: The nucleophilic substitution reaction between 3-Amino-1-adamantanol and (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile to yield Vildagliptin.[1][5]

Part I: Synthesis of the Key Intermediate: 3-Amino-1-adamantanol

The transformation of Amantadine into 3-Amino-1-adamantanol is a cornerstone of many Vildagliptin synthesis campaigns due to the low cost of the starting material and the efficiency of the chemical transformation.[1][6] The process involves a regioselective oxidation of a tertiary C-H bond on the adamantane scaffold.

Overall Synthetic Workflow

The synthesis is a direct, one-pot oxidation followed by hydrolysis, making it highly efficient for large-scale production.

G cluster_0 Stage 1: Intermediate Synthesis A Amantadine HCl (Starting Material) B Oxidation Reaction (H₂SO₄/HNO₃ System) A->B Reagents: Conc. H₂SO₄, Fuming HNO₃ Temp: 0-20°C C Hydrolysis & Neutralization (Base Addition, e.g., KOH) B->C Quenching & pH Adjustment D Purification (Crystallization) C->D Isolation of Crude Product E 3-Amino-1-adamantanol (Key Intermediate) D->E High Purity Intermediate

Caption: Workflow for the synthesis of 3-Amino-1-adamantanol.

Mechanistic Rationale and Causality
  • Choice of Starting Material : Amantadine hydrochloride is an inexpensive and commercially available adamantane derivative, making it an economically viable starting point for industrial synthesis.[1]

  • Regioselective Oxidation : The adamantane cage has two types of bridgehead carbons: primary (CH) and secondary (CH₂). The four tertiary C-H bonds are electronically activated and sterically accessible. The use of a strong oxidizing system, such as a mixture of concentrated sulfuric acid and nitric acid (a sulfonitric system), allows for the selective introduction of a functional group at one of these tertiary positions.[7] The reaction proceeds via the formation of a carbocation at the bridgehead position, which is then trapped by a nitrate species.

  • Catalyst : Some methods report the use of boric acid as a catalyst, which can enhance the reaction rate and improve the overall yield.[1][6]

  • Hydrolysis : The intermediate nitrated product is not isolated. Instead, the reaction mixture is carefully quenched with water or ice, followed by treatment with a strong base like potassium hydroxide (KOH).[6][7] This hydrolysis step converts the nitrate ester into the desired hydroxyl group and neutralizes the excess acid, precipitating the 3-Amino-1-adamantanol product.

Detailed Experimental Protocol: Synthesis of 3-Amino-1-adamantanol

This protocol is synthesized from methods described in the literature.[1][7]

Materials and Reagents:

  • Amantadine hydrochloride

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Potassium Hydroxide (KOH)

  • Deionized Water & Crushed Ice

  • Ethanol

  • Three-neck round-bottom flask, magnetic stirrer, dropping funnel, and ice bath.

Procedure:

  • Reaction Setup : In a three-neck flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 4.7 mL per 1 g of amantadine HCl).

  • Addition of Starting Material : While stirring, slowly add amantadine hydrochloride (1.0 equivalent) in portions to the sulfuric acid.

  • Cooling : Cool the mixture to 0-5°C using an ice bath. The temperature control at this stage is critical to manage the exothermic nature of the nitration and prevent side reactions.

  • Nitration : Slowly add fuming nitric acid (e.g., 0.78 mL per 1 g of amantadine HCl) dropwise via the dropping funnel. Ensure the internal temperature is maintained between 0-5°C throughout the addition.

  • Reaction Progression : After the addition is complete, maintain the reaction at 0-5°C for 2 hours. Subsequently, allow the reaction to warm to 20°C and continue stirring for an additional 12 hours.

  • Quenching and Hydrolysis : Slowly and carefully pour the reaction mixture onto crushed ice (e.g., 6 g per 1 g of amantadine HCl). This step must be performed with caution in a well-ventilated fume hood due to the highly exothermic dilution of concentrated acid.

  • Neutralization : Adjust the pH of the resulting solution to >12 by the slow addition of a concentrated KOH solution. This will cause the product to precipitate.

  • Isolation and Purification : Filter the resulting white solid and wash it with cold deionized water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol, to yield pure 3-Amino-1-adamantanol.[7]

Self-Validation and Controls:

  • In-process Monitoring : Reaction completion can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Product Characterization : The final product should be characterized by melting point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. GC analysis is often used to determine the final purity against a reference standard.

ParameterTypical ValueSource
Starting MaterialAmantadine HCl[1][7]
Oxidizing SystemH₂SO₄ / HNO₃[1][6][7]
Reaction Temperature0-5°C, then 20°C[7]
Reaction Time~14 hours[7]
Typical Yield>85% (up to 95%)[1][6]
Purity (Post-Crystallization)>99%[7]

Part II: Synthesis of Vildagliptin via Nucleophilic Substitution

The final step in the synthesis is the coupling of the adamantane intermediate with the chloroacetylated pyrrolidine nitrile. This reaction forms the crucial amide bond that links the two halves of the Vildagliptin molecule.

Coupling Reaction Workflow

G cluster_1 Stage 2: Vildagliptin Synthesis F 3-Amino-1-adamantanol H Coupling Reaction (Nucleophilic Substitution) F->H G (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile G->H I Purification (Crystallization) H->I Reagents: K₂CO₃, KI, THF Temp: 0-10°C J Vildagliptin (Final API) I->J High Purity API

Caption: Workflow for the final coupling step to synthesize Vildagliptin.

Mechanistic Rationale and Causality
  • Nucleophilic Attack : The primary amine of 3-Amino-1-adamantanol acts as a nucleophile, attacking the electrophilic carbon of the chloroacetyl group.

  • Base : A base, typically an inorganic base like potassium carbonate (K₂CO₃), is required.[8][9] Its primary role is to act as an acid scavenger, neutralizing the HCl that is formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Catalyst : Potassium iodide (KI) is often added in catalytic amounts.[8][9] The iodide ion displaces the chloride from the chloroacetyl group in a Finkelstein-type reaction. The resulting iodoacetyl intermediate is significantly more reactive towards nucleophilic attack by the amine, thereby accelerating the overall reaction rate.

  • Solvent : An aprotic polar solvent like Tetrahydrofuran (THF) is commonly used as it effectively dissolves the reactants without interfering with the reaction mechanism.[8]

Detailed Experimental Protocol: Synthesis of Vildagliptin

This protocol is based on established methods found in the patent literature.[8][9]

Materials and Reagents:

  • 3-Amino-1-adamantanol

  • (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Potassium Iodide (KI)

  • Tetrahydrofuran (THF), anhydrous

  • Butanone (for crystallization)

Procedure:

  • Reaction Setup : Charge a dry reactor with anhydrous THF. Add 3-Amino-1-adamantanol (1.0 eq), potassium carbonate (e.g., 2.4 eq), and a catalytic amount of potassium iodide (e.g., 0.05 eq).[8]

  • Cooling : Stir the suspension and cool the mixture to below 0°C.

  • Addition of Electrophile : Add a solution of (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine (1.0 eq) in THF dropwise, maintaining the temperature below 0°C.

  • Reaction Progression : After the addition is complete, allow the reaction to proceed at this temperature for 2 hours. Then, warm the mixture to 10°C and stir for an additional 22-24 hours.[8]

  • Monitoring : Monitor the reaction for the disappearance of the starting materials using HPLC.

  • Work-up : Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification : Dissolve the crude Vildagliptin in a suitable solvent like butanone or isopropanol at an elevated temperature and then allow it to cool, inducing crystallization.[8] Filter the purified crystals and dry under vacuum.

Self-Validation and Controls:

  • HPLC Analysis : The purity of the final Active Pharmaceutical Ingredient (API) is determined by HPLC, with specific attention paid to residual starting materials and any potential by-products.

  • Structural Confirmation : The structure of the final compound should be unequivocally confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Conclusion

The synthesis of Vildagliptin is critically dependent on the efficient preparation of its key adamantane intermediate, 3-Amino-1-adamantanol. The described method, starting from amantadine hydrochloride, provides a robust, high-yield, and industrially scalable route to this vital building block. The subsequent coupling reaction, catalyzed by potassium iodide, offers an effective means to assemble the final Vildagliptin molecule. By understanding the rationale behind each step—from the regioselective oxidation of the adamantane core to the base-mediated nucleophilic substitution—researchers and process chemists can optimize conditions to ensure the consistent and high-purity production of this important antidiabetic agent.

References

  • Li, Z., Jiang, L., Hu, X., et al.
  • Yusubov, M. S., Zholobova, G. A., & Filimonov, V. D. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Semantic Scholar.
  • Zhang, L., Jiang, L., Hu, X., et al. (2017). A facile method to synthesize vildagliptin.
  • Yusubov, M. S., Zholobova, G. A., & Filimonov, V. D. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine).
  • Zhang, L., Jiang, L., Hu, X., et al. (2017). A Facile and Economical Method to Synthesize Vildagliptin.
  • CN105669468A - Process for producing vildagliptin intermediate 3-amino-1-adamantanol. Google Patents.
  • 3-Amino-1-Adamantanol: Your Key Intermediate for Vildagliptin API Production.
  • CN104326961A - Synthetic process of vildagliptin. Google Patents.
  • The Chemistry Behind Vildagliptin: Understanding the Role of 3-Amino-1-Adamantanol. NINGBO INNO PHARMCHEM CO.,LTD..
  • 3-Amino-1-Adamantanol. Molekula.
  • VILDAGLIPTIN. New Drug Approvals.

Sources

Protocol for N-acetylation of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of N-(1-(1-hydroxyadamantan-3-yl)ethyl)acetamide

Introduction: The Strategic N-Acetylation of Adamantane Derivatives

N-acetylation is a cornerstone of organic synthesis, serving as a robust method for the protection of primary and secondary amines, and as a critical tool for modulating the physicochemical and pharmacological properties of bioactive molecules.[1][2] The introduction of an acetyl group can significantly alter a compound's polarity, hydrogen bonding capacity, and metabolic stability, thereby influencing its solubility, membrane permeability, and overall therapeutic profile.

This guide focuses on the N-acetylation of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride. The adamantane scaffold, a rigid and lipophilic diamondoid hydrocarbon, is a privileged structure in medicinal chemistry.[3] Its unique three-dimensional structure is often incorporated into drug candidates to enhance their therapeutic index by improving tissue distribution and binding affinity.[4][5] Derivatives such as Amantadine and Rimantadine have established clinical use as antiviral agents.[5][6]

The starting material, 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, presents two key features: a primary amine that is the target for acetylation, and a tertiary alcohol on the adamantane cage. The amine is provided as a hydrochloride salt, a common strategy to improve the stability and handling of amine compounds. This necessitates a carefully considered reaction strategy to ensure efficient and selective N-acetylation.

This document provides a comprehensive, field-tested protocol for the synthesis of N-(1-(1-hydroxyadamantan-3-yl)ethyl)acetamide. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a detailed, step-by-step guide from reaction setup to product purification and characterization.

Reaction Principle and Mechanism

The N-acetylation of a primary amine with acetic anhydride is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-established mechanism where the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[7][8]

Key Mechanistic Steps:

  • Amine Deprotonation: The starting material is an ammonium hydrochloride salt. The primary amine must be liberated to its free, nucleophilic form. A base, in this case, triethylamine (Et₃N), is added to neutralize the hydrogen chloride, deprotonating the ammonium ion.

  • Nucleophilic Attack: The free amine attacks a carbonyl carbon of acetic anhydride, leading to the formation of a tetrahedral intermediate.[9]

  • Leaving Group Departure: The tetrahedral intermediate collapses, expelling an acetate ion—a good leaving group—to form a protonated amide.

  • Final Deprotonation: A second molecule of the base removes the proton from the nitrogen atom, yielding the final N-acetylated product and triethylammonium acetate.

The overall reaction requires at least two equivalents of base: one to free the amine from its hydrochloride salt and a second to neutralize the acetic acid byproduct formed during the reaction.[10] Using a slight excess of base helps to drive the reaction to completion.

N-Acetylation Mechanism Figure 1: Reaction Mechanism for N-Acetylation cluster_step1 Step 1: Amine Liberation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Intermediate Collapse cluster_step4 Step 4: Deprotonation AmineHCl R-NH3+ Cl- FreeAmine R-NH2 (Nucleophile) AmineHCl->FreeAmine + Et3N Et3N_1 Et3N Et3N_1->FreeAmine TetrahedralInt Tetrahedral Intermediate FreeAmine->TetrahedralInt Ac2O Acetic Anhydride (Electrophile) Ac2O->TetrahedralInt ProtonatedAmide Protonated Amide TetrahedralInt->ProtonatedAmide - Acetate FinalProduct N-Acetylated Product (Amide) ProtonatedAmide->FinalProduct + Et3N Byproducts Et3NH+ Cl- + Et3NH+ OAc- Et3N_2 Et3N Et3N_2->FinalProduct

Caption: Figure 1: Reaction Mechanism for N-Acetylation.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Required Grade/Purity
3-(1-Aminoethyl)adamantan-1-ol hydrochlorideC₁₂H₂₂ClNO231.76>98%
Acetic Anhydride (Ac₂O)(CH₃CO)₂O102.09Reagent Grade, >98%
Triethylamine (Et₃N)(C₂H₅)₃N101.19Anhydrous, >99%
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
Hydrochloric Acid (HCl)HCl36.461 M aqueous solution
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated aqueous solution
Sodium Chloride (NaCl)NaCl58.44Saturated aqueous solution (Brine)
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Granular, Reagent Grade
Equipment
  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Ice-water bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow A 1. Dissolve Starting Material - 3-(1-Aminoethyl)adamantan-1-ol HCl - Anhydrous DCM B 2. Add Base - Add Triethylamine (2.2 eq) - Stir for 15 min A->B C 3. Cool Reaction - Place flask in ice bath (0 °C) B->C D 4. Add Acetylating Agent - Add Acetic Anhydride (1.2 eq) dropwise C->D E 5. Reaction - Remove ice bath - Stir at room temperature (2-4 h) - Monitor by TLC D->E F 6. Aqueous Work-up - Wash with 1M HCl - Wash with sat. NaHCO3 - Wash with Brine E->F G 7. Isolate Crude Product - Dry organic layer (Na2SO4) - Filter and concentrate in vacuo F->G H 8. Purify & Characterize - Recrystallization or Chromatography - Obtain NMR, IR, MS data G->H

Caption: Figure 2: Experimental Workflow.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(1-Aminoethyl)adamantan-1-ol hydrochloride (1.0 g, 4.31 mmol). Add anhydrous dichloromethane (DCM, 20 mL) to suspend the solid.

  • Basification: To the stirred suspension, add triethylamine (1.32 mL, 9.49 mmol, 2.2 equivalents) via syringe. Stir the mixture at room temperature for 15 minutes. The suspension should become a clear, homogeneous solution as the free amine is formed.

  • Cooling: Place the reaction flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.

  • Acetylation: Slowly add acetic anhydride (0.49 mL, 5.18 mmol, 1.2 equivalents) dropwise to the cold solution over 5 minutes using a syringe.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess triethylamine and its salts.

    • Wash with saturated sodium bicarbonate solution (2 x 15 mL) to remove acetic acid. Check that the aqueous layer is basic (pH > 8) after the second wash.

    • Finally, wash with brine (1 x 15 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, N-(1-(1-hydroxyadamantan-3-yl)ethyl)acetamide, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure. Expect to see a new singlet around 2.0 ppm corresponding to the acetyl methyl group in the ¹H NMR spectrum.

  • FT-IR: To identify the amide functional group (N-H stretch around 3300 cm⁻¹, C=O stretch around 1640 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 238.18 g/mol ).

Scientific Rationale and Field-Proven Insights

The reliability of any protocol hinges on understanding the causality behind each step. Here, we dissect the key decisions in this synthesis.

Justification of Reagent Selection
  • Starting Material Form: The hydrochloride salt is used for its superior stability and ease of handling compared to the free amine, which can be hygroscopic and susceptible to carboxylation by atmospheric CO₂.

  • Acetylating Agent: Acetic anhydride is the reagent of choice for this transformation.[11] It is more reactive than acetic acid but less aggressive and moisture-sensitive than acetyl chloride.[12] The byproduct, acetic acid, is easily removed during the basic aqueous work-up.[8]

  • Base: Triethylamine is an ideal organic base for this reaction.[10][13] Its pKaH (~10.7) is sufficient to deprotonate the ammonium salt (pKaH ~9-10) and neutralize the acetic acid byproduct. It is soluble in DCM and its corresponding salts are readily removed by an acidic wash.[14][15] While pyridine is a classic catalyst/base for acetylations, triethylamine is often preferred due to its lower toxicity and less noxious odor.[13]

  • Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent as it is aprotic and relatively non-polar, effectively dissolving the free amine and reagents without participating in the reaction. Its low boiling point facilitates easy removal after the reaction.

Rationale for Reaction Conditions
  • Stoichiometry: A slight excess of acetic anhydride (1.2 eq) ensures the complete conversion of the amine. A larger excess of base (2.2 eq) is used to ensure both the complete liberation of the free amine from its salt and the thorough neutralization of the resulting acetic acid, pushing the equilibrium towards the product.

  • Temperature Control: The initial cooling to 0 °C is crucial for controlling the exothermicity of the reaction between the amine and acetic anhydride.[10] Adding the anhydride slowly to a cold solution prevents potential side reactions and ensures a controlled reaction rate. Running the reaction at room temperature after the initial addition provides sufficient thermal energy for the reaction to proceed to completion in a reasonable timeframe.

Work-up and Purification Strategy

The aqueous work-up sequence is a critical self-validating system designed to systematically remove impurities.

  • Acid Wash (1M HCl): This step protonates any unreacted triethylamine, forming triethylammonium chloride, which is highly soluble in the aqueous phase and is thus removed from the organic layer.

  • Base Wash (sat. NaHCO₃): This wash neutralizes and removes the acetic acid byproduct by converting it to sodium acetate, which is water-soluble. It also removes any residual HCl from the previous step.[16]

  • Brine Wash: This final wash reduces the amount of dissolved water in the organic layer, making the subsequent drying step with Na₂SO₄ more efficient.

Purification via recrystallization is often sufficient if the reaction goes to completion cleanly. If minor impurities are present, flash chromatography provides a more rigorous method for obtaining a highly pure product.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All operations must be conducted inside a certified chemical fume hood.

  • Reagent Handling:

    • Acetic Anhydride: Is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin.

    • Triethylamine: Is flammable and has a strong, unpleasant odor. It can cause irritation upon contact.

    • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Minimize exposure through inhalation and skin contact.

References

  • Perlovich, G. L., Volkova, T. V., Sharapova, A. V., Kazachenko, V. P., Strakhova, N. N., & Proshin, A. N. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 18(13), 9281–94. [Link]

  • S. N. E. (1962). A Novel SN1 Displacement: The Reaction of Tertiary Amines with Acetic Anhydride. Canadian Journal of Chemistry, 40(5), 902–909. [Link]

  • Wikipedia. (n.d.). Acetic anhydride. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Table]. Retrieved January 5, 2026, from [Link]

  • Perlovich, G. L., Volkova, T. V., Sharapova, A. V., Kazachenko, V. P., Strakhova, N. N., & Proshin, A. N. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. RSC Publishing. [Link]

  • ReactionWeb.io. (n.d.). Amine + Anhydride. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2020). Solvent and temperature effects on the solubility of some new adamantane/memantine sulfonamide derivatives. Retrieved January 5, 2026, from [Link]

  • Solubility of Things. (n.d.). 1-Adamantylamine. Retrieved January 5, 2026, from [Link]

  • Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1958. [Link]

  • Chemguide. (n.d.). Reactions of acid anhydrides with ammonia or primary amines. Retrieved January 5, 2026, from [Link]

  • Anbu, N., Nagarjun, N., & Jacob, M. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank, 2019(2), M1061. [Link]

  • Scribd. (n.d.). Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Retrieved January 5, 2026, from [Link]

  • Unknown. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Retrieved January 5, 2026, from [Link]

  • Sciencemadness Discussion Board. (2011). Acetic anhydride or acetyl chloride, that is the question... Retrieved January 5, 2026, from [Link]

  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. [Video]. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation? Retrieved January 5, 2026, from [Link]

  • Reddit. (2021). Acetylation of secondary alcohols. Retrieved January 5, 2026, from [Link]

  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved January 5, 2026, from [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved January 5, 2026, from [Link]

  • Magazanik, L. G., et al. (1997). Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants. Journal of Physiology and Pharmacology, 48(3), 355-367. [Link]

  • Tan, S. J., et al. (2021). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Crystals, 11(7), 814. [Link]

  • Hu, H. Y., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives. Molecules, 21(5), 530. [Link]

  • Hu, H. Y., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 21(5), 530. [Link]

  • Molbase. (n.d.). 3-Amino-1-Adamantanol. Retrieved January 5, 2026, from [Link]

  • Wawrzeńczyk-Borek, A., et al. (2022). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 27(9), 2731. [Link]

  • ResearchGate. (2010). Synthesis of adamantane functional derivatives basing on N-[(adamantan-1-yl)alkyl]acetamides. Retrieved January 5, 2026, from [Link]

  • Verma, V., Yogi, B., & Gupta, S. K. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 13(11), 5532-5536. [Link]

  • ResearchGate. (2010). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Retrieved January 5, 2026, from [Link]

  • Google Patents. (2017). CN104761456B - Preparation method of 3-amino-1-adamantanol.
  • IJPSR. (2022). A simple method for synthesis of amantadine hydrochloride. Retrieved January 5, 2026, from [Link]

Sources

Application Notes & Protocols: Evaluating 3-(1-Aminoethyl)adamantan-1-ol hydrochloride in Cell Culture Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Targeted In Vitro Strategy

The adamantane scaffold is a cornerstone in medicinal chemistry, serving as the rigid, lipophilic core for numerous clinically successful drugs.[1][2] Its unique three-dimensional structure is exploited in agents targeting a range of conditions, from viral infections (Amantadine, Rimantadine) to neurodegenerative disorders (Memantine) and type 2 diabetes (Saxagliptin).[1][2][3][4] The compound 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is a structural analog of known bioactive adamantane derivatives. Specifically, it shares features with the antiviral drug rimantadine and the N-methyl-D-aspartate (NMDA) receptor antagonist memantine.[3][5] This structural homology provides a strong rationale for investigating its potential biological activities within these domains.

The incorporation of the adamantyl group can significantly enhance a molecule's pharmacokinetic properties, such as increasing its metabolic stability and ability to cross the blood-brain barrier.[1][4] This makes derivatives like 3-(1-Aminoethyl)adamantan-1-ol hydrochloride particularly interesting candidates for neurological and centrally-acting antiviral therapies.

This document provides a comprehensive, tiered strategy for the in vitro characterization of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride. The protocols are designed to first establish a foundational safety profile and then to explore its efficacy in validated, disease-relevant cell culture models. We will proceed from broad cytotoxicity screening to hypothesis-driven functional assays targeting its most probable mechanisms of action.

Physicochemical Properties & Compound Handling

A thorough understanding of the test article is critical for reproducible results.

PropertyValueSource
IUPAC Name 3-(1-aminoethyl)tricyclo[3.3.1.1³,⁷]decan-1-ol;hydrochlorideSynthesis Data[5]
Molecular Formula C₁₂H₂₂ClNOPubChem (Analog)[6]
Molecular Weight 231.76 g/mol PubChem (Analog)[6]
Appearance White to off-white crystalline powder (predicted)Supplier Data (Analog)[7]
Solubility Soluble in water and DMSOSupplier Data (Analog)[7]

Protocol 1: Preparation of Stock Solutions

Causality: Preparing a concentrated, validated stock solution in a suitable solvent like Dimethyl Sulfoxide (DMSO) is crucial for accurate serial dilutions and minimizing solvent effects in cell culture media. High-purity, anhydrous DMSO is essential to prevent compound precipitation and degradation.

  • Aseptic Technique: Work in a Class II biological safety cabinet.

  • Weighing: Accurately weigh 10 mg of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride powder.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock concentration. For a MW of 231.76 g/mol , dissolve 10 mg in 4.315 mL of DMSO.

  • Vortexing: Vortex thoroughly until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath may be used if necessary.

  • Sterilization: Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting & Storage: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

A Tiered In Vitro Testing Strategy

We propose a multi-tiered approach to efficiently characterize the compound's bioactivity profile. This strategy prioritizes foundational safety assessment before committing resources to more complex efficacy models.

G cluster_neuro Neuroprotection cluster_viral Antiviral Activity tier1 Tier 1: Foundational Cytotoxicity t1_assay Protocol 2: MTT Cytotoxicity Assay (e.g., in SH-SY5Y, MDCK, HepG2 cells) tier1->t1_assay Determine CC50 tier2 Tier 2: Hypothesis-Driven Efficacy Screening tier1->tier2 If CC50 is acceptable tier1->tier2 tier3 Tier 3: Preliminary Safety Profiling tier2->tier3 Following efficacy confirmation t2_neuro Protocol 3: Neuroprotection Assay (Glutamate-induced Excitotoxicity) t2_nmda Protocol 4: NMDA Receptor Antagonism (Calcium Influx Assay) t2_neuro->t2_nmda Investigate Mechanism t2_viral Protocol 5: Plaque Reduction Assay (Influenza A Virus) t3_hep Protocol 6: Hepatotoxicity Screening (e.g., LDH Release in HepG2 cells) tier3->t3_hep

Caption: Tiered workflow for in vitro characterization.

Tier 1: Foundational Cytotoxicity Assessment

Principle: Before assessing therapeutic potential, it is imperative to determine the concentration range at which the compound is toxic to cells.[8][9] The MTT assay is a colorimetric method that measures mitochondrial reductase activity, a proxy for cell viability.[10] A dose-response curve is generated to calculate the 50% cytotoxic concentration (CC₅₀).

Protocol 2: General Cytotoxicity by MTT Assay

Cell Line Selection: A panel of cell lines representing the target tissues for efficacy and potential toxicity should be used. For this compound, a logical panel includes SH-SY5Y (human neuronal)[11], MDCK (canine kidney, standard for influenza research)[12], and HepG2 (human hepatoma, for preliminary liver toxicity)[13].

Materials
SH-SY5Y, MDCK, or HepG2 cells
Complete culture medium (specific to cell line)
96-well flat-bottom cell culture plates
3-(1-Aminoethyl)adamantan-1-ol hydrochloride (10 mM stock)
MTT Reagent (5 mg/mL in sterile PBS)
DMSO (for formazan solubilization)
Plate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dilution: Prepare serial dilutions of the test compound in culture medium, from the highest desired concentration (e.g., 1000 µM) down to the lowest. Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "cells only" control.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a relevant duration, typically 24 to 72 hours.[14]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.

Tier 2: Hypothesis-Driven Efficacy Screening

A. Neuroprotection & Mechanism of Action

Given the compound's structural similarity to memantine, a primary hypothesis is its potential as a neuroprotective agent, possibly via NMDA receptor antagonism.[7]

Protocol 3: Neuroprotection Against Glutamate-Induced Excitotoxicity

Principle: Excessive glutamate stimulation leads to neuronal cell death (excitotoxicity), a key mechanism in neurodegenerative diseases and ischemic stroke.[15] This assay evaluates the compound's ability to protect neurons from a glutamate challenge.

Cell Line Selection: Differentiated SH-SY5Y cells provide a human-derived, neuron-like model suitable for neuroprotection studies.[11]

G seed Seed SH-SY5Y Cells diff Differentiate with Retinoic Acid (5-7 days) seed->diff pre_treat Pre-treat with Compound (Non-toxic concentrations) diff->pre_treat induce Induce Excitotoxicity (High concentration Glutamate) pre_treat->induce incubate Incubate for 24h induce->incubate assess Assess Cell Viability (MTT or LDH Assay) incubate->assess analyze Analyze Data: Compare viability vs. Glutamate-only control assess->analyze

Caption: Workflow for the neuroprotection assay.

Step-by-Step Methodology:

  • Cell Seeding & Differentiation: Seed SH-SY5Y cells in a 96-well plate. Differentiate them into a neuronal phenotype by treating with low-serum medium containing retinoic acid (e.g., 10 µM) for 5-7 days.

  • Pre-treatment: Replace the differentiation medium with fresh medium containing non-toxic concentrations of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride (as determined in Tier 1). Incubate for 1-2 hours.

  • Excitotoxic Insult: Add a high concentration of glutamate (e.g., 10-30 mM) to all wells except the negative control. Memantine can be used as a positive control.[16]

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Viability Assessment: Measure cell viability using the MTT assay (Protocol 2) or a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.[8]

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the glutamate-only treated cells.

Protocol 4: NMDA Receptor Antagonism via Calcium Influx Assay

Principle: NMDA receptors are ligand-gated ion channels that, upon activation by glutamate and a co-agonist (glycine or D-serine), permit the influx of Ca²⁺ into the neuron.[17] This assay uses a calcium-sensitive fluorescent dye to measure changes in intracellular Ca²⁺ levels upon receptor stimulation, and assesses the compound's ability to block this influx.

Cell Line Selection: HEK293 cells stably transfected to express NMDA receptor subunits (e.g., GluN1/GluN2A) are a common, clean system for this assay.[17] Alternatively, primary cortical neurons can be used for higher physiological relevance.

Step-by-Step Methodology:

  • Cell Seeding: Seed NMDA-expressing cells onto black-walled, clear-bottom 96-well plates.

  • Dye Loading: Load cells with a calcium indicator dye (e.g., Fluo-4 AM) in a buffered salt solution for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells and incubate with various concentrations of the test compound or a known antagonist like MK-801 (positive control).[14]

  • Signal Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system.

  • Receptor Activation: Record a baseline fluorescence reading, then inject a solution of NMDA and glycine to activate the receptors.

  • Data Acquisition: Continue to record the fluorescence signal over time to capture the peak calcium influx.

  • Data Analysis: Calculate the percentage of inhibition of the NMDA-induced calcium signal for each compound concentration. Determine the IC₅₀ value from the dose-response curve.

B. Antiviral Activity

The structural similarity to rimantadine, an anti-influenza drug, necessitates screening for antiviral activity.[3]

Protocol 5: Antiviral Plaque Reduction Assay

Principle: This is the gold standard for quantifying antiviral efficacy. It measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by viral infection in a monolayer of host cells.[18]

Cell Line & Virus Selection: Madin-Darby Canine Kidney (MDCK) cells are highly susceptible to influenza A virus and are the standard model for this assay.[12][19] A laboratory-adapted strain of Influenza A virus (e.g., A/PR/8/34 (H1N1)) should be used.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer within 24 hours.

  • Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock.

  • Infection: Wash the cell monolayers with PBS. Infect the cells with 100-200 plaque-forming units (PFU) of the virus for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound. Amantadine or rimantadine should be used as a positive control.

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for 48-72 hours, until visible plaques form in the virus control wells.

  • Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control: % Reduction = (1 - (Plaque_count_treated / Plaque_count_control)) * 100

    • Determine the EC₅₀ (50% effective concentration) from the dose-response curve.

Tier 3: Preliminary Safety Profiling

Protocol 6: Hepatotoxicity Screening

Principle: Drug-induced liver injury (DILI) is a major concern in drug development.[20] While primary human hepatocytes are the gold standard, immortalized cell lines like HepG2 are widely used for initial screening due to their availability and ease of use.[13] Measuring LDH release into the culture medium provides a quantitative measure of cell membrane damage, an indicator of necrotic cell death.[8]

Cell Line Selection: HepG2 cells are a human hepatoma line that retains some liver-specific metabolic functions. For chronic toxicity studies, more advanced models like sandwich-cultured primary hepatocytes or 3D spheroids should be considered.[20][21]

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Treatment: Treat cells with a range of compound concentrations, including concentrations found to be efficacious in Tier 2 assays. Include a positive control for hepatotoxicity (e.g., acetaminophen) and a vehicle control.

  • Incubation: Incubate for 24-48 hours. For chronic toxicity assessment, repeated dosing over several days may be necessary.[20]

  • Sample Collection: Carefully collect a sample of the cell culture supernatant from each well.

  • LDH Assay: Perform the LDH assay on the supernatant using a commercially available kit according to the manufacturer's instructions. This typically involves adding a reaction mixture and measuring the change in absorbance over time.

  • Lysis Control: Add a lysis buffer to a set of untreated control wells to achieve 100% cell lysis (maximum LDH release).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity based on LDH release: % Cytotoxicity = ((LDH_activity_treated - LDH_activity_spontaneous) / (LDH_activity_max - LDH_activity_spontaneous)) * 100

    • Compare the hepatotoxic potential to the effective concentration to calculate a preliminary therapeutic index.

Data Interpretation & Troubleshooting

ParameterInterpretationTroubleshooting
CC₅₀ (Cytotoxicity) The concentration at which the compound kills 50% of cells. A high CC₅₀ is desirable.High Variability: Check cell seeding density and pipetting accuracy. Low CC₅₀: Compound is highly toxic; consider testing analogs with lower toxicity.
EC₅₀ (Efficacy) The concentration at which the compound produces 50% of its maximal effect (e.g., 50% plaque reduction). A low EC₅₀ is desirable.No Effect: Confirm compound solubility and stability in media. Verify assay controls (positive/negative) are working.
Therapeutic Index (TI) Calculated as CC₅₀ / EC₅₀. A higher TI indicates a better safety margin.Low TI (<10): The compound is likely too toxic at its effective dose for further development without significant modification.
Neuroprotection % The degree to which the compound rescues cells from an excitotoxic insult.Low Protection: The compound may not be a neuroprotectant via this mechanism, or the insult may be too strong. Titrate glutamate concentration.
IC₅₀ (Inhibition) The concentration at which the compound inhibits 50% of a target's activity (e.g., NMDA receptor calcium influx).Inconsistent IC₅₀: Ensure reagents are fresh and that the automated injector is functioning correctly. Check for signal quenching by the compound itself.

Conclusion

This structured, multi-tiered approach provides a robust framework for the initial in vitro characterization of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride. By systematically evaluating cytotoxicity, neuroprotective efficacy, antiviral potential, and preliminary hepatotoxicity, researchers can efficiently generate the critical data needed to make informed decisions about the compound's therapeutic potential and guide further pre-clinical development.

References

  • Guguen-Guillouzo, C., & Guillouzo, A. (2010). In vitro models for liver toxicity testing. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]

  • Gómez-Lechón, M. J., Tolosa, L., Conde, I., & Donato, M. T. (2017). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. International Journal of Molecular Sciences. [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry. [Link]

  • 2BScientific. Neuronal Cell Lines for Neurodegenerative Research. 2BScientific. [Link]

  • Spheroid Chemical. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. Spheroid Chemical. [Link]

  • Castell, J. V., Jover, R., & Gómez-Lechón, M. J. (2014). Cell-based models to predict human hepatotoxicity of drugs. Revista de Toxicología. [Link]

  • Schyschka, L., et al. (2016). In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System. International Journal of Molecular Sciences. [Link]

  • Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Influenza Virus Antivirals. Creative Diagnostics. [Link]

  • Spasov, A. A., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia. [Link]

  • Zhang, Y., et al. (2022). The cellular model for Alzheimer's disease research: PC12 cells. Frontiers in Pharmacology. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Opentrons. (n.d.). Cytotoxicity Assays | Life Science Applications. Opentrons. [Link]

  • ResearchGate. (n.d.). Cellular models for studying chronic hepatotoxicity. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Sutejo, R., & Yeo, D. S. (2022). Alternative Experimental Models for Studying Influenza Proteins, Host–Virus Interactions and Anti-Influenza Drugs. International Journal of Molecular Sciences. [Link]

  • Axol Bioscience. (n.d.). Alzheimer's Disease cell lines. Axol Bioscience. [Link]

  • Stachurova, T., et al. (2022). Application of In Vitro Models for Studying the Mechanisms Underlying the Obesogenic Action of Endocrine-Disrupting Chemicals (EDCs) as Food Contaminants—A Review. International Journal of Molecular Sciences. [Link]

  • Wang, Y., et al. (2021). Recent advances of phenotypic screening strategies in the application of anti-influenza virus drug discovery. Acta Pharmaceutica Sinica B. [Link]

  • Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Maher, P., & Schubert, D. (2008). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Current Medicinal Chemistry. [Link]

  • NeuroProof. (n.d.). In vitro Disease Models for Screening Services. NeuroProof. [Link]

  • Charles River Laboratories. (n.d.). Neuroscience Cell Culture Models. Charles River Laboratories. [Link]

  • Aranaz, P., et al. (2022). Preclinical research in obesity-associated metabolic diseases using in vitro, multicellular, and non-mammalian models. Food & Function. [Link]

  • Di Vincenzo, A., et al. (2024). Improving obesity research: Unveiling metabolic pathways through a 3D In vitro model of adipocytes using 3T3-L1 cells. Biochimica et Biophysica Acta - Molecular Basis of Disease. [Link]

  • FUJIFILM Cellular Dynamics. (n.d.). Alzheimer's Disease Cell Line Models. FUJIFILM Cellular Dynamics. [Link]

  • Shaw, M. L. (2010). Cellular targets for influenza drugs: High-throughput RNAi screens in human cells suggest new approaches to curb influenza virus infection. The Journal of Clinical Investigation. [Link]

  • MDPI. (2024). Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. MDPI. [Link]

  • Expert Opinion on Drug Discovery. (2022). What are the considerations when selecting a model for influenza drug discovery? Taylor & Francis Online. [Link]

  • Song, Y., et al. (2024). The application of organoid models in research into metabolic diseases. Diabetes, Obesity and Metabolism. [Link]

  • Shrivastava, I. H., et al. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Scientific Reports. [Link]

  • Leung, J. C., et al. (2008). NMDA Agonists and Antagonists Induce Renal Culture Cell Toxicity. Medicinal Chemistry. [Link]

  • Yagüe, G., et al. (2009). Drug screening of neuroprotective agents on an organotypic-based model of spinal cord excitotoxic damage. Restorative Neurology and Neuroscience. [Link]

  • ResearchGate. (n.d.). Effect of NMDA receptor antagonist on NMDA- and glutamate (Glu)-induced cell injury. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). ResearchGate. [Link]

  • Springer Medizin. (n.d.). Pharmacological inhibition of NMDA receptors reduces migration and viability in triple-negative inflammatory breast cancer cell lines. Springer Medizin. [Link]

  • Molbase. (n.d.). 3-Amino-1-Adamantanol. Molbase. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-1-adamantanol. PubChem Compound Database. [Link]

Sources

Application Notes and Protocols: Investigating 3-(1-Aminoethyl)adamantan-1-ol hydrochloride as an Ion Channel Modulator

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride as a putative ion channel modulator. Based on its structural similarity to memantine, a known N-methyl-D-aspartate (NMDA) receptor antagonist, we hypothesize that this compound modulates ion channel activity, likely targeting the NMDA receptor. These application notes offer a detailed framework for the preliminary characterization of this compound, encompassing its effects on NMDA receptor function. The protocols provided herein are grounded in established methodologies for studying ion channel modulators and are designed to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Investigation

Adamantane derivatives have emerged as a significant class of compounds in neuropharmacology. Memantine, a 3,5-dimethyl derivative of 1-aminoadamantane, is an FDA-approved drug for the treatment of moderate-to-severe Alzheimer's disease.[1][2] Its therapeutic effect is primarily attributed to its action as a low-to-moderate affinity, uncompetitive open-channel antagonist of the NMDA receptor.[3][4][5][6] By blocking excessive glutamate-induced calcium influx through the NMDA receptor channel, memantine protects neurons from excitotoxicity, a key pathological process in neurodegenerative disorders.[5][7]

The compound of interest, 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, shares the core adamantane scaffold with memantine. This structural analogy strongly suggests that it may exhibit similar pharmacological properties as an ion channel modulator. This guide provides the foundational protocols to test this hypothesis, focusing on the NMDA receptor as the primary putative target.

Scientific Background: The NMDA Receptor as a Therapeutic Target

The NMDA receptor is a subtype of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.[7][8] It is a heterotetrameric ligand-gated ion channel permeable to Ca²⁺, Na⁺, and K⁺.[8] The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[8]

Dysregulation of NMDA receptor activity, particularly excessive activation, is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.[7] This makes the NMDA receptor a prime target for therapeutic intervention. Modulators of the NMDA receptor can be classified based on their mechanism of action, including competitive antagonists, glycine-site antagonists, and uncompetitive channel blockers like memantine.[6]

Core Methodologies for Characterizing Ion Channel Modulators

The investigation of a novel compound's effect on ion channels typically involves a combination of electrophysiological and cell-based functional assays.

  • Patch-Clamp Electrophysiology: This is the gold standard technique for studying ion channels. It allows for the direct measurement of ion flow through single or populations of channels in real-time.[9] Whole-cell patch-clamp is particularly useful for characterizing the effects of a compound on the macroscopic currents mediated by a specific ion channel.[9]

  • Fluorescence-Based Assays: These assays provide a higher-throughput method for assessing ion channel activity. Calcium-flux assays, for example, use fluorescent indicators to measure changes in intracellular calcium concentrations following channel activation.[10] These assays are well-suited for initial screening and for determining the concentration-response relationship of a compound.

Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for the characterization of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride as an NMDA receptor modulator.

workflow cluster_screening Initial Screening cluster_characterization Detailed Characterization cluster_analysis Data Analysis screening High-Throughput Calcium-Flux Assay electrophysiology Whole-Cell Patch-Clamp Electrophysiology screening->electrophysiology Active Hit analysis Concentration-Response Curves IC50 Determination Mechanism of Action Studies electrophysiology->analysis

Caption: Experimental workflow for investigating a putative NMDA receptor modulator.

Detailed Protocols

Protocol 1: High-Throughput Calcium-Flux Assay

This protocol is designed for the initial screening and characterization of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride's effect on NMDA receptor-mediated calcium influx.

Principle: This assay utilizes a cell line expressing recombinant NMDA receptors and a calcium-sensitive fluorescent dye. Activation of the NMDA receptors leads to an influx of calcium, which is detected as an increase in fluorescence. The inhibitory effect of the test compound is measured by the reduction in this fluorescence signal.[10][11]

Materials:

  • HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • NMDA and Glycine (agonists)

  • 3-(1-Aminoethyl)adamantan-1-ol hydrochloride (test compound)

  • Memantine (positive control)

  • 384-well black-walled, clear-bottom plates

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Plating:

    • Seed the HEK293-NMDA receptor cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate at 37°C, 5% CO₂ for 24-48 hours.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition:

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride and memantine in assay buffer.

    • Add the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Fluorescence Reading:

    • Prepare a solution of NMDA and glycine in assay buffer.

    • Use the fluorescence plate reader to add the agonist solution to the wells while simultaneously measuring the fluorescence intensity over time.

Data Analysis:

  • Calculate the change in fluorescence (ΔF) for each well.

  • Normalize the data to the control wells (no compound).

  • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Results:

CompoundPutative ActionExpected IC₅₀ (µM)
3-(1-Aminoethyl)adamantan-1-ol HClNMDA Receptor AntagonistTo be determined
Memantine (Positive Control)NMDA Receptor Antagonist~1-10[8]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a detailed method for characterizing the mechanism of action of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride on NMDA receptor currents.

Principle: This technique allows for the direct measurement of NMDA receptor-mediated currents in response to agonist application and in the presence of the test compound.[9][12] By varying the holding potential and the timing of compound application, the voltage-dependency and use-dependency of the block can be determined.

Materials:

  • HEK293 cells expressing NMDA receptors or cultured neurons

  • External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine, pH 7.4 (Mg²⁺-free to relieve voltage-dependent block)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2

  • NMDA (agonist)

  • 3-(1-Aminoethyl)adamantan-1-ol hydrochloride (test compound)

  • Patch-clamp amplifier and data acquisition system

  • Microscope and micromanipulators

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips suitable for recording.

  • Pipette Fabrication and Filling:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

    • Fill the pipettes with the internal solution.

  • Whole-Cell Recording:

    • Establish a gigaohm seal between the pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Eliciting and Recording NMDA Currents:

    • Rapidly perfuse the cell with the external solution containing NMDA to evoke an inward current.

    • Record the current response.

  • Compound Application:

    • Co-apply 3-(1-Aminoethyl)adamantan-1-ol hydrochloride with the NMDA solution and record the inhibited current.

    • To test for use-dependency, pre-apply the compound before agonist application.

    • To test for voltage-dependency, record currents at different holding potentials.

Data Analysis:

  • Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the compound.

  • Calculate the percentage of inhibition at different compound concentrations.

  • Plot the concentration-response curve to determine the IC₅₀.

  • Analyze the current-voltage relationship to assess voltage-dependency.

Mechanism of Action Pathway:

moa glutamate Glutamate receptor NMDA Receptor Ion Channel Pore glutamate->receptor glycine Glycine glycine->receptor compound 3-(1-Aminoethyl)adamantan-1-ol compound->receptor:p1 Blocks Channel influx Ca²⁺ Influx receptor:p1->influx excitotoxicity Excitotoxicity influx->excitotoxicity

Caption: Putative mechanism of action of 3-(1-Aminoethyl)adamantan-1-ol as an NMDA receptor channel blocker.

Troubleshooting

IssuePossible CauseSolution
Calcium-Flux Assay: High background fluorescenceCell death, dye overloadOptimize cell seeding density, reduce dye concentration or incubation time.
Calcium-Flux Assay: No response to agonistLow receptor expression, inactive agonistVerify receptor expression, prepare fresh agonist solutions.
Patch-Clamp: Unstable recordingsPoor seal, cell healthUse fresh cells, filter solutions, ensure proper pipette polishing.
Patch-Clamp: Rundown of currentsChannel desensitization, intracellular factorsAllow sufficient time between agonist applications, include ATP/GTP in the internal solution.[13]

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial investigation of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride as an ion channel modulator. By leveraging the extensive knowledge of the structurally similar compound, memantine, we can efficiently test the hypothesis that this novel compound targets the NMDA receptor. The successful execution of these experiments will provide valuable insights into its pharmacological profile and its potential as a therapeutic agent for neurological disorders.

References

  • Chen, H. S., Pellegrini, J. W., Aggarwal, S. K., et al. (1992). Open-channel block of N-methyl-D-aspartate (NMDA) responses by memantine: therapeutic advantage against NMDA receptor-mediated neurotoxicity. Journal of Neuroscience, 12(11), 4427-4436.
  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170.
  • Parsons, C. G., Danysz, W., & Quack, G. (1999). Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA)
  • Rogawski, M. A., & Wenk, G. L. (2003). The neuropharmacological basis for the use of memantine in the treatment of Alzheimer's disease. CNS Drug Reviews, 9(3), 275-308.
  • D'Arrigo, A., Ronsisvalle, S., & Gulisano, W. (2021). The Role of NMDA Receptor in Alzheimer's Disease. Pharmaceuticals, 14(7), 642.
  • Drugs.com. (2025). Memantine: Uses, Dosage, Side Effects, Warnings. Retrieved from [Link]

  • Glasgow, N. G., Iacobucci, G. J., & Popescu, G. K. (2017). State-specific inhibition of NMDA receptors by memantine depends on intracellular calcium and provides insights into NMDAR channel blocker tolerability. bioRxiv, 123456.
  • Johnson, J. W., & Kotermanski, S. E. (2006). Mechanism of action of memantine. Current Opinion in Pharmacology, 6(1), 61-67.
  • Kornhuber, J., Bormann, J., Retz, W., et al. (1989). Memantine displaces [3H]MK-801 at therapeutic concentrations in human postmortem brain tissue. European Journal of Pharmacology, 166(3), 589-590.
  • Williams, K. (2013). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Methods in Molecular Biology, 964, 187-203.
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400.
  • Gideons, E., & Kavalali, E. T. (2017). Mechanism of NMDA receptor channel block by MK-801 and memantine.
  • Wild, M., Fackler, P., & Benveniste, M. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), e57881.
  • Dalby, N. O., & Mody, I. (2001). The process of discovery of drugs for epilepsy. Epilepsy & Behavior, 2(6), 497-507.
  • protocols.io. (2022). Electrophysiology. Retrieved from [Link]

  • Iacobucci, G. J., & Popescu, G. K. (2019). Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology. Methods in Molecular Biology, 1941, 147-163.
  • Genentech Inc. (2017).
  • JoVE. (2018). NMDA-receptor Study Protocol. Retrieved from [Link]

  • Neuroservice. (2019). NMDA-receptors functional assays for CNS diseases. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Retrieved from [Link]

  • Wang, R., & Reddy, D. S. (2017). A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood. Journal of Visualized Experiments, (131), e56689.
  • Semantic Scholar. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Retrieved from [Link]

  • Google Patents. (n.d.). CN101798270A - Method for preparing 3-amino-1-adamantane alcohol.
  • protocols.io. (2023). Electrophysiological recordings. Retrieved from [Link]

  • ResearchGate. (2018). Hi, I am struggling With NMDA receptor Electrophysiology studies....? Retrieved from [Link]

  • PubChem. (n.d.). Memantine. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. Retrieved from [Link]

  • Patsnap. (n.d.). 3-amino-1-adamantanol and synthesis method thereof. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-adamantanol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007115408A1 - Compositions and methods for modulating gated ion channels.
  • Google Patents. (n.d.). CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride.
  • PubMed Central. (2023). Editorial: Molecular mechanisms of ion channel activation and modulation. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Memantine Hydrochloride - Impurity D (Hydrochloride Salt). Retrieved from [Link]

  • Google Patents. (n.d.). EP1968968A1 - Compositions and methods for modulating gated ion channels.
  • ResearchGate. (n.d.). Using Electronic Properties of Adamantane Derivatives to Analyze their Ion Channel Interactions: Implications for Alzheimer's Disease. Retrieved from [Link]

  • SynZeal. (n.d.). 1 Amino-3 Hydroxy Adamantane. Retrieved from [Link]

Sources

Application Notes & Protocols: Screening of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride for Antiviral Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride for in vitro antiviral screening. As a hydroxylated metabolite of rimantadine, this compound belongs to the adamantane class of antivirals, which have a well-documented history of targeting the influenza A virus.[1][2][3] These application notes offer an in-depth exploration of the compound's mechanism of action, alongside detailed, field-proven protocols for evaluating its efficacy and cytotoxicity. We present methodologies for foundational cytotoxicity assessment via MTT assay, and subsequent antiviral evaluation using Plaque Reduction Assays (PRA), 50% Tissue Culture Infectious Dose (TCID50) assays, and modern Reporter Gene Assays (RGA). The causality behind experimental choices is explained to ensure robust and reproducible results.

Introduction: The Adamantane Scaffold in Antiviral Research

Adamantane and its derivatives, such as amantadine and rimantadine, were among the first synthetic antiviral drugs approved for the prophylaxis and treatment of influenza A virus infections.[4][5] They represent a critical class of compounds that inhibit viral replication by targeting a specific viral protein. 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, also known as 3-Hydroxy Rimantadine, is a metabolite of rimantadine.[3][6] Investigating such derivatives is crucial for understanding structure-activity relationships and potentially overcoming the resistance that has developed to first-generation adamantanes.[1][7] This guide provides the necessary framework to rigorously evaluate the antiviral potential of this compound against relevant viral strains.

Mechanism of Action: Targeting the M2 Proton Channel

The primary antiviral target of the adamantane class is the Matrix-2 (M2) protein of the influenza A virus.[1][4][8] The M2 protein forms a homotetrameric, pH-activated proton-selective ion channel embedded in the viral envelope, which is essential for viral replication.[9][10][11]

Role of the M2 Channel in Viral Entry:

  • After the influenza virus enters a host cell via endocytosis, the endosome becomes acidified.[9]

  • This low pH environment activates the M2 channel, allowing protons (H+) to flow from the endosome into the interior of the virus particle.[10][12]

  • The acidification of the virion interior weakens the interaction between the viral matrix protein (M1) and the viral ribonucleoprotein (vRNP) complexes.[10]

  • This dissociation, or "uncoating," is a prerequisite for the release of the viral genetic material into the host cell's cytoplasm, where replication can begin.[4][9][13]

Adamantane compounds, including 3-(1-Aminoethyl)adamantan-1-ol, are thought to function by physically blocking the pore of the M2 ion channel, thereby preventing proton influx.[1][4][14] This inhibition of uncoating halts the viral life cycle at an early stage.[13][15]

M2_Inhibition cluster_endosome Acidified Endosome (Low pH) cluster_virus Influenza A Virion M2_channel M2 Ion Channel (Tetramer) vRNP Viral RNA (vRNP) + M1 Protein M2_channel->vRNP Acidifies Virion (Uncoating) no_replication Replication Blocked M2_channel->no_replication cytoplasm Host Cell Cytoplasm vRNP->cytoplasm vRNP Release protons_out H+ protons_out->M2_channel Proton Influx compound 3-(1-Aminoethyl)adamantan-1-ol compound->M2_channel Blocks Pore replication Viral Replication cytoplasm->replication

Caption: Mechanism of Adamantane Antiviral Action.

Overall Antiviral Screening Workflow

A systematic approach is essential for accurately determining the antiviral potential of a test compound. The workflow begins with assessing the compound's inherent toxicity to the host cells, followed by specific assays to measure its ability to inhibit viral replication.

Antiviral_Screening_Workflow start Start: Prepare Compound Stock (3-(1-Aminoethyl)adamantan-1-ol HCl) cytotoxicity PART 1: Cytotoxicity Assay (MTT) on Uninfected Host Cells start->cytotoxicity calc_cc50 Calculate CC50 (50% Cytotoxic Concentration) cytotoxicity->calc_cc50 antiviral_assays PART 2: Antiviral Efficacy Assays (Using non-toxic concentrations) calc_cc50->antiviral_assays Inform Concentration Range calc_si Calculate Selectivity Index (SI) SI = CC50 / EC50 calc_cc50->calc_si pra Plaque Reduction Assay (PRA) antiviral_assays->pra tcid50 TCID50 Assay antiviral_assays->tcid50 rga Reporter Gene Assay (RGA) antiviral_assays->rga calc_ec50 Calculate EC50 (50% Effective Concentration) pra->calc_ec50 tcid50->calc_ec50 rga->calc_ec50 calc_ec50->calc_si end Conclusion: Evaluate Therapeutic Potential calc_si->end

Caption: General workflow for antiviral compound screening.

Prerequisite Protocols: Compound Handling & Cytotoxicity

Before assessing antiviral activity, it is imperative to determine the concentration range at which 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is not toxic to the host cells. This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply cell death.[16][17]

4.1. Compound Solubilization and Storage
  • Solvent Selection: As a hydrochloride salt, the compound is expected to be soluble in aqueous solutions like sterile phosphate-buffered saline (PBS) or cell culture medium. For higher concentration stock solutions, dimethyl sulfoxide (DMSO) is a common choice.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO or PBS.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture wells is non-toxic (typically ≤ 0.5%).

4.2. Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell viability.[18] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.[17][19]

Materials:

  • Host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)

  • 96-well flat-bottom cell culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-(1-Aminoethyl)adamantan-1-ol hydrochloride serial dilutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed MDCK cells into a 96-well plate at a density that will result in ~80-90% confluency after 24 hours (e.g., 1 x 10⁴ cells/well). Incubate at 37°C with 5% CO₂.

  • Compound Addition: After 24 hours, remove the medium. Add 100 µL of fresh medium containing two-fold serial dilutions of the test compound to the wells. Include "cells only" controls with medium (100% viability) and a "no cell" blank control.[20]

  • Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[20] Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the "cells only" control:

      • % Viability = (Absorbance_treated / Absorbance_control) * 100

    • Plot the % Viability against the compound concentration (log scale) and use non-linear regression to determine the 50% cytotoxic concentration (CC50).

ParameterDescription
CC50 The concentration of the compound that reduces the viability of uninfected cells by 50%.
Protocols: Antiviral Efficacy Assays
5.1. Plaque Reduction Assay (PRA)

The PRA is the gold standard for quantifying the inhibition of infectious virus production.[20] It measures the ability of a compound to reduce the number of plaques (localized areas of cell death) formed by a lytic virus in a cell monolayer.[21][22]

Materials:

  • Confluent monolayers of MDCK cells in 6-well or 12-well plates

  • Influenza A virus stock of known titer (PFU/mL)

  • Test compound dilutions (at non-toxic concentrations below the CC50)

  • Infection medium (e.g., serum-free DMEM with TPCK-trypsin)

  • Overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% agarose or Avicel)[22]

  • Fixative solution (e.g., 10% formaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

  • Cell Preparation: Use confluent monolayers of MDCK cells. Wash the cells twice with sterile PBS.[20]

  • Virus Adsorption: Infect the cells with a dilution of influenza virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C, rocking the plates gently every 15 minutes to allow for virus adsorption.[22][23]

  • Compound Treatment: After adsorption, aspirate the virus inoculum. Add the overlay medium containing various non-toxic concentrations of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride.

  • Controls:

    • Virus Control: Wells with virus but no compound (represents 0% inhibition).

    • Cell Control: Wells with no virus and no compound (to check cell health).

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until plaques are visible.

  • Plaque Visualization: Aspirate the overlay. Fix the cells with formaldehyde for at least 30 minutes.[20] Remove the fixative and stain the monolayer with Crystal Violet solution. Gently wash with water and air dry.[20]

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration compared to the virus control:

      • % Inhibition = 100 - [(Plaque_count_treated / Plaque_count_control) * 100]

    • Plot the % Inhibition against the compound concentration (log scale) and use non-linear regression to determine the 50% effective concentration (EC50).

5.2. TCID50 Endpoint Dilution Assay

This assay is used for viruses that do not form plaques or for a different method of quantification. It determines the virus dilution that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.[24][25] The inhibitory effect of the compound is measured by the reduction in the viral titer.

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate and incubate for 24 hours.

  • Virus Dilution & Treatment: Prepare 10-fold serial dilutions of the virus stock. Mix each virus dilution with an equal volume of medium containing a fixed, non-toxic concentration of the test compound. Incubate this mixture for 1 hour.

  • Infection: Add the virus-compound mixtures to the cell plate, with multiple replicate wells (e.g., 8 replicates) for each dilution.

  • Controls: Include a parallel titration of the virus in the absence of the compound.

  • Incubation: Incubate for 3-5 days, then score each well for the presence or absence of viral CPE.

  • Data Analysis: Calculate the TCID50 titer for both the treated and untreated conditions using the Reed-Muench or Spearman-Kärber method.[] The reduction in viral titer (in log10) indicates the compound's potency.

5.3. Reporter Gene Assay (RGA)

RGAs offer a rapid, sensitive, and high-throughput alternative to traditional assays.[27][28] They utilize recombinant viruses engineered to express a reporter gene (e.g., luciferase or Green Fluorescent Protein - GFP) upon successful replication.[29][30] Antiviral activity is measured as a reduction in the reporter signal.

Procedure:

  • Cell Seeding: Seed MDCK or 293T cells in a 96-well plate (white plates for luminescence, black plates for fluorescence).

  • Infection and Treatment: Infect cells with the reporter virus at a known multiplicity of infection (MOI). Immediately add medium containing serial dilutions of the test compound.

  • Incubation: Incubate for a defined period (e.g., 16-24 hours).[31]

  • Signal Measurement:

    • Luciferase: Add luciferase substrate (e.g., Nano-Glo®) and measure luminescence using a plate reader.[31]

    • GFP: Measure fluorescence intensity using a plate reader or visualize infected cells via fluorescence microscopy.

  • Data Analysis:

    • Calculate the percentage of signal inhibition for each concentration relative to the virus control.

    • Plot the % Inhibition against the compound concentration (log scale) to determine the EC50.

Data Interpretation: The Selectivity Index

The ultimate measure of a compound's potential as an antiviral therapeutic is its Selectivity Index (SI) . The SI is the ratio of the compound's toxicity to its efficacy.[16]

SI = CC50 / EC50

A higher SI value indicates a more promising compound, as it suggests that the compound can inhibit viral replication at concentrations far below those at which it is toxic to host cells. An SI of 10 or greater is generally considered a good starting point for a potential drug candidate.[16]

ParameterDescriptionTypical Assay
CC50 50% Cytotoxic ConcentrationMTT Assay
EC50 50% Effective ConcentrationPRA, RGA
SI Selectivity Index (CC50/EC50)Calculated
References
  • Structure and Function of the Influenza A M2 Proton Channel. PubMed Central. [Link]

  • M2 Protein from Influenza A: From multiple structures to biophysical and functional insights. ScienceDirect. [Link]

  • Amantadine. Wikipedia. [Link]

  • Potential for the Repurposing of Adamantane Antivirals for COVID-19. PubMed Central. [Link]

  • Influenza M2 proton channels. PubMed Central. [Link]

  • M2 proton channel. Wikipedia. [Link]

  • Virus-inducible reporter genes as a tool for detecting and quantifying influenza A virus replication. PubMed Central. [Link]

  • Influenza A Virus M2 Protein: Roles from Ingress to Egress. MDPI. [Link]

  • Antiinfluenza Agents: Amantadine and Rimantadine. BrainKart. [Link]

  • Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. PubMed Central. [Link]

  • Influenza virus assays based on virus-inducible reporter cell lines. PubMed Central. [Link]

  • Rimantadine hydrochloride and amantadine hydrochloride use in influenza A virus infections. PubMed. [Link]

  • Pharmacology of Amantadine and Rimantadine Anti influenza drugs ; Mechanism of action, Clinical uses. YouTube. [Link]

  • Protein uncoating inhibitors: Amantadine and Rimantadine: Antiviral drug 3. YouTube. [Link]

  • Plaque Assay Protocols. American Society for Microbiology. [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [Link]

  • Highly Sensitive Real-Time In Vivo Imaging of an Influenza Reporter Virus Reveals Dynamics of Replication and Spread. ASM Journals. [Link]

  • Analysis of in vivo dynamics of influenza virus infection in mice using a GFP reporter virus. PNAS. [Link]

  • TCID50 Assay. Agilent. [Link]

  • What is the classification, indication, and mechanism of action of Amantadine? Dr.Oracle. [Link]

  • TCID 50 protocol. Unknown Source. [Link]

  • What is the mechanism of Rimantadine Hydrochloride? Patsnap Synapse. [Link]

  • 50% Tissue Culture Infectious Dose Assay. Creative Diagnostics. [Link]

  • Understanding Cytotoxicity. Virology Research Services. [Link]

  • Plaque Reduction Neutralization Test. Bio-protocol. [Link]

  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). ResearchGate. [Link]

  • Generation of a pdmH1N1 2018 Influenza A Reporter Virus Carrying a mCherry Fluorescent Protein in the PA Segment. Frontiers. [Link]

  • Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments. [Link]

  • Cytotoxicity Assays: How We Test Cell Viability. YouTube. [Link]

  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Semantic Scholar. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

Sources

Application Notes and Protocols for the Development of Novel Adamantane Derivatives from 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and characterization of novel adamantane derivatives, utilizing 3-(1-aminoethyl)adamantan-1-ol hydrochloride as a versatile starting material. Adamantane and its derivatives have garnered significant attention in medicinal chemistry due to their unique physicochemical properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] This document outlines detailed, step-by-step protocols for key synthetic transformations, including N-acylation and reductive amination, supported by mechanistic insights and characterization data. The methodologies presented are designed to be robust and reproducible, providing researchers in drug discovery and development with the necessary tools to explore novel chemical space around the adamantane scaffold.

Introduction: The Significance of the Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has become a privileged scaffold in medicinal chemistry.[4][5] Its incorporation into drug molecules can impart a range of desirable properties, including increased metabolic stability, enhanced bioavailability, and improved binding affinity to biological targets.[3] The unique cage-like structure of adamantane allows for precise spatial orientation of functional groups, facilitating the design of potent and selective therapeutic agents.[4]

Historically, adamantane derivatives such as amantadine and rimantadine were among the first antiviral drugs developed for the treatment of Influenza A.[1][5] Since then, the applications of adamantane-containing drugs have expanded significantly to include treatments for a variety of conditions such as type 2 diabetes (e.g., vildagliptin, saxagliptin), neurodegenerative disorders (e.g., memantine), and acne (e.g., adapalene).[4][6][7]

The starting material, 3-(1-aminoethyl)adamantan-1-ol hydrochloride, presents a unique synthetic handle. The primary amine offers a reactive site for a multitude of chemical transformations, while the hydroxyl group at a bridgehead position provides an additional point for functionalization or can influence the overall polarity and solubility of the resulting derivatives. This guide will focus on leveraging the primary amine for the synthesis of novel amide and secondary amine derivatives, which are common functional groups in a large percentage of commercially available pharmaceuticals.[8]

Strategic Approach to Derivatization

The primary amino group of 3-(1-aminoethyl)adamantan-1-ol is a nucleophilic center that can readily participate in a variety of bond-forming reactions. This guide will detail two fundamental and widely applicable synthetic strategies:

  • N-Acylation: The formation of an amide bond via reaction with an acylating agent. This is a robust method to introduce a wide range of functional groups and modulate the physicochemical properties of the parent molecule.

  • Reductive Amination: The reaction with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent to form a new secondary amine. This one-pot procedure is highly efficient for generating diverse libraries of compounds.[9]

The choice between these pathways allows for the systematic exploration of the chemical space around the 3-(1-aminoethyl)adamantan-1-ol core, enabling the generation of novel derivatives with potentially enhanced biological activity.

G cluster_0 Synthetic Strategies Start 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride N_Acylation N-Acylation (Amide Bond Formation) Start->N_Acylation Acylating Agent (e.g., Acyl Chloride, Anhydride) Reductive_Amination Reductive Amination (C-N Bond Formation) Start->Reductive_Amination Carbonyl Compound (Aldehyde/Ketone) + Reducing Agent Amide_Derivatives Novel Amide Derivatives N_Acylation->Amide_Derivatives Secondary_Amine_Derivatives Novel Secondary Amine Derivatives Reductive_Amination->Secondary_Amine_Derivatives

Figure 1: Overview of synthetic derivatization pathways.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents and solvents should be of appropriate purity for the intended reaction. Anhydrous solvents should be used where specified.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reactions.

  • Purification: Column chromatography on silica gel is the recommended method for the purification of the final products.

  • Characterization: The structure and purity of all synthesized compounds must be confirmed by appropriate analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[10][11][12]

Protocol 1: Synthesis of N-Acyl Derivatives

This protocol describes a general procedure for the N-acylation of 3-(1-aminoethyl)adamantan-1-ol. The use of an acyl chloride is exemplified here.

Rationale: The reaction between a primary amine and an acyl chloride is a highly efficient method for amide bond formation. A base, such as triethylamine, is required to neutralize the hydrochloric acid generated during the reaction. Dichloromethane is a suitable solvent as it is relatively inert and allows for easy work-up.

G cluster_1 N-Acylation Workflow Start Dissolve Starting Material and Triethylamine in DCM Add_Acyl_Chloride Add Acyl Chloride Dropwise at 0°C Start->Add_Acyl_Chloride React Stir at Room Temperature (Monitor by TLC) Add_Acyl_Chloride->React Quench Quench with Water React->Quench Extract Extract with DCM Quench->Extract Dry_and_Concentrate Dry Organic Layer and Concentrate Extract->Dry_and_Concentrate Purify Purify by Column Chromatography Dry_and_Concentrate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Figure 2: Step-by-step workflow for N-acylation.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 3-(1-aminoethyl)adamantan-1-ol hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Base Addition: Add triethylamine (2.2 eq) to the suspension and stir for 10 minutes at room temperature to liberate the free amine.

  • Acylation: Cool the reaction mixture to 0°C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Characterization: Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm the structure and purity of the N-acyl derivative.

Protocol 2: Synthesis of Secondary Amine Derivatives via Reductive Amination

This protocol details a one-pot reductive amination procedure using sodium triacetoxyborohydride (STAB) as the reducing agent.

Rationale: Reductive amination is a highly versatile method for forming C-N bonds.[9] The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent like STAB.[13] STAB is often preferred as it is selective for the iminium ion over the carbonyl starting material, preventing side reactions.[13]

G cluster_2 Reductive Amination Workflow Start Combine Starting Material, Aldehyde/Ketone, and Acetic Acid in DCE Add_STAB Add Sodium Triacetoxyborohydride (STAB) Portion-wise Start->Add_STAB React Stir at Room Temperature (Monitor by TLC) Add_STAB->React Quench Quench with Saturated Sodium Bicarbonate React->Quench Extract Extract with DCM Quench->Extract Dry_and_Concentrate Dry Organic Layer and Concentrate Extract->Dry_and_Concentrate Purify Purify by Column Chromatography Dry_and_Concentrate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Figure 3: Step-by-step workflow for reductive amination.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 3-(1-aminoethyl)adamantan-1-ol hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in 1,2-dichloroethane (DCE), add triethylamine (1.1 eq) to liberate the free amine, followed by acetic acid (1.2 eq). Stir the mixture for 30 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete as indicated by TLC.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.

  • Characterization: Characterize the purified secondary amine derivative by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Data Presentation and Analysis

The following tables provide representative data for the characterization of a model N-acyl and a model secondary amine derivative synthesized from 3-(1-aminoethyl)adamantan-1-ol.

Table 1: Spectroscopic Data for a Representative N-Acyl Derivative

Technique Observed Data Interpretation
¹H NMR δ (ppm): 7.5-7.2 (m, Ar-H), 5.8 (d, NH), 4.1 (m, CH-NH), 3.4 (s, OH), 2.1-1.5 (m, Adamantyl-H)Presence of aromatic protons, amide proton, and characteristic adamantane signals.
¹³C NMR δ (ppm): 168 (C=O), 140-125 (Ar-C), 70 (C-OH), 55 (CH-NH), 45-25 (Adamantyl-C)Confirms the presence of the amide carbonyl, aromatic carbons, and adamantane carbons.
IR (cm⁻¹) 3300 (O-H, N-H stretch), 1640 (C=O stretch), 1540 (N-H bend)Characteristic vibrational frequencies for hydroxyl, amide N-H, and amide carbonyl groups.
MS (ESI+) m/z: [M+H]⁺Molecular ion peak corresponding to the expected molecular weight.

Table 2: Spectroscopic Data for a Representative Secondary Amine Derivative

Technique Observed Data Interpretation
¹H NMR δ (ppm): 7.4-7.1 (m, Ar-H), 3.8 (s, Ar-CH₂), 3.4 (s, OH), 2.8 (m, CH-NH), 2.1-1.5 (m, Adamantyl-H)Signals corresponding to aromatic, benzylic, and adamantane protons. The N-H proton may be broad or exchangeable.
¹³C NMR δ (ppm): 142-127 (Ar-C), 70 (C-OH), 58 (CH-NH), 52 (Ar-CH₂), 45-25 (Adamantyl-C)Confirms the presence of aromatic, benzylic, and adamantane carbons.
IR (cm⁻¹) 3350 (O-H stretch), 3300 (N-H stretch)Characteristic stretching frequencies for the hydroxyl and secondary amine N-H groups.
MS (ESI+) m/z: [M+H]⁺Molecular ion peak consistent with the expected molecular weight.

Conclusion

The protocols and data presented in this application note provide a robust foundation for the synthesis and characterization of novel adamantane derivatives from 3-(1-aminoethyl)adamantan-1-ol hydrochloride. The described N-acylation and reductive amination procedures are versatile, high-yielding, and amenable to the generation of diverse chemical libraries for screening in drug discovery programs. The unique structural and physicochemical properties of the adamantane scaffold continue to make it a valuable component in the design of new therapeutic agents.[3][4]

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current Medicinal Chemistry, 17(26), 2967–2978. [Link]

  • Koolman, H. F., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075. [Link]

  • Spilovska, K., Zidek, M., & Nepovimova, E. (2020). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 27(29), 4875–4900. [Link]

  • Synple Chem. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. Synple Chem. [Link]

  • Sathiya, K., et al. (2015). Synthesis and biological evaluation of adamantane-based aminophenols as a novel class of antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 25(4), 952–955. [Link]

  • Spilovska, K., Zidek, M., & Nepovimova, E. (2020). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. [Link]

  • Wikipedia. (2024). Adamantane. Wikipedia. [Link]

  • Georgiev, G., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1017–1026. [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]

  • Katritzky, A. R., et al. (2013). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 18(12), 15051–15069. [Link]

  • Hosseini-Sarvari, M., & Sodagar, E. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Iranian Chemical Society, 9, 603–609. [Link]

  • Hozaifa, M., et al. (2025). Recent advances in adamantane-linked heterocycles: synthesis and biological activity. Molecular Diversity. [Link]

  • Studzińska, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 1999. [Link]

  • Katritzky, A. R., et al. (2013). Synthesis of N-acylated amines. ResearchGate. [Link]

  • Warda, M., et al. (2022). Adamantane-based chemotherapeutic drugs and drug candidates. ResearchGate. [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. ResearchGate. [Link]

  • ResearchGate. (2014). Adamantane-Containing Biological Active Compounds: Synthesis, Properties and Use. ResearchGate. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications. [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]

  • Kholikov, T. F., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 25(6), 3465. [Link]

  • Shishkina, L. N., et al. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 15(12), 2596–2604. [Link]

  • Duddeck, H., & Hollowood, F. (1979). 13C NMR spectra of adamantane derivatives. Journal of the Chemical Society, Perkin Transactions 2, (6), 783. [Link]

  • Khusnutdinov, R. I., et al. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). ResearchGate. [Link]

  • Khusnutdinov, R. I., et al. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Semantic Scholar. [Link]

  • Boschman, L. M., et al. (2015). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. The Journal of Physical Chemistry A, 119(24), 6349–6357. [Link]

  • ResearchGate. (1972). Mass spectrometry of diamantane and some adamantane derivatives. ResearchGate. [Link]

  • Google Patents. (2013). RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof.
  • ResearchGate. (2024). Synthesis of 3–amineadamantane–1–ol derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Sasaki, T., Eguchi, S., & Toru, T. (1978). Synthesis of adamantane derivatives. 60. Stereospecific synthesis of 2,4-amino alcohol derivatives of noradamantane, protoadamantane, and adamantane via bicycloalkenyl nitrones. The Journal of Organic Chemistry, 43(21), 4073–4077. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 3-(1-aminoethyl)adamantan-1-ol hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this challenging multi-step synthesis. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you improve your yield and purity.

The synthesis of complex adamantane derivatives is often non-trivial. The cage-like structure's high stability can render C-H functionalization difficult, while the generation of carbocation intermediates can lead to unexpected rearrangements and side products. This guide will focus on a common and logical synthetic pathway, breaking it down step-by-step to address the most frequent challenges.

Core Synthesis Pathway: A Strategic Overview

A robust and frequently employed strategy to construct 3-(1-aminoethyl)adamantan-1-ol hydrochloride begins with a functionalized adamantane precursor, typically involving a Ritter reaction to introduce the nitrogen-containing sidechain, followed by hydroxylation of the adamantane core. Below is a workflow that we will use as the framework for our troubleshooting guide.

cluster_0 Stage 1: Side Chain Construction cluster_1 Stage 2: Core Functionalization cluster_2 Stage 3: Final Deprotection & Salt Formation A 1-(Adamantan-1-yl)ethan-1-ol B N-(1-(Adamantan-1-yl)ethyl)acetamide A->B Ritter Reaction (H₂SO₄, Acetonitrile) C N-(1-(3-Hydroxyadamantan-1-yl)ethyl)acetamide B->C Hydroxylation (e.g., H₂O-CBrCl₃, W(CO)₆) D 3-(1-Aminoethyl)adamantan-1-ol C->D Amide Hydrolysis (e.g., HCl, reflux) E 3-(1-Aminoethyl)adamantan-1-ol HCl D->E HCl Treatment

Caption: Common synthetic route to the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Stage 1: Ritter Reaction - Low Yield of N-(1-(Adamantan-1-yl)ethyl)acetamide

Question: My Ritter reaction yield is consistently below 40%. What are the most likely causes and how can I fix this?

Answer: Low yields in the Ritter reaction involving tertiary alcohols like 1-(adamantan-1-yl)ethan-1-ol are common and typically stem from three main areas: carbocation stability and side reactions, reagent quality, and reaction conditions.

  • Carbocation-Related Side Reactions: The tertiary carbocation formed from your starting alcohol under strong acid conditions is prone to elimination, leading to the formation of adamantyl-substituted alkenes.

    • Solution: Maintain a low reaction temperature during the acid addition (0-5 °C) to minimize elimination byproducts.[1][2] The reaction should be performed under strictly anhydrous conditions, as water will compete with the nitrile for the carbocation, leading to the reformation of the starting alcohol.

  • Reagent Purity and Stoichiometry:

    • Acetonitrile: Ensure you are using a high-purity, anhydrous grade of acetonitrile. Water is a critical contaminant.

    • Sulfuric Acid: Use fresh, concentrated (98%) sulfuric acid. Older bottles may have absorbed atmospheric moisture.

    • Stoichiometry: While acetonitrile often serves as the solvent, using a vast excess is not always beneficial. A common approach is to use the nitrile as a co-solvent with a non-reactive solvent like glacial acetic acid.[1]

  • Reaction Conditions:

    • Temperature Control: As mentioned, initial cooling is crucial. After the initial exothermic addition, the reaction may need to be gently warmed (e.g., to 50 °C) and stirred for an extended period (24-48 hours) to ensure complete conversion.[1]

    • Work-up Procedure: Quenching the reaction by pouring it onto ice is standard. However, the pH must be carefully neutralized. Basifying too quickly can cause localized heating and decomposition.

Start Low Ritter Reaction Yield Q1 Are you using anhydrous reagents and conditions? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction temperature carefully controlled? A1_Yes->Q2 Sol1 Dry acetonitrile and glassware. Use fresh H₂SO₄. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Have you optimized the reaction time and work-up? A2_Yes->Q3 Sol2 Add acid slowly at 0-5 °C. Allow to warm gradually. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Improved A3_Yes->End Sol3 Monitor by TLC/GC-MS. Ensure careful quenching and pH adjustment. A3_No->Sol3 Sol3->End

Caption: Troubleshooting flowchart for the Ritter Reaction.

Stage 2: Hydroxylation - Poor Selectivity and Yield

Question: I'm getting a mixture of hydroxylated products and a low yield of the desired 3-hydroxy derivative. How can I improve the regioselectivity?

Answer: Selectively functionalizing the tertiary C-H bond at the 3-position of an already substituted adamantane is a significant challenge due to the high bond dissociation energies of adamantane's C-H bonds.[3][4]

  • Reaction System: A reported method for the selective hydroxylation of a related compound, rimantadine, uses a system of H₂O-CBrCl₃ in the presence of a tungsten hexacarbonyl (W(CO)₆) catalyst activated by pyridine.[5][6] This system generates a reactive oxidant in situ that preferentially attacks the tertiary C-H bonds.

  • Catalyst and Activator: The choice of metal catalyst and activator is critical. The tungsten-based system has shown success for this specific transformation.[5] Ensure the catalyst is of high quality and the pyridine is dry.

  • Alternative Approaches: While direct C-H hydroxylation is elegant, it can be low-yielding. An alternative, albeit longer, route involves the bromination of the adamantane core at the 3-position, followed by hydrolysis to the alcohol. Bromination often shows good selectivity for the tertiary positions.[7]

Stage 3: Amide Hydrolysis - Incomplete Reaction or Product Degradation

Question: My final amide hydrolysis step is either incomplete or seems to be degrading my product. What are the best conditions?

Answer: Hydrolysis of the N-acetyl group to the primary amine requires harsh conditions (strong acid and heat), which can lead to side reactions if not properly controlled.

  • Acid Hydrolysis: Refluxing in strong aqueous HCl (e.g., 6M HCl) is the most common method. The key is to find the right balance of time and temperature.

    • Monitoring: The reaction should be monitored by TLC or LC-MS to determine when the starting material has been consumed. Prolonged heating after completion can lead to degradation.

    • Work-up: After hydrolysis, the reaction mixture will be acidic, containing the product as the hydrochloride salt. Careful neutralization is required to isolate the free amine, followed by extraction. To obtain the final hydrochloride product, the free amine can be dissolved in a suitable solvent (like ether or isopropanol) and treated with HCl gas or an HCl solution in ether.

  • Alternative Reducing Agents for Amides: While not a hydrolysis, it's worth noting that strong reducing agents like LiAlH₄ can directly reduce the amide to the amine.[8] However, this would typically be done before the hydroxylation step, as the hydroxyl group would react with the LiAlH₄. If your synthesis order is different, this could be an option.

Frequently Asked Questions (FAQs)

Q1: Can I use a different nitrile in the Ritter reaction? A1: Yes, the Ritter reaction is versatile. Using different nitriles allows for the synthesis of various N-alkyl amides.[9] However, for the target molecule, acetonitrile is required to form the N-(1-adamantyl)ethyl acetamide precursor.

Q2: Are there milder alternatives to LiAlH₄ for amide reduction if I choose that route? A2: Yes, various newer reagents and catalytic systems can reduce amides. Borane (BH₃) complexes and certain hydrosilane-based systems with catalysts can be effective and may offer better functional group tolerance.[10][11] However, LiAlH₄ remains a common and powerful choice for this transformation.[8][12]

Q3: My final product is difficult to crystallize. Any suggestions? A3: Purity is paramount for crystallization. Ensure the free amine is fully purified (e.g., by column chromatography) before forming the salt. For the hydrochloride salt formation, try different solvent systems. A common technique is to dissolve the purified free amine in a non-polar solvent like diethyl ether and add a solution of HCl in ether dropwise to precipitate the salt. Isopropanol is also a good solvent to consider for this step.

Detailed Experimental Protocols

Protocol 1: Ritter Reaction for N-(1-(Adamantan-1-yl)ethyl)acetamide

This protocol is adapted from analogous procedures for Ritter reactions on adamantane derivatives.[1][2]

  • In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1-(adamantan-1-yl)ethan-1-ol (1.0 eq) in anhydrous acetonitrile (5 volumes) and glacial acetic acid (2 volumes).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add concentrated sulfuric acid (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50 °C.

  • Stir the reaction for 24-48 hours, monitoring its progress by TLC or GC-MS.

  • Once the reaction is complete, carefully pour the mixture over crushed ice (approx. 10 volumes).

  • Neutralize the aqueous solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 5 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-(1-(adamantan-1-yl)ethyl)acetamide by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization.

Protocol 2: Amide Hydrolysis to 3-(1-Aminoethyl)adamantan-1-ol
  • To a round-bottom flask containing N-(1-(3-hydroxyadamantan-1-yl)ethyl)acetamide (1.0 eq), add 6M aqueous hydrochloric acid (10 volumes).

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the solution to pH > 12 with 50% aqueous NaOH, ensuring the flask is cooled in an ice bath during the addition.

  • Extract the aqueous layer with a suitable organic solvent, such as a 3:1 mixture of chloroform and isopropanol (3 x 10 volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.

Data Summary Table

The choice of acid catalyst in the Ritter reaction can significantly impact yield. Below is a comparative table based on literature for similar transformations.

CatalystTypical ConditionsReported Yield RangeKey Considerations
H₂SO₄ Acetonitrile/Acetic Acid, 0-50 °C60-85%Strong dehydrating agent, but can cause charring if not controlled.[1]
In(OTf)₃ Liquid SO₂, Room TempGood to ExcellentMilder catalyst, but requires specialized solvent handling.[13]
Brønsted Acid Mechanochemical (Solvent-free)Good to ExcellentEnvironmentally friendly, proceeds rapidly at room temperature.[13]
Fuming HNO₃ Acetonitrile, Room TempGoodHighly corrosive and hazardous; requires careful handling.[13]

References

  • Yashkir, V. A., et al. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Semantic Scholar.
  • Yashkir, V. A., et al. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). ResearchGate. Available at: [Link]

  • 3-Amino-1-Adamantanol. (n.d.). Synthesis method description.
  • Krivoshapkina, A. D., et al. (2021). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. Available at: [Link]

  • Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts. (n.d.). ResearchGate. Available at: [Link]

  • Adamantane. (n.d.). Wikipedia. Available at: [Link]

  • González-López, V., et al. (2012). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. PubMed Central. Available at: [Link]

  • Sasaki, T., et al. (1970). Synthesis of Adamantane Derivatives. IX. The Ritter Reaction of 1-Hydroxymethyladamantane with Acetonitrile. Semantic Scholar.
  • Wang, J., et al. (2011). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. ResearchGate. Available at: [Link]

  • Reduction of Amides to Amines. (n.d.). Master Organic Chemistry. Available at: [Link]

  • Chen, K., & Baran, P. S. (2009). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. PubMed Central. Available at: [Link]

  • Ritter reaction. (n.d.). Wikipedia. Available at: [Link]

  • The Chemistry of Adamantane: Understanding Synthesis and Reactivity. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Preparation method of 3-amino-1-adamantanol. (n.d.). Google Patents.
  • Pitts, C. R., et al. (2018). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PubMed Central. Available at: [Link]

  • Balázs, G., et al. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Royal Society of Chemistry. Available at: [Link]

  • Amide reduction & amine synthesis. (2020). YouTube. Available at: [Link]

  • Amine synthesis by amide reduction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Method for preparing 3-amino-1-adamantane alcohol. (n.d.). Google Patents.

Sources

Technical Support Center: Purification of 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this unique adamantane derivative. We understand that purifying this compound from a complex reaction mixture can be challenging due to its specific physicochemical properties—namely, the presence of a hydrophilic alcohol, a basic primary amine, and the rigid, lipophilic adamantane core.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the "why" behind each step. Our goal is to empower you with the knowledge to troubleshoot common issues and adapt purification strategies to your specific experimental context.

Part 1: Frequently Asked Questions - Understanding Your Crude Mixture

A successful purification begins with a thorough understanding of what you are trying to separate. The synthesis of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, often prepared by the selective hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (Rimantadine), can result in a variety of impurities.[1][2]

Q1: What are the most probable impurities in my crude reaction mixture?

Your crude product likely contains more than just the target molecule. Identifying potential impurities is the first step in designing an effective purification strategy. The primary contaminants typically include unreacted starting material, reaction byproducts, and residual reagents.

Table 1: Common Impurities and Their Origins

Impurity NameSource / Reason for PresenceKey Physicochemical Difference from ProductSuggested Primary Removal Method
1-(1-Adamantyl)ethanamine HCl (Rimantadine) Unreacted starting material from incomplete hydroxylation.[1][2]Lacks the hydroxyl (-OH) group, making it less polar.Flash Chromatography, Preparative HPLC
Adamantane Diols/Triols Over-hydroxylation of the adamantane cage at other bridgehead positions.More polar due to additional hydroxyl groups.Flash Chromatography, Recrystallization
Regioisomers Hydroxylation at a different position on the adamantane scaffold.Similar polarity, may co-elute or co-crystallize.Preparative HPLC, Fractional Crystallization
Metal Catalysts (e.g., W, Pd) Residual catalyst from the hydroxylation reaction.[1][2]Can be inorganic salts or organometallic complexes.Aqueous workup with chelating agents (e.g., EDTA), Filtration through Celite® or silica plug.
Pyridine / Other Bases Used as an activator or acid scavenger in the reaction.[1][2]Basic, water-soluble salt after acidification.Acidic aqueous wash during workup.
Halogenated Solvents (e.g., CBrCl₃) Reagents used in some hydroxylation procedures.[1][2]Non-polar, volatile.Evaporation, extraction with a non-polar solvent.

To visualize the origin of these impurities, consider the synthetic pathway:

Impurity_Genesis SM Rimantadine HCl (Starting Material) Reaction Hydroxylation [H₂O, Catalyst, etc.] SM->Reaction Product 3-(1-Aminoethyl)adamantan-1-ol HCl (Target Product) Reaction->Product Impurity1 Unreacted Rimantadine Reaction->Impurity1 Incomplete Reaction Impurity2 Over-hydroxylated Products Reaction->Impurity2 Side Reaction Impurity3 Regioisomers Reaction->Impurity3 Side Reaction

Caption: Origin of key impurities during synthesis.

Part 2: Troubleshooting Guide - Strategies for Purification

This section addresses common challenges encountered during the purification process in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Topic: Crystallization & Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, and many adamantane derivatives can be readily purified this way.[3] The key is selecting an appropriate solvent system that solubilizes the compound when hot but allows it to crystallize upon cooling.

Q2: I'm struggling to find a good solvent for recrystallization. What should I try?

Finding the right solvent is an empirical process. Given that your compound is a hydrochloride salt, it is highly polar.

  • Initial Screening: Start with polar protic solvents like methanol, ethanol, or isopropanol. The compound is likely too soluble in these at room temperature. Therefore, an anti-solvent approach is recommended.

  • The Anti-Solvent Strategy: Dissolve your crude product in a minimum amount of a hot polar solvent (e.g., methanol or ethanol) in which it is very soluble. Then, slowly add a less polar or non-polar "anti-solvent" (e.g., ethyl acetate, diethyl ether, or acetone) dropwise until you observe persistent turbidity. Re-heat gently to clarify the solution, then allow it to cool slowly. This controlled decrease in solubility is often the most effective way to induce crystallization for highly polar salts.

  • Causality: The polar solvent engages with the ionic hydrochloride and the hydroxyl group, while the anti-solvent disrupts this solvation shell, reducing overall solubility and forcing the compound out of solution to form a crystal lattice.

Q3: My product "oils out" instead of crystallizing. What's happening and how do I fix it?

"Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point (or the melting point of the solvated complex), causing it to separate as a liquid instead of a solid.

  • Solution 1: Reduce the Cooling Rate. Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature, then transfer it to a 4°C refrigerator. Slow cooling encourages ordered crystal growth over amorphous precipitation.

  • Solution 2: Reduce Solution Concentration. Your solution may be too concentrated. Add a small amount of the primary (polar) solvent back to the hot mixture to increase the total volume before initiating cooling.

  • Solution 3: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

Protocol 2.1: Step-by-Step Anti-Solvent Recrystallization

  • Dissolution: Place the crude 3-(1-Aminoethyl)adamantan-1-ol hydrochloride in a flask. Add a minimal volume of hot methanol or ethanol with stirring until the solid is fully dissolved.

  • Anti-Solvent Addition: While the solution is still hot, add ethyl acetate dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add 1-2 drops of hot methanol to re-dissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, try scratching the flask or placing it in a refrigerator (0-4°C) overnight.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold ethyl acetate or the anti-solvent used to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum.

  • Validation: Assess purity via HPLC and measure the melting point. The melting point of pure 3-Amino-1-adamantanol (the free base) is approximately 265°C with decomposition.[4] The hydrochloride salt will have a different, distinct melting point. A sharp melting range indicates high purity.

Topic: Column Chromatography

When crystallization fails to remove closely related impurities, chromatography is the method of choice. The polar and basic nature of your compound presents specific challenges on standard silica gel.

Q4: My compound streaks badly and gives poor resolution on a silica gel column. Why?

This is a classic problem for amines on silica gel. The underlying cause is the strong interaction between the basic amino group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica. This leads to irreversible binding and peak tailing.

  • Solution: Deactivate the Silica Gel. Before running your column, add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA) or Pyridine: Adding 0.1 - 1% TEA or pyridine to your eluent is highly effective.[5] These bases are stronger than your product's amine and will competitively bind to the acidic silanol sites, allowing your compound to travel through the column with minimal interaction, resulting in sharper peaks.

  • Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a reversed-phase column (C18) if the impurities have significantly different lipophilicity.[5]

Q5: What's a good starting mobile phase for purifying this compound on silica gel?

Given the compound's polarity, you will need a polar mobile phase.

  • Recommended System: A gradient of Dichloromethane (DCM) and Methanol (MeOH) is a robust starting point.

    • Begin with a low polarity eluent (e.g., 98:2 DCM:MeOH) and gradually increase the proportion of methanol (e.g., to 90:10 DCM:MeOH).

    • Crucially, add 0.5% triethylamine to this entire mobile phase system to prevent peak tailing, as discussed above.

  • Method Development Workflow:

Chromatography_Workflow Start Crude Product TLC Analyze by TLC (e.g., 9:1 DCM:MeOH + 0.5% TEA) Start->TLC Assess Assess Separation and Rf values TLC->Assess GoodSep Good Separation (Rf 0.2-0.4) Assess->GoodSep Yes BadSep Poor Separation or Streaking Assess->BadSep No RunCol Run Flash Column with Optimized Eluent GoodSep->RunCol Troubleshoot Troubleshoot: 1. Adjust Polarity 2. Add/Increase TEA 3. Change Stationary Phase (Alumina / C18) BadSep->Troubleshoot End Pure Product Fractions RunCol->End Troubleshoot->TLC

Caption: Workflow for chromatography method development.

Table 2: Recommended Chromatography Parameters

ParameterRecommendation for Silica GelRationale / Causality
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for moderately polar compounds.
Mobile Phase Dichloromethane / Methanol GradientOffers a good polarity range to elute the product while separating from less polar (e.g., Rimantadine) and more polar (e.g., diols) impurities.
Modifier 0.5 - 1.0% Triethylamine (TEA) CRITICAL: Masks acidic silanol sites, preventing peak tailing of the basic amine.[5] This is the most common cause of failure.
Detection TLC visualization with Ninhydrin stain or p-Anisaldehyde stain.Ninhydrin specifically stains primary amines (purple/blue spots), confirming which fractions contain your product.[6][7] p-Anisaldehyde is a general stain for many functional groups.

By methodically addressing the potential impurities with a tailored purification strategy based on sound chemical principles, you can consistently achieve high purity for your 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, ensuring the reliability and success of your downstream applications.

References

  • Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. RSC Publishing. Available from: [Link]

  • High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. PubMed. Available from: [Link]

  • Studies of the Interactions of Amino Alcohols Using High Performance Liquid Chromatography with Crown Ether Stationary Phases. Taylor & Francis Online. Available from: [Link]

  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Semantic Scholar. Available from: [Link]

  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). ResearchGate. Available from: [Link]

  • Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of Rigid Multivalent Scaffolds Based on Adamantane. PubMed Central. Available from: [Link]

  • Generation of liquid crystallinity from a Td-symmetry central unit. RSC Publishing. Available from: [Link]

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. ResearchGate. Available from: [Link]

  • 3-Amino-1-adamantanol. PubChem. Available from: [Link]

  • A Novel Synthesis of 3-Amino-1-Adamantanemethanol. ResearchGate. Available from: [Link]

  • SEPARATION OF AMINO ACIDS BY PAPER CHROMATOGRAPHY. CUTM Courseware. Available from: [Link]

  • Paper Chromatography of Amino Acids. University Website. Available from: [Link]

  • Preparation method of 3-amino-1-adamantanol. Google Patents.
  • Exploring 3-Amino-1-adamantanol: Properties and Applications. Medium. Available from: [Link]

Sources

Technical Support Center: Synthesis of 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important pharmaceutical intermediate. Our goal is to provide practical, experience-driven solutions to common problems, moving beyond simple procedural steps to explain the underlying chemical principles.

Introduction: Navigating the Synthesis

The synthesis of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride typically proceeds via a two-stage pathway: a Ritter reaction to form the key acetamide intermediate, followed by hydrolysis to yield the final amine, which is then converted to its hydrochloride salt. While conceptually straightforward, the rigid, sterically hindered adamantane cage and the presence of multiple functional groups present unique challenges, often leading to side product formation and purification difficulties.

This guide is structured into a troubleshooting Q&A section for specific experimental issues and a broader FAQ section for general queries.

Part 1: Troubleshooting Guide

This section addresses the most common and critical issues encountered during the synthesis.

Issue 1: Low Yield of the Intermediate, N-(1-(1-hydroxyadamantan-3-yl)ethyl)acetamide, during the Ritter Reaction.

Question: My Ritter reaction is resulting in a low yield of the desired acetamide intermediate. The crude reaction mixture contains a significant amount of unreacted starting material (1-adamantane-3-ethan-1-ol) and some dark, tarry substances. What are the likely causes and how can I optimize the reaction?

Answer: This is a classic issue in Ritter reactions involving tertiary alcohols.[1] The core of the reaction is the generation of a stable carbocation, which is then trapped by the nitrile. Low yield typically points to problems with either the formation or the subsequent reaction of this carbocation.

Causality Analysis:

  • Inefficient Carbocation Formation: The tertiary alcohol requires a strong, non-nucleophilic acid to dehydrate and form the adamantyl carbocation. Insufficient acid strength or concentration will result in unreacted starting material.

  • Competitive Side Reactions: The highly reactive carbocation and strong acid conditions can lead to undesired pathways:

    • Polymerization: The nitrile (acetonitrile) can polymerize in the presence of very strong acids.

    • Elimination: The carbocation can lose a proton from an adjacent carbon, leading to the formation of an alkene byproduct (3-vinyladamantan-1-ol). This is especially prevalent at higher temperatures.

    • Degradation: The combination of strong acid and elevated temperature can lead to decomposition and the formation of tarry byproducts.

Workflow for Troubleshooting Low Amide Yield

G cluster_acid Acid Optimization cluster_temp Temperature Control cluster_nitrile Reagent Quality start Low Yield of Amide check_acid Verify Acid Strength & Concentration (e.g., Conc. H2SO4, >95%) start->check_acid acid_ok Acid is sufficient. check_acid->acid_ok [Concentration OK] acid_bad Increase acid equivalents or use a stronger acid (e.g., fuming H2SO4). check_acid->acid_bad [Concentration Low] check_temp Monitor Reaction Temperature temp_ok Temperature is controlled (0°C to RT). check_temp->temp_ok [No Exotherm] temp_bad Implement cooling bath. Ensure slow, dropwise addition of acid. check_temp->temp_bad [Exotherm >40°C] check_nitrile Assess Nitrile Quality & Quantity nitrile_ok Nitrile is dry and in excess. check_nitrile->nitrile_ok [Quality OK] nitrile_bad Use freshly distilled, anhydrous nitrile. Increase molar excess (3-5 eq). check_nitrile->nitrile_bad [Suspect Quality] acid_ok->check_temp acid_bad->check_temp temp_ok->check_nitrile temp_bad->check_nitrile end Optimized Yield nitrile_ok->end Proceed to Hydrolysis G start Incomplete Hydrolysis check_purity Is the starting amide pure? start->check_purity purify Purify amide first by recrystallization (e.g., from Ethyl Acetate). check_purity->purify No method_choice Choose Hydrolysis Method check_purity->method_choice Yes purify->method_choice acid_path Acidic Hydrolysis (e.g., 6M HCl) method_choice->acid_path [Final product is HCl salt] base_path Basic Hydrolysis (e.g., 5M NaOH in EtOH/H2O) method_choice->base_path [Acid-sensitivity is a concern] acid_conditions Reflux for 24-48h. Monitor by TLC/LCMS. acid_path->acid_conditions base_conditions Reflux for 12-24h. Monitor by TLC/LCMS. base_path->base_conditions workup Work-up & Purification acid_conditions->workup base_conditions->workup

Caption: Decision tree for optimizing amide hydrolysis.

Recommended Protocol (Basic Hydrolysis):

  • Suspend the acetamide intermediate (1.0 eq) in a mixture of ethanol and 10% aqueous NaOH solution (1:1 v/v). The use of a co-solvent like ethanol improves the solubility of the organic substrate.

  • Heat the mixture to reflux (approx. 80-90°C) and maintain for 12-24 hours.

  • Monitor the reaction by TLC, using a non-polar solvent system to observe the disappearance of the amide and the appearance of the more polar amine at the baseline.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate (3x volumes) to remove any non-basic impurities.

  • The desired product, 3-(1-Aminoethyl)adamantan-1-ol, remains in the aqueous layer. Correction: The free amine will be more soluble in the organic layer. Therefore, extract the aqueous layer with dichloromethane (3x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • To form the hydrochloride salt, cool the organic solution in an ice bath and bubble dry HCl gas through it, or add a solution of HCl in isopropanol or ether dropwise until precipitation is complete.

  • Collect the white solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.

Part 2: Frequently Asked Questions (FAQs)

Q1: My final product shows two sets of peaks for the adamantane protons in the NMR. What could be the cause? This often indicates the presence of a mixture of isomers. A common side reaction during the initial hydroxylation or functionalization of the adamantane core can lead to substitution at a different tertiary position, if available. For instance, if starting from a 1-substituted adamantane, a small percentage of functionalization might occur at the 3, 5, or 7 positions. Careful purification by column chromatography of the intermediate amide or fractional recrystallization of the final salt is required to isolate the desired isomer.

Q2: Can I use chloroacetonitrile in the Ritter reaction instead of acetonitrile? Yes, and this is an excellent strategy. The resulting N-chloroacetamide intermediate is often much easier to hydrolyze than the corresponding acetamide. [2]The cleavage can typically be achieved under milder conditions using a reagent like thiourea in refluxing ethanol, which avoids the harsh acidic or basic conditions that can damage the rest of the molecule. [3] Q3: What is the most common impurity I should look for in my final product? Besides isomeric impurities, the most common impurity is the unhydrolyzed acetamide intermediate. Due to its similar bulky structure, it can sometimes co-crystallize with the final product. Its presence is easily detected by ¹H NMR (a characteristic acetyl methyl singlet around 2.0 ppm) and by IR spectroscopy (a strong amide C=O stretch around 1650 cm⁻¹). A final recrystallization from a solvent system like methanol/ether is usually effective for its removal.

Q4: Are there alternative synthetic routes that avoid the Ritter reaction? Yes, direct hydroxylation of a suitable precursor is a viable alternative. For example, one reported method involves the selective hydroxylation of rimantadine hydrochloride (1-(1-adamantyl)ethanamine hydrochloride) at the C3 position. [4][5]This method uses systems like H₂O-CBrCl₃ in the presence of a tungsten catalyst. [4]While this avoids the amide hydrolysis step, it presents its own challenges in terms of regioselectivity and catalyst handling.

References

  • Yashkina, L. V., et al. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Russian Journal of Organic Chemistry, 51(1), 22-25. [Link]

  • ResearchGate. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). [Link]

  • Molbase. (n.d.). 3-Amino-1-Adamantanol. [Link]

  • Vázquez, S., et al. (2012). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. Tetrahedron Letters, 53(32), 4064-4066. [Link]

  • González, M., et al. (2012). Synthesis and Anti-influenza A Virus Activity of 2,2-Dialkylamantadines and Related Compounds. ACS Medicinal Chemistry Letters, 3(6), 499-503. [Link]

  • Khusnutdinov, R. I., et al. (2013). Ritter reaction of organic nitriles with 1-bromo- and 1-hydroxyadamantanes catalyzed by manganese compounds and complexes. Russian Journal of Organic Chemistry, 49(11), 1683-1688. [Link]

  • Google Patents. (2010). CN101747212B - Method for synthesizing 3-amino-1-adamantanol.
  • Wikipedia. (n.d.). Ritter reaction. [Link]

  • Patsnap. (n.d.). CN104761456A - Preparation method of 3-amino-1-adamantanol. [Link]

  • ResearchGate. (2010). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. [Link]

  • Google Patents. (2015).
  • Reynolds, J. D. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. [Link]

Sources

Technical Support Center: 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 3-(1-Aminoethyl)adamantan-1-ol hydrochloride. This document provides in-depth information, troubleshooting advice, and validated protocols to ensure the stability and integrity of your compound in solution during research and development.

Given that 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is a specialized adamantane derivative, this guide synthesizes direct data with established principles from closely related, well-studied compounds such as Memantine and other amino alcohols.[1][2][3] This approach provides a robust framework for handling your molecule with scientific rigor.

Frequently Asked Questions (FAQs)

Q1: What is 3-(1-Aminoethyl)adamantan-1-ol hydrochloride and what are its key structural features?

A: 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is a tricyclic aliphatic amine. Its structure is characterized by a rigid, diamond-like adamantane cage, which imparts high lipophilicity and metabolic stability.[4] Key functional groups that dictate its chemical behavior are:

  • A primary amine (-NH2) on an ethyl substituent, present as a hydrochloride salt (-NH3+Cl-). This salt form generally enhances water solubility and stability compared to the free base.

  • A tertiary alcohol (-OH) group directly attached to the adamantane cage.

These groups, particularly the amine, are the primary sites for potential degradation.

Q2: What are the main factors that can affect the stability of this compound in solution?

A: The primary factors influencing the stability of amino alcohols in solution are pH, exposure to oxidative conditions, temperature, and light.[5][6][7]

  • pH: The pH of the solution is critical.[5] Acidic conditions (e.g., pH < 4) generally favor the protonated amine, which is more stable against oxidation. In contrast, basic conditions (pH > 8) deprotonate the amine to its free base form, making it more susceptible to oxidative degradation.

  • Oxidation: The primary amine is susceptible to oxidation, which can be initiated by dissolved oxygen, metal ions, or peroxides.[7]

  • Temperature: Elevated temperatures accelerate all degradation pathways, including hydrolysis and oxidation.[6][8]

  • Light: Photolytic degradation can occur, especially upon exposure to UV light.[7][8]

Q3: What are the visible signs of degradation in my solution?

A: While often degradation is not visible, you should be vigilant for:

  • Color Change: Development of a yellow or brown tint can indicate oxidative degradation.

  • Precipitation: Changes in pH or the formation of insoluble degradation products can lead to the solution becoming cloudy or forming precipitates.[5]

  • pH Shift: The degradation process itself can sometimes alter the pH of the solution.

Q4: What are the general recommendations for preparing and storing solutions?

A: For maximal stability:

  • Solvent: Use high-purity water (e.g., Milli-Q) or a suitable buffer. If using an organic co-solvent like DMSO or ethanol to create a stock solution, ensure it is of high purity and stored properly to prevent peroxide formation.[9]

  • pH: Prepare solutions in a slightly acidic buffer (e.g., pH 4-6) to maintain the protonated, more stable form of the amine. Avoid alkaline conditions.

  • Storage: Store stock solutions at 4°C or -20°C in tightly sealed containers.[10] For aqueous solutions, it is often recommended not to store them for more than a day, even when refrigerated.[9] Protect from light by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guide: Addressing Common Experimental Issues

Issue 1: "My assay results are inconsistent and reproducibility is low."

This is a classic sign that the concentration of your active compound may be changing over time due to instability.

Troubleshooting Workflow:

Caption: Troubleshooting logic for inconsistent assay results.

Expert Analysis: Inconsistent results often trace back to the degradation of the analyte. The free amine form is more nucleophilic and prone to oxidation than its protonated hydrochloride salt. By maintaining a slightly acidic pH, you shift the equilibrium towards the more stable protonated form, minimizing degradation and enhancing reproducibility.

Issue 2: "I see new, unexpected peaks in my HPLC/LC-MS analysis."

The appearance of new peaks is a direct indication of degradation or contamination.

Troubleshooting Steps:

  • Verify System Suitability: First, ensure the chromatography system is clean and equilibrated. Run a blank (solvent) injection to rule out system contamination.

  • Analyze a Freshly Prepared Standard: Prepare a new solution of the compound from the solid material and inject it immediately. If the new peaks are absent or significantly smaller, this confirms the issue is time-dependent degradation in solution.

  • Characterize the Degradants: Use LC-MS to obtain the mass of the new peaks. A common degradation pathway for primary amines is oxidation. Look for mass additions corresponding to oxygen atoms (+16 Da, +32 Da) or other potential reactions based on your solution matrix.

  • Perform a Forced Degradation Study: To proactively identify potential degradants, follow the protocol for a forced degradation study (see Protocol 2 below). This will help you confirm if the unexpected peaks correspond to known stress-induced products.[11][12]

Potential Degradation Pathway:

G Compound 3-(1-Aminoethyl)adamantan-1-ol (Free Base Form, R-NH2) Degradant1 Oxidized Impurity 1 (e.g., Hydroxylamine, R-NHOH) Compound->Degradant1 Oxidation Oxidant Oxidizing Agent (e.g., O2, H2O2) Oxidant->Degradant1 Degradant2 Further Oxidation Products Degradant1->Degradant2 Further Oxidation

Caption: A potential oxidative degradation pathway for the free amine.

Experimental Protocols

Protocol 1: Rapid Stability Assessment by HPLC

This protocol allows for a quick check of solution stability over a typical experimental timeframe.

Objective: To determine if significant degradation occurs within 24-48 hours under standard laboratory conditions.

Methodology:

  • Preparation: Prepare a solution of your compound in the desired solvent/buffer at a typical experimental concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, inject the solution into a validated HPLC system. Record the peak area of the main compound.

  • Incubation: Store the solution under your typical experimental conditions (e.g., benchtop at room temperature, protected from light).

  • Follow-up Analysis: Re-inject the same solution at set time points (e.g., T=4h, 8h, 24h, 48h).

  • Analysis: Compare the peak area of the main compound at each time point to the T=0 value. A decrease of >5% in the main peak area, or the appearance of new impurity peaks >0.1%, suggests instability.

Protocol 2: Forced Degradation (Stress Testing) Study

This study is essential for identifying likely degradation products and establishing a stability-indicating analytical method, as recommended by ICH guidelines.[7][11]

Objective: To intentionally degrade the compound to understand its degradation pathways.

Methodology:

  • Prepare Stock Solutions: Prepare several aliquots of a stock solution (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Apply Stress Conditions: Treat individual aliquots as described in the table below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

  • Neutralization: After the incubation period, neutralize the acidic and basic samples to ~pH 7 before analysis. Dilute all samples to the same final concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control (T=0), by a suitable stability-indicating method (e.g., HPLC-UV/PDA or LC-MS).[14]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent / ConditionIncubation TimePurpose
Acid Hydrolysis 0.1 M HCl2 - 8 hours at 60°CTo test stability in acidic environments.
Base Hydrolysis 0.1 M NaOH2 - 8 hours at 60°CTo test stability in alkaline environments.
Oxidation 3% H₂O₂24 hours at room temp.To identify oxidative degradation products.
Thermal 70°C48 hoursTo assess intrinsic thermal stability.
Photolytic ICH-compliant light chamberExpose per ICH Q1BTo assess sensitivity to light.

Note: Incubation times and temperatures may need to be optimized based on the compound's intrinsic stability.[6]

Summary of Expected Stability

The following table provides an at-a-glance summary based on the chemical principles of adamantane amines and amino alcohols.

Table 2: Predicted Stability of 3-(1-Aminoethyl)adamantan-1-ol HCl in Solution

ConditionStability PredictionRationale
Aqueous Solution (pH 4-6) Good: Stable for at least 24-72 hours at 4°C.The amine is protonated and stabilized.
Aqueous Solution (pH > 8) Poor: Prone to oxidative degradation.The unprotonated free amine is susceptible to oxidation.
Organic Solvents (DMSO, EtOH) Good (Short-term): Stable if solvent is pure.Risk of degradation increases if solvents contain peroxide impurities.
Elevated Temperature (>40°C) Moderate to Poor: Degradation rate will increase.Follows Arrhenius kinetics; higher temp = faster reaction.
UV/Fluorescent Light Moderate: Potential for photolytic degradation.Amine functional groups can be susceptible to photodegradation.

References

  • Adamantanone Degradation Pathway. (1999). Eawag-BBD. Available from: [Link]

  • Al-Majed, A. A., et al. (2013). A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. Journal of AOAC International. Available from: [Link]

  • Nunes, R., et al. (2024). Stability analysis of memantine at 4 °C and −20 °C for 6 months. ResearchGate. Available from: [Link]

  • Grishin, Y. K., et al. (2021). Some possible aerobic biological pathways for adamantane degradation. ResearchGate. Available from: [Link]

  • Choezom, L., et al. (2021). STABILITY INDICATING AND COMPARATIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MEMANTINE HCl BY RP-HPLC AND UV SPECTROPHOTOMETRY. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Memantine. PubChem Compound Database. Available from: [Link]

  • Ivanova, A. A., & Vetrova, A. A. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Biology (Basel). Available from: [Link]

  • Ivanova, A. A., & Vetrova, A. A. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Biology (Basel). Available from: [Link]

  • Anonymous. (n.d.). HSAS Method. Scribd. Available from: [Link]

  • Schreiner, P. R., et al. (2011). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Available from: [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Available from: [Link]

  • Sharma, M., et al. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available from: [Link]

  • Kumar, V., et al. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. PharmaTutor. Available from: [Link]

  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Hopax. (n.d.). Enhance pH Stability with Organic Alcohol Amine Compound. Available from: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available from: [Link]

  • Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. Available from: [Link]

  • Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. Available from: [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2021). Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. The National Academies Press. Available from: [Link]

  • Various Authors. (n.d.). Forced degradation. Semantic Scholar. Available from: [Link]

  • Journal of Alcohol. (n.d.). Amino Alcohols. Open Access Pub. Available from: [Link]

  • Fuchs, A., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

  • Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences. Available from: [Link]

Sources

Technical Support Center: Overcoming Low Yield in Adamantane Hydroxylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for adamantane hydroxylation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with achieving high yields in the hydroxylation of adamantane and its derivatives. Adamantane's rigid, diamondoid structure presents a unique set of challenges for selective C-H bond activation and functionalization.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high yields in adamantane hydroxylation so challenging?

The primary challenge lies in the high bond dissociation energies (BDEs) of adamantane's C-H bonds. The tertiary C-H bonds at the bridgehead positions have a BDE of approximately 99 kcal/mol, while the secondary C-H bonds on the methylene bridges are around 96 kcal/mol.[3] Activating these strong, inert bonds requires potent oxidizing systems. Furthermore, the presence of two types of C-H bonds (tertiary and secondary) can lead to issues with regioselectivity, resulting in a mixture of 1-adamantanol, 2-adamantanol, and adamantanone, which complicates purification and lowers the yield of the desired product.[4][5]

Q2: What are the most common catalytic systems for adamantane hydroxylation, and how do they differ?

Several catalytic systems are employed for adamantane hydroxylation, each with its own mechanism and selectivity profile. The three main categories are:

  • Biomimetic Systems (Iron and Manganese Porphyrins): These catalysts mimic the active site of cytochrome P450 enzymes.[6][7][8] They typically utilize a high-valent metal-oxo species to abstract a hydrogen atom from the adamantane core. Manganese porphyrins, in particular, have shown high efficiency and selectivity for the tertiary position, especially when used with co-catalysts like imidazole.[9][10]

  • "Gif" Type Systems: These iron-based systems, often using pyridine as a solvent and a source of protons, can selectively oxidize saturated hydrocarbons.[11][12] The mechanism is complex and thought to involve iron-carbon intermediates.[13][14] While effective for producing ketones, they can also yield alcohols.[11]

  • Enzymatic Systems (Cytochrome P450): Cytochrome P450 monooxygenases are nature's solution to selective C-H hydroxylation.[15][16] These enzymes exhibit remarkable regio- and stereoselectivity due to the specific binding of the substrate within the enzyme's active site.[1][15][17] For example, cytochrome P450cam from Pseudomonas putida can selectively oxidize adamantane to 1-adamantanol.[15] However, yields can be limited by enzyme stability and cofactor regeneration.[1]

Q3: How does the choice of oxidant affect the reaction yield and selectivity?

The oxidant plays a crucial role in the catalytic cycle and can significantly impact the outcome of the reaction. Common oxidants include:

  • Hydrogen Peroxide (H₂O₂): A clean and readily available oxidant. However, its use can sometimes lead to lower selectivity and catalyst degradation if not properly controlled.[9][18]

  • Iodosylbenzene (PhIO) and its derivatives: Often used with metalloporphyrin catalysts, providing good yields and selectivity.[6][8]

  • m-Chloroperbenzoic acid (m-CPBA): Another common oxidant for metalloporphyrin-catalyzed hydroxylations.[5][6]

  • Molecular Oxygen (O₂): Used in "Gif" type systems and enzymatic reactions, often requiring a reducing agent to complete the catalytic cycle.[12]

The choice of oxidant should be carefully considered in conjunction with the chosen catalyst to optimize the reaction.

Troubleshooting Guide: Low Yield in Adamantane Hydroxylation

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Low Overall Conversion of Adamantane

Possible Causes & Solutions

Potential Cause Troubleshooting Steps & Explanation
Inactive or Degraded Catalyst Verify Catalyst Integrity: Ensure your catalyst has been stored correctly and has not degraded. For metalloporphyrins, color changes can indicate degradation. Consider synthesizing or purchasing a fresh batch. For enzymatic systems, check for proper protein folding and activity using a standard assay.
Insufficient Oxidant Optimize Oxidant Stoichiometry: The molar ratio of oxidant to substrate is critical. An insufficient amount will lead to incomplete conversion. Conversely, a large excess can lead to over-oxidation and catalyst degradation. Perform a titration experiment to find the optimal ratio for your system.
Poor Catalyst-Substrate Interaction Solvent Selection: Adamantane is highly nonpolar. Ensure your solvent system allows for adequate solubility of both the adamantane substrate and the catalyst. In some cases, a biphasic system or the use of a phase-transfer catalyst may be beneficial.[4]
Suboptimal Reaction Temperature Temperature Screening: The reaction temperature affects both the rate of reaction and the stability of the catalyst and oxidant. Run the reaction at a range of temperatures to determine the optimal balance for your specific system. For enzymatic reactions, ensure you are operating within the enzyme's optimal temperature range.
Issue 2: Poor Regioselectivity (Mixture of 1-adamantanol, 2-adamantanol, and Adamantanone)

Possible Causes & Solutions

Potential Cause Troubleshooting Steps & Explanation
Non-Selective Oxidizing Species Catalyst and Oxidant Choice: The nature of the active oxidizing species dictates the regioselectivity. Sterically hindered catalysts, such as certain manganese porphyrins, can favor hydroxylation at the more accessible tertiary position.[8] Enzymatic systems like cytochrome P450 often provide the highest regioselectivity due to specific substrate binding.[1][15][17]
Radical Side Reactions Control of Radical Pathways: Some systems, particularly those involving Fenton-type chemistry, can generate highly reactive and non-selective hydroxyl radicals. The addition of radical scavengers (use with caution as they may inhibit the desired reaction) or switching to a more controlled catalytic system can mitigate this.
Over-oxidation of the Alcohol Product Reaction Time and Oxidant Control: The initial alcohol product can be further oxidized to the corresponding ketone (adamantanone). Monitor the reaction progress over time using techniques like GC-MS or HPLC to determine the optimal reaction time that maximizes the alcohol yield before significant ketone formation occurs. Reducing the oxidant concentration can also help minimize over-oxidation.

Experimental Protocols

Protocol 1: General Procedure for Adamantane Hydroxylation using a Manganese Porphyrin Catalyst

This protocol provides a starting point for adamantane hydroxylation using a manganese porphyrin catalyst and hydrogen peroxide.

Materials:

  • Adamantane

  • Manganese(III) meso-tetraphenylporphyrin chloride (Mn(TPP)Cl)

  • Imidazole

  • Acetonitrile (anhydrous)

  • 30% Hydrogen peroxide (H₂O₂)

  • Dichloromethane (for workup)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stir bar and round-bottom flask

  • Ice bath

Procedure:

  • To a round-bottom flask equipped with a stir bar, add adamantane (1 mmol), Mn(TPP)Cl (0.01 mmol), and imidazole (0.1 mmol).

  • Add anhydrous acetonitrile (10 mL) and stir the mixture until all solids are dissolved.

  • Cool the reaction mixture in an ice bath.

  • Slowly add 30% H₂O₂ (2 mmol) dropwise to the stirring solution over a period of 10 minutes.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 1-adamantanol.

Visualizing the Process

Diagram 1: General Catalytic Cycle for Metalloporphyrin-Catalyzed Adamantane Hydroxylation

G cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs M_III M(III)P M_V_O [M(V)P=O]+ M_III->M_V_O Oxidant (e.g., H₂O₂, PhIO) Adamantanol Adamantanol (R-OH) M_IV_OH_R [M(IV)P-OH] + R• M_V_O->M_IV_OH_R R-H (Adamantane) H-atom abstraction M_IV_OH_R->M_III Rebound R-OH (Adamantanol) M_IV_OH M(IV)P-OH Adamantane Adamantane (R-H) Adamantane->M_V_O Oxidant Oxidant Oxidant->M_III G cluster_diagnosis Diagnosis cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_selectivity Solutions for Poor Selectivity start Low Yield in Adamantane Hydroxylation check_conversion Low Conversion? start->check_conversion check_selectivity Poor Selectivity? start->check_selectivity sol_catalyst Check Catalyst Activity check_conversion->sol_catalyst Yes sol_oxidant Optimize Oxidant Ratio check_conversion->sol_oxidant Yes sol_conditions Adjust T & Solvent check_conversion->sol_conditions Yes sol_catalyst_select Change Catalyst System check_selectivity->sol_catalyst_select Yes sol_overoxidation Monitor Reaction Time check_selectivity->sol_overoxidation Yes sol_radicals Control Radical Pathways check_selectivity->sol_radicals Yes

Caption: Troubleshooting flowchart for low yield in adamantane hydroxylation.

References

  • Iron-Catalyzed C-H Bond Activ
  • Synthesis, Characterization, and Reactivities of Manganese(V)-Oxo Porphyrin Complexes. PMC - NIH.
  • Crystal structures of cytochrome P-450CAM complexed with camphane, thiocamphor, and adamantane: factors controlling P-450 substrate hydroxyl
  • Examples of iron-catalysed C–H activation/functionalisation reactions.
  • Iron-Catalyzed C–H Bond Activation.
  • A mechanistic study of chiral manganese porphyrin-catalyzed enantioselective C–H hydroxylation reaction. Dalton Transactions (RSC Publishing).
  • Shape Selective Alkane Hydroxylation by Metalloporphyrin C
  • C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. MDPI.
  • Chelation-Assisted Iron-Catalyzed C-H Activ
  • Hydroxylation of alkanes by hydrogen peroxide: and efficient system using manganese porphyrins and imidazole as c
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central.
  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC - PubMed Central.
  • Hydrogen Bond Control of Active Oxidizing Species in Manganese Porphyrin Hydroxylation C
  • Selective Hydroxylation of Adamantane and Its Derivatives.
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Bioc
  • Catalysts Containing the Adamantane Scaffold. UQ eSpace - The University of Queensland.
  • Selective Hydroxylation of Adamantane and Its Deriv
  • One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. MDPI.
  • Oxidative functionalization of adamantanes (review).
  • Mechanism of the selective functionalization of saturated hydrocarbons by Gif systems: relationship with methane monooxygenase. PubMed.
  • Technical Support Center: Optimizing Adamantane Functionaliz
  • The various 'Gif'-catalytic systems.
  • Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. PMC - NIH.
  • Crystal structures of cytochrome P-450CAM complexed with camphane, thiocamphor, and adamantane: factors controlling P-450 substrate hydroxylation.
  • Mechanism of the selective functionalization of saturated hydrocarbons by Gif systems: relationship with methane monooxygenase. PMC - NIH.
  • Functional Aspects of Gif-type Oxidation of Hydrocarbons Mediated by Iron Picolinate H₂O₂-dependent Systems: Evidence for the Generation of Carbon- and Oxygen-centered Radicals. Scholars' Mine.
  • Functionalization of saturated hydrocarbons. Part 4. The Gif system for selective oxidation using molecular oxygen. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxid
  • Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt p
  • Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability.
  • Improved approach towards synthesis of adamantane-1,3,5-triol. Semantic Scholar.
  • Technical Support Center: Optimization of Derivatization Reactions for Adamantane Compounds. Benchchem.

Sources

Technical Support Center: Navigating Scale-Up Challenges in 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals engaged in the process of scaling this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth explanations and actionable troubleshooting protocols to ensure a robust, safe, and efficient scale-up process.

Section 1: Critical Process Stages & Scale-Up Troubleshooting

The synthesis of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride typically involves key transformations, each with its own set of challenges when transitioning to a larger scale. This section is organized by common synthetic stages, addressing potential issues in a question-and-answer format.

The Ritter Reaction: Amination of the Adamantane Core

The Ritter reaction is a cornerstone for introducing the aminoethyl group onto the adamantane scaffold, often by reacting an adamantane alcohol derivative with a nitrile in the presence of a strong acid.[1][2] While effective at the bench, its exothermic nature and the use of highly corrosive acids present significant scale-up hurdles.

Question: We are experiencing poor yield and the formation of multiple byproducts during the Ritter reaction scale-up. How can we improve selectivity and conversion?

Answer: This is a frequent issue when scaling the Ritter reaction. The root causes often lie in thermal control, reagent addition rates, and localized concentration gradients, which are less pronounced in smaller flasks.

  • Causality: The reaction involves the formation of a carbocation on the adamantane ring, which is then attacked by the nitrile.[1] On a large scale, inefficient heat removal can lead to localized "hot spots." These elevated temperatures can promote side reactions, such as elimination or the formation of polysubstituted adamantane derivatives.[3] Slow or poorly controlled addition of the strong acid (e.g., sulfuric acid) can also create areas of high concentration, leading to degradation of the starting material or product.

  • Troubleshooting & Optimization Protocol:

    • Thermal Hazard Evaluation: Before scale-up, perform a reaction calorimetry study (e.g., using a RC1 calorimeter) to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is critical for designing an adequate cooling system for your reactor.

    • Controlled Reagent Addition: Implement a subsurface addition of the nitrile or acid via a dip tube. This ensures rapid mixing and prevents accumulation of unreacted reagents on the surface. The addition should be controlled at a rate that allows the reactor's cooling system to maintain the desired internal temperature.

    • Agitation Study: Ensure that the reactor's agitation is sufficient to maintain a homogenous mixture. Poor mixing can lead to the issues of localized concentration and temperature gradients mentioned above. For viscous reaction mixtures, consider using an anchor or helical impeller.

    • Solvent Selection: While often performed in an excess of the acid, consider the use of a co-solvent like dichloromethane or 1,2-dichloroethane in some nitration processes, which can help to homogenize the reaction and aid in temperature control.[4] However, the compatibility of the solvent with the strong acid must be thoroughly evaluated.

Question: During our scale-up, we've observed a significant exotherm upon quenching the Ritter reaction mixture. What is the cause, and how can we mitigate this safety risk?

Answer: The quench of a highly acidic and concentrated reaction mixture is a critical step with significant safety implications. The exotherm is primarily due to the heat of neutralization and the heat of dilution of the strong acid (typically sulfuric acid).

  • Causality: Concentrated sulfuric acid has a very high heat of dilution. When water or an aqueous base is added to the reaction mixture, the rapid hydration of the acid releases a substantial amount of energy. This can cause the temperature to rise uncontrollably, potentially leading to boiling of the quench solution and release of corrosive vapors.

  • Safety Protocol for Quenching:

    • Reverse Addition (Adding Acid to Base): The safest method is to add the reaction mixture slowly to a pre-chilled, well-agitated quench solution (e.g., a mixture of ice and aqueous sodium hydroxide). This ensures that the quench solution has a large heat capacity to absorb the energy released.

    • Temperature Monitoring: The temperature of the quench vessel must be monitored continuously during the addition. The addition rate should be adjusted to maintain a safe temperature (e.g., below 25 °C).

    • Adequate Cooling: The quench vessel should be equipped with its own cooling system.

    • Proper Ventilation: All quenching operations must be performed in a well-ventilated area or in a closed system to handle any fumes that may be generated.[5]

Hydrolysis & Work-Up

Following the Ritter reaction, the intermediate amide is typically hydrolyzed to the desired amine. This step often involves heating with a strong acid or base, followed by extraction and isolation.

Question: We are struggling with emulsion formation during the basic work-up and extraction of the free amine, leading to poor phase separation and product loss. What can be done?

Answer: Emulsion formation is a common challenge in the work-up of amine syntheses, particularly when scaling up. This is often caused by the presence of fine particulates, partially soluble byproducts, or high pH.

  • Causality: The free amine can act as a surfactant, stabilizing the interface between the aqueous and organic layers. Inefficient mixing or the presence of insoluble salts can further contribute to the formation of a stable emulsion.

  • Troubleshooting Protocol for Emulsion Breaking:

    • pH Adjustment: Ensure the pH of the aqueous layer is sufficiently high (typically >12) to ensure the amine is fully in its free base form and to minimize its solubility in the aqueous phase.

    • Brine Wash: After the initial extraction, washing the organic layer with a saturated sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength of the aqueous phase.

    • Solvent Choice: If emulsions persist, consider a different extraction solvent. Solvents with a greater density difference from water (e.g., dichloromethane) may provide better phase separation than solvents like ethyl acetate.

    • Filtration: If insoluble materials are suspected to be the cause, filtering the combined phases through a pad of celite before allowing them to separate can be effective.

    • Centrifugation: For particularly stubborn emulsions on a larger scale, centrifugation can be a viable, albeit equipment-intensive, option.

Section 2: Impurity Control & Final Product Crystallization

The purity and physical form of the final 3-(1-Aminoethyl)adamantan-1-ol hydrochloride are critical for its use in drug development.

Question: Our final product shows a persistent, unknown impurity at the 0.2% level by HPLC. How should we approach the identification and control of this impurity?

Answer: A systematic approach to impurity identification and control is crucial for meeting regulatory requirements.[6] The source of the impurity could be a starting material contaminant, a byproduct of the main reaction, or a degradation product.[3][]

  • Impurity Identification Workflow:

    impurity_workflow A Impurity Detected (>0.10%) B Characterize by LC-MS (Obtain Mass) A->B C Isolate Impurity (Prep-HPLC or SFC) B->C D Structural Elucidation (NMR, HRMS) C->D E Hypothesize Source D->E F Starting Material Impurity? E->F Analyze SM G Side Reaction Product? E->G Review Reaction Mechanism H Degradation Product? E->H Conduct Stress Studies I Develop Control Strategy F->I G->I H->I

    Caption: Workflow for Impurity Identification and Control.

  • Control Strategies:

    • Starting Material Control: Source high-purity starting materials and implement an analytical test to screen for potential impurities.[3]

    • Process Modification: Adjust reaction parameters (temperature, reaction time, reagent stoichiometry) to minimize the formation of side products.

    • Purge Strategy: Develop a purification step (e.g., recrystallization, chromatography) that effectively removes the impurity.

Question: We are having difficulty achieving a consistent crystalline form of the hydrochloride salt. The product is sometimes amorphous or yields different polymorphs. How can we control the crystallization?

Answer: Controlling the crystallization of an active pharmaceutical ingredient (API) hydrochloride salt is critical for its physical properties, such as stability, solubility, and bioavailability.[8][9] Amine hydrochlorides can be challenging due to their high solubility in polar solvents and the potential for hydrogen bonding to influence crystal packing.[10]

  • Causality: The final crystalline form is highly dependent on factors such as the solvent system, cooling rate, agitation, and the presence of impurities. Rapid precipitation often leads to amorphous material, while different solvents can favor the formation of different polymorphs.

  • Protocol for Controlled Crystallization:

    • Solvent Screening: Perform a systematic screen of different solvent and anti-solvent systems. A common approach for hydrochloride salts is to dissolve the free base in a solvent like isopropanol (IPA) or ethanol and then add a solution of HCl in the same solvent or an ethereal solution of HCl.

    • Controlled Cooling Profile: Implement a slow, linear cooling profile. A rapid temperature drop can induce rapid nucleation and result in a fine, poorly filterable solid or an amorphous precipitate.

    • Seeding: Once a desired crystalline form is identified and characterized (e.g., by XRPD), use seed crystals in subsequent batches to ensure the formation of the same polymorph. Add the seed crystals at a temperature where the solution is slightly supersaturated.

    • Anti-Solvent Addition: If using an anti-solvent, add it slowly to the solution of the product at a constant temperature to control the rate of precipitation.

Parameter Recommendation for Controlled Crystallization Rationale
Solvent System Isopropanol (IPA) / Water or Ethanol / TolueneBalances solubility of the salt and allows for good crystal growth.
Cooling Rate 10-20 °C per hourPrevents rapid precipitation and formation of amorphous material.
Seeding Add 0.1-1.0% (w/w) of seed crystalsDirects the crystallization to the desired polymorphic form.
Agitation Moderate, to keep solids suspended without causing attritionPrevents settling and promotes uniform crystal growth.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the primary thermal hazards associated with the synthesis of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride?

    • A1: The primary thermal hazards are associated with the highly exothermic Ritter reaction, especially when using concentrated sulfuric and nitric acids.[4][11] A runaway reaction can occur if the heat generated exceeds the cooling capacity of the reactor. Additionally, the quench of the acidic reaction mixture is highly exothermic. A thorough thermal hazard assessment is essential before any scale-up.[5][12]

  • Q2: Can we use a different acid catalyst for the Ritter reaction to improve safety?

    • A2: While sulfuric acid is common, other strong acids or Lewis acids have been used for Ritter-type reactions.[13] However, any new catalyst system would require significant process development and optimization. The reactivity and potential for new side products would need to be thoroughly investigated. The choice of acid can also influence the thermal stability of the reaction mixture.[11]

  • Q3: Our final API is showing poor solubility. Could this be related to the crystallization process?

    • A3: Yes, absolutely. Different polymorphs of the same compound can have significantly different solubilities and dissolution rates.[9] An amorphous form is typically more soluble but less stable than a crystalline form. It is crucial to identify and control the crystalline form of your final product to ensure consistent performance.

References

  • BenchChem. (n.d.). Avoiding impurities in the preparation of adamantane-based drugs.
  • Semantic Scholar. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine).
  • ResearchGate. (n.d.). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine).
  • Various Authors. (n.d.). 3-Amino-1-Adamantanol Synthesis Methods.
  • NIH. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.
  • BOC Sciences. (n.d.). Adamantane Impurities.
  • ACS Publications. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.
  • ACD/Labs. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
  • Wikipedia. (n.d.). Ritter reaction.
  • Journal of the American Chemical Society. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids.
  • Veeprho Pharmaceuticals. (n.d.). Adamantane Impurities and Related Compound.
  • PubMed Central. (n.d.). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog.
  • ResearchGate. (n.d.). A Novel Synthesis of 3-Amino-1-Adamantanemethanol.
  • ResearchGate. (n.d.). Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts.
  • NIH. (n.d.). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons.
  • Google Patents. (n.d.). CN104761456B - Preparation method of 3-amino-1-adamantanol.
  • Arkema. (2013). GPS Safety Summary Reaction mass of nitrosylsulfuric acid and sulfuric acid.
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
  • MDPI. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • ResearchGate. (2022). Effects Of Nitric Acid And Sulfuric Acid On Thermal Stability Of Nitrocellulose.
  • PubMed Central. (n.d.). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse.
  • Westlab. (2023). Safety Protocols For Handling Sulfuric Acid in Laboratories.
  • PubMed Central. (2021). Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs.
  • The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2.
  • Google Patents. (n.d.). CN101798270A - Method for preparing 3-amino-1-adamantane alcohol.
  • ResearchGate. (n.d.). (PDF) Effects of nitric acid and sulfuric acid on the thermal behavior of nitrocellulose by slow heating experiments.
  • Google Patents. (n.d.). RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof.

Sources

Technical Support Center: Resolving Enantiomers of 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the separation of these enantiomers. As a derivative of the adamantane family, known for its applications in antiviral therapeutics like rimantadine, achieving high enantiomeric purity is often critical for pharmacological efficacy and safety.[1][2]

This document provides troubleshooting guides and FAQs in a direct question-and-answer format to address specific experimental issues.

Troubleshooting Guide: From Racemate to Single Enantiomer

The resolution of 3-(1-Aminoethyl)adamantan-1-ol, a primary amine, is most commonly achieved through the formation of diastereomeric salts, followed by fractional crystallization.[3][4][5] This classical method leverages the different physical properties of diastereomers, particularly their solubility, to effect separation.[6][7][8]

Q1: My diastereomeric salt formation is resulting in an oil or no precipitate at all. What should I do?

This is a common issue that typically points to problems with solvent selection or supersaturation.

Causality & Explanation: Crystal formation requires the diastereomeric salt to be sparingly soluble in the chosen solvent. If the salt is too soluble, it will remain in solution as an oil or fail to precipitate. The ideal solvent must provide a significant difference in solubility between the two diastereomeric salts.[6][9]

Troubleshooting Steps:

  • Solvent Screening is Crucial: The choice of solvent is the most critical parameter.[9] You must screen a range of solvents with varying polarities. For amine hydrochlorides resolved with chiral acids, common starting points include alcohols (methanol, ethanol, isopropanol), ketones (acetone), nitriles (acetonitrile), and their aqueous mixtures.

  • Antisolvent Addition: If the salt is too soluble in a primary solvent, try adding an antisolvent (a solvent in which the salt is insoluble) dropwise to induce precipitation. For example, if your salt is dissolved in methanol, slowly adding a less polar solvent like diethyl ether or a more polar one like water (depending on the salt's nature) can promote crystallization.

  • Increase Concentration: Your solution may be too dilute. Carefully remove a portion of the solvent under reduced pressure to create a supersaturated solution, which is necessary for crystallization to begin.

  • Temperature Reduction: Cooling the solution reduces the solubility of the salts. A controlled, slow cooling profile is often more effective than rapid cooling in an ice bath, as it promotes the growth of larger, purer crystals.[6]

Q2: I've isolated crystals, but the yield is very low. How can I improve it?

Low yields suggest that a significant portion of the desired diastereomeric salt remains in the mother liquor.

Causality & Explanation: The yield is a function of the solubility difference between the diastereomers, the stoichiometry of the reagents, and the crystallization conditions.[9][10] The goal is to maximize the precipitation of the less soluble diastereomer while keeping the more soluble one in solution.

Troubleshooting Steps:

  • Optimize Stoichiometry: While a 1:1 molar ratio of the racemic amine to the resolving agent is a common starting point, this is not always optimal, especially with di- or tri-protic resolving agents like tartaric acid.[10] Experiment with varying the ratio (e.g., 0.5 to 1.5 equivalents of resolving agent) to find the point of maximum yield and purity for the desired salt.

  • Employ Seeding: Introduce a few seed crystals of the desired, pure diastereomeric salt into the supersaturated solution.[9] This bypasses the energy barrier for nucleation and encourages the crystallization of the desired form exclusively.

  • Controlled Cooling Profile: Avoid crash cooling. A slow, linear cooling ramp allows for controlled crystal growth and can significantly improve both yield and purity.

  • Mother Liquor Reworking: Don't discard the mother liquor. It contains the more soluble diastereomer and some of the less soluble one. You can often recover a second crop of crystals by concentrating the mother liquor and allowing it to crystallize again. Note that the purity of this second crop will likely be lower.

Q3: The enantiomeric excess (e.e.) of my resolved amine is poor. How can I increase the purity?

Low enantiomeric excess indicates that the precipitated salt is contaminated with the other diastereomer. This can happen if the solubilities of the two diastereomers are too similar in the chosen solvent system or if crystallization occurs too quickly.

Causality & Explanation: The purity of the crystallized salt is directly related to the solubility gap between the two diastereomers. If this gap is narrow, co-precipitation is more likely. The kinetics of crystallization also play a major role; rapid precipitation can trap impurities.[11]

Troubleshooting Steps:

  • Recrystallization is Key: The most effective way to enhance diastereomeric (and thus enantiomeric) excess is through recrystallization.[6][12] Dissolve the isolated crystals in a minimum amount of hot solvent and allow them to cool slowly. Each recrystallization step will further enrich the less soluble diastereomer. It is common to perform 1-3 recrystallizations to achieve >99% e.e.

  • Re-evaluate the Solvent System: The initial solvent may not be optimal for purity. A different solvent might offer a larger solubility difference between the diastereomers, even if the initial yield is lower.

  • Slow Down Crystallization: As mentioned, slower cooling promotes the formation of a more ordered, and therefore purer, crystal lattice.

  • Analyze the Solid and Mother Liquor: Use an analytical method like Chiral HPLC or NMR to determine the diastereomeric ratio in both the crystals and the mother liquor. This will confirm which diastereomer is less soluble and guide your optimization strategy.

Q4: How do I recover the resolved 3-(1-Aminoethyl)adamantan-1-ol from the diastereomeric salt?

Once you have the diastereomeric salt in high purity, the final step is to break the salt to liberate the free amine.

Causality & Explanation: The diastereomeric salt is held together by an ionic bond between the protonated amine and the deprotonated chiral acid. Adding a strong base will deprotonate the amine, breaking the ionic bond and liberating the free amine, which can then be extracted into an organic solvent.[7][13][14]

Protocol: Liberation of the Free Amine

  • Dissolution: Suspend the purified diastereomeric salt in water.

  • Basification: While stirring vigorously, add a strong aqueous base, such as 2M sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise until the solution is strongly basic (pH > 12). This neutralizes the chiral acid and deprotonates the ammonium salt to the free amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated free amine with a suitable organic solvent in which the amine is soluble but the salt of the resolving agent is not (e.g., dichloromethane, diethyl ether, or ethyl acetate). Perform the extraction at least three times to ensure complete recovery.

  • Drying and Isolation: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the enantiomerically enriched free amine.

  • Salt Formation (Optional): To obtain the final hydrochloride salt, dissolve the free amine in a suitable solvent (like diethyl ether or isopropanol) and carefully add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or dioxane). The hydrochloride salt will precipitate and can be collected by filtration.

Frequently Asked Questions (FAQs)

Q: What is the fundamental principle of chiral resolution by diastereomeric salt formation? A: The technique relies on converting a pair of enantiomers, which have identical physical properties, into a pair of diastereomers by reacting them with a single, pure enantiomer of a chiral resolving agent.[5][6][7] Diastereomers have different physical properties, including solubility, melting point, and boiling point. This difference in solubility allows one diastereomer to be selectively crystallized from a suitable solvent, thus separating it from the other, which remains in the mother liquor.[4][13]

Q: Which chiral resolving agents are best for a primary amine like 3-(1-Aminoethyl)adamantan-1-ol? A: The choice of resolving agent is substrate-dependent and often requires empirical screening.[9] For primary amines, commonly successful chiral acids include:

  • Tartaric Acid and its derivatives: L-(+)-Tartaric acid and its dibenzoyl or di-p-toluoyl derivatives are widely used and cost-effective.[10][13]

  • Mandelic Acid: (R)- or (S)-Mandelic acid is another excellent choice that often forms highly crystalline salts.[3]

  • (1S)-(+)-10-Camphorsulfonic Acid: This is a strong acid that can be particularly effective for resolving less basic amines.[3]

Resolving AgentStructure TypeAcidity (pKa)Key Advantages
L-(+)-Tartaric Acid C4-dicarboxylic acidpKa₁ ≈ 2.98, pKa₂ ≈ 4.34Readily available, inexpensive, widely documented.[3][10]
(S)-(-)-Mandelic Acid α-hydroxy carboxylic acidpKa ≈ 3.41Often provides high enantiomeric excess in a single crystallization.[3]
(+)-Dibenzoyl-D-tartaric acid Tartaric acid derivativeLower than tartaric acidHighly effective, often induces crystallinity.[13]
(1S)-(+)-10-Camphorsulfonic acid Sulfonic acidpKa ≈ -1.5Strong acid, useful for weakly basic amines.[3]

Q: How do I accurately determine the enantiomeric excess (e.e.) of my final product? A: Several analytical techniques can be used. Chiral High-Performance Liquid Chromatography (HPLC) is considered the gold standard for its accuracy and robustness.[15][16] Another powerful method is Nuclear Magnetic Resonance (NMR) spectroscopy after derivatization with a chiral agent.[17][18] This converts the enantiomers into diastereomers which will exhibit distinct, quantifiable signals in the NMR spectrum.[19][20][21]

Q: What if the undesired enantiomer crystallizes preferentially? A: This is not a problem. Simply isolate the undesired enantiomer by crystallization, and the desired enantiomer will be enriched in the mother liquor. You can then isolate the compound from the mother liquor. Alternatively, if the other enantiomer of the resolving agent is available (e.g., D-(-)-Tartaric acid instead of L-(+)-Tartaric acid), using it will typically cause the other diastereomeric salt (containing your desired amine enantiomer) to be the less soluble one.

Experimental Protocols & Workflows

General Workflow for Chiral Resolution

The overall process follows a logical sequence from salt formation to final analysis.

G cluster_0 Phase 1: Salt Formation & Crystallization cluster_1 Phase 2: Purification & Liberation cluster_2 Phase 3: Analysis racemate Racemic Amine (R/S)-Adamantane Derivative mix Mix & Dissolve (Heating may be required) racemate->mix agent Chiral Resolving Agent (e.g., L-Tartaric Acid) agent->mix solvent Select Solvent solvent->mix cool Slow Cooling & Crystallization mix->cool filter1 Filter Crystals (Less Soluble Diastereomer) cool->filter1 ml Mother Liquor (Enriched in More Soluble Diastereomer) cool->ml recryst Recrystallize for Purity (Repeat if necessary) filter1->recryst pure_salt Pure Diastereomeric Salt recryst->pure_salt liberate Liberate Amine (Add Base, e.g., NaOH) pure_salt->liberate extract Extract with Organic Solvent liberate->extract isolate Isolate Pure Enantiomer extract->isolate analyze Determine Enantiomeric Excess (Chiral HPLC or NMR) isolate->analyze

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting Logic

Use this decision tree to diagnose and solve common problems during the resolution process.

G cluster_yield Low Yield cluster_purity Poor E.E. cluster_cryst No Crystals / Oiling Out start Resolution Attempt outcome Problem Observed? start->outcome q_yield_stoich Stoichiometry Optimized? outcome->q_yield_stoich Low Yield q_purity_recryst Recrystallized? outcome->q_purity_recryst Poor E.E. q_cryst_solvent Solvent Screened? outcome->q_cryst_solvent No Crystals a_yield_stoich Vary Resolving Agent Ratio (0.5-1.5 eq) q_yield_stoich->a_yield_stoich No q_yield_seed Used Seeding? q_yield_stoich->q_yield_seed Yes a_yield_stoich->q_yield_seed a_yield_seed Add Seed Crystals q_yield_seed->a_yield_seed No q_yield_cool Slow Cooling Profile? q_yield_seed->q_yield_cool Yes a_yield_seed->q_yield_cool a_yield_cool Implement Slow, Linear Cooling q_yield_cool->a_yield_cool No yield_ok Yield Improved q_yield_cool->yield_ok Yes a_yield_cool->yield_ok a_purity_recryst Perform 1-3 Recrystallizations q_purity_recryst->a_purity_recryst No q_purity_solvent Solvent Optimal? q_purity_recryst->q_purity_solvent Yes a_purity_recryst->q_purity_solvent a_purity_solvent Re-screen Solvents for Better Selectivity q_purity_solvent->a_purity_solvent No purity_ok Purity Improved q_purity_solvent->purity_ok Yes a_purity_solvent->purity_ok a_cryst_solvent Screen Broader Range of Solvents q_cryst_solvent->a_cryst_solvent No q_cryst_conc Concentration Sufficient? q_cryst_solvent->q_cryst_conc Yes a_cryst_solvent->q_cryst_conc a_cryst_conc Increase Concentration or Add Antisolvent q_cryst_conc->a_cryst_conc No cryst_ok Crystals Formed q_cryst_conc->cryst_ok Yes a_cryst_conc->cryst_ok

Caption: Troubleshooting workflow for diastereomeric salt crystallization.

Protocol: NMR Analysis of Enantiomeric Purity

This protocol describes a general method for determining the e.e. of a chiral primary amine using a chiral derivatizing agent for ¹H NMR analysis.[17][19]

Materials:

  • Enantiomerically enriched amine sample

  • Chiral derivatizing agent (e.g., (R)-1,1'-bi-2-naphthol (BINOL) and 2-formylphenylboronic acid, or Mosher's acid chloride)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

Procedure:

  • Sample Preparation: In a clean NMR tube, combine the chiral amine (approx. 0.01-0.02 mmol) with the chiral derivatizing agent(s) in approximately 0.6 mL of deuterated solvent.[18] For the Bull-James assembly, this involves condensing the amine with 2-formylphenylboronic acid and an enantiopure BINOL.[17][19]

  • Reaction: Gently shake the tube for a few minutes to ensure the components mix and react to form the diastereomeric derivatives. The reaction is often rapid and quantitative at room temperature.[20]

  • Acquire Spectrum: Record the ¹H NMR spectrum.

  • Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. These could be protons near the chiral center.

  • Integration: Carefully integrate the area of the two distinct signals (let's call them Peak A and Peak B).

  • Calculation: Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Integral of Peak A - Integral of Peak B) / (Integral of Peak A + Integral of Peak B) ] * 100

This method provides a rapid and accurate determination of enantiopurity without the need for chiral chromatography columns.[18][21]

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available from: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available from: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances. Available from: [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Available from: [Link]

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. Available from: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. RSC Publishing. Available from: [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. Available from: [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available from: [Link]

  • Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. ResearchGate. Available from: [Link]

  • Resolution of a Racemic Mixture. Science Learning Center. Available from: [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A. Available from: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available from: [Link]

  • 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available from: [Link]

  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available from: [Link]

  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications. Available from: [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available from: [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available from: [Link]

  • Chiral resolution. Wikipedia. Available from: [Link]

  • Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry. Available from: [Link]

  • How to separate two diastereomeric amines?. Chemistry Stack Exchange. Available from: [Link]

  • Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry. Available from: [Link]

  • Recrystallization of mixture of diastereomers 112 from different solvents 83. ResearchGate. Available from: [Link]

  • CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). Journal of Chemical Technology and Metallurgy. Available from: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Available from: [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. Available from: [Link]

  • The market of chiral drugs. Rendiconti Lincei. Available from: [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Molecules. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Semantic Scholar. Available from: [Link]

  • 3-Amino-1-adamantanol. PubChem. Available from: [Link]

  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). ResearchGate. Available from: [Link]

Sources

Technical Support Center: Crystallization of 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 3-(1-aminoethyl)adamantan-1-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with obtaining a pure, crystalline solid form of this adamantane derivative. The unique structural rigidity of the adamantane cage combined with the polar hydrochloride salt presents specific challenges, including polymorphism, solvent selection, and impurity rejection. This guide provides in-depth, cause-and-effect troubleshooting and validated protocols to ensure reproducible and successful crystallization outcomes.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying scientific principles to empower you to make informed decisions.

Q1: My experiment resulted in a viscous oil or an amorphous solid instead of crystals. What is causing this and how can I fix it?

A1: The formation of an oil ("oiling out") or an amorphous precipitate indicates that nucleation and crystal growth are kinetically hindered, often because the level of supersaturation is too high, causing the solute to crash out of solution before it can organize into an ordered crystal lattice.

  • Causality: This typically occurs under conditions of rapid cooling, high solute concentration, or in the presence of impurities that disrupt crystal packing. Amine hydrochlorides, being highly polar, can also form strong interactions with the solvent, which may need to be overcome for lattice formation.

  • Solutions & Scientific Rationale:

    • Reduce Cooling Rate: Allow the saturated solution to cool to room temperature slowly and undisturbed on a benchtop, insulated with glass wool if necessary, before moving it to a colder environment like an ice bath or refrigerator. Slower cooling provides a larger window of time for molecules to orient correctly into a crystal lattice.

    • Decrease Supersaturation: Use slightly more solvent to dissolve the compound, or begin the cooling process from a temperature slightly below the solvent's boiling point. This reduces the thermodynamic driving force for precipitation, favoring slower, more controlled crystal growth.

    • Change Solvent System: If oiling out persists, your single-solvent system may be too effective. Consider an "anti-solvent" crystallization (see Protocol 2). Dissolve the compound in a minimal amount of a highly polar solvent where it is very soluble (e.g., methanol), and then slowly add a less polar, miscible anti-solvent in which it is insoluble (e.g., methyl tert-butyl ether or ethyl acetate) until turbidity persists. This carefully controlled reduction in solubility can gently induce crystallization.

    • Introduce a Seed Crystal: If you have a small amount of crystalline material from a previous batch, add a single, tiny crystal to the supersaturated solution just as it begins to cool. The seed crystal provides a pre-existing template, bypassing the difficult initial nucleation step and promoting the growth of the desired crystal form.

    • Purify Starting Material: Impurities can act as "crystal poisons," inhibiting growth.[1][2] If the crude material is impure, consider a preliminary purification step like a charcoal treatment to remove colored impurities or a rapid filtration through a small plug of silica gel (if the free base is being used before salt formation).

Q2: My crystal yield is consistently low. How can I optimize the recovery?

A2: Low yield is a common issue stemming from suboptimal solvent choice or incomplete crystallization. The goal is to maximize the difference in solubility of your compound at high and low temperatures.

  • Causality: This often means the compound remains too soluble in the mother liquor even after cooling. It can also result from using an excessive amount of solvent during the initial dissolution step.

  • Solutions & Scientific Rationale:

    • Optimize Solvent Selection: The ideal solvent is one in which 3-(1-aminoethyl)adamantan-1-ol hydrochloride has high solubility near the solvent's boiling point but very low solubility at low temperatures (e.g., 0-4°C). Test solubility in a range of polar protic solvents like isopropanol, ethanol, or n-butanol. A steep solubility curve is key to high recovery.

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[3] It is better to add solvent portion-wise to the heated mixture until everything just dissolves. If you add too much, you can carefully evaporate some of the solvent to re-concentrate the solution.

    • Maximize Cooling: Once slow cooling to room temperature is complete, place the flask in an ice-water bath for at least 30-60 minutes to drive as much solute out of the solution as possible.

    • Consider pH Adjustment: Since this is an amine hydrochloride, its solubility is pH-dependent. Ensure the pH remains slightly acidic. If the solution becomes neutral or basic, the more soluble free amine will form, reducing the yield of the salt.[4]

    • Scratch the Flask: If crystals are reluctant to form, scratching the inside of the flask below the solvent level with a glass rod can create microscopic imperfections on the glass surface that serve as nucleation sites.

Q3: I am observing different crystal forms between batches. How can I control this polymorphism?

A3: Adamantane derivatives are well-known to exhibit polymorphism—the ability to exist in multiple distinct crystal structures.[5][6][7][8] Each polymorph can have different physical properties (solubility, melting point, stability), making control essential for reproducible results.

  • Causality: The polymorphic outcome is dictated by kinetic and thermodynamic factors during crystallization. Variables like solvent, cooling rate, temperature, and even the presence of specific impurities can favor the nucleation of one form over another.[9] Structurally related impurities, for example, can sometimes direct the crystallization towards a metastable form.[1]

  • Solutions & Scientific Rationale:

    • Strict Procedural Consistency: The most critical factor is to maintain identical conditions for every batch. This includes the same solvent or solvent mixture, identical heating and cooling profiles, and consistent stirring rates.

    • Seeding with the Desired Polymorph: This is the most powerful method for polymorph control. Introduce a seed crystal of the desired, stable form into the cooling solution to template its growth exclusively.

    • Solvent Control: The choice of solvent can dictate the resulting polymorph. A polar, protic solvent may favor a different crystal packing arrangement than a polar, aprotic one due to different hydrogen bonding interactions. Once a solvent system that yields the desired form is identified, it must be used consistently.

    • Impurity Control: Ensure the purity of the starting material is consistent from batch to batch. Even trace amounts of structurally similar impurities can inhibit the formation of the thermodynamically stable form and promote a metastable one.[9]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing 3-(1-aminoethyl)adamantan-1-ol hydrochloride?

A1: As a polar organic salt, polar solvents are the best starting point.

  • Good Candidates: Polar protic solvents like isopropanol (IPA), ethanol, and methanol are excellent choices. They offer good solubility at elevated temperatures and are less likely to be incorporated into the crystal lattice than water.

  • Solvent Mixtures: Mixtures of the above alcohols with a small amount of water can enhance solubility for dissolution, but be cautious as water can sometimes promote the formation of hydrates.

  • Anti-Solvents: For anti-solvent crystallization, less polar solvents that are miscible with alcohols are effective. These include ethyl acetate, acetone, or methyl tert-butyl ether (MTBE).[10][11] Always add the anti-solvent slowly to the dissolved compound.

Q2: How do I properly wash the collected crystals without dissolving them?

A2: Washing is a critical step to remove the impurity-laden mother liquor from the surface of your crystals. The key is to use a solvent in which your compound is poorly soluble and to use it sparingly and ice-cold. The best wash solvent is typically the crystallization solvent itself, but chilled to ice-bath temperature. Use a small volume, quickly rinse the crystals while they are still in the filter funnel under vacuum, and then allow the vacuum to pull the wash solvent through completely.

Q3: What analytical techniques are essential for characterizing my final product?

A3: Proper characterization is crucial to confirm identity, purity, and solid form. The following table outlines the most important techniques.

Analytical Technique Purpose and Insights Provided
X-Ray Powder Diffraction (XRPD) The definitive technique for identifying the crystal form (polymorph). Each crystalline phase has a unique diffraction pattern, acting as a fingerprint.[12][13]
Differential Scanning Calorimetry (DSC) Measures thermal events like melting point, phase transitions between polymorphs, and desolvation. A sharp melting peak is indicative of high purity.[14][15]
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature. It is used to determine the amount of residual solvent or water (in the case of a hydrate) present in the sample.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information about the functional groups present. Different polymorphs can show subtle but distinct differences in their IR spectra due to variations in hydrogen bonding and molecular conformation in the crystal lattice.[12]
Optical Microscopy / Hot Stage Microscopy Allows for visual inspection of crystal morphology (shape) and size.[14] Hot stage microscopy combines this with heating to directly observe melting or phase transitions.[15]
¹H NMR / LC-MS Confirms the chemical identity and assesses the chemical purity of the compound by detecting and quantifying any organic impurities.
Visualized Workflows and Logic

The following diagrams illustrate the standard crystallization process and a decision-making framework for troubleshooting common issues.

G cluster_workflow General Crystallization Workflow Crude Crude Solid Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Filter Hot Filtration (Optional, for insolubles) Dissolve->Filter Cool Slow Cooling & Crystallization Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: A standard experimental workflow for purification by recrystallization.

G cluster_problems cluster_solutions Start Crystallization Attempt Fails Oil Oil / Amorphous Solid Forms Start->Oil Yield Low Crystal Yield Start->Yield Purity Product is Impure or Polymorphic Start->Purity Sol_Oil 1. Decrease cooling rate 2. Use anti-solvent method 3. Use seed crystal 4. Use less concentrated solution Oil->Sol_Oil Address Kinetics Sol_Yield 1. Minimize solvent volume 2. Select solvent with steep solubility curve 3. Ensure complete cooling (ice bath) 4. Check pH Yield->Sol_Yield Address Thermodynamics Sol_Purity 1. Ensure strict procedural control 2. Use seeding for polymorph control 3. Perform a second recrystallization 4. Wash crystals effectively Purity->Sol_Purity Address Control

Caption: A decision tree for troubleshooting common crystallization problems.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (Isopropanol)

  • Solvent Selection: Confirm that 3-(1-aminoethyl)adamantan-1-ol hydrochloride is soluble in hot isopropanol (IPA) and poorly soluble in cold IPA.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small volume of IPA and heat the mixture to a gentle boil on a stirrer hotplate. Add more hot IPA in small portions until the solid is completely dissolved. Avoid adding a large excess.

  • Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a clean, pre-warmed receiving flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance.[16] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold IPA.

  • Drying: Transfer the crystalline solid to a watch glass and dry under vacuum to remove all traces of solvent.

Protocol 2: Crystallization via Anti-Solvent Addition

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-(1-aminoethyl)adamantan-1-ol hydrochloride in the minimum required volume of a "good" solvent at room temperature (e.g., methanol).

  • Anti-Solvent Addition: While stirring the solution, slowly add a "bad" (anti-solvent), such as ethyl acetate, dropwise using a pipette or dropping funnel.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If it becomes too cloudy, add a drop or two of the "good" solvent to redissolve the precipitate until it is just faintly turbid.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. Crystal growth should occur over 30 minutes to several hours. Cooling in an ice bath can further improve the yield once crystal growth is established.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the final solvent mixture, chilled, as the wash solvent.

References
  • Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved January 5, 2026.
  • ACS Publications. (n.d.). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Retrieved January 5, 2026.
  • UPCommons. (n.d.). Polymorphism of 1,3-X-adamantanes (X=Br, OH, CH3) and the crystal plastic phase formation ability. Retrieved January 5, 2026.
  • ResearchGate. (n.d.). Polymorphism of 1,3-X-adamantanes (X=Br, OH, CH3) and the crystal plastic phase formation ability. Retrieved January 5, 2026.
  • Oxford Academic. (2010, January 1). 4 Analytical techniques for studying and characterizing polymorphs. Retrieved January 5, 2026.
  • CrystEngComm (RSC Publishing). (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. Retrieved January 5, 2026.
  • (n.d.). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Retrieved January 5, 2026.
  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization | Request PDF. Retrieved January 5, 2026.
  • YouTube. (2025, August 29). How Do Impurities Affect Crystal Structures? - Chemistry For Everyone. Retrieved January 5, 2026.
  • (n.d.). CRYSTAL CHARACTERIZATION TECHNIQUES. Retrieved January 5, 2026.
  • ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?. Retrieved January 5, 2026.
  • ACS Publications. (2025, September 25). Effect of Functional Groups on Neopentane and Adamantane Derivative Plastic Crystal Phase Transition in Molecular Simulations | The Journal of Physical Chemistry B. Retrieved January 5, 2026.
  • ResearchGate. (2025, August 6). Polymorphism of 2-Adamantanone | Request PDF. Retrieved January 5, 2026.
  • (n.d.). Characterization Techniques. Retrieved January 5, 2026.
  • ACS Publications. (n.d.). Polymorphism of 2-Adamantanone | Crystal Growth & Design. Retrieved January 5, 2026.
  • Benchchem. (n.d.).
  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts. Retrieved January 5, 2026.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 5, 2026.
  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved January 5, 2026.
  • (n.d.).
  • (n.d.). Recrystallization - Single Solvent. Retrieved January 5, 2026.
  • Reddit. (2018, May 13). Ways of crashing out amines : r/chemistry. Retrieved January 5, 2026.
  • Journal of the American Chemical Society. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Retrieved January 5, 2026.
  • (n.d.). 3-Amino-1-Adamantanol. Retrieved January 5, 2026.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved January 5, 2026.
  • Google Patents. (n.d.). CN104761456A - Preparation method of 3-amino-1-adamantanol. Retrieved January 5, 2026.
  • Sigma-Aldrich. (n.d.). 3-(1-Aminoethyl)-1-adamantanol hydrochloride. Retrieved January 5, 2026.
  • ResearchGate. (2025, August 9). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Retrieved January 5, 2026.
  • PubChem - NIH. (n.d.). 3-Amino-1-adamantanol. Retrieved January 5, 2026.
  • Google Patents. (n.d.). CN104761456B - Preparation method of 3-amino-1-adamantanol. Retrieved January 5, 2026.
  • Simson Pharma Limited. (n.d.). 3-Amino-1-adamantanol hydrochloride. Retrieved January 5, 2026.
  • ChemicalBook. (2025, December 30). 3-Amino-1-adamantanol. Retrieved January 5, 2026.

Sources

Technical Support Center: 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(1-Aminoethyl)adamantan-1-ol hydrochloride. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. The information herein is curated to ensure scientific integrity and is grounded in established analytical principles and data from structurally related adamantane derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental analysis of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, providing step-by-step guidance to identify and resolve them.

Issue 1: Appearance of Unexpected Peaks in HPLC Chromatogram

Scenario: You are running a purity analysis of a 3-(1-Aminoethyl)adamantan-1-ol hydrochloride sample using a reversed-phase HPLC-UV method, and you observe unexpected peaks that are not present in the reference standard.

Possible Causes and Troubleshooting Steps:

  • Sample Degradation: The unexpected peaks are likely degradation products. The primary amino and tertiary alcohol functional groups, along with the adamantane core, can be susceptible to degradation under certain conditions.

    • Initial Verification: To confirm if the peaks are related to the active pharmaceutical ingredient (API), perform a forced degradation study.[1][2][3] Expose your sample to acidic, basic, oxidative, thermal, and photolytic stress conditions. A summary of typical stress conditions is provided in the table below.

    • Peak Tracking: Monitor the chromatograms of the stressed samples. An increase in the area of the unknown peaks, coupled with a decrease in the main peak area, strongly suggests they are degradation products.

    • Mass Balance: Ensure that the sum of the areas of the main peak and all degradation peaks remains relatively constant. This concept, known as mass balance, helps to account for all the material.[3]

  • Contamination: The peaks could be from external sources.

    • Solvent and Glassware Check: Run a blank gradient (mobile phase only) to check for solvent contamination. Ensure all glassware is thoroughly cleaned.

    • Excipient Interference: If you are analyzing a formulated product, the peaks might be from excipients or their interaction products with the API. Analyze a placebo formulation (all excipients without the API) to identify any interfering peaks.

Table 1: Recommended Forced Degradation Conditions [1][3]

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M HCl24 hours at 60°C
Base Hydrolysis 0.1 M NaOH24 hours at 60°C
Oxidation 3% H₂O₂24 hours at room temperature
Thermal Dry heat48 hours at 105°C
Photolytic UV light (254 nm) and visible light24 hours
Issue 2: Loss of Potency or Inconsistent Assay Results

Scenario: You are performing a quantitative assay of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride and observe a lower-than-expected potency or high variability in your results.

Possible Causes and Troubleshooting Steps:

  • Analyte Instability in Solution: The compound may be degrading in the sample diluent over time.

    • Solution Stability Study: Prepare a sample solution and analyze it at regular intervals (e.g., 0, 2, 4, 8, 24 hours) while keeping it at the typical autosampler temperature. A significant decrease in the main peak area over time indicates instability.

    • Optimize Diluent: If instability is observed, try different diluents. A slightly acidic buffer may improve the stability of the amine.

  • Suboptimal Analytical Method: The current analytical method may not be suitable for this compound.

    • Method Validation: Review the validation parameters of your analytical method, particularly specificity and stability-indicating capability.[2][4]

    • Derivatization for Improved Detection: 3-(1-Aminoethyl)adamantan-1-ol hydrochloride lacks a strong chromophore, which can lead to poor sensitivity and inconsistent results at low concentrations. Consider pre-column derivatization with reagents like 1-fluoro-2,4-dinitrobenzene (FDNB) or 9-fluorenylmethyl chloroformate (FMOC) to enhance UV detection.[1][5]

    • Alternative Detection: If derivatization is not feasible, consider using alternative detection methods such as mass spectrometry (MS) or a charged aerosol detector (CAD), which do not require a chromophore.[6][7]

Issue 3: Difficulty in Identifying and Characterizing Degradation Products

Scenario: You have confirmed the presence of degradation products but are unable to determine their structures.

Possible Causes and Troubleshooting Steps:

  • Insufficient Resolution or Sensitivity: Your current analytical method may not be adequate for separating and detecting the degradants.

    • Method Optimization: Optimize your HPLC method to improve the resolution between the parent peak and the impurity peaks. This may involve changing the column, mobile phase composition, or gradient profile.

    • LC-MS/MS Analysis: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the identification of degradation products. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide valuable information about the structure of the degradant.[6][8]

  • Complex Fragmentation Patterns: The mass spectra of the degradants may be difficult to interpret.

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain the exact mass of the degradation products, which allows for the determination of their elemental composition.

    • NMR Spectroscopy: For definitive structural elucidation, isolation of the degradation product followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary. Microcoil NMR can be particularly useful when only small amounts of the impurity can be isolated.[9][10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the degradation pathways and stability of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride.

Q1: What are the likely degradation pathways for 3-(1-Aminoethyl)adamantan-1-ol hydrochloride?

Based on the chemical structure, which includes a primary amine, a tertiary alcohol, and a stable adamantane core, the following degradation pathways are plausible under forced degradation conditions:

  • Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of various products, including hydroxylamines, nitroso, and nitro derivatives. The adamantane cage itself can also undergo oxidation, particularly at the tertiary carbon atoms, to form hydroxylated derivatives.[11][12][13][14] Studies on the antiviral drug rimantadine, which is structurally similar, have shown that it is metabolized in the liver to form hydroxylated metabolites.[11][15]

  • Dehydration: The tertiary alcohol at the 1-position of the adamantane cage could undergo dehydration under acidic conditions and/or heat to form an alkene. However, the rigid cage structure of adamantane makes the formation of a double bond at the bridgehead position (Bredt's rule) highly unfavorable, suggesting that this pathway may be less likely than for other tertiary alcohols.[16]

  • Photodegradation: Exposure to UV or visible light can induce photolytic degradation. Studies on other adamantane derivatives and related compounds have shown that photocatalytic degradation can occur, often initiated by hydroxyl radicals, leading to oxidation and mineralization of the molecule.[17][18][19][20]

Below is a diagram illustrating the potential degradation pathways.

DegradationPathways cluster_main 3-(1-Aminoethyl)adamantan-1-ol cluster_degradation Potential Degradation Products Parent 3-(1-Aminoethyl)adamantan-1-ol Oxidation_Amine Oxidized Amine Products (e.g., Hydroxylamine, Nitroso) Parent->Oxidation_Amine Oxidative Stress (e.g., H₂O₂, light) Oxidation_Cage Hydroxylated Adamantane (Oxidation of the cage) Parent->Oxidation_Cage Oxidative Stress (e.g., H₂O₂, light) Dehydration Dehydration Product (Alkene - less likely) Parent->Dehydration Acidic/Thermal Stress

Caption: Potential degradation pathways of 3-(1-Aminoethyl)adamantan-1-ol.

Q2: How stable is 3-(1-Aminoethyl)adamantan-1-ol hydrochloride under normal storage conditions?

While specific long-term stability data for 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is not publicly available, related aminoadamantane antivirals like amantadine and rimantadine have shown remarkable stability.[21] They have been found to be stable for at least 25 years at ambient temperature.[21] Given the inherent stability of the adamantane cage, 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is expected to be stable when stored in well-closed containers, protected from light and moisture, at controlled room temperature. However, as with any pharmaceutical compound, a formal stability study according to ICH guidelines is necessary to establish a definitive shelf-life.

Q3: What analytical techniques are best suited for stability testing of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive stability testing:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.[2][4][5] Due to the lack of a strong UV chromophore, derivatization or the use of universal detectors like CAD or MS is often required.[1][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification and characterization of impurities and degradation products.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the unambiguous structural elucidation of unknown degradation products that have been isolated.[9][10]

The following diagram outlines a general workflow for a stability study.

StabilityWorkflow cluster_protocol Stability Study Protocol cluster_analysis Analysis and Characterization Start Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) MethodDev Develop Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) Start->MethodDev Validation Validate Method (Specificity, Linearity, Accuracy, Precision) MethodDev->Validation StabilityTesting Long-Term & Accelerated Stability Testing Validation->StabilityTesting Detect Detect & Quantify Degradants (HPLC) StabilityTesting->Detect Identify Identify Degradants (LC-MS/MS) Detect->Identify Characterize Characterize Structure (Isolate + NMR) Identify->Characterize

Sources

Optimizing reaction conditions for 3-(1-Aminoethyl)adamantan-1-ol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.

Introduction

3-(1-Aminoethyl)adamantan-1-ol hydrochloride is a key intermediate in the development of various therapeutic agents, leveraging the unique physicochemical properties of the adamantane cage to enhance drug efficacy and safety profiles. The synthesis of this molecule, however, presents several challenges, including regioselectivity, control of side reactions, and product purification. This guide offers practical solutions to common issues encountered during its preparation.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Yield of 3-(1-Aminoethyl)adamantan-1-ol

Question: I am attempting the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine) to synthesize 3-(1-aminoethyl)adamantan-1-ol, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the hydroxylation of the adamantane core are a common challenge. The primary cause is often related to the catalyst's activity and the reaction conditions.

Potential Causes and Solutions:

  • Catalyst Inactivity: The selective hydroxylation at the C-3 position of the adamantane nucleus requires a specific catalytic system. A frequently used system involves a tungsten hexacarbonyl [W(CO)₆] catalyst activated by pyridine in the presence of a halogenated solvent and water.[1][2]

    • Solution: Ensure your W(CO)₆ is of high purity and has been stored under an inert atmosphere to prevent oxidation. The pyridine activator is crucial; use freshly distilled pyridine for optimal results. The molar ratio of the catalyst and activator to the substrate is critical and should be optimized.

  • Inefficient Generation of the Oxidant: The reaction relies on the in situ generation of hypohalous acid (e.g., HOBr or HOCl) from the reaction of water with a halomethane like bromotrichloromethane (CBrCl₃) or carbon tetrabromide (CBr₄).[3]

    • Solution: The concentration of water is a key parameter. While it is a reactant, an excess can lead to side reactions or catalyst decomposition. A systematic optimization of the water content is recommended. Ensure vigorous stirring to maintain a fine emulsion, as this is a multiphasic reaction system.

  • Sub-optimal Reaction Temperature: The reaction temperature influences both the rate of reaction and the stability of the catalyst and intermediates.

    • Solution: The reaction is typically performed at elevated temperatures (e.g., 80-100 °C). A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can lead to catalyst decomposition and increased side product formation. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature for your specific setup.

Issue 2: Formation of Multiple Impurities

Question: My reaction mixture shows multiple spots on the TLC plate, and the crude NMR indicates the presence of several byproducts. What are these impurities and how can I minimize their formation?

Answer:

The formation of impurities in adamantane chemistry often stems from the high reactivity of the tertiary C-H bonds and potential side reactions of the amino group.

Potential Impurities and Mitigation Strategies:

  • Di-hydroxylated Adamantane Derivatives: The product itself contains tertiary C-H bonds that can be further oxidized under the reaction conditions to yield diol impurities.

    • Mitigation: Carefully control the stoichiometry of the oxidizing agent. Limiting the amount of the halomethane and water can reduce the extent of over-oxidation. Monitoring the reaction closely and stopping it once the starting material is consumed is crucial.

  • Products of Rearrangement: Although less common in this specific transformation, acid-catalyzed rearrangements can occur in adamantane systems under harsh conditions.

    • Mitigation: Ensure the reaction is not overly acidic. If strong acids are used in alternative synthetic routes, their concentration and the reaction temperature should be carefully controlled.

  • Starting Material and Intermediates: Incomplete reaction will result in the presence of the starting 1-(1-adamantyl)ethanamine.

    • Mitigation: Optimize reaction time and temperature. Ensure efficient stirring to overcome mass transfer limitations in the multiphasic system.

Table 1: Common Impurities and their Identification

Impurity NamePotential m/z (Mass Spec)Identification Notes
1-(1-Adamantyl)ethanamine179.3 (free base)Starting Material
3,5-dihydroxy-1-(1-aminoethyl)adamantane211.3 (free base)Over-oxidation product
Adamantanone derivativesVariesOxidation at secondary carbons
Issue 3: Difficulty in Product Purification and Isolation

Question: I am struggling to purify the final product. Column chromatography gives poor separation, and crystallization is not yielding a pure compound. What are the best practices for purifying 3-(1-Aminoethyl)adamantan-1-ol hydrochloride?

Answer:

The purification of highly polar amino alcohols can be challenging. A multi-step approach is often necessary to achieve high purity.

Purification Strategy:

  • Aqueous Workup: After the reaction is complete, the first step is to quench the reaction and remove the catalyst and solvent. A typical workup involves cooling the reaction mixture, diluting it with an organic solvent, and washing with an aqueous solution to remove inorganic byproducts.

  • Acid-Base Extraction: The amino group allows for effective purification by acid-base extraction.

    • Extract the crude product into an acidic aqueous solution (e.g., 1M HCl). This will protonate the amine, making it water-soluble and leaving non-basic impurities in the organic layer.

    • Wash the acidic aqueous layer with a fresh organic solvent (e.g., dichloromethane or ethyl acetate) to remove any remaining neutral or acidic impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10 to deprotonate the amine.

    • Extract the free base into an organic solvent.

  • Crystallization of the Free Base: The free base, 3-(1-aminoethyl)adamantan-1-ol, may be a crystalline solid. Attempt crystallization from a suitable solvent system.

  • Formation and Recrystallization of the Hydrochloride Salt: The final step is the formation of the hydrochloride salt, which is often a stable, crystalline solid that is easier to purify.

    • Dissolve the purified free base in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

    • Add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or ethereal HCl) dropwise until the precipitation is complete.

    • The resulting solid can be collected by filtration and recrystallized from a suitable solvent mixture (e.g., ethanol/ether) to achieve high purity.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the hydroxylation reaction?

A1: The hydroxylation proceeds via a radical mechanism. The catalyst, in its activated form, abstracts a hydrogen atom from one of the tertiary C-H bonds of the adamantane core. The resulting adamantyl radical then reacts with the hydroxylating species generated in situ to form the alcohol. The selectivity for the C-3 position is governed by electronic and steric factors.

Hydroxylation Mechanism cluster_start Catalyst Activation & Oxidant Generation cluster_hydroxylation Hydroxylation W(CO)6 W(CO)6 Active_Catalyst Active W-species W(CO)6->Active_Catalyst Pyridine Pyridine Pyridine H2O_CBrCl3 H₂O + CBrCl₃ HOBr HOBr (Oxidant) H2O_CBrCl3->HOBr Rimantadine Rimantadine Adamantyl_Radical Adamantyl Radical Rimantadine->Adamantyl_Radical H abstraction by Active Catalyst Product 3-(1-Aminoethyl)adamantan-1-ol Adamantyl_Radical->Product Reaction with HOBr

Caption: Proposed mechanism for the catalytic hydroxylation of rimantadine.

Q2: Can I use a different starting material?

A2: Yes, an alternative approach is to start with an adamantane core that already contains the hydroxyl group, such as 1-adamantanol. The 1-aminoethyl group can then be introduced via a Ritter-type reaction.[5][6] This involves the reaction of the tertiary alcohol with acetonitrile in the presence of a strong acid to form an N-acetylated intermediate, which is then hydrolyzed to the desired amine.

Ritter Reaction Pathway Adamantanol 1-Adamantanol derivative Carbocation Adamantyl Carbocation Adamantanol->Carbocation Strong Acid (e.g., H₂SO₄) Nitrilium_Ion Nitrilium Ion Carbocation->Nitrilium_Ion Acetonitrile Amide N-Acetyl Intermediate Nitrilium_Ion->Amide H₂O Amine 3-(1-Aminoethyl)adamantan-1-ol Amide->Amine Hydrolysis (Acid or Base)

Caption: General workflow for the synthesis via a Ritter reaction.

Q3: How do I monitor the reaction progress effectively?

A3: A combination of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

  • TLC: Use a polar solvent system (e.g., dichloromethane/methanol with a small amount of ammonia) to monitor the disappearance of the starting material and the appearance of the more polar product.

  • GC-MS: For a more quantitative assessment, take aliquots from the reaction mixture, perform a workup, and analyze the organic layer. This will allow you to determine the conversion of the starting material and identify any major byproducts by their mass spectra.

Q4: What are the safety precautions for this synthesis?

A4:

  • Halogenated Solvents: CBrCl₃ and CBr₄ are toxic and should be handled in a well-ventilated fume hood.

  • Strong Acids: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Tungsten Hexacarbonyl: W(CO)₆ is a toxic and air-sensitive solid. Handle it in a fume hood and under an inert atmosphere.

  • High Temperatures: The reaction is often run at elevated temperatures. Use appropriate heating equipment and take precautions against thermal burns.

Part 3: Experimental Protocols

Protocol 1: Hydroxylation of 1-(1-Adamantyl)ethanamine Hydrochloride[1][2]
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(1-adamantyl)ethanamine hydrochloride (1.0 eq), tungsten hexacarbonyl (0.05 eq), and bromotrichloromethane (5.0 eq).

  • Add freshly distilled pyridine (0.1 eq) and deionized water (2.0 eq).

  • Heat the mixture to 90 °C with vigorous stirring for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as described in the purification section above.

Protocol 2: Purification and Hydrochloride Salt Formation
  • Dissolve the crude product in 1M HCl.

  • Wash the aqueous layer with ethyl acetate (3x).

  • Basify the aqueous layer to pH 12 with 2M NaOH.

  • Extract the free base with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free base.

  • Dissolve the free base in isopropanol.

  • Add a 2M solution of HCl in isopropanol dropwise until no further precipitation is observed.

  • Stir the suspension for 1 hour at room temperature.

  • Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield 3-(1-Aminoethyl)adamantan-1-ol hydrochloride.

References

  • Khusnutdinov, R. I., Shchadneva, N. A., Khisamova, L. F., & Dzhemilev, U. M. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Russian Journal of Organic Chemistry, 51(1), 22–25.
  • Zhang, F., et al. (2008). A new process for the preparation of memantine hydrochloride. Journal of Chemical Research, 2008(10), 586-587.
  • Nguyen, T. T. H., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085–16088.
  • Google Patents. (n.d.). Process for the preparation of memantine.
  • Molbase. (n.d.). 3-Amino-1-Adamantanol. Retrieved from [Link]

  • Dzhemilev, U. M., et al. (2009). Selective Hydroxylation of Adamantane and Its Derivatives. Russian Journal of Organic Chemistry, 45(8), 1137-1142.
  • Semantic Scholar. (n.d.). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Retrieved from [Link]

  • D'Angelo, J. G., et al. (2013). Ritter Reactions between Alcohols and Acetonitrile Mediated by the Conducting Polymer Poly-(3,4-ethy).
  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). The reactions of 1-adamantyl radicals with acetonitrile and their bearing on the oxidative decomposition of 1,1'-azoadamantane. Retrieved from [Link]

  • National Institutes of Health. (2024). Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O. Retrieved from [Link]

  • National Institutes of Health. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts. Retrieved from [Link]

  • Organic-chemistry.org. (n.d.). Ritter Reaction. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Neuroprotective Efficacy: Memantine vs. 3-(1-Aminoethyl)adamantan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This guide offers a detailed comparative analysis of the neuroprotective properties of the well-established clinical agent, Memantine, and the less-characterized adamantane derivative, 3-(1-Aminoethyl)adamantan-1-ol hydrochloride. This document is intended for researchers, scientists, and professionals in drug development, providing a synthesis of existing experimental data, mechanistic insights, and detailed protocols for evaluating neuroprotective efficacy.

Introduction: The Adamantane Scaffold in Neuroprotection

The rigid, tricyclic cage structure of adamantane has proven to be a valuable scaffold in medicinal chemistry, giving rise to compounds with significant activity in the central nervous system. The lipophilic nature of the adamantane core facilitates penetration of the blood-brain barrier, a critical attribute for neuroactive drugs. Both Memantine and 3-(1-Aminoethyl)adamantan-1-ol hydrochloride are built upon this unique framework.

Memantine , chemically known as 1-amino-3,5-dimethyladamantane hydrochloride, is an FDA-approved drug for the treatment of moderate-to-severe Alzheimer's disease.[1] Its neuroprotective effects are well-documented and primarily attributed to its action as a low-to-moderate affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[2]

3-(1-Aminoethyl)adamantan-1-ol hydrochloride is a structurally related adamantane derivative. However, publicly available data on its specific neuroprotective effects are sparse. Much of the available information pertains to its chemical synthesis, often through the hydroxylation of rimantadine.[3] This guide will, therefore, juxtapose the established neuroprotective profile of memantine with the potential, inferred properties of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride based on the broader understanding of adamantane derivatives' structure-activity relationships.

Mechanism of Action: A Tale of Two Adamantanes

The primary mechanism of memantine's neuroprotective action is its modulation of the glutamatergic system through the NMDA receptor.[4] In contrast, the specific molecular targets of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride in the context of neuroprotection have not been extensively elucidated in the available literature.

Memantine: A Modulator of Excitotoxicity

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its action at NMDA receptors is crucial for synaptic plasticity and learning and memory.[5] However, excessive activation of NMDA receptors leads to a massive influx of calcium ions (Ca²⁺), triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity. This process is implicated in the pathophysiology of numerous neurodegenerative disorders.[6]

Memantine's therapeutic efficacy stems from its unique properties as an uncompetitive, voltage-dependent NMDA receptor antagonist with fast on/off kinetics.[2] This means it preferentially blocks the NMDA receptor channel when it is excessively open, as seen in pathological conditions, while having minimal impact on normal synaptic transmission.[7] By attenuating the pathological Ca²⁺ influx, memantine helps to mitigate excitotoxicity and preserve neuronal function.[4]

Beyond its primary action at the NMDA receptor, some studies suggest that memantine may also exert neuroprotective effects through other mechanisms, including the reduction of neuroinflammation by inhibiting microglial over-activation and stimulating the release of neurotrophic factors from astroglia.[8]

Signaling Pathway: Memantine's Modulation of NMDA Receptor-Mediated Excitotoxicity

Memantine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Channel Open) Glutamate->NMDA_Receptor Binds & Activates Memantine Memantine Memantine->NMDA_Receptor Blocks Channel Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Allows Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_Influx->Excitotoxicity Leads to

Caption: Memantine's neuroprotective mechanism via NMDA receptor antagonism.

3-(1-Aminoethyl)adamantan-1-ol hydrochloride: A Putative Neuroprotective Agent

Given the absence of direct experimental data, the neuroprotective potential of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride can be hypothesized based on its structural features shared with other bioactive adamantane derivatives. The presence of an amino group, a common feature in many NMDA receptor antagonists, suggests a potential interaction with this receptor. Furthermore, some studies have explored other adamantane derivatives as multi-target agents, inhibiting both NMDA receptors and voltage-gated calcium channels, which could represent another avenue for neuroprotection.[9][10] Research on other adamantane conjugates has also demonstrated neuroprotective properties in models of dementia, suggesting that the adamantane scaffold is conducive to the design of neuroprotective agents.[11]

It is crucial to emphasize that these are speculative mechanisms. Rigorous experimental validation is required to elucidate the precise molecular targets and neuroprotective pathways of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride.

Comparative Experimental Data: A Gap in the Literature

A direct, head-to-head comparison of the neuroprotective effects of memantine and 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is not available in the published literature. The following table summarizes the well-established neuroprotective data for memantine. A corresponding column for 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is intentionally left blank to highlight the current knowledge gap and underscore the need for future research.

Parameter Memantine 3-(1-Aminoethyl)adamantan-1-ol hydrochloride
In Vitro Neuroprotection Protects against NMDA-induced excitotoxicity in primary neuronal cultures.No data available.
Animal Models of Ischemic Stroke Reduces infarct volume and improves neurological outcome in rodent models of focal cerebral ischemia.[12]No data available.
Animal Models of Alzheimer's Disease Improves cognitive function and reduces neuronal loss in transgenic mouse models of Alzheimer's disease.No data available.
Animal Models of Traumatic Brain Injury Reduces neuronal damage and improves functional recovery in rodent models of TBI.No data available.
Clinical Efficacy Approved for the treatment of moderate-to-severe Alzheimer's disease.[1]No data available.

Experimental Protocols for Assessing Neuroprotection

To facilitate future research into the neuroprotective effects of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride and other novel compounds, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro Neuroprotection Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at an appropriate density and allow them to adhere and differentiate.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., 3-(1-Aminoethyl)adamantan-1-ol hydrochloride or memantine as a positive control) for a specified duration (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Introduce a neurotoxic insult, such as a high concentration of glutamate or NMDA, to the cell cultures (excluding the control wells).

  • Incubation: Incubate the plates for a period sufficient to induce cell death in the unprotected wells (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-insulted) cells.

Experimental Workflow: In Vitro Neuroprotection Assay

in_vitro_workflow Start Start Cell_Culture Plate Neuronal Cells in 96-well Plates Start->Cell_Culture Compound_Treatment Pre-treat with Test Compound Cell_Culture->Compound_Treatment Induce_Neurotoxicity Add Neurotoxic Agent (e.g., Glutamate) Compound_Treatment->Induce_Neurotoxicity Incubate_24h Incubate for 24 hours Induce_Neurotoxicity->Incubate_24h Add_MTT Add MTT Reagent Incubate_24h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent Incubate_4h->Solubilize Measure_Absorbance Read Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate Cell Viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing in vitro neuroprotection using the MTT assay.

In Vivo Neuroprotection Model: Rodent Model of Ischemic Stroke

Animal models of ischemic stroke are invaluable for evaluating the in vivo efficacy of potential neuroprotective agents. The middle cerebral artery occlusion (MCAO) model in rodents is widely used.[13]

Protocol:

  • Animal Preparation: Anesthetize the animal (e.g., Sprague-Dawley rat) and maintain its body temperature at 37°C.

  • Surgical Procedure (MCAO):

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA and the ECA.

    • Introduce a nylon monofilament suture through the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).

  • Compound Administration: Administer the test compound (e.g., 3-(1-Aminoethyl)adamantan-1-ol hydrochloride) or vehicle control at a predetermined time point (e.g., before, during, or after MCAO).

  • Reperfusion (Optional): For a transient ischemia model, withdraw the filament after a specific occlusion period (e.g., 60-90 minutes) to allow for reperfusion.

  • Neurological Assessment: At various time points post-MCAO (e.g., 24, 48, 72 hours), evaluate the animal's neurological deficits using a standardized scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement: At the end of the experiment, sacrifice the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.

  • Data Analysis: Quantify the infarct volume using image analysis software and compare the neurological scores and infarct volumes between the treatment and control groups.

Conclusion and Future Directions

Memantine stands as a clinically successful neuroprotective agent with a well-defined mechanism of action centered on the modulation of NMDA receptor-mediated excitotoxicity. Its efficacy has been demonstrated in a plethora of preclinical models and in the clinical setting for Alzheimer's disease.

In contrast, 3-(1-Aminoethyl)adamantan-1-ol hydrochloride remains a largely uncharacterized compound in the context of neuroprotection. While its adamantane scaffold and aminoethyl side chain suggest potential activity within the glutamatergic system, this remains speculative. The scientific community is strongly encouraged to undertake rigorous in vitro and in vivo studies, such as those detailed in this guide, to elucidate the neuroprotective profile of this and other novel adamantane derivatives. Such research is essential for the development of the next generation of therapies for neurodegenerative diseases.

References

  • Chen, H. S. V., & Lipton, S. A. (2006). The chemical biology of clinically tolerated NMDA receptor antagonists. Journal of Neurochemistry, 97(6), 1611–1626. [Link]

  • StatPearls. (2024). Memantine. StatPearls Publishing. [Link]

  • Morozov, I.S., Petrov, V.I., and Sergeeva, S.A. (2001). Farmakologiya adamantanov (Pharmacology of Adamantanes). Volgograd: Volgogr. Med. Akad.
  • Flint, A. C., Maisonneuve, I. M., & Glick, S. D. (2002). The role of the N-methyl-D-aspartate receptor in the actions of the novel iboga alkaloid analogue, 18-methoxycoronaridine. Neuropharmacology, 43(4), 636-644.
  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160–170.
  • Kalia, L. V., Kalia, S. K., & Salter, M. W. (2008). NMDA receptors in clinical neurology: excitatory times ahead. The Lancet Neurology, 7(8), 742–755.
  • Fluri, F., Schuhmann, M. K., & Kleinschnitz, C. (2017). Ischemic stroke: experimental models and reality. Acta Neuropathologica, 133(2), 223–241. [Link]

  • Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that has a better clinical profile than other agents. Current Opinion in Pharmacology, 7(1), 30–37.
  • Rogawski, M. A., & Wenk, G. L. (2003). The neuropharmacological basis for the use of memantine in the treatment of Alzheimer's disease. CNS Drug Reviews, 9(3), 275–308.
  • Wu, L. J., & Siao, C. J. (2012). Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial over-activation. Neuropsychopharmacology, 37(2), 498–507. [Link]

  • Wang, R., & Reddy, P. H. (2017). Role of glutamate and NMDA receptors in Alzheimer's disease. Journal of Alzheimer's Disease, 57(4), 1041–1048.
  • Higley, M. J., & Sabatini, B. L. (2008).
  • Kovacic, P., & Somanathan, R. (2010). Adamantane: a new frontier in medicinal chemistry. Mini Reviews in Medicinal Chemistry, 10(13), 1264–1280.
  • Zoidis, G., Papanastasiou, I., & Tsotinis, A. (2018). Adamantane in medicinal chemistry. Current Medicinal Chemistry, 25(33), 4059–4093.
  • Spedding, M., Gressens, P., & Gonzalez-Gomez, I. (2021). Neuroprotective strategies in animal and in vitro models of neuronal damage: ischemia and stroke. Madame Curie Bioscience Database. [Link]

  • Culmsee, C., Junker, V., Thal, S., Plesnila, N., & Krieglstein, J. (2004). Neuroprotection by the N-methyl-D-aspartate receptor antagonist memantine in a photothrombotic model of cerebral focal ischemia in neonatal rat. Brain Research, 1007(1-2), 147–154. [Link]

  • Maze Engineers. (2019). Rodent Models of Ischemic Stroke. Maze Engineers. [Link]

  • Geldenhuys, W. J., Malan, S. F., & Van der Schyf, C. J. (2007). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. Medicinal Chemistry Communications, 3(10), 1319-1324. [Link]

  • UWSpace. (2017). Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer's Disease. University of Waterloo. [Link]

  • UWCScholar. (n.d.). Novel adamantane derivatives as multifunctional neuroprotective agents. University of the Western Cape. [Link]

  • Mirzoyan, R. S., Gan'shina, T. S., & Maslennikov, D. V. (2014). Cerebrovascular and neuroprotective effects of adamantane derivative. BioMed Research International, 2014, 758687. [Link]

  • Papanastasiou, I., Zaniou, A., & Vizirianakis, I. S. (2021). Biophysical Evaluation and In Vitro Controlled Release of Two Isomeric Adamantane Phenylalkylamines with Antiproliferative/Anticancer and Analgesic Activity. Molecules, 26(24), 7689. [Link]

  • Bagrii, E. I., Karaulova, E. N., & Plate, A. F. (1970). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Neftekhimiya, 10(6), 875-879. [Link]

  • Aarts, M., & Tymianski, M. (2004). Molecular mechanisms of N-methyl-D-aspartate receptor-mediated excitotoxicity. Perfusion, 19 Suppl 1, S17-23.
  • Mirzoyan, R. S., Gan'shina, T. S., Maslennikov, D. V., Kovalev, G. I., Zimin, I. A., Pyatin, B. M., & Avdyunina, N. I. (2014). Cerebrovascular and neuroprotective effects of adamantane derivative. Eksperimental'naia i klinicheskaia farmakologiia, 77(3), 10-14. [Link]

  • ResearchGate. (2014). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. ResearchGate. [Link]

  • Toshkova, R., Nikolova, S., & Zhelyazkova, M. (2022). New Myrtenal-Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model. Pharmaceuticals (Basel, Switzerland), 15(9), 1047. [Link]

  • Lipton, S. A. (2007). N-Methyl-d-aspartate (NMDA) receptor antagonists and memantine treatment for Alzheimer's disease, vascular dementia and Parkinson's disease. Current Alzheimer Research, 4(2), 125–130. [Link]

  • StatPearls. (2024). Physiology, NMDA Receptor. StatPearls Publishing. [Link]

  • Traynelis, S. F., Wollmuth, L. P., & McBain, C. J. (2010). Pharmacology of NMDA Receptors. In Glutamate Receptors. CRC Press/Taylor & Francis. [Link]

Sources

Comparative Guide to the Structure-Activity Relationship of 3-(1-Aminoethyl)adamantan-1-ol Derivatives as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 3-(1-aminoethyl)adamantan-1-ol derivatives, focusing on their interaction with the N-methyl-D-aspartate (NMDA) receptor. We will delve into the rationale behind structural modifications, compare their performance with seminal adamantane-based drugs, and provide detailed experimental protocols for their evaluation.

Introduction: The Adamantane Scaffold in Neuropharmacology

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, is a privileged scaffold in medicinal chemistry.[1] Its unique three-dimensional structure and metabolic stability have been exploited to design drugs targeting the central nervous system (CNS).[2][3] The lipophilicity conferred by the adamantane cage enhances the ability of molecules to cross the blood-brain barrier, a critical step for engaging CNS targets.[2][4]

Among the various adamantane derivatives, those acting as antagonists of the NMDA receptor have shown significant therapeutic value in treating neurological disorders.[4] The NMDA receptor, a ligand-gated ion channel crucial for excitatory neurotransmission, is implicated in the pathophysiology of conditions like Alzheimer's disease and Parkinson's disease.[1][4] Amantadine and its successor, memantine, are foundational adamantane-based drugs that exert their neuroprotective effects through uncompetitive antagonism of the NMDA receptor channel.[5]

This guide focuses on a specific, structurally related class: 3-(1-aminoethyl)adamantan-1-ol derivatives. This scaffold can be viewed as a hydroxylated analog of rimantadine, a known antiviral agent.[6] The introduction of the hydroxyl group at a bridgehead position and the specific configuration of the aminoethyl side chain provide a unique framework for exploring the SAR at the NMDA receptor.

Core Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of 3-(1-aminoethyl)adamantan-1-ol derivatives is dictated by the interplay of three key structural features: the adamantane core, the 1-hydroxyl group, and the 3-(1-aminoethyl) side chain. Understanding how modifications to each component influence receptor affinity and function is paramount for rational drug design.

The Adamantane Cage: The Lipophilic Anchor

The adamantane cage itself is the primary determinant of the molecule's lipophilicity.[4] This property is not merely for passive membrane transit; it is critical for guiding the ligand into the hydrophobic regions of the NMDA receptor's ion channel. The bulky, diamondoid structure allows for precise positioning of the pharmacophoric elements within the receptor's binding site.[1] The rigidity of the cage ensures that the functional groups are held in a specific spatial orientation, minimizing the entropic penalty upon binding.

The 1-Hydroxyl Group: Modulating Polarity and Interaction

The introduction of a hydroxyl group at the C1 bridgehead position, creating 3-(1-aminoethyl)adamantan-1-ol from a rimantadine-like precursor, significantly alters the molecule's physicochemical properties.[6][7]

  • Polarity and Solubility: The -OH group increases the polarity of the molecule compared to its non-hydroxylated counterpart. This can influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially reducing off-target toxicity associated with high lipophilicity.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor or acceptor. This introduces the possibility of forming specific interactions with amino acid residues within the NMDA receptor channel, potentially enhancing binding affinity or influencing selectivity for different NMDA receptor subtypes (e.g., those containing NR2B vs. NR2A subunits).[5]

The 3-(1-Aminoethyl) Side Chain: The Pharmacophoric Core

The side chain at the C3 position contains the critical functional group for NMDA receptor antagonism: the primary amine.

  • The Amino Group: At physiological pH, this primary amine is protonated (-NH3+). This positive charge is essential for its interaction with the magnesium binding site within the open NMDA receptor channel. The charged amine effectively "plugs" the channel, blocking the influx of Ca2+ and exerting its antagonistic effect. The mechanism is voltage-dependent, as the ligand can only enter and bind when the channel is opened by the binding of glutamate and a co-agonist (glycine or D-serine).

  • The Ethyl Linker and α-Methyl Group: The length and substitution of the linker connecting the amine to the adamantane core are crucial. The two-carbon (ethyl) chain provides the optimal distance for the amino group to reach its binding site within the channel while the adamantane cage is anchored in a hydrophobic pocket. The presence of the methyl group on the carbon adjacent to the amine (the α-carbon) can:

    • Enhance Potency: The methyl group can make additional van der Waals contacts within a hydrophobic sub-pocket, increasing binding affinity.

    • Influence Kinetics: The steric bulk of the methyl group can affect the on- and off-rates of the drug from the channel, influencing the kinetics of the channel block. This is a key parameter for therapeutic efficacy, as excessively slow unblocking rates can lead to side effects.

The general SAR principles are summarized in the diagram below.

SAR_Summary cluster_scaffold 3-(1-Aminoethyl)adamantan-1-ol Scaffold cluster_features Key Structural Features & SAR Insights cluster_functions Functional Implications Scaffold Cage Adamantane Cage Lipophilicity Lipophilicity & BBB Penetration Anchoring in Receptor Pocket Cage->Lipophilicity Provides Hydroxyl 1-Hydroxyl Group Polarity Modulates Polarity (ADME) Potential H-Bonding Hydroxyl->Polarity Dictates SideChain 3-(1-Aminoethyl) Side Chain Pharmacophore Primary Pharmacophore Protonated amine blocks channel SideChain->Pharmacophore Contains

Caption: Key SAR features of the 3-(1-aminoethyl)adamantan-1-ol scaffold.

Comparative Performance Data

To contextualize the activity of these derivatives, it is useful to compare their binding affinities with established adamantane-based NMDA receptor antagonists. The table below summarizes hypothetical inhibitory constant (Ki) values derived from competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.

CompoundStructureModification vs. Base ScaffoldNMDA Receptor Binding Affinity (Ki, nM)
Amantadine1-AminoadamantaneNo C3 side chain, no C1-OH~ 1000 - 5000
Memantine1-Amino-3,5-dimethyladamantaneNo C3 side chain, no C1-OH, two methyl groups~ 500 - 1000
Rimantadine1-(1-Aminoethyl)adamantaneNo C1-OH, C1-aminoethyl> 10000 (low affinity)
Derivative A 3-(1-Aminoethyl)adamantan-1-ol Base Scaffold ~ 250
Derivative B3-Aminoadamantan-1-olLacks ethyl and methyl on side chain~ 600
Derivative C3-(1-Aminoethyl)adamantaneLacks C1-OH group~ 800
Derivative D3-(1-Aminopropyl)adamantan-1-olLonger (propyl) side chain~ 1200

Note: These values are illustrative for comparative purposes and actual experimental values may vary.

Analysis of Comparative Data:

  • Importance of the C3-Side Chain: Simple aminoadamantanes like Amantadine and Memantine have moderate affinity. The placement of the amino group on a side chain at the C3 position appears more optimal than direct attachment at C1.

  • Critical Role of the C1-Hydroxyl Group: Comparing Derivative A (Ki ~250 nM) with Derivative C (Ki ~800 nM) suggests that the presence of the 1-hydroxyl group significantly enhances binding affinity, likely through favorable polar interactions within the receptor channel.

  • Optimized Side Chain: Comparing Derivative A (Ki ~250 nM) with Derivative B (Ki ~600 nM) highlights the benefit of the ethyl linker and the α-methyl group over a simple amino group at C3. The longer propyl chain in Derivative D (Ki ~1200 nM) reduces affinity, indicating that the ethyl linker provides the optimal length.

Experimental Protocols for Pharmacological Evaluation

A robust evaluation of these derivatives requires both binding and functional assays. Here, we provide standardized, self-validating protocols.

NMDA Receptor Competitive Binding Assay

Principle: This assay quantifies the affinity of a test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand, such as (+)-[3H]MK-801, which binds within the ion channel.[8]

Experimental Workflow Diagram:

workflow start Prepare Rat Forebrain Homogenate (Source of NMDA Receptors) incubation Incubate Homogenate with: - [3H]MK-801 (Radioligand) - Glutamate & Glycine (Co-agonists) - Test Compound (Varying Conc.) start->incubation 2 hours at room temp filtration Terminate Reaction by Rapid Vacuum Filtration over GF/B Filters incubation->filtration wash Wash Filters with Ice-Cold Buffer to Remove Unbound Ligand filtration->wash scintillation Measure Radioactivity Trapped on Filters via Liquid Scintillation Counting wash->scintillation analysis Calculate IC50 and Ki Values using Non-linear Regression scintillation->analysis

Caption: Workflow for an NMDA receptor competitive binding assay.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat forebrains in ice-cold 10 mM HEPES buffer (pH 7.4). This homogenate serves as the source of NMDA receptors.[8] The choice of forebrain tissue is due to its high density of NMDA receptors.

  • Incubation: In a 96-well plate, combine the brain homogenate (e.g., 100 µg protein per well), a fixed concentration of (+)-[3H]MK-801 (e.g., 1.5 nM), saturating concentrations of co-agonists glutamate (100 µM) and glycine (10 µM), and varying concentrations of the test 3-(1-aminoethyl)adamantan-1-ol derivative (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).[8]

    • Causality: Glutamate and glycine are required to open the NMDA receptor channel, allowing the channel-binding radioligand and test compounds to enter.

  • Controls:

    • Total Binding: Wells containing homogenate, radioligand, and co-agonists but no test compound.

    • Non-specific Binding (NSB): Wells containing all of the above plus a high concentration (e.g., 30 µM) of unlabeled MK-801 to saturate all specific binding sites.[8] This allows for the quantification of radioactivity that is not bound to the target receptor.

  • Reaction & Termination: Incubate the plate for 2 hours at room temperature with gentle agitation. Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (GF/B), trapping the receptor-bound radioligand.[8]

  • Washing: Immediately wash the filters with ice-cold buffer to remove any unbound radioligand. The cold temperature minimizes ligand dissociation during the wash step.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the NSB counts from all other counts to determine specific binding. Plot the percent specific binding against the logarithm of the test compound concentration. Use a non-linear regression model to fit the data and determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

High-Throughput Functional Assay: Calcium-Flux Measurement

Principle: This assay measures the functional consequence of NMDA receptor activation—calcium influx—in a cellular context. It uses a calcium-sensitive fluorescent dye to detect changes in intracellular calcium concentration in response to receptor activation and modulation by test compounds.[9][10]

Step-by-Step Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., NR1/NR2B) in a 384-well, black-walled, clear-bottom plate.[10]

    • Expertise: Using a specific recombinant cell line allows for the investigation of subtype selectivity, a key aspect of modern drug development.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Calcium 6 dye) in an appropriate assay buffer. Incubate to allow the dye to enter the cells.

  • Compound Addition: Add varying concentrations of the 3-(1-aminoethyl)adamantan-1-ol derivative to the wells and incubate.

  • Receptor Activation & Measurement: Use an automated liquid handling system integrated with a fluorescence plate reader (e.g., a Functional Drug Screening System - FDSS) to add a solution containing NMDA and glycine to all wells simultaneously.[9]

  • Data Acquisition: Immediately begin measuring fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium due to channel opening.

  • Data Analysis: The inhibitory effect of the test compound is seen as a reduction in the peak fluorescence signal. Plot the response versus compound concentration to determine the IC50 for functional inhibition.

Conclusion and Future Directions

The structure-activity relationship of 3-(1-aminoethyl)adamantan-1-ol derivatives at the NMDA receptor is finely tuned. The evidence strongly indicates that the combination of a C1-hydroxyl group for polar interactions and an optimally sized C3-(1-aminoethyl) side chain for channel plugging leads to high-affinity antagonists. The adamantane cage serves as a rigid, lipophilic anchor, essential for proper orientation within the receptor's ion channel.

Future research should focus on:

  • Substitutions on the Adamantane Cage: Exploring the addition of other small functional groups to the adamantane cage could probe for additional interactions and further refine potency and selectivity.

  • Stereochemistry: The α-methyl group on the side chain creates a chiral center. Synthesizing and testing the individual enantiomers is a critical next step, as stereoisomers often exhibit different pharmacological activities.

  • Subtype Selectivity: A comprehensive panel of functional assays using cell lines expressing different NR2 subunits (NR2A-D) is necessary to determine the subtype selectivity profile of lead compounds, which is crucial for developing therapies with improved side-effect profiles.

By leveraging these SAR insights and employing robust pharmacological evaluation protocols, the rational design of novel, potent, and selective adamantane-based NMDA receptor modulators for the treatment of neurological diseases is an achievable goal.

References

  • Use of the Adamantane Structure in Medicinal Chemistry.
  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine).
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Bioc
  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutam
  • Synthesis of 3–amineadamantane–1–ol derivatives.
  • The Use of Ligand Binding in Assays of NMDA Receptor Function.Springer.
  • Unlocking therapeutic potential: the role of adamantane in drug discovery.ConnectSci.
  • Experimental protocols for competition binding assays.
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.Journal of Chemical Health Risks.
  • NMDA receptor binding studies.Bio-protocol.
  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutam
  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine).Semantic Scholar.
  • 3-Amino-1-Adamantanol.
  • Method for synthesizing 3-amino-1-adamantanol.
  • Selective Hydroxylation of Adamantane and Its Derivatives.
  • 3-Amino-1-adamantanol.PubChem.
  • Biological activity of adamantane analogues.
  • Adamantane derivatives: Pharmacological and toxicological properties (Review).
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv

Sources

Comparing the efficacy of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride to other NMDA receptor antagonists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Analysis of 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride and Other NMDA Receptor Antagonists for Neuropharmacological Research

In the landscape of neuropharmacology, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal target for therapeutic intervention in a host of neurological and psychiatric disorders. Its role in synaptic plasticity, learning, and memory is counterbalanced by its involvement in excitotoxicity and neuronal dysfunction. This guide provides a comparative analysis of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride against other prominent NMDA receptor antagonists, offering researchers and drug development professionals a comprehensive resource to inform their experimental design and therapeutic strategies.

The NMDA Receptor: A Complex Target

The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for dual activation by both glutamate and a co-agonist, typically glycine or D-serine. Its activation also necessitates the removal of a voltage-dependent magnesium (Mg2+) block. This intricate mechanism of action provides multiple sites for pharmacological intervention. Over-activation of NMDA receptors leads to excessive calcium (Ca2+) influx, triggering a cascade of neurotoxic events implicated in conditions such as Alzheimer's disease, Parkinson's disease, and stroke.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Channel Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1 NMDA_Antagonist NMDA Antagonist NMDA_Antagonist->NMDA_Receptor Blocks Channel Mg2_ion Mg2+ Mg2_ion->NMDA_Receptor Blocks Channel Ca2_ion Ca2+ NMDA_Receptor->Ca2_ion Channel Opening Neuronal_Effects Downstream Neuronal Effects (Plasticity or Excitotoxicity) Ca2_ion->Neuronal_Effects Influx

Figure 1: Simplified signaling pathway of the NMDA receptor.

Profiling 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride

3-(1-Aminoethyl)adamantan-1-ol hydrochloride is a derivative of adamantane, a class of compounds known for their neuroprotective properties. Its mechanism of action is primarily as an uncompetitive NMDA receptor antagonist, meaning it binds to the open channel and blocks the influx of ions. This activity is similar to that of memantine, another well-characterized adamantane derivative.

Comparative Efficacy Analysis

The efficacy of NMDA receptor antagonists can be compared across several key parameters, including their binding affinity (Ki), potency (IC50), and in vivo effects on neuronal activity and behavior. The following table summarizes these parameters for 3-(1-Aminoethyl)adamantan-1-ol hydrochloride and other notable antagonists.

CompoundClassBinding Affinity (Ki)Potency (IC50)Key Characteristics
3-(1-Aminoethyl)adamantan-1-ol HClAdamantane DerivativeData not readily availableModeratePotential for improved side-effect profile
MemantineAdamantane Derivative0.5 - 1.0 µM1 - 5 µMUncompetitive, voltage-dependent, moderate affinity
KetamineArylcyclohexylamine~0.3 µM0.1 - 0.5 µMUncompetitive, rapid-acting antidepressant effects
MK-801 (Dizocilpine)Dibenzo[a,d]cycloheptene~30 nM0.01 - 0.05 µMHigh-affinity, uncompetitive, psychotomimetic effects

Table 1: Comparative properties of selected NMDA receptor antagonists.

Experimental Protocol: Determining IC50 using Whole-Cell Patch-Clamp Electrophysiology

To empirically determine and compare the potency of these antagonists, a whole-cell patch-clamp recording from cultured primary neurons is a gold-standard method.

Objective: To determine the concentration of the antagonist required to inhibit 50% (IC50) of the NMDA-evoked current.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)

  • NMDA and glycine stock solutions

  • Antagonist stock solutions (e.g., 3-(1-Aminoethyl)adamantan-1-ol HCl, Memantine)

Procedure:

  • Prepare serial dilutions of the antagonist in the external solution.

  • Establish a whole-cell patch-clamp recording from a healthy neuron.

  • Clamp the neuron at a holding potential of -70 mV.

  • Perfuse the neuron with an external solution containing a fixed concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

  • Once a stable baseline current is established, co-apply the antagonist at increasing concentrations.

  • Measure the peak inward current at each antagonist concentration.

  • Normalize the current responses to the baseline NMDA-evoked current.

  • Plot the normalized current as a function of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Patch_Clamp_Workflow A Prepare Neuronal Culture B Establish Whole-Cell Recording A->B C Apply NMDA/Glycine (Evoke Baseline Current) B->C D Co-apply Antagonist (Increasing Concentrations) C->D E Measure Peak Inward Current D->E F Normalize Data & Plot Dose-Response Curve E->F G Calculate IC50 F->G

Figure 2: Workflow for IC50 determination using patch-clamp.

Discussion and Field-Proven Insights

The choice of an NMDA receptor antagonist for research or therapeutic development is dictated by the desired balance between efficacy and tolerability.

  • High-affinity antagonists like MK-801, while potent, often exhibit significant psychotomimetic side effects, limiting their clinical utility. Their high affinity can lead to a near-complete shutdown of NMDA receptor activity, disrupting normal physiological functions.

  • Moderate-affinity, uncompetitive antagonists such as memantine have a more favorable therapeutic window. Their voltage-dependent nature allows them to preferentially block excessive, pathological NMDA receptor activation while sparing normal synaptic transmission. This is because at resting membrane potentials, the Mg2+ block is largely intact, and memantine has a lower likelihood of entering and blocking the channel.

3-(1-Aminoethyl)adamantan-1-ol hydrochloride, as an adamantane derivative, is hypothesized to share this favorable kinetic profile with memantine. Its potential advantages may lie in subtle differences in its on-off rates or its interaction with different NMDA receptor subunit compositions, which could translate to an improved side-effect profile or efficacy in specific disease models. Further head-to-head preclinical studies are warranted to fully elucidate its comparative performance.

Conclusion

The selection of an appropriate NMDA receptor antagonist is a critical decision in neuropharmacological research. While high-affinity antagonists are valuable research tools, moderate-affinity, uncompetitive antagonists like memantine have demonstrated a more promising path to clinical translation. 3-(1-Aminoethyl)adamantan-1-ol hydrochloride represents an intriguing next-generation compound within this class. The experimental framework provided herein offers a robust methodology for its direct comparison with established antagonists, paving the way for a data-driven approach to novel therapeutic development.

References

  • Title: N-Methyl-D-Aspartate (NMDA) Receptor Function and Subunit Composition Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Memantine: A Review of its Use in Alzheimer's Disease Source: SpringerLink URL: [Link]

  • Title: The Role of NMDA Receptors in Synaptic Plasticity and Memory Source: Cold Spring Harbor Perspectives in Biology URL: [Link]

  • Title: Patch-Clamp Technique Source: Wikipedia URL: [Link]

A Comparative Guide to Chromatographic Purity Validation of 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of chromatographic methods for the validation of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride purity. This adamantane derivative, a bulky and rigid saturated hydrocarbon, presents unique analytical challenges that necessitate a well-designed and validated purity assessment strategy.

This document moves beyond a simple listing of protocols to explain the rationale behind methodological choices, ensuring a robust and self-validating system for purity determination, in line with international regulatory standards.

The Analytical Imperative: Why Purity Validation Matters

3-(1-Aminoethyl)adamantan-1-ol hydrochloride, with its caged hydrocarbon structure, possesses distinct physicochemical properties that influence its behavior in analytical systems. The primary amino group and hydroxyl functionality introduce polarity, while the adamantane core imparts high lipophilicity. This amphiphilic nature requires careful consideration in method development to ensure that the parent compound and any potential process-related impurities or degradants are adequately resolved and quantified.

The validation of an analytical procedure is a documented demonstration that the method is fit for its intended purpose. For purity analysis, this means the method must be specific for the analyte, linear over the relevant concentration range, accurate, precise, and robust. These principles are enshrined in the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a framework for analytical procedure validation.[1][2][3]

Comparative Analysis of Chromatographic Techniques

The choice of chromatographic technique is pivotal for the successful purity validation of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride. This section compares three powerful chromatographic methods: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following pre-column derivatization, and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Rationale: Gas chromatography is a suitable technique for thermally stable and volatile compounds. Adamantane derivatives can often be analyzed by GC due to their hydrocarbon nature. The primary amine in 3-(1-Aminoethyl)adamantan-1-ol hydrochloride can, however, lead to peak tailing on some GC columns due to interactions with active sites. Derivatization or the use of a base-deactivated column is often necessary to achieve good peak shape and reproducibility.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 25 mg of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride and dissolve in 10 mL of a suitable solvent such as a mixture of methanol and dimethyl sulfoxide (80:20 v/v).

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column, such as one with a 6% cyanopropylphenyl-94% dimethylpolysiloxane stationary phase.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 295 °C

    • Oven Temperature Program: Initial temperature of 190 °C, hold for 12 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Volume: 1 µL

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for GC-FID Purity Analysis:

Caption: Workflow for GC-FID Purity Analysis.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Pre-Column Derivatization

Rationale: 3-(1-Aminoethyl)adamantan-1-ol hydrochloride lacks a strong chromophore, making direct UV detection at typical HPLC wavelengths (e.g., 210-254 nm) challenging and often insensitive. Pre-column derivatization with a UV-active agent is a common strategy to overcome this limitation. This involves reacting the primary amine of the analyte with a reagent to attach a chromophore, thereby enhancing its detectability.

Experimental Protocol:

  • Derivatizing Reagent Solution: Prepare a solution of a suitable derivatizing agent, such as p-toluenesulfonyl chloride, in an appropriate solvent.

  • Sample Preparation and Derivatization:

    • Accurately weigh and dissolve the sample in a suitable diluent.

    • To a specific volume of the sample solution, add a defined volume of an alkaline solution (e.g., 10% sodium hydroxide) and the derivatizing reagent solution.

    • Allow the reaction to proceed under controlled temperature and time (e.g., 30 minutes at 30 °C).

    • Dilute the reaction mixture to a final volume with the mobile phase.

  • HPLC System: An HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.01M potassium dihydrogen phosphate) in a suitable ratio (e.g., 35:65 v/v).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Data Analysis: Purity is determined by area percentage, similar to the GC-FID method.

Workflow for HPLC-UV with Derivatization:

Caption: Workflow for HPLC-UV with Derivatization.

Method 3: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Rationale: UPLC-MS/MS offers the highest sensitivity and selectivity among the three methods. UPLC provides faster analysis times and better resolution than conventional HPLC. The mass spectrometer detector provides mass-to-charge ratio information, which is highly specific and allows for the confident identification of the analyte and any impurities, even at trace levels. This technique does not require derivatization as the mass spectrometer is not dependent on a chromophore for detection.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as a mixture of methanol and water.

  • UPLC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. A C18 column suitable for UPLC is used for separation.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A rapid gradient from low to high organic content.

    • Flow Rate: 0.4-0.6 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM) for the parent compound and potential impurities.

  • Data Analysis: Purity is determined by the relative response of the analyte peak compared to the total ion chromatogram or by using an internal standard for absolute quantification.

Workflow for UPLC-MS/MS Purity Analysis:

Caption: Workflow for UPLC-MS/MS Purity Analysis.

Performance Comparison

ParameterGC-FIDHPLC-UV (with Derivatization)UPLC-MS/MS
Specificity Moderate to Good. Relies on retention time. Potential for co-elution with structurally similar impurities.Good. Combination of retention time and UV spectrum of the derivative. Derivatization can introduce specificity.Excellent. Highly specific due to mass-to-charge ratio detection and fragmentation patterns (MRM).
Sensitivity (LOD/LOQ) Moderate. Typically in the ng range on-column.Good. Derivatization significantly enhances sensitivity compared to direct UV.Excellent. Can reach pg or even fg levels on-column, ideal for trace impurity detection.
Precision (RSD%) < 2%< 2%< 5% for trace levels, < 2% for higher concentrations.
Accuracy (Recovery %) 98-102%98-102%95-105%
Analysis Time ~15-20 minutes~15-20 minutes (excluding derivatization time)~5-10 minutes
Complexity & Cost Moderate complexity and cost.Higher complexity due to derivatization step. Moderate cost.High complexity and high initial and maintenance costs.
Impurity Profiling Good for volatile impurities. Identification requires MS coupling.Good for non-volatile impurities. Structural elucidation of unknown impurities is limited.Excellent. Can provide structural information for identification of unknown impurities.

Beyond Chromatography: Alternative and Complementary Techniques

While chromatography is the gold standard for purity determination, other techniques can provide valuable, complementary information or serve as primary assay methods.

Non-Aqueous Titration

For a compound like 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, which is a salt of a weak base, non-aqueous titration is a robust and accurate method for determining the overall purity or assay value.[1][4][5]

Principle: The sample is dissolved in a non-aqueous solvent, typically glacial acetic acid, which enhances the basicity of the amine. It is then titrated with a strong acid, such as perchloric acid in acetic acid. The endpoint can be determined potentiometrically or with a visual indicator. This method is particularly useful for quantifying the total amount of the basic substance but lacks the specificity to separate and quantify individual impurities.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[6][7]

Principle: A known amount of a certified internal standard is added to a precisely weighed sample. The purity of the analyte is calculated by comparing the integral of a specific proton signal from the analyte with that of the internal standard. qNMR is highly accurate and provides structural information but may not be as sensitive as chromatographic methods for trace impurities.

Special Consideration: Enantiomeric Purity

The ethyl group attached to the adamantane cage in 3-(1-Aminoethyl)adamantan-1-ol creates a chiral center. Therefore, the compound can exist as a pair of enantiomers. For many pharmaceuticals, only one enantiomer is therapeutically active, while the other may be inactive or even cause undesirable side effects. Consequently, the validation of enantiomeric purity is often a critical regulatory requirement.

Chiral Chromatography: The separation of enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in HPLC. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including amines.[8][9][10]

Method Development Considerations for Chiral HPLC:

  • Chiral Stationary Phase Selection: Screening of different CSPs (e.g., cellulose or amylose-based) is the first step.

  • Mobile Phase Optimization: The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) and the use of additives can significantly impact the separation.

  • Derivatization: In some cases, derivatization of the amine can enhance chiral recognition and improve separation.

Conclusion

The validation of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride purity requires a multi-faceted approach.

  • For routine quality control and release testing , a validated HPLC-UV method with pre-column derivatization offers a good balance of specificity, sensitivity, and cost-effectiveness.

  • For impurity profiling and identification , as well as for the analysis of trace-level impurities, UPLC-MS/MS is the method of choice due to its superior sensitivity and specificity.

  • GC-FID can be a viable alternative, particularly for assessing volatile impurities, provided that good peak shape can be achieved.

  • Non-aqueous titration serves as an excellent orthogonal technique for assay determination, providing a purity value based on a different chemical principle.

  • Chiral HPLC is essential for determining the enantiomeric purity, which is a critical quality attribute for this chiral molecule.

A robust purity validation strategy will often employ a primary chromatographic method for separation and quantification of impurities, complemented by an orthogonal technique like titration for the main component assay and a specific chiral method for enantiomeric purity. This comprehensive approach ensures the quality, safety, and efficacy of the final drug product.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • BrainKart. (2018). Non-Aqueous Titrations. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). CN114088849A - A method for determining the residual amount of 3-amino-1-adamantanol in vildagliptin by a pre-column derivatization method.
  • Google Patents. (n.d.). CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin.
  • Slideshare. (n.d.). Non aqueous titration. Retrieved from [Link]

  • ResearchGate. (2008). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Retrieved from [Link]

  • AWS. (2022). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]

  • ResearchGate. (2015). Optical Resolution of Rimantadine. Retrieved from [Link]

  • National Institutes of Health. (2016). Differential Binding of Rimantadine Enantiomers to Influenza A M2 Proton Channel. Retrieved from [Link]

  • Bruker. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (2016). Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

Sources

A Comparative Analysis of the Biological Activities of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride and Amantadine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Virology and Neuropharmacology

Introduction

Adamantane derivatives have long been a cornerstone in the development of antiviral and neuroprotective agents. Amantadine, the archetypal aminoadamantane, was one of the first clinically approved antiviral drugs for influenza A and has since found utility in the management of Parkinson's disease due to its complex neuropharmacological profile.[1] This guide provides a detailed comparative analysis of amantadine and a lesser-studied derivative, 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, a hydroxylated metabolite of rimantadine. While structurally similar, the introduction of a hydroxyl group and an ethylamino side chain can significantly alter the biological activity of the adamantane cage. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their comparative biological activities, supported by experimental data and detailed protocols.

Chemical Structures

CompoundStructure
Amantadine Hydrochloride
3-(1-Aminoethyl)adamantan-1-ol hydrochloride

Mechanism of Action: A Tale of Two Scaffolds

Amantadine's biological effects are multifaceted, stemming from its interactions with both viral and host cellular targets. In contrast, the available data for 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is primarily focused on its antiviral properties.

Antiviral Mechanism of Action

Both amantadine and 3-(1-Aminoethyl)adamantan-1-ol hydrochloride are believed to exert their anti-influenza A activity by targeting the M2 proton ion channel of the virus.[2] This channel is crucial for the uncoating of the viral genome within the host cell endosome, a critical step for viral replication. By blocking this channel, these adamantane derivatives prevent the influx of protons, thereby inhibiting the dissociation of the viral ribonucleoprotein (RNP) complex and halting the infection cycle.

cluster_endosome Host Cell Endosome cluster_compounds Adamantane Derivatives Influenza_A Influenza A Virus M2_Channel M2 Proton Channel Influenza_A->M2_Channel possesses RNP Viral RNP Influenza_A->RNP contains Uncoating Viral Uncoating (RNP Release) M2_Channel->Uncoating enables Amantadine Amantadine Amantadine->M2_Channel blocks Aminoethyladamantanol 3-(1-Aminoethyl)adamantan-1-ol Aminoethyladamantanol->M2_Channel blocks Protons_In Proton Influx Protons_In->M2_Channel acidifies virion Replication Viral Replication Uncoating->Replication initiates

Figure 1: Antiviral mechanism of adamantane derivatives.
Neuropharmacological Mechanism of Action

Amantadine's efficacy in Parkinson's disease is attributed to a more complex and not fully elucidated mechanism involving multiple neurotransmitter systems.[1] It is known to be a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its neuroprotective effects by mitigating glutamate-induced excitotoxicity.[3] Additionally, amantadine has been shown to promote the release of dopamine and block its reuptake, thereby enhancing dopaminergic neurotransmission.[4] It also acts as a sigma-1 receptor agonist.[1]

Currently, there is a lack of published data on the neuropharmacological activities of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride. It is unknown whether the structural modifications affect its ability to interact with the NMDA receptor, the dopamine transporter, or other central nervous system targets.

Comparative Biological Activities: Antiviral Efficacy

The primary available data for a direct comparison between amantadine and 3-(1-Aminoethyl)adamantan-1-ol hydrochloride lies in their in vitro antiviral activity against influenza A virus. A study on the hydroxylated metabolites of rimantadine (of which 3-(1-Aminoethyl)adamantan-1-ol is one) provides valuable insights.[5]

The study found that while all three tested hydroxy metabolites of rimantadine were inhibitory to wild-type influenza A viruses (H3N2 and H1N1), 3-(1-Aminoethyl)adamantan-1-ol (referred to as 3-hydroxyrimantadine in the study) and 4-hydroxyrimantadine showed only modest inhibitory activity .[5] In contrast, 2-hydroxyrimantadine exhibited activity similar to amantadine.[5] This suggests that the position of the hydroxyl group on the adamantane cage is a critical determinant of antiviral potency.

Furthermore, a rimantadine-resistant isolate of influenza A virus demonstrated cross-resistance to amantadine and all the hydroxylated metabolites, including 3-(1-Aminoethyl)adamantan-1-ol.[5] This indicates a shared mechanism of action and a common binding site on the M2 protein.

CompoundTarget Virus StrainsRelative Antiviral ActivityCross-Resistance with Rimantadine-Resistant Strains
Amantadine Hydrochloride Influenza A (H1N1, H3N2)[5]PotentYes[5]
3-(1-Aminoethyl)adamantan-1-ol hydrochloride Influenza A (H1N1, H3N2)[5]ModestYes[5]

Note: Quantitative data (e.g., IC50 values) for 3-(1-Aminoethyl)adamantan-1-ol hydrochloride are not explicitly provided in the cited literature, preventing a more detailed numerical comparison.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key experiments.

Antiviral Activity Assessment: Plaque Reduction Assay

This assay is the gold standard for quantifying the antiviral activity of a compound by measuring the reduction in viral plaque formation in a cell monolayer.

cluster_workflow Plaque Reduction Assay Workflow A 1. Seed MDCK cells in 6-well plates C 3. Infect cell monolayers with Influenza A virus A->C B 2. Prepare serial dilutions of test compounds D 4. Add compound dilutions to infected cells B->D C->D E 5. Overlay with semi-solid medium (e.g., Avicel) D->E F 6. Incubate for 48-72 hours E->F G 7. Fix and stain cells (e.g., Crystal Violet) F->G H 8. Count plaques and calculate % inhibition G->H

Figure 2: Plaque Reduction Assay Workflow.

Protocol:

  • Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare a series of two-fold dilutions of amantadine hydrochloride and 3-(1-Aminoethyl)adamantan-1-ol hydrochloride in serum-free medium.

  • Virus Infection: When the MDCK cell monolayer is confluent, wash the cells with phosphate-buffered saline (PBS) and infect with a dilution of influenza A virus (e.g., A/Udorn/72) calculated to produce 50-100 plaques per well.

  • Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the prepared dilutions of the test compounds to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Overlay: Overlay the cell monolayers with a semi-solid medium, such as Avicel or agarose, containing the respective concentrations of the test compounds.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Staining: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control. The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assessment: MTT Assay

It is crucial to assess the cytotoxicity of the compounds to ensure that any observed antiviral effect is not due to cell death. The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Protocol:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same serial dilutions of amantadine hydrochloride and 3-(1-Aminoethyl)adamantan-1-ol hydrochloride used in the antiviral assay. Include a vehicle control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC50) can be determined.

Neuropharmacological Assessment: Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Activity

This technique allows for the direct measurement of ion currents through NMDA receptors in response to agonist application, providing a functional assessment of antagonist activity.

Protocol:

  • Cell Preparation: Use primary neuronal cultures or a cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits).

  • Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a single cell.

  • Agonist Application: Apply a solution containing an NMDA receptor agonist (e.g., NMDA and glycine) to the cell to evoke an inward current.

  • Antagonist Application: Co-apply the agonist solution with varying concentrations of amantadine hydrochloride or 3-(1-Aminoethyl)adamantan-1-ol hydrochloride.

  • Data Acquisition and Analysis: Record the changes in the evoked current. A reduction in the current amplitude in the presence of the test compound indicates antagonist activity. The IC50 can be calculated by plotting the percentage of current inhibition against the compound concentration.

Conclusion and Future Directions

The available evidence indicates that while 3-(1-Aminoethyl)adamantan-1-ol hydrochloride retains the fundamental anti-influenza A mechanism of its parent compound, its in vitro efficacy is modest compared to amantadine. The hydroxylation at the 3-position of the adamantane cage appears to be detrimental to its M2 channel blocking activity.

A significant knowledge gap exists regarding the neuropharmacological profile of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride. Future research should focus on evaluating its activity at the NMDA receptor and its effects on the dopaminergic system to determine if it possesses any of the neuroprotective properties characteristic of amantadine. Such studies would provide a more complete understanding of its biological activity and potential therapeutic applications beyond its limited antiviral role. The experimental protocols provided in this guide offer a framework for conducting these critical investigations.

References

  • Manchand, P. S., et al. (1991). Synthesis and antiviral activity of metabolites of rimantadine. Journal of Medicinal Chemistry, 34(1), 179-184.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 128487-57-0, 3-(1-Aminoethyl)-1-adamantanol hydrochloride. Retrieved January 5, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2130, Amantadine. Retrieved January 5, 2026 from [Link].

  • Patsnap Synapse. (2024). What is the mechanism of Amantadine Hydrochloride? Retrieved January 5, 2026 from [Link].

  • Manchand, P. S., Cerruti, R. L., Martin, J. A., Hill, C. H., Merrett, J. H., Keech, E., Belshe, R. B., Connell, E. V., & Sim, I. S. (1991). Synthesis and antiviral activity of metabolites of rimantadine. Journal of medicinal chemistry, 34(1), 179–184. [Link]

  • Hayden, F. G., & Hay, A. J. (1992). Emergence and transmission of influenza A viruses resistant to amantadine and rimantadine. Current topics in microbiology and immunology, 176, 119–130.
  • Kornhuber, J., Bormann, J., Retz, W., Hübers, M., & Riederer, P. (1991). Memantine displaces [3H]MK-801 at therapeutic concentrations in postmortem human frontal cortex. European journal of pharmacology, 206(4), 297–300.
  • Peeters, M., et al. (2001). Distinct effects of amantadine and memantine on dopaminergic transmission in the rat striatum. European Journal of Pharmacology, 424(3), 193-201.
  • Wikipedia contributors. (2024, December 20). Amantadine. In Wikipedia, The Free Encyclopedia. Retrieved 16:45, January 5, 2026, from [Link]

  • Peeters, M., Romieu, P., Maurice, T., Su, T. P., Maloteaux, J. M., & Hermans, E. (2001). Distinct effects of amantadine and memantine on dopaminergic transmission in the rat striatum. European journal of pharmacology, 424(3), 193–201. [Link]

Sources

A Head-to-Head Comparison of Adamantane-Based Antivirals: From Mechanism to Resistance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Cage in Antiviral Therapy

The adamantane scaffold, a rigid tricyclic hydrocarbon, has served as a cornerstone in the development of synthetic antiviral agents for decades.[1][2][3] Its unique lipophilic and symmetric structure has been successfully incorporated into various therapeutic agents, most notably the first generation of anti-influenza A drugs.[1][4] This guide provides a comprehensive, head-to-head comparison of key adamantane-based antivirals, including the archetypal drugs amantadine and rimantadine, and explores the antiviral potential of related compounds like memantine. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, the evolution of viral resistance, and the standardized protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, objective analysis of this important class of antiviral compounds.

Mechanism of Action: Targeting the Viral M2 Proton Channel

The primary antiviral target of amantadine and rimantadine is the M2 proton channel of the influenza A virus.[5][6][7][8][9] This viral protein is a homotetramer that forms a pH-gated ion channel essential for the viral replication cycle.[8][10] After the virus enters the host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification is a critical step that facilitates the uncoating of the virus, releasing its genetic material into the cytoplasm for replication.[5][7][11]

Amantadine and rimantadine act as direct blockers of this M2 proton channel.[6][7] Their adamantane cage binds within the pore of the channel, effectively obstructing the passage of protons.[12][13] This inhibition of proton influx prevents the necessary acidification of the viral interior, thereby halting the uncoating process and aborting the infection at an early stage.[7][14][15]

Beyond uncoating, the M2 protein is also involved in the later stages of viral maturation, specifically in maintaining the pH gradient across the trans-Golgi network during the assembly of new virions.[16] By disrupting M2 function, adamantane antivirals can also interfere with this process.[7] It is crucial to note that influenza B viruses lack the M2 protein, rendering amantadine and rimantadine ineffective against this type of influenza.[4]

M2_Inhibition cluster_virus_entry Viral Entry & Uncoating cluster_inhibition Mechanism of Adamantane Antivirals Influenza A Virus Influenza A Virus Endosome Endosome Influenza A Virus->Endosome Endocytosis M2 Proton Channel M2 Proton Channel Endosome->M2 Proton Channel Acidification (Low pH) Viral RNA Release Viral RNA Release M2 Proton Channel->Viral RNA Release Proton Influx & Uncoating Viral Replication Viral Replication Viral RNA Release->Viral Replication Adamantane Antiviral Adamantane Antiviral Blocked M2 Channel Blocked M2 Channel Adamantane Antiviral->Blocked M2 Channel Binds to M2 Pore Inhibition of Uncoating Inhibition of Uncoating Blocked M2 Channel->Inhibition of Uncoating Prevents Proton Influx No Viral Replication No Viral Replication Inhibition of Uncoating->No Viral Replication

Caption: Mechanism of adamantane antivirals against Influenza A.

Head-to-Head Comparison: Amantadine, Rimantadine, and Beyond

While sharing a common mechanism, amantadine and rimantadine exhibit differences in their chemical structure, antiviral potency, and pharmacokinetic profiles. Rimantadine is a derivative of amantadine, distinguished by a methyl group on the amine.[11] This seemingly minor modification results in a higher level of activity against influenza A and a more favorable side-effect profile compared to amantadine.[11][12]

Memantine, another aminoadamantane derivative, is primarily known for its use in treating Alzheimer's disease.[2][17] However, it has also demonstrated in vitro antiviral activity against various viruses, including influenza A and, more recently, coronaviruses.[18][19][20] Its antiviral mechanism is thought to involve the inhibition of viral ion channels, though this is less characterized than that of amantadine and rimantadine.[21][22]

The following table summarizes the quantitative antiviral activity of these compounds against influenza A and other viruses, providing a direct comparison of their efficacy.

Compound Virus Strain Assay Type Cell Line IC50 / EC50 (µM) Reference
Amantadine Influenza A/H3N2Plaque ReductionMDCK~1.0 - 5.0[23]
SARS-CoV-2ImmunostainingVeroE6116[24]
SARS-CoV-2-Vero E683 - 119[21]
HCoV-229E-MDBK- (47% inhibition at 50 µg/mL)[18]
Rimantadine Influenza A/H3N2Plaque ReductionMDCK~0.5 - 2.0[23]
SARS-CoV-2ImmunostainingVeroE636[24]
SARS-CoV-2 (MA10)-Vero E631[25]
HCoV-229E-MDBK- (36% inhibition at 50 µg/mL)[18]
Memantine SARS-CoV-2ImmunostainingVeroE680[24]
Chikungunya Virus--32.4[19]
Glycyl-rimantadine Influenza A/Hong Kong/68 (H3N2)CPE InhibitionMDCK0.11[4]

IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.

Experimental Protocols for Antiviral Efficacy Assessment

The evaluation of antiviral compounds requires robust and reproducible experimental methodologies. The two most common assays for determining the in vitro efficacy of adamantane-based antivirals are the Plaque Reduction Assay and the Cytopathic Effect (CPE) Inhibition Assay.

Plaque Reduction Assay

This assay is considered the gold standard for quantifying viral infectivity and the efficacy of antiviral drugs. It measures the ability of a compound to reduce the formation of viral plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.

Step-by-Step Methodology:

  • Cell Seeding: Plate a confluent monolayer of a susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in 6-well or 12-well plates.

  • Viral Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques at each drug concentration and calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Cytopathic Effect (CPE) Inhibition Assay

This is a higher-throughput method that measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.

Step-by-Step Methodology:

  • Cell Seeding: Seed a susceptible cell line in 96-well plates.

  • Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of the virus.

  • Incubation: Incubate the plates for several days until CPE is observed in the virus control wells.

  • Cell Viability Assessment: Quantify cell viability using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).

  • Data Analysis: Plot the cell viability against the drug concentration to determine the 50% effective concentration (EC50), the concentration at which 50% of the cells are protected from the viral CPE.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation Incubation & Observation cluster_readout Assay Readout & Analysis Cell_Culture Seed Susceptible Cells (e.g., MDCK) Viral_Inoculation Infect Cells with Virus Cell_Culture->Viral_Inoculation Compound_Prep Prepare Serial Dilutions of Adamantane Antiviral Treatment Add Compound Dilutions Compound_Prep->Treatment Incubate Incubate for 2-4 Days Treatment->Incubate Plaque_Assay Plaque Staining & Counting Incubate->Plaque_Assay CPE_Assay Cell Viability Assay (e.g., MTT) Incubate->CPE_Assay Data_Analysis Calculate IC50 / EC50 Plaque_Assay->Data_Analysis CPE_Assay->Data_Analysis

Caption: General workflow for in vitro antiviral assays.

The Challenge of Resistance

A major limitation to the clinical utility of amantadine and rimantadine has been the rapid emergence of resistant influenza A virus strains.[5][9][26][27] Resistance is primarily conferred by single amino acid substitutions in the transmembrane domain of the M2 protein.[16] The most prevalent mutation is a serine-to-asparagine substitution at position 31 (S31N).[5][27][28] This mutation alters the drug-binding site within the M2 channel, reducing the affinity of the adamantane compounds and rendering them ineffective.[13][27]

The frequency of adamantane resistance among circulating influenza A viruses is now extremely high.[5] For instance, by 2006, over 90% of H3N2 strains were resistant to amantadine.[5] Consequently, the U.S. Centers for Disease Control and Prevention (CDC) no longer recommends the use of amantadine and rimantadine for the treatment or prophylaxis of influenza A infections.[5] This widespread resistance underscores the critical need for the development of new antiviral agents that target different viral proteins or have novel mechanisms of action.[16][28]

Conclusion and Future Directions

The adamantane-based antivirals, particularly amantadine and rimantadine, represent a landmark in the history of antiviral drug development. Their targeted inhibition of the influenza A M2 proton channel provided a crucial therapeutic option for many years. However, the pervasive issue of viral resistance has largely relegated these first-generation drugs to the sidelines of influenza therapy.

Despite this, the adamantane scaffold continues to be a valuable platform in medicinal chemistry.[1][29] Research into novel adamantane derivatives that can overcome existing resistance mechanisms is ongoing.[16][28] Furthermore, the exploration of the antiviral potential of adamantane compounds like memantine against other viruses, including coronaviruses, highlights the versatility of this chemical moiety.[19][20][21] The lessons learned from the rise and fall of the first-generation adamantane antivirals continue to inform the development of the next wave of antiviral therapeutics, emphasizing the importance of anticipating and addressing the ever-evolving landscape of viral resistance.

References

  • Amantadine - Wikipedia. [Link]

  • Amantadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

  • What is the mechanism of Amantadine Hydrochloride? - Patsnap Synapse. [Link]

  • What is the mechanism of action for Amantadine and should it be tapered off? - Dr.Oracle. [Link]

  • The mechanism of action of amantadine in Parkinsonism: a review - PubMed. [Link]

  • Rimantadine - Wikipedia. [Link]

  • Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed. [Link]

  • Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2S31N-Based Drug Resistance | bioRxiv. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC - PubMed Central. [Link]

  • Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PubMed Central. [Link]

  • RiMANTAdine Monograph for Professionals - Drugs.com. [Link]

  • Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed. [Link]

  • Rimantadine | C12H21N | CID 5071 - PubChem - NIH. [Link]

  • Structural Basis for Interactions between Influenza A Virus M2 Proton Channel and Adamantane-Based Antiviral Drugs | Request PDF - ResearchGate. [Link]

  • Recent advances in process development of antiviral agents targeting the influenza virus: Amantadine-Remantadine-derived pharmaceutical agents. - Allied Academies. [Link]

  • How do aminoadamantanes block the influenza M2 channel, and how does resistance develop? | Semantic Scholar. [Link]

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - MDPI. [Link]

  • Protein uncoating inhibitors: Amantadine and Rimantadine: Antiviral drug 3 - YouTube. [Link]

  • Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity - MDPI. [Link]

  • Currently available adamantane derivatives in clinical practice and their activity. - ResearchGate. [Link]

  • Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PubMed Central. [Link]

  • Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro - PMC - NIH. [Link]

  • Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics | Journal of the American Chemical Society. [Link]

  • Mechanism of drug inhibition and drug resistance of influenza A M2 channel - PMC - NIH. [Link]

  • Rimantadine | Influenza, Antiviral, Treatment - Britannica. [Link]

  • The frequency of adamantane resistance mutations of viruses from different influenza HA subtypes. - ResearchGate. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. [Link]

  • Amantadine vs Rimantadine Comparison - Drugs.com. [Link]

  • New drug has potential to turn COVID-19 virus against itself - EurekAlert!. [Link]

  • Memantine hydrochloride: a drug to be repurposed against Chikungunya virus? - PMC. [Link]

  • Synthesis and Antiviral Activity Evaluation of Some Aminoadamantane Derivatives | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • eScholarship@UMassChan - Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. [Link]

  • Novel treatment with neuroprotective and antiviral properties against a neuroinvasive human respiratory virus - PubMed. [Link]

  • Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro - MDPI. [Link]

  • New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC - PubMed Central. [Link]

  • Anti-Inflammatory Effects of Amantadine and Memantine: Possible Therapeutics for the Treatment of Covid-19? - ScienceOpen. [Link]

  • Synthesis and antiviral activity evaluation of some aminoadamantane derivatives.. [Link]

  • Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed. [Link]

Sources

Navigating Early Drug Discovery: A Comparative In Vitro ADME Guide to 3-(1-Aminoethyl)adamantan-1-ol hydrochloride and its Adamantane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its successful development.[1][2][3] Early-stage in vitro characterization of these properties is not merely a routine screening step but a critical, decision-gating process that conserves resources and streamlines the path to viable clinical candidates.[2][3] This guide provides a comparative analysis of the predicted in vitro ADME properties of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, a novel adamantane derivative, benchmarked against its structurally related and clinically established counterparts, Amantadine and Memantine.

While specific experimental data for 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is not yet publicly available, its structural similarity to Amantadine and Memantine allows for a predictive comparison that can guide initial research and experimental design. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a framework for evaluating this new chemical entity.

The Adamantane Class: A Brief Overview

Adamantane-based compounds have a rich history in medicine, demonstrating a range of therapeutic activities. Amantadine, initially developed as an antiviral agent, has found utility in the management of Parkinson's disease.[4][5] Memantine is a well-established N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease.[6][7][8] The subject of this guide, 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, represents a next-generation derivative, and its ADME profile will be a key determinant of its therapeutic potential.

Chemical Structures:

  • 3-(1-Aminoethyl)adamantan-1-ol hydrochloride:

    • Structure not available in search results.

  • Amantadine:

    • A tricyclic amine derivative of adamantane.[5]

  • Memantine:

    • A dimethyl derivative of adamantane.

Comparative In Vitro ADME Profile

The following table summarizes the known in vitro ADME properties of Amantadine and Memantine, providing a predictive baseline for 3-(1-Aminoethyl)adamantan-1-ol hydrochloride.

ADME Parameter Amantadine Memantine Predicted: 3-(1-Aminoethyl)adamantan-1-ol hydrochloride
Aqueous Solubility HighModerateLikely high due to the hydrochloride salt form and polar functional groups.
Permeability HighHighPredicted to be high, consistent with other adamantane derivatives known to cross the blood-brain barrier.[9]
Metabolic Stability High (Metabolism accounts for 5-15% of clearance)[10]HighExpected to exhibit high metabolic stability, a characteristic feature of the adamantane scaffold.
Plasma Protein Binding ~67%[10][11]LowPotentially moderate, influenced by the specific side chains.
Primary Transporters Substrate of OCT2; Poor substrate of MATE1[10]Not extensively reportedTo be determined experimentally.

Experimental Protocols for In Vitro ADME Assessment

To empirically determine the ADME properties of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, a series of standardized in vitro assays should be conducted. The following protocols are foundational for this characterization.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for predicting passive intestinal absorption of drug candidates.[12][13] It utilizes a lipid-infused artificial membrane to mimic the gastrointestinal tract barrier.[12]

Experimental Workflow:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solutions Prepare Donor and Acceptor Solutions coat_plate Coat Donor Plate with Lipid Membrane prep_solutions->coat_plate Next add_donor Add Test Compound to Donor Wells coat_plate->add_donor Ready assemble_sandwich Assemble PAMPA 'Sandwich' add_donor->assemble_sandwich Next incubate Incubate at Room Temperature assemble_sandwich->incubate Incubate disassemble Disassemble Plates incubate->disassemble Complete quantify Quantify Compound in Donor and Acceptor Wells (e.g., LC-MS/MS) disassemble->quantify Next calculate Calculate Permeability Coefficient (Pe) quantify->calculate Data

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Methodology:

  • Prepare Solutions: The test compound is dissolved in a buffer (e.g., PBS at pH 7.4) to create the donor solution.[14] The acceptor plate wells are filled with a corresponding buffer.[13]

  • Prepare Membrane Plate: The filter of a 96-well donor plate is coated with a lipid solution (e.g., lecithin in dodecane) and the solvent is allowed to evaporate.[12][13]

  • Load Sample Plates: The donor solution containing the test compound is added to the wells of the coated donor plate.[14]

  • Run Assay: The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich".[15] This assembly is incubated, typically with gentle shaking, for a defined period (e.g., 4-18 hours).[13][16]

  • Prepare Analytical Samples: After incubation, the plates are separated. Samples are taken from both the donor and acceptor wells for analysis.[15]

  • Analyze and Calculate: The concentration of the compound in each well is determined using a suitable analytical method, such as LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.[13]

Caco-2 Permeability Assay

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption as it utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes.[17][18] This model can assess both passive and active transport mechanisms.[13][17]

Experimental Workflow:

Caco2_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts differentiate Culture for ~21 Days to Form Monolayer seed_cells->differentiate Growth check_integrity Verify Monolayer Integrity (TEER Measurement) differentiate->check_integrity Mature add_compound Add Test Compound to Apical or Basolateral Side check_integrity->add_compound QC Pass incubate Incubate for a Defined Period (e.g., 2h) add_compound->incubate Start sample_collection Collect Samples from Receiver Compartment incubate->sample_collection Complete quantify Quantify Compound (LC-MS/MS) sample_collection->quantify Next calculate Calculate Papp and Efflux Ratio quantify->calculate Data

Caption: Workflow for the Caco-2 Permeability Assay.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semipermeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation into a polarized monolayer.[19]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[17]

  • Permeability Assay: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. The appearance of the compound on the opposite side is monitored over time.[17] To assess efflux, the experiment is performed in both directions (A-to-B and B-to-A).[18]

  • Sample Analysis: Samples are collected from the receiver compartment at specified time points and the concentration of the test compound is quantified by LC-MS/MS.[17]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to identify if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally indicative of active efflux.[18]

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are a rich source of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[20][21]

Experimental Workflow:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_microsomes Prepare Liver Microsome Suspension mix Combine Microsomes, Compound, and Buffer prep_microsomes->mix prep_compound Prepare Test Compound Solution prep_compound->mix initiate_reaction Initiate Reaction with NADPH mix->initiate_reaction Pre-warm incubate_37c Incubate at 37°C initiate_reaction->incubate_37c Start quench Quench Reaction at Time Points with Acetonitrile incubate_37c->quench Time Course analyze Analyze Remaining Parent Compound (LC-MS/MS) quench->analyze Sample Prep calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) analyze->calculate Data

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Preparation: A reaction mixture containing liver microsomes (human or other species) and the test compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) is prepared.[22][23]

  • Incubation: The reaction is initiated by the addition of a NADPH-regenerating system and incubated at 37°C.[20][22]

  • Sampling and Quenching: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[21][23]

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.[22]

  • Data Calculation: The rate of disappearance of the compound is used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[21][22]

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a drug binds to plasma proteins, which is a critical factor influencing its distribution and availability to target tissues.[24][25] The Rapid Equilibrium Dialysis (RED) method is a common and reliable approach.[26][27][28]

Experimental Workflow:

PPB_Workflow cluster_setup Setup cluster_dialysis Dialysis cluster_analysis Analysis prep_red Prepare RED Device with Semipermeable Membrane add_plasma Add Compound-Spiked Plasma to Donor Chamber prep_red->add_plasma add_buffer Add Buffer to Receiver Chamber prep_red->add_buffer seal_incubate Seal Plate and Incubate at 37°C with Shaking add_plasma->seal_incubate add_buffer->seal_incubate reach_equilibrium Allow Unbound Drug to Reach Equilibrium seal_incubate->reach_equilibrium Dialysis sample_chambers Sample Both Plasma and Buffer Chambers reach_equilibrium->sample_chambers Equilibrated quantify Quantify Compound Concentration (LC-MS/MS) sample_chambers->quantify Sample Prep calculate Calculate Fraction Unbound (fu) quantify->calculate Data

Caption: Workflow for the Plasma Protein Binding Assay using Equilibrium Dialysis.

Step-by-Step Methodology:

  • Preparation: The test compound is added to plasma (from human or other species).[26]

  • Dialysis Setup: This compound-spiked plasma is added to the donor chamber of a RED device, which is separated from a receiver chamber containing a protein-free buffer (e.g., PBS) by a semipermeable membrane.[27][28]

  • Incubation: The sealed device is incubated at 37°C with gentle shaking for a sufficient time to allow the unbound drug to reach equilibrium across the membrane.[26][29] The time to reach equilibrium should be determined in preliminary experiments.[27][29]

  • Sampling and Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the compound in each sample is measured by LC-MS/MS.[27][29]

  • Calculation: The fraction of unbound drug (fu) is calculated from the ratio of the compound concentration in the buffer chamber to that in the plasma chamber at equilibrium.[24]

Conclusion

The in vitro ADME profiling of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is a crucial first step in its preclinical development. By leveraging the existing knowledge of its structural analogs, Amantadine and Memantine, and employing a systematic and rigorous experimental approach as outlined in this guide, researchers can efficiently characterize its drug-like properties. This early-stage data is invaluable for guiding medicinal chemistry efforts, predicting in vivo pharmacokinetic behavior, and ultimately, determining the clinical potential of this promising new adamantane derivative. The protocols and comparative framework presented here provide a robust foundation for these critical investigations, ensuring adherence to scientific best practices and regulatory expectations.[30][31]

References

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Retrieved from [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Visikol. (2022). Plasma Protein Binding Assay. Retrieved from [Link]

  • YouTube. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). In silico ADME and drug-likeness properties of memantine, amantadine and compounds 1-13. Retrieved from [Link]

  • PubMed. (n.d.). In vitro binding of amantadine to plasma proteins. Retrieved from [Link]

  • accessdata.fda.gov. (2018). 209410Orig1s000. Retrieved from [Link]

  • FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]

  • PMC - NIH. (n.d.). Molecular docking, derivatization, characterization and biological assays of amantadine. Retrieved from [Link]

  • News-Medical.Net. (2024). Timing your in vitro studies for successful ADME outcomes. Retrieved from [Link]

  • Regulations.gov. (n.d.). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. Retrieved from [Link]

  • RE-Place. (2014). OECD Test Guideline 487. Retrieved from [Link]

  • PubMed Central. (2022). Antiglycoxidative properties of amantadine – a systematic review and comprehensive in vitro study. Retrieved from [Link]

  • TSAR. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • OAText. (n.d.). Memantine prevents Aβ-induced neuronal death in vitro. Retrieved from [Link]

  • NCBI Bookshelf. (2024). Memantine. Retrieved from [Link]

  • National Toxicology Program. (2014). OECD Guidance Document 211: Guidance Document for Describing Non-Guideline In Vitro Test Methods. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Retrieved from [Link]

  • (n.d.). 3-Amino-1-Adamantanol. Retrieved from [Link]

  • Fitoterapia Brasil. (2016). OECD/OCDE. Retrieved from [Link]

  • PubMed. (n.d.). In vitro galantamine-memantine co-application: mechanism of beneficial action. Retrieved from [Link]

  • PubMed Central. (2023). Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 3-Amino-1-adamantanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN101798270A - Method for preparing 3-amino-1-adamantane alcohol.
  • MDPI. (n.d.). In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential cross-reactivity of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, a key hydroxylated metabolite of the antiviral drug rimantadine.[1][2] Given the limited direct literature on this specific metabolite, this document synthesizes information from structurally and functionally related adamantane derivatives, namely amantadine and memantine, to project a scientifically grounded cross-reactivity profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of adamantane compounds and their therapeutic applications.

Adamantane derivatives are a class of compounds recognized for their rigid, cage-like structure and diverse pharmacological activities, including antiviral and neurological effects.[3][4] 3-(1-Aminoethyl)adamantan-1-ol hydrochloride's parent compound, rimantadine, and the closely related amantadine have been used as antiviral agents against influenza A.[3] Furthermore, amantadine and another derivative, memantine, are known N-methyl-D-aspartate (NMDA) receptor antagonists, with applications in treating Parkinson's disease and Alzheimer's disease, respectively.[3][5][6] Understanding the cross-reactivity of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is therefore crucial for predicting its potential off-target effects, drug-drug interactions, and therapeutic window.

Projected Cross-Reactivity Based on Structural Analogs

The cross-reactivity of a compound can manifest in several ways, including binding to unintended receptors (pharmacodynamic cross-reactivity), interaction with drug-metabolizing enzymes (pharmacokinetic cross-reactivity), and eliciting immune responses against related structures (immunological cross-reactivity). Based on the known profiles of amantadine and memantine, we can anticipate potential cross-reactivities for 3-(1-Aminoethyl)adamantan-1-ol hydrochloride.

Pharmacodynamic Cross-Reactivity: The NMDA Receptor Family

A primary concern for adamantane derivatives is their interaction with the NMDA receptor, a key player in glutamatergic neurotransmission.[5][6] Both amantadine and memantine are uncompetitive NMDA receptor antagonists.[5] It is highly probable that 3-(1-Aminoethyl)adamantan-1-ol hydrochloride shares this characteristic.

Concomitant use of NMDA receptor antagonists such as amantadine, ketamine, or dextromethorphan should be approached with caution, as they act on the same receptor system as memantine, potentially leading to more frequent or pronounced adverse effects, primarily related to the central nervous system.[7] This suggests a high likelihood of cross-reactivity between 3-(1-Aminoethyl)adamantan-1-ol hydrochloride and other NMDA receptor antagonists.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, a series of in vitro and in vivo experiments are recommended.

Receptor Binding Assays

Objective: To quantify the binding affinity of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride to the NMDA receptor and other relevant receptors.

Methodology:

  • Membrane Preparation: Isolate synaptic membrane preparations from rodent brain tissue (e.g., cortex or hippocampus) known to have high densities of NMDA receptors.

  • Radioligand Binding: Utilize a radiolabeled NMDA receptor antagonist, such as [³H]MK-801, as the ligand.

  • Competition Assay: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound (3-(1-Aminoethyl)adamantan-1-ol hydrochloride) and known comparators (memantine, amantadine).

  • Detection and Analysis: Measure the displacement of the radioligand by the test compounds using a scintillation counter. Calculate the inhibition constant (Ki) for each compound to determine its binding affinity.

Expected Outcome: This assay will provide quantitative data on the affinity of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride for the NMDA receptor, allowing for direct comparison with established NMDA receptor antagonists.

In Vitro Functional Assays

Objective: To assess the functional consequence of receptor binding, specifically the antagonist activity at the NMDA receptor.

Methodology:

  • Cell Culture: Use primary neuronal cultures or cell lines expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits).

  • Calcium Imaging: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • NMDA Receptor Activation: Stimulate the cells with NMDA and a co-agonist (glycine) to induce calcium influx.

  • Antagonist Activity Measurement: Pre-incubate the cells with varying concentrations of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride or comparator compounds before NMDA stimulation. Measure the change in intracellular calcium concentration using fluorescence microscopy.

  • Data Analysis: Determine the IC₅₀ value for each compound, representing the concentration that causes 50% inhibition of the NMDA-induced calcium response.

Comparative Data Summary

The following tables present hypothetical, yet plausible, experimental data based on the known potencies of related adamantane derivatives.

Table 1: Comparative NMDA Receptor Binding Affinities

CompoundKi (nM) for [³H]MK-801 Displacement
Memantine500
Amantadine2000
3-(1-Aminoethyl)adamantan-1-ol hydrochloride 800 (Projected)
Ketamine100

Table 2: Comparative NMDA Receptor Functional Antagonism

CompoundIC₅₀ (µM) for Inhibition of NMDA-induced Calcium Influx
Memantine1.5
Amantadine5.0
3-(1-Aminoethyl)adamantan-1-ol hydrochloride 2.5 (Projected)
Ketamine0.3

Visualizing Experimental Workflow and Potential Interactions

To further elucidate the experimental design and the potential interactions of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, the following diagrams are provided.

G cluster_0 Receptor Binding Assay Workflow Membrane Prep Synaptic Membrane Preparation Incubation Incubation Membrane Prep->Incubation Radioligand [³H]MK-801 (Radioligand) Radioligand->Incubation Test Compound Test Compound (e.g., 3-(1-Aminoethyl)adamantan-1-ol HCl) Test Compound->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Detection Scintillation Counting Separation->Detection Analysis Ki Determination Detection->Analysis

Caption: Workflow for the NMDA receptor binding assay.

G Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Neuronal_Activation Neuronal Activation Ca_Influx->Neuronal_Activation Triggers Test_Compound 3-(1-Aminoethyl)adamantan-1-ol HCl (Antagonist) Test_Compound->NMDA_Receptor Blocks Channel

Caption: Mechanism of NMDA receptor antagonism.

Immunological Cross-Reactivity

Cases of contact dermatitis and allergic cross-reactions have been reported between amantadine and another adamantane derivative, tromantadine.[8][9] This suggests that the adamantane cage itself can act as a hapten, and sensitization to one adamantane derivative could lead to cross-reactivity with others.

Recommended Assessment: In Vitro Lymphocyte Transformation Test (LTT)

Objective: To evaluate the potential for 3-(1-Aminoethyl)adamantan-1-ol hydrochloride to induce a cell-mediated immune response in sensitized individuals.

Methodology:

  • Sample Collection: Obtain peripheral blood mononuclear cells (PBMCs) from patients with a known allergy to amantadine or other adamantane derivatives, as well as from non-allergic controls.

  • Cell Culture and Stimulation: Culture the PBMCs in the presence of varying concentrations of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, amantadine (positive control), and a negative control.

  • Proliferation Assay: After an incubation period, assess lymphocyte proliferation by measuring the incorporation of a radiolabeled nucleotide (e.g., [³H]thymidine) or using a colorimetric assay (e.g., BrdU).

  • Data Analysis: Calculate a stimulation index (SI) by comparing the proliferation in the presence of the test compound to the negative control. An SI above a certain threshold (typically 2 or 3) is considered a positive result.

Conclusion

While direct experimental data for 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is not yet widely available, its structural similarity to amantadine and memantine provides a strong basis for predicting its cross-reactivity profile. The primary area of concern is its likely activity as an NMDA receptor antagonist, which necessitates careful consideration of potential drug-drug interactions with other compounds acting on the glutamatergic system. Furthermore, the potential for immunological cross-reactivity with other adamantane derivatives should not be overlooked. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation of these potential cross-reactivities, which is essential for the safe and effective development of this and other novel adamantane-based therapeutics.

References

  • Amantadine - LiverTox - NCBI Bookshelf. (2020-06-22). National Institute of Health. Retrieved from [Link]

  • The Role of NMDA Receptor Antagonists in Nicotine Tolerance, Sensitization, and Physical Dependence: A Preclinical Review. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). (2015-02-15). ResearchGate. Retrieved from [Link]

  • [Cross reactions to amantadine preparations in patients with tromantadine contact allergy]. (1983-11-11). PubMed. Retrieved from [Link]

  • 3-Amino-1-Adamantanol. (n.d.). Molbase. Retrieved from [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (n.d.). MDPI. Retrieved from [Link]

  • [Contact-allergic cross-reactions of tromantadine and amantadine]. (1983-02-04). PubMed. Retrieved from [Link]

  • Glutamate NMDA Receptor Antagonists with Relevance to Schizophrenia: A Review of Zebrafish Behavioral Studies. (n.d.). PubMed Central. Retrieved from [Link]

  • Combined Antagonism of 5-HT2 and NMDA Receptors Reduces the Aggression of Monoamine Oxidase a Knockout Mice. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). (2015-02-15). Semantic Scholar. Retrieved from [Link]

  • Amantadine. (n.d.). Wikipedia. Retrieved from [Link]

  • Safety of Memantine in Combination with Potentially Interactive Drugs in the Real World: A Pharmacovigilance Study Using the Japanese Adverse Drug Event Report (JADER) Database. (2021-06-17). PubMed Central. Retrieved from [Link]

  • Memantine Interactions Checker. (n.d.). Drugs.com. Retrieved from [Link]

  • Amantadine Interactions Checker. (n.d.). Drugs.com. Retrieved from [Link]

  • A Novel Synthesis of 3-Amino-1-Adamantanemethanol. (n.d.). ResearchGate. Retrieved from [Link]

  • NMDA receptor antagonism has differential effects on alcohol craving and drinking in heavy drinkers. (n.d.). PubMed Central. Retrieved from [Link]

  • No interaction of memantine with acetylcholinesterase inhibitors approved for clinical use. (2000-02-11). PubMed. Retrieved from [Link]

  • The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. (n.d.). PubMed Central. Retrieved from [Link]

  • 3-Amino-1-adamantanol. (n.d.). PubChem. Retrieved from [Link]

  • Method for preparing 3-amino-1-adamantane alcohol. (n.d.). Google Patents.
  • Exploring 3-Amino-1-adamantanol: Properties and Applications. (n.d.). Retrieved from [https://www. sf-chem.com/news/exploring-3-amino-1-adamantanol-properties-and-applications-10332857.html]([Link]. sf-chem.com/news/exploring-3-amino-1-adamantanol-properties-and-applications-10332857.html)

  • Preparation method of 3-amino-1-adamantanol. (n.d.). Google Patents.

Sources

A Comparative Guide to the Ion Channel Blocking Properties of 3-(1-Aminoethyl)adamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the ion channel blocking activity of the novel adamantane derivative, 3-(1-Aminoethyl)adamantan-1-ol hydrochloride. We benchmark its performance against two clinically significant and structurally related ion channel blockers: Amantadine and Memantine. The methodologies, rationale, and comparative data presented herein are designed for researchers, scientists, and drug development professionals seeking to understand the pharmacological profile of this new chemical entity.

Introduction: The Significance of Adamantane Derivatives in Ion Channel Modulation

The adamantane scaffold, a rigid, lipophilic tricyclic alkane, is a privileged structure in medicinal chemistry. Its unique properties have been leveraged to create drugs that modulate ion channel activity, a critical mechanism in various physiological and pathological processes.[1] The first adamantane-based drug, Amantadine, was initially developed as an antiviral agent that targets the M2 proton channel of the influenza A virus, effectively blocking viral replication.[2][3][4] Subsequently, its therapeutic utility was expanded to Parkinson's disease, where its mechanism is attributed, in part, to the blockade of N-methyl-D-aspartate (NMDA) receptors.[5]

Another prominent adamantane derivative, Memantine, is a well-established treatment for moderate-to-severe Alzheimer's disease.[6][7] Its neuroprotective effects are mediated through its action as a low-affinity, uncompetitive antagonist of the NMDA receptor.[8][9] By binding within the receptor's channel, Memantine prevents excessive calcium influx associated with excitotoxicity while preserving normal synaptic function.[7][9]

3-(1-Aminoethyl)adamantan-1-ol hydrochloride is a novel derivative, structurally related to rimantadine and, by extension, amantadine.[10] Its pharmacological profile is currently uncharacterized. Given its structural heritage, it is hypothesized to interact with similar ion channels, namely NMDA receptors and potentially viral ion channels. This guide outlines a systematic electrophysiological approach to test this hypothesis and quantitatively compare its blocking efficacy and kinetics to those of Amantadine and Memantine.

Experimental Rationale and Design

To objectively benchmark 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, we must select an experimental system that provides high-fidelity, quantitative data on ion channel function.

Causality Behind Experimental Choices:

  • Primary Technique: Whole-cell patch-clamp electrophysiology is the gold standard for studying ion channel pharmacology.[11] This technique allows for the precise control of the cell's membrane potential while recording the minute ionic currents flowing through channels. This level of control is essential for characterizing voltage-dependent blockers and understanding their mechanism of action (e.g., open-channel block).[12][13]

  • Expression System: We will use Human Embryonic Kidney 293 (HEK293) cells heterologously expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A). This provides a clean, well-defined system to study interactions with a specific receptor subtype, eliminating the confounding variables present in native neurons which express a heterogeneous mix of ion channels.

  • Benchmark Comparators:

    • Memantine: Chosen as the primary benchmark for NMDA receptor antagonism due to its well-characterized, voltage-dependent, open-channel blocking mechanism and fast kinetics.[7][8]

    • Amantadine: Serves as a dual benchmark. It also blocks NMDA receptors, but its mechanism involves accelerating channel closure, a distinct kinetic profile.[5] It also provides a reference point for potential antiviral ion channel activity.

The core of our investigation will be to determine the concentration-response relationship, voltage dependency, and kinetic properties of the channel block induced by our test compound and compare these parameters directly to our benchmarks.

Logical Workflow for Compound Characterization

The following diagram outlines the systematic approach for screening and characterizing the test compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Mechanism cluster_2 Phase 3: Comparative Analysis A Prepare HEK293 cells expressing GluN1/GluN2A receptors B Perform whole-cell patch-clamp recording A->B C Apply saturating concentration of NMDA/Glycine to activate channels B->C D Apply single high concentration of test compound (e.g., 100 µM) C->D E Measure % inhibition of NMDA-evoked current D->E F Generate concentration-response curve at fixed holding potential (-70mV) E->F If significant inhibition G Calculate IC50 value F->G H Assess voltage-dependency by applying voltage steps/ramps F->H I Determine on/off rates and state-dependency (open vs. closed) H->I J Repeat Phase 2 protocols for Memantine and Amantadine K Tabulate and compare IC50, voltage-dependency, and kinetics J->K L Draw conclusions on relative potency and mechanism of action K->L

Caption: Experimental workflow for characterizing a novel ion channel blocker.

Detailed Experimental Protocol: Whole-Cell Voltage Clamp

This protocol describes the steps for assessing the inhibitory effect of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride on NMDA receptors expressed in HEK293 cells.

Materials:

  • Cells: HEK293 cells stably expressing human GluN1 and GluN2A subunits.

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. Glycine (10 µM) is included as a co-agonist.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP. pH adjusted to 7.2 with CsOH. (Cesium is used to block most intrinsic potassium channels).

  • Agonist Solution: External solution + 1 mM NMDA.

  • Test Compounds: 3-(1-Aminoethyl)adamantan-1-ol HCl, Memantine HCl, Amantadine HCl, dissolved in external solution to desired concentrations.

Protocol Steps:

  • Pipette Preparation: Pull borosilicate glass capillaries to produce micropipettes with a resistance of 3-5 MΩ when filled with internal solution.[14] Fire-polish the tip to ensure a smooth surface for sealing.

  • Cell Plating: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Establish Recording: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution. Approach a single, healthy cell with the micropipette while applying slight positive pressure.

  • Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[12] This electrically isolates the patch of membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell interior.[11]

  • Voltage Clamp: Clamp the cell's membrane potential at a holding potential of -70 mV.

  • Baseline Current: Perfuse the cell with the agonist solution (1 mM NMDA + 10 µM Glycine) to elicit a stable inward current. This is your maximal response.

  • Compound Application: Co-apply the agonist solution with increasing concentrations of the test compound (e.g., 0.1 µM to 100 µM). Allow the current to reach a new steady-state at each concentration.

  • Washout: After testing the highest concentration, perfuse with the agonist solution alone to check for reversibility of the block.

  • Data Analysis: Measure the peak inward current at each compound concentration and normalize it to the baseline maximal response. Plot the normalized current against the logarithm of the compound concentration and fit the data with a Hill equation to determine the IC₅₀ (the concentration at which 50% of the current is inhibited).

  • Voltage-Dependency Protocol: To assess voltage dependency, repeat the application of the IC₅₀ concentration of the compound while applying a voltage ramp or a series of voltage steps (e.g., from -100 mV to +40 mV).[13] A greater block at more negative potentials is characteristic of open-channel blockers like Memantine.

Comparative Data Summary

The following table presents hypothetical, yet plausible, data from the described experiments, designed to highlight potential differences between the compounds.

Parameter3-(1-Aminoethyl)adamantan-1-ol HClMemantineAmantadine
Target(s) NMDA Receptor (GluN1/GluN2A)NMDA Receptor (uncompetitive)[6][8]NMDA Receptor, M2 Proton Channel[2][5]
IC₅₀ at -70 mV (µM) 5.22.6[7]7.4[2]
Mechanism of Block Uncompetitive, Open-ChannelUncompetitive, Open-Channel[9]Open-Channel, promotes closed state[5]
Voltage Dependency Strong (Block increases at hyperpolarized potentials)Strong (Block increases at hyperpolarized potentials)[7]Moderate
Kinetics Fast on-rate, moderate off-rateFast on-rate, fast off-rate[7]Slower on-rate, complex off-kinetics
Reversibility Fully reversible upon washoutFully reversible upon washoutFully reversible upon washout

Interpretation and Discussion

Based on our hypothetical data, 3-(1-Aminoethyl)adamantan-1-ol hydrochloride emerges as a potent, voltage-dependent NMDA receptor antagonist.

Expertise & Insights:

  • Potency: The hypothetical IC₅₀ of 5.2 µM places its potency between that of Memantine and Amantadine. While Memantine appears more potent in this assay, the subtle structural differences in our test compound could confer different subunit specificities or in-vivo properties.

  • Mechanism: The strong voltage-dependency is a key finding, suggesting that, like Memantine, 3-(1-Aminoethyl)adamantan-1-ol hydrochloride acts as an open-channel blocker.[9][15] This mechanism is therapeutically desirable for NMDA receptor antagonists because it preferentially blocks excessively active channels (as seen in excitotoxicity) while sparing those involved in normal synaptic transmission.[8] The diagram below illustrates this principle.

G cluster_0 Resting State cluster_1 Synaptic Activation (Normal) cluster_2 Excitotoxicity (Pathological) R Receptor (Closed) Glutamate_R Glutamate Blocker_R Blocker A Receptor (Open) Ca_A Ca²⁺ A->Ca_A Transient Influx Glutamate_A Glutamate Glutamate_A->A Binds Blocker_A Blocker Blocker_A->A Low Affinity (Unbinds Quickly) E Receptor (Chronically Open) Ca_E Ca²⁺ E->Ca_E Excessive Influx (Blocked) Glutamate_E Excess Glutamate Glutamate_E->E Binds Blocker_E Blocker Blocker_E->E Binds & Blocks Pore

Caption: Mechanism of an uncompetitive NMDA receptor open-channel blocker.

  • Kinetics: The moderate off-rate distinguishes it from Memantine. This could imply a longer residence time within the channel, potentially leading to a more sustained blocking effect at pathological firing frequencies. This is a critical parameter that warrants further investigation, as it could translate to a different clinical profile, perhaps requiring less frequent dosing or offering more profound neuroprotection. In contrast, Amantadine's unique mechanism of stabilizing the channel's closed state is not observed, suggesting our novel compound acts more canonically.[5]

Conclusion and Future Directions

This guide establishes a robust framework for the initial characterization of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride. Our hypothetical results position it as a promising NMDA receptor antagonist with a mechanism analogous to Memantine but with potentially distinct kinetics.

Self-Validating System: The described protocol is inherently self-validating. The inclusion of positive controls (Memantine, Amantadine) with well-documented IC₅₀ values and mechanisms ensures the experimental setup is performing correctly. The washout step confirms the reversibility and non-covalent nature of the interaction.

Next Steps:

  • Subunit Specificity: Test the compound on other NMDA receptor subtypes (e.g., containing GluN2B, C, or D subunits) to determine its selectivity profile.

  • Viral Ion Channel Screening: Given its structural similarity to Amantadine/Rimantadine, screen for activity against the influenza M2 proton channel and other viral channels, such as the SARS-CoV-2 E protein viroporin.[16][17]

  • In Vivo Models: If the in vitro profile remains promising, progress to animal models of neurodegenerative diseases or viral infections to assess efficacy and safety.

This systematic benchmarking approach provides the foundational data necessary to guide the continued development of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride as a potential therapeutic agent.

References

  • Title: Amantadine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Memantine - StatPearls - NCBI Bookshelf Source: NCBI Bookshelf URL: [Link]

  • Title: Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse Source: PubMed URL: [Link]

  • Title: Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block Source: PubMed Central (PMC) URL: [Link]

  • Title: N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease Source: PubMed Central (PMC) URL: [Link]

  • Title: How do N-methyl-D-aspartate (NMDA) receptor antagonists, such as memantine, work? Source: Medscape URL: [Link]

  • Title: Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants Source: PubMed URL: [Link]

  • Title: Memantine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: A team of the UB describes the action mechanism of a drug which inhibits influenza A virus Source: University of Barcelona URL: [Link]

  • Title: Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel Source: PNAS URL: [Link]

  • Title: Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection Source: MedChemComm (RSC Publishing) URL: [Link]

  • Title: Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro Source: PubMed Central (PMC) URL: [Link]

  • Title: Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs Source: ScienceDirect URL: [Link]

  • Title: Amantadine inhibits known and novel ion channels encoded by SARS-CoV-2 in vitro Source: ABIFINA URL: [Link]

  • Title: Adamantane in Drug Delivery Systems and Surface Recognition Source: PubMed Central (PMC) URL: [Link]

  • Title: Patch-Clamp Recording Protocol Source: Creative Bioarray URL: [Link]

  • Title: Video: Patch Clamp Electrophysiology: Principle & Applications Source: JoVE URL: [Link]

  • Title: patch-clamp-protocol-final.pdf Source: Axol Bioscience URL: [Link]

  • Title: Electrophysiological Approaches for the Study of Ion Channel Function Source: PubMed Central (PMC) URL: [Link]

  • Title: Optimizing experimental designs for model selection of ion channel drug-binding mechanisms Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine) Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, a specialized adamantane derivative used in research and development. As this is often a novel compound within a laboratory setting, it lacks extensive, standardized safety data. Therefore, this document establishes a disposal framework grounded in the precautionary principle, treating the compound as hazardous to ensure the highest level of safety and environmental stewardship. The procedures outlined herein are synthesized from best practices for pharmaceutical and chemical laboratory waste management, aligning with primary regulatory standards set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Core Principle: Hazard Assessment and Characterization

The foundation of any disposal protocol is a thorough understanding of the material's potential hazards. For novel or specialized research chemicals like 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, comprehensive toxicological and ecological data is often unavailable. The immediate, guiding principle is to manage the substance as hazardous waste until proven otherwise. This approach is mandated by OSHA's Laboratory Standard, which requires laboratories to develop a Chemical Hygiene Plan (CHP) addressing the handling and disposal of all chemicals.[1][2][3]

The process begins with a "hazardous waste determination" as stipulated by the EPA's Resource Conservation and Recovery Act (RCRA).[4][5] This involves assessing whether the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given its chemical structure as an amine hydrochloride, and based on data from related adamantane compounds, we can infer the following potential hazards.

Table 1: Inferred Hazard Profile of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride

Hazard CharacteristicRationale and Reference CompoundsPrecautionary Action
Acute Oral Toxicity Classified as "Harmful if swallowed" (Acute toxicity - Category 4, Oral) in Safety Data Sheets (SDS) for similar structures like Memantine Hydrochloride.[6]Handle with PPE to prevent ingestion. In case of ingestion, seek immediate medical help.[6]
Skin/Eye Irritation Adamantane derivatives can cause skin and eye irritation.[7][8] Mechanical processing of the solid powder may generate dust, posing an irritation risk.[9]Wear appropriate gloves and safety goggles.[10] Handle in a well-ventilated area or chemical fume hood to minimize dust.
Aquatic Toxicity Adamantane itself is noted as being very toxic to aquatic life with long-lasting effects.[11] SDS for related compounds often include precautionary statements to avoid release to the environment.[12]Do not dispose of down the drain or in general waste.[13][14] All waste must be collected for approved disposal.

Regulatory Framework: Ensuring Compliance

All laboratory operations in the United States involving hazardous chemicals are governed by two primary federal agencies:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a written Chemical Hygiene Plan (CHP) .[15] This plan is the laboratory's master document for protecting personnel and must include specific procedures for waste disposal.[1][3]

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for managing hazardous waste, from generation to final disposal.[4][16] This includes stringent rules for waste determination, labeling, accumulation, and transport.[17]

Your institution's Environmental Health & Safety (EHS) office is the primary resource for ensuring that your laboratory's specific procedures align with these federal regulations as well as any additional state and local requirements.

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the routine disposal of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride and associated contaminated materials.

3.1. Required Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn:

  • Eye Protection: Safety glasses or chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[10]

  • Hand Protection: Nitrile or other chemically resistant gloves. Dispose of contaminated gloves as hazardous waste.[10]

  • Body Protection: A standard laboratory coat.

3.2. Step-by-Step Disposal Protocol

  • Segregation at the Source:

    • Causality: Proper segregation is the most critical step in laboratory waste management to prevent dangerous chemical reactions and ensure each waste stream is treated appropriately.[5][18]

    • Action: Designate a specific, clearly marked hazardous waste container for 3-(1-Aminoethyl)adamantan-1-ol hydrochloride and its contaminated consumables. Do not mix this waste with solvents, biohazards, sharps, or non-hazardous trash.

  • Waste Containment:

    • For Pure Compound & Grossly Contaminated Items: Collect the solid chemical waste in a durable, sealable container (e.g., a wide-mouth polyethylene bottle). Keep the container closed at all times except when adding waste.[4] This prevents the release of vapors and protects against spills.

    • For Lightly Contaminated Consumables: Items such as weighing papers, wipes, and gloves should be placed in a securely sealed plastic bag or a lined container designated for solid chemical waste.

  • Labeling:

    • Causality: Accurate labeling is an EPA requirement and is essential for the safety of all personnel and for proper final disposal by waste handlers.[17]

    • Action: Immediately label the waste container with the following information:

      • The words "Hazardous Waste"

      • Full Chemical Name: "3-(1-Aminoethyl)adamantan-1-ol hydrochloride"

      • Accumulation Start Date (the date the first piece of waste is added)

      • Hazard Characteristics: "Toxic," "Environmental Hazard"

  • Accumulation and Storage:

    • Causality: The EPA regulates the amount of time and the quantity of waste that can be stored in the lab (known as a Satellite Accumulation Area or SAA) before it must be moved to a central storage location.[17]

    • Action: Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be secure, away from drains, and segregated from incompatible materials like strong oxidizing agents or acids.[7][19]

  • Final Disposal:

    • Causality: Final treatment and disposal of hazardous waste must be performed by a licensed and permitted facility to ensure regulatory compliance and environmental protection.[5][20]

    • Action: When the waste container is full or reaches its accumulation time limit, contact your institution's EHS department to arrange for a pickup. The preferred method of destruction for pharmaceutical waste is typically high-temperature incineration.[9] Never attempt to dispose of this chemical through standard trash or sewer systems.

Emergency Procedures: Spill and Exposure

4.1. Small Spill Cleanup (Solid Powder)

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Wear the required PPE, including respiratory protection if the powder is significantly disturbed.

  • Contain: Gently cover the spill with absorbent pads if available to prevent further dispersal.

  • Clean Up: Do not dry sweep, as this can create airborne dust.[10] Gently sweep up the material and place it, along with any contaminated cleaning materials, into a designated hazardous waste container.[7]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

4.2. Personnel Exposure

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[21]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[21][22]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][22]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][23]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride.

G start Waste Generated (Pure compound or contaminated material) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal spill Emergency Event: Spill Occurs start->spill Potential Deviation segregate Step 2: Segregate as Chemical Waste ppe->segregate contain Step 3: Place in a Sealed, Labeled Container segregate->contain label_details Label must include: 'Hazardous Waste', Chemical Name, Date, Hazards contain->label_details store Step 4: Store in Designated Satellite Accumulation Area contain->store ehs_contact Step 5: Arrange Pickup via Institutional EHS store->ehs_contact Container Full or Time Limit Reached end Final Disposal (Incineration by licensed waste contractor) ehs_contact->end spill_protocol Follow Spill Cleanup Protocol (Section 4.1) spill->spill_protocol spill_protocol->contain Place cleanup debris in container

Caption: Disposal workflow for 3-(1-Aminoethyl)adamantan-1-ol hydrochloride.

References

  • Medical & Pharmaceutical Waste Disposal for Research Labs. Easy RX Cycle. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • SAFETY DATA SHEET Memantine Hydrochloride Tablets 5 mg and 10 mg. Ajanta Pharma | USA. [Link]

  • Memantine hydrochloride-MSDS. BioCrick. [Link]

  • Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer. [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • Laboratories - Standards. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • Safety Data Sheet: Adamantane. Chemos GmbH&Co.KG. [Link]

  • Laboratory Waste Management: Best Practices for Compliance and Safety. LabX. [Link]

  • Proper Handling of Hazardous Waste Guide. Environmental Protection Agency. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone via YouTube. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • THE LABORATORY WASTE MANAGEMENT IN PHARMACY FIELD. Zenodo. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Safety Data Sheet: Adamantane. Carl ROTH. [Link]

  • Safety Data Sheet: Adamantane. Carl ROTH. [Link]

  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). ResearchGate. [Link]

Sources

Operational Guide to Personal Protective Equipment for Handling 3-(1-Aminoethyl)adamantan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the "Why" Behind the "What"

Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand the potential hazards that necessitate this protection. The primary risks associated with adamantane amine derivatives stem from their potential physiological activity and irritant properties. Data from closely related compounds indicate the following primary hazards:

  • Skin Irritation: Direct contact can cause skin irritation.[2][3] Prolonged or repeated exposure may lead to more severe effects.

  • Serious Eye Irritation/Damage: The highest risk is associated with eye contact. Compounds of this class can cause serious eye irritation, and similar amine hydrochlorides are known to cause severe eye damage.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of the powdered form (as an aerosol or dust) may cause respiratory irritation.[2][5]

  • Oral Toxicity: The parent compound is classified as harmful if swallowed.[2][3]

The hydrochloride salt form may present a slightly different physical profile but should be handled with the same, if not greater, level of caution. The core principle of our safety protocol is the prevention of any direct contact or inhalation.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is your first and most critical line of defense. The following recommendations are designed to create a comprehensive barrier between you and the chemical agent.

Protection TypeSpecific RecommendationsRationale for Selection
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[5][6]Protects against accidental splashes and airborne dust particles. Standard safety glasses with side shields are a minimum, but goggles provide a superior seal.[7]
Hand Protection Impervious nitrile gloves.[1]Prevents direct skin contact. Nitrile offers good resistance to a range of chemicals. Gloves should be inspected for integrity before each use and changed immediately if contaminated or torn.[8]
Body Protection A standard laboratory coat.[7][9]Protects skin and personal clothing from potential spills and contamination.
Respiratory Protection Generally not required when handled within a certified chemical fume hood.[1][7]If a fume hood is unavailable or if there is a significant risk of generating dust, a NIOSH-approved N95 (or better) particulate respirator is mandatory to prevent inhalation.[7][10]

Operational Plan: From Receipt to Disposal

Adherence to a strict, procedural workflow is essential for minimizing risk. The following diagram and steps outline the complete handling lifecycle for 3-(1-Aminoethyl)adamantan-1-ol hydrochloride.

SafeHandlingWorkflow cluster_prep 1. Preparation & Pre-Handling cluster_handling 2. Active Handling cluster_post 3. Post-Handling & Disposal prep1 Verify Fume Hood Certification prep2 Assemble All Required PPE prep1->prep2 prep3 Locate Emergency Stations (Eyewash, Shower) prep2->prep3 handle1 Don PPE Correctly prep3->handle1 handle2 Weigh/Transfer Compound INSIDE Fume Hood handle1->handle2 handle3 Minimize Dust Creation handle2->handle3 handle4 Keep Container Tightly Closed When Not in Use handle3->handle4 post1 Segregate Waste (Solid, Liquid, Sharps) handle4->post1 post2 Label Hazardous Waste Container (Full Chemical Name, Date) post1->post2 post3 Decontaminate Work Surface post2->post3 post4 Doff PPE and Wash Hands Thoroughly post3->post4 end_node Procedure Complete post4->end_node

Caption: Workflow for the safe handling of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride.

Step-by-Step Methodologies

A. Preparation and Engineering Controls:

  • Verify Ventilation: Before beginning any work, ensure you are in a well-ventilated laboratory. All handling of the solid compound must take place inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[9]

  • Emergency Readiness: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[6][7]

  • PPE Assembly: Gather all necessary PPE as detailed in the table above. Inspect each item, particularly gloves, for any signs of damage.[8]

B. Safe Handling Protocol:

  • Donning PPE: Put on your lab coat, followed by safety goggles and gloves.

  • Chemical Transfer: Conduct all weighing and transferring of the solid material on a clean, decontaminated surface within the fume hood. Use a spatula for transfers to minimize dust generation.[7]

  • Container Management: Keep the container for 3-(1-Aminoethyl)adamantan-1-ol hydrochloride tightly closed when not in active use.[7][10]

  • Post-Handling Hygiene: After handling is complete, wash your hands thoroughly with soap and water, even after removing gloves.[7][8] Do not eat, drink, or apply cosmetics in the laboratory area.[8]

C. Spill and Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11] Remove contaminated clothing.[11] If irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[12]

  • Inhalation: Move the person to fresh air.[11][13] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • Spill Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust creation, and place it into a designated, sealed container for disposal.[6] Ventilate the area and decontaminate the spill surface.

D. Disposal Plan: Proper disposal is a critical final step to ensure laboratory and environmental safety.

  • Waste Collection: Place all solid waste containing 3-(1-Aminoethyl)adamantan-1-ol hydrochloride into a designated, chemically resistant, and clearly labeled "Hazardous Waste" container.[9] The label must include the full chemical name.[9]

  • Container Decontamination: Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., ethanol or water).[9]

  • Rinsate Disposal: Collect all rinsate from the triple-rinse procedure. This rinsate is considered hazardous waste and must be placed in the appropriate liquid hazardous waste container. Do not pour rinsate down the drain. [9]

  • Final Disposal: Once triple-rinsed and dry, the original label on the empty container must be fully defaced or removed before it can be disposed of in regular trash or recycling, according to your institution's specific policies.[9]

References

  • Essential Safety and Operational Guide for Handling Adamantane-d16. Benchchem.
  • Essential Safety and Operational Guidance for Handling 1,3-Bis(4-methylphenyl)adamantane. Benchchem.
  • Safety Data Sheet: Adamantane. Carl ROTH.
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride). Benchchem.
  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). ResearchGate.
  • 3 - SAFETY DATA SHEET. Unknown Source.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Unknown Source.
  • 1 - SAFETY DATA SHEET. Unknown Source.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 3-Amino-1-adamantanol | C10H17NO | CID 658645. PubChem - NIH.
  • 3-Amino-1-adamantanol SDS, 702-82-9 Safety Data Sheets. ECHEMI.
  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
  • Safe handling of hazardous drugs. PMC - PubMed Central.
  • 3-Amino-1-adamantanol - Safety Data Sheet. ChemicalBook.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • 3-Amino-1-Adamantanol. Unknown Source.
  • 3-Amino-1-adamantanol 96 702-82-9. Sigma-Aldrich.
  • 3-Amino-1-adamantanol | 702-82-9. ChemicalBook.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Unknown Source.
  • 1-(1-Aminoethyl)adamantane hydrochloride. Apollo Scientific.
  • 3-(1-Aminoethyl)adamantan-1-ol (cas 90812-24-1) SDS/MSDS download. Guidechem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Aminoethyl)adamantan-1-ol hydrochloride
Reactant of Route 2
3-(1-Aminoethyl)adamantan-1-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.